Methyl 2-fluoro-3-hydroxybenzoate
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl 2-fluoro-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDFVKPILMCLCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Methyl 2-fluoro-3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 2-fluoro-3-hydroxybenzoate (CAS No. 1214324-64-7), a fluorinated aromatic ester of increasing interest in medicinal chemistry and materials science. This document collates available data on its molecular structure, physical constants, and spectral characteristics. Due to the limited availability of experimental data for this specific isomer, this guide also incorporates predicted values from computational models to provide a more complete profile. Detailed protocols for its synthesis via Fischer-Speier esterification and for the experimental determination of its key physical properties are also presented to empower researchers in their laboratory work.
Introduction: The Significance of Fluorinated Benzoates in Modern Chemistry
Fluorine's unique and powerful effects on molecular properties have made it a cornerstone of modern drug design and materials science. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their lipophilicity, metabolic stability, binding affinity, and acidity (pKa). This compound, a member of the fluorinated benzoate family, is a valuable building block for the synthesis of more complex molecules. Its trifunctional nature—possessing a methyl ester, a hydroxyl group, and a fluorine atom on an aromatic ring—offers multiple points for chemical modification, making it a versatile intermediate in the development of novel pharmaceuticals and functional materials. Understanding the fundamental physical properties of this compound is paramount for its effective utilization in synthesis, formulation, and quality control.
Molecular and Physicochemical Properties
A clear understanding of the fundamental molecular and physical characteristics of this compound is essential for its handling, application, and analysis.
Core Molecular Data
| Property | Value | Source |
| Chemical Name | This compound | IUPAC |
| CAS Number | 1214324-64-7 | [1][2][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₈H₇FO₃ | [1][2][3] |
| Molecular Weight | 170.14 g/mol | [1][2][5] |
| Physical State | Solid | [1][3] |
| InChI | 1S/C8H7FO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,1H3 | [1][2] |
| InChI Key | WQDFVKPILMCLCA-UHFFFAOYSA-N | [1][2] |
Predicted Physical Constants
| Property | Predicted Value | Notes |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in methanol | Inferred from related compounds[1] |
| pKa | Not available |
Synthesis and Chemical Reactivity
This compound is typically synthesized through the esterification of its corresponding carboxylic acid, 2-fluoro-3-hydroxybenzoic acid. The Fischer-Speier esterification is a common and effective method for this transformation.
Synthetic Workflow: Fischer-Speier Esterification
Caption: Fischer-Speier esterification of 2-fluoro-3-hydroxybenzoic acid.
Detailed Experimental Protocol for Synthesis
Materials:
-
2-fluoro-3-hydroxybenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, and rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-3-hydroxybenzoic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound. While experimental spectra for this specific isomer are not widely published, predicted data and analysis of related compounds can provide a strong indication of the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum:
-
Aromatic Protons (3H): The three protons on the benzene ring will appear as multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The chemical shifts and coupling patterns will be influenced by the positions of the fluorine, hydroxyl, and methyl ester groups.
-
Methyl Protons (3H): A singlet corresponding to the three protons of the methyl ester group will be observed, likely in the range of δ 3.5-4.0 ppm.
-
Hydroxyl Proton (1H): A broad singlet for the hydroxyl proton will be present, with its chemical shift being concentration and solvent dependent.
Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the range of δ 165-175 ppm.
-
Aromatic Carbons: Six signals for the aromatic carbons will be observed, with their chemical shifts and C-F coupling constants being characteristic of the substitution pattern.
-
Methyl Carbon: A signal for the methyl carbon of the ester group will appear in the upfield region, typically around δ 50-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| C-H (methyl) | 2850-3000 | Stretching |
| C=O (ester) | 1700-1730 | Stretching |
| C=C (aromatic) | 1450-1600 | Stretching |
| C-O (ester) | 1100-1300 | Stretching |
| C-F | 1000-1400 | Stretching |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 170.14. Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 139, and the loss of the entire methoxycarbonyl group (-COOCH₃).
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure safety.
-
Hazard Statements:
-
Precautionary Statements:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
Applications in Research and Development
While specific applications for this compound are not extensively documented, its structural motifs are highly relevant to drug discovery and materials science.
-
Pharmaceutical Intermediates: As a fluorinated aromatic ester, it serves as a valuable building block for the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability and bioavailability, while the hydroxyl and ester groups provide handles for further chemical modifications.[11]
-
Agrochemical Development: Fluorinated compounds are widely used in agrochemicals to improve efficacy and environmental stability.[11]
-
Specialty Chemical Synthesis: It can be used as a precursor for the synthesis of complex aromatic derivatives for applications in dyes, polymers, and other functional materials.[11]
Conclusion
This compound is a promising, yet under-characterized, chemical entity with significant potential in various fields of chemical research. This guide has consolidated the available and predicted data on its physical properties, providing a foundational resource for scientists and researchers. The provided synthetic and analytical protocols aim to facilitate further investigation into this compound's properties and applications. As research progresses, a more complete experimental profile of this versatile molecule will undoubtedly emerge, further solidifying its role as a valuable tool in the chemist's arsenal.
References
- Methyl 3-Fluoro-2-Hydroxybenzoate - Natural Micron Pharm Tech. (URL not available)
- This compound - - Sigma-Aldrich. (URL not available)
- The Chemical Properties and Synthesis Applications of 3-Fluoro-2-hydroxybenzoic Acid. (URL not available)
- CAS 1214324-64-7 | 2-Fluoro-3-hydroxy-benzoic acid methyl ester - Alchem Pharmtech. [Link]
- This compound - - Sigma-Aldrich. (URL not available)
- This compound Methyl 2-fluoro-3-hydroxybenzo
- This compound Methyl 2-fluoro-3-hydroxybenzo
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. 1214324-64-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. This compound | 1214324-64-7 [m.chemicalbook.com]
- 8. CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents [patents.google.com]
- 9. PubChemLite - Methyl 2-fluoro-6-hydroxybenzoate (C8H7FO3) [pubchemlite.lcsb.uni.lu]
- 10. Methyl 3-Fluoro-2-Hydroxybenzoate - Natural Micron Pharm Tech [nmpharmtech.com]
- 11. 4-Fluoro-2-hydroxybenzoic acid methyl ester | CymitQuimica [cymitquimica.com]
Methyl 2-fluoro-3-hydroxybenzoate chemical structure
An In-Depth Technical Guide to Methyl 2-fluoro-3-hydroxybenzoate
This guide provides a comprehensive technical overview of this compound (CAS No. 1214324-64-7), a key fluorinated aromatic building block. Designed for professionals in research, drug development, and materials science, this document delves into the compound's chemical structure, spectroscopic profile, synthesis, reactivity, and applications, grounding all information in established scientific principles and methodologies.
Introduction: The Strategic Value of Fluorination
This compound is a substituted aromatic ester whose utility is significantly enhanced by the presence of a fluorine atom and a hydroxyl group on the benzene ring. The strategic placement of the fluorine atom, a potent electron-withdrawing group, profoundly influences the molecule's electronic properties, acidity, and metabolic stability. This makes it a valuable intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs) and advanced materials.[1][2][3] The hydroxyl group provides a reactive site for further functionalization, while the methyl ester offers a versatile handle for transformations such as hydrolysis and amidation. Understanding the interplay of these functional groups is critical to leveraging this compound's full synthetic potential.
Section 1: Physicochemical and Spectroscopic Profile
The unique arrangement of functional groups in this compound gives rise to a distinct and identifiable analytical signature.
Table 1: Key Physicochemical Properties
| Property | Value | Source/Note |
| CAS Number | 1214324-64-7 | |
| Molecular Formula | C₈H₇FO₃ | |
| Molecular Weight | 170.14 g/mol | |
| Appearance | Typically a white to off-white solid | Inferred from similar compounds[2][4] |
| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents | Inferred from similar compounds[2][4] |
Spectroscopic Characterization: A Self-Validating System
The identity and purity of this compound can be unequivocally confirmed through a combination of standard spectroscopic techniques. The data presented below are predictive, based on the analysis of structurally similar compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the hydrogen environments. One would expect to see a singlet for the methyl ester protons (-OCH₃) around 3.9 ppm. The aromatic region (typically 6.8-7.5 ppm) will display three distinct signals corresponding to the protons on the benzene ring, with their splitting patterns (coupling constants) influenced by both H-H and H-F coupling. A broad singlet, characteristic of the phenolic hydroxyl proton (-OH), would also be present, and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals. The carbonyl carbon of the ester will appear downfield (~165 ppm). The aromatic carbons will resonate between ~110 and ~160 ppm, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant, a key diagnostic feature.
-
Infrared (IR) Spectroscopy: IR analysis is crucial for identifying the key functional groups. A broad absorption band between 3100-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group.[5] The C=O stretching vibration of the ester carbonyl group will produce a strong, sharp peak around 1680-1720 cm⁻¹.[5] C-H stretching of the aromatic and methyl groups will appear around 2950-3100 cm⁻¹, while the C-O and C-F stretching vibrations will be visible in the fingerprint region (1000-1300 cm⁻¹).[5]
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the parent molecular ion peak [M]⁺ is expected at an m/z of 170.[6] Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 139, or the loss of the entire carbomethoxy group (-COOCH₃) resulting in a fragment at m/z 111. The base peak is often a stable fragment resulting from these initial losses.[6]
Table 2: Predicted Spectroscopic Data Summary
| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z |
| ¹H NMR | -OCH₃ (s) | ~3.9 ppm |
| Ar-H (m) | 6.8 - 7.5 ppm | |
| -OH (br s) | Variable | |
| IR | O-H stretch (broad) | 3100 - 3500 cm⁻¹ |
| C=O stretch (strong) | 1680 - 1720 cm⁻¹ | |
| C-O stretch | 1200 - 1300 cm⁻¹ | |
| C-F stretch | 1100 - 1250 cm⁻¹ | |
| MS (EI) | Molecular Ion [M]⁺ | 170 |
| [M - OCH₃]⁺ | 139 |
Section 2: Synthesis and Purification
Synthetic Strategy: Fischer-Speier Esterification
The most direct and reliable method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-fluoro-3-hydroxybenzoic acid. This acid-catalyzed reaction with methanol is a robust and scalable choice. The causality for this choice rests on several factors: the starting materials are commercially available, the reaction proceeds under relatively mild conditions, and the workup is straightforward. Thionyl chloride in methanol is an excellent alternative, as it generates HCl in situ to catalyze the reaction and also acts as a dehydrating agent, driving the equilibrium towards the product.[7][8]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Progress is monitored by Thin-Layer Chromatography (TLC), and final product identity is confirmed by the spectroscopic methods detailed in Section 1.
Reagents and Equipment:
-
2-fluoro-3-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-fluoro-3-hydroxybenzoic acid (1.0 eq). Dissolve the acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (2.0 eq) dropwise via syringe.[8] (Alternative: Add a catalytic amount of concentrated sulfuric acid). The slow, cooled addition is a critical safety measure to control the initial exothermic reaction.
-
Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 65 °C) and stir for 2-4 hours. The progress should be monitored by TLC, eluting with a mixture like ethyl acetate/hexane (e.g., 30:70), to observe the consumption of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.[7] Wash subsequently with water and then brine. The bicarbonate wash is essential to remove the acid catalyst and any unreacted starting material.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[7]
-
Purification: Purify the crude solid by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Section 3: Reactivity and Applications
Chemical Reactivity Analysis
The chemical behavior of this compound is dictated by its three functional groups.
-
Aromatic Ring: The fluorine atom is strongly electron-withdrawing via induction, while the hydroxyl group is electron-donating through resonance. This complex electronic environment influences the regioselectivity of electrophilic aromatic substitution reactions.
-
Hydroxyl Group: The phenolic -OH group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile for reactions like Williamson ether synthesis.
-
Ester Group: The methyl ester can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions, or it can be converted to an amide via aminolysis.
Caption: Key reactive sites and potential transformations.
Applications in Drug Discovery and Materials Science
This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its use as a scaffold to build more complex molecular architectures.
-
Pharmaceutical Synthesis: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity.[1] This compound serves as a precursor for APIs where a substituted fluorophenol moiety is required.
-
Agrochemical Development: Similar to pharmaceuticals, fluorinated compounds are widely used in agrochemicals to improve their efficacy and environmental persistence.[1]
-
Materials Science: Fluorinated benzoic acid derivatives are used in the synthesis of advanced polymers and coatings, imparting properties such as enhanced thermal stability and chemical resistance.[3] They have also been explored for use in liquid crystals.[9]
Section 4: Safety and Handling
Based on safety data for structurally related compounds, this compound should be handled with care.
-
Hazards: It is considered potentially hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation.[4][10][11]
-
Precautions: Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[11] Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]
Conclusion
This compound is a synthetically versatile and valuable building block. Its unique combination of a fluorine atom, a hydroxyl group, and an ester moiety provides multiple avenues for chemical modification. A thorough understanding of its synthesis, spectroscopic properties, and reactivity, as outlined in this guide, is essential for researchers and scientists aiming to leverage its potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applic
- General experimental procedure for the synthesis methyl benzoate. The Royal Society of Chemistry. [Link]
- RIFM fragrance ingredient safety assessment, benzoic acid, 2-[(1-hydroxy-3-phenylbutyl)amino], methyl ester, CAS Registry Number 144761-91-1. Elsevier. [Link]
- Synthesis of methyl 3-hydroxybenzo
- Infrared spectrum of methyl 2-hydroxybenzo
- Methyl 3-Fluoro-2-Hydroxybenzoate.
- Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
- Mass spectrum of methyl 2-hydroxybenzo
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]
- Methyl 3-Hydroxybenzoate.
- Methyl 2,4,6-trihydroxybenzo
- Methyl 2,4,6-trihydroxybenzo
- Methyl 2-fluoro-3-nitrobenzoate.
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE [fluoromart.com]
- 5. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. benchchem.com [benchchem.com]
- 8. Methyl 2-fluoro-5-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 9. ossila.com [ossila.com]
- 10. 70163-98-3 Cas No. | Methyl 3-fluoro-2-hydroxybenzoate | Apollo [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to Methyl 2-fluoro-3-hydroxybenzoate (CAS: 1214324-64-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2-fluoro-3-hydroxybenzoate, a fluorinated aromatic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical properties, a plausible and detailed synthetic pathway, safety protocols, and its emerging applications, offering a Senior Application Scientist's perspective on its utility and handling.
Core Chemical Identity and Properties
This compound is a substituted aromatic ester. The presence of a fluorine atom, a hydroxyl group, and a methyl ester on the benzene ring imparts a unique combination of reactivity and physicochemical properties, making it a valuable intermediate in the synthesis of more complex molecules.[1][2] The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[3][4]
| Property | Value | Source |
| CAS Number | 1214324-64-7 | |
| Molecular Formula | C₈H₇FO₃ | |
| Molecular Weight | 170.14 g/mol | |
| IUPAC Name | This compound | |
| Physical Form | Solid | |
| Purity | Typically >97% | |
| Storage | Inert atmosphere, room temperature |
Strategic Synthesis Pathway
A robust synthesis of this compound can be envisioned as a three-step process, commencing with the commercially available 2-fluoroanisole. This pathway is designed for adaptability in a laboratory setting.
Diagram of the Proposed Synthetic Pathway:
Sources
- 1. nbinno.com [nbinno.com]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science [eurekaselect.com]
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-fluoro-3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Methyl 2-fluoro-3-hydroxybenzoate in Drug Discovery
This compound is a substituted aromatic ester that serves as a key intermediate in the synthesis of a variety of more complex molecules. The presence of three distinct functional groups—a methyl ester, a hydroxyl group, and a fluorine atom—on the benzene ring provides multiple reaction sites for chemical modification. The fluorine substituent is of particular interest in drug design due to its ability to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
The following sections will provide a detailed breakdown of the predicted spectroscopic signature of this molecule and the experimental procedures to obtain and verify this data.
Predicted Spectroscopic Data and Interpretation
While experimental data for this compound is not publicly available, we can predict its spectral characteristics with a high degree of confidence based on the analysis of similar compounds and fundamental principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information about its chemical environment.
Molecular Structure and Numbering:
Caption: Predicted molecular structure of this compound.
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts (δ) are predicted relative to a tetramethylsilane (TMS) standard.[2]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -OH | 5.0 - 6.0 | Broad singlet | - |
| Ar-H (ortho to -OH and meta to -COOCH₃) | ~7.1 | Doublet of doublets | J(H,H) ≈ 8.0, J(H,F) ≈ 2.0 |
| Ar-H (para to -F and ortho to -COOCH₃) | ~7.4 | Doublet of doublets | J(H,H) ≈ 8.0, J(H,H) ≈ 1.5 |
| Ar-H (ortho to -F and meta to -OH) | ~6.9 | Triplet | J(H,H) ≈ 8.0 |
| -COOCH ₃ | ~3.9 | Singlet | - |
Causality behind Predictions:
-
Aromatic Protons: The electron-withdrawing nature of the fluorine and carbonyl groups will deshield the aromatic protons, shifting them downfield. The hydroxyl group, being electron-donating, will have a shielding effect. The precise chemical shifts and coupling patterns will be a result of the interplay of these electronic effects and through-bond/through-space couplings with the fluorine atom.
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent, often appearing as a broad singlet.
-
Methyl Protons: The methyl protons of the ester group are expected to appear as a sharp singlet around 3.9 ppm, a characteristic region for such functional groups.[2]
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The presence of the electronegative fluorine and oxygen atoms will significantly influence the chemical shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C =O (ester) | ~168 | Singlet | - |
| C -F | ~155 | Doublet | ¹J(C,F) ≈ 240 |
| C -OH | ~145 | Doublet | ³J(C,F) ≈ 10 |
| C -COOCH₃ | ~120 | Singlet | - |
| Ar-C H | 115 - 130 | Doublet (for carbons coupled to F) | ²J(C,F) or ³J(C,F) |
| -COOC H₃ | ~52 | Singlet | - |
Causality behind Predictions:
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at a downfield position (~168 ppm).[3]
-
C-F Carbon: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹J(C,F)). Its chemical shift will be significantly downfield due to the high electronegativity of fluorine.
-
C-OH Carbon: The carbon attached to the hydroxyl group will also be downfield.
-
Aromatic Carbons: The other aromatic carbons will show signals in the typical aromatic region, with their chemical shifts influenced by the substituents. Carbons that are two or three bonds away from the fluorine atom will exhibit smaller C-F coupling constants.
-
Methyl Carbon: The methyl carbon of the ester will appear at a more upfield position (~52 ppm).[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and C-F bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |
| O-H (hydroxyl) | 3200 - 3600 | Broad, stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (methyl) | 2850 - 3000 | Stretching |
| C=O (ester) | 1700 - 1730 | Strong, sharp, stretching |
| C=C (aromatic) | 1450 - 1600 | Stretching |
| C-O (ester) | 1100 - 1300 | Stretching |
| C-F | 1000 - 1400 | Stretching |
Causality behind Predictions:
-
O-H Stretch: The hydroxyl group will give rise to a broad absorption band in the 3200-3600 cm⁻¹ region due to hydrogen bonding.[4]
-
C=O Stretch: The ester carbonyl group will exhibit a strong, sharp absorption band around 1700-1730 cm⁻¹.[4]
-
C-F Stretch: The C-F bond will have a characteristic absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
-
Aromatic C=C Stretches: The benzene ring will show several absorption bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure.
Predicted Mass Spectrum Fragmentation:
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (170.14 g/mol ).
-
Key Fragment Ions:
-
[M - OCH₃]⁺: Loss of the methoxy group from the ester (m/z 139).
-
[M - COOCH₃]⁺: Loss of the entire methoxycarbonyl group (m/z 111).
-
Fragments from the aromatic ring: Further fragmentation of the aromatic ring will lead to a complex pattern of smaller ions.
-
Experimental Protocols for Spectroscopic Analysis
To obtain reliable and reproducible spectroscopic data, it is crucial to follow standardized experimental protocols.
NMR Spectroscopy Protocol
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Protocol:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in an NMR tube. Add a small amount of TMS as an internal standard.[2]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and shim the magnetic field to achieve high homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).
-
Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections.
-
Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
-
IR Spectroscopy Protocol
Caption: Workflow for IR data acquisition and analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
For a solid sample, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Alternatively, dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl), and allow the solvent to evaporate to form a thin film.
-
-
Data Acquisition:
-
Place the sample in the IR spectrometer.
-
Record the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry Protocol
Caption: Workflow for Mass Spectrometry analysis.
Step-by-Step Protocol:
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
-
Ionization:
-
Ionize the sample using an appropriate method. Electron Impact (EI) is a common technique that provides detailed fragmentation patterns.
-
-
Mass Analysis and Detection:
-
The ions are separated based on their mass-to-charge ratio by the mass analyzer.
-
The detector records the abundance of each ion, generating the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak and major fragment ions.
-
Correlate the fragmentation pattern with the proposed structure.
-
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound, a compound of significant interest in drug discovery. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles, serves as a valuable resource for researchers. The inclusion of standardized experimental protocols further equips scientists with the necessary tools to acquire and validate their own data, ensuring the highest level of scientific integrity in their work. As a commercially available compound, it is anticipated that experimental data will become more accessible in the future, which will allow for a direct comparison with the predictions outlined in this guide.[5][6]
References
- Doc Brown's Chemistry.
- Doc Brown's Chemistry.
- PubChem.
- Royal Society of Chemistry. Supporting information for "A mild and efficient protocol for the synthesis of esters from alcohols and aldehydes using aqueous HBr/H₂O₂". [Link]
- Doc Brown's Chemistry.
- NIST WebBook.
- Natural Micron Pharm Tech.
- ResearchGate. ¹H-NMR spectra. (A)
- Doc Brown's Chemistry.
- Pharmaffiliates.
- Google Patents.
- NIST WebBook. Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. [Link]
- Yeast Metabolome Database.
- Fisher Scientific.
Sources
- 1. Methyl 3-Fluoro-2-Hydroxybenzoate - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. This compound | 1214324-64-7 [sigmaaldrich.com]
- 6. 1214324-64-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-fluoro-3-hydroxybenzoate
Introduction
Methyl 2-fluoro-3-hydroxybenzoate is a substituted aromatic ester of significant interest in medicinal chemistry and materials science. Its structural elucidation is paramount for confirming synthesis and purity, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose. Specifically, Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment, connectivity, and spatial arrangement of hydrogen atoms within the molecule. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights for researchers, scientists, and drug development professionals.
Theoretical Principles: Decoding the Spectrum
Understanding the ¹H NMR spectrum of this compound requires a firm grasp of chemical shift, spin-spin coupling, and the influence of its unique substituents on the benzene ring. The molecule contains five distinct proton environments: three aromatic protons (H4, H5, H6), one phenolic hydroxyl proton (-OH), and three methyl ester protons (-OCH₃).
-
Chemical Shift (δ): The position of a signal on the NMR spectrum is dictated by the local electronic environment of the proton. Electron-withdrawing groups (EWGs) like the ester (-COOCH₃) and fluorine (-F) deshield the protons, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (EDGs) like the hydroxyl (-OH) shield protons, moving their signals upfield (to lower ppm values).[1][2] The interplay of these effects on the aromatic ring results in a predictable dispersion of the proton signals.
-
Spin-Spin Coupling (J-coupling): Protons on adjacent atoms interact through their magnetic fields, causing their signals to split. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the number of bonds separating the coupled nuclei.
-
H-H Coupling: In aromatic systems, coupling is strongest between ortho protons (³JHH ≈ 7–9 Hz), weaker between meta protons (⁴JHH ≈ 2–3 Hz), and weakest between para protons (⁵JHH ≈ 0–1 Hz).
-
H-F Coupling: The presence of a fluorine atom (a spin-½ nucleus like ¹H) introduces additional splitting. H-F coupling constants are typically larger than H-H couplings and are transmitted over more bonds.[3][4] Expected values are: ³JHF (ortho) ≈ 8–10 Hz, ⁴JHF (meta) ≈ 3–5 Hz, and ⁵JHF (para) ≈ 1–3 Hz.[5]
-
-
Hydroxyl Proton (-OH): The chemical shift of the phenolic -OH proton is highly variable (typically δ 4–12 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding.[6][7][8] It often appears as a broad singlet because of rapid chemical exchange with trace amounts of water or other exchangeable protons.[6][9]
Predicted ¹H NMR Spectrum Analysis
Based on the principles above, a detailed prediction for the ¹H NMR spectrum of this compound can be formulated. The analysis considers the combined electronic effects of the -COOCH₃ (EWG), -F (strong EWG), and -OH (EDG) substituents to estimate the chemical shifts and coupling patterns for each proton.
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| -OCH₃ | ~3.9 | Singlet (s) | N/A | Typical range for a methyl ester.[10][11] No adjacent protons to couple with. |
| -OH | 5.0 - 9.0 | Broad Singlet (br s) | N/A | Highly variable chemical shift.[6][8] Broadness due to chemical exchange. |
| H6 | 7.3 - 7.5 | Doublet of Doublets (dd) | ³J(H6-H5) ≈ 8.0 Hz, ³J(H6-F) ≈ 9.0 Hz | Deshielded by the ortho ester group. Coupled to ortho H5 and ortho F. |
| H4 | 7.0 - 7.2 | Doublet of Doublets (dd) | ³J(H4-H5) ≈ 8.0 Hz, ⁴J(H4-F) ≈ 4.0 Hz | Shielded by the ortho hydroxyl group but deshielded by the para ester. Coupled to ortho H5 and meta F. |
| H5 | 6.9 - 7.1 | Triplet of Doublets (td) or Multiplet (m) | ³J(H5-H4) ≈ 8.0 Hz, ³J(H5-H6) ≈ 8.0 Hz, ⁵J(H5-F) ≈ 2.0 Hz | Shielded by the para hydroxyl group. Appears as a pseudo-triplet due to coupling with two ortho protons (H4, H6), with each peak further split by the para F. |
Experimental Protocol for High-Resolution ¹H NMR Acquisition
Adherence to a robust experimental protocol is critical for obtaining a high-quality, interpretable spectrum. This self-validating workflow ensures accuracy and reproducibility.
1. Solvent Selection and Sample Preparation:
- Choice of Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It is a polar aprotic solvent that will dissolve the analyte well and its residual proton signal (a quintet at ~2.50 ppm) does not typically interfere with analyte signals.[12][13] The residual water peak in DMSO-d₆ appears around 3.33 ppm.[14][15][16] An alternative is Chloroform-d (CDCl₃), with a residual peak at ~7.26 ppm.[12][13]
- Sample Concentration: Dissolve 2-5 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[17][18] This concentration is optimal for achieving a good signal-to-noise ratio without causing significant line broadening.[17][19]
- Filtration: To ensure magnetic field homogeneity, filter the solution through a pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube.[18][20] This removes any particulate matter.[17][20]
- Labeling: Clearly label the NMR tube. Do not use paper tape, which can affect the tube's balance in the spinner.[18]
2. D₂O Exchange for Hydroxyl Proton Confirmation:
- Purpose: This step definitively identifies the -OH proton signal.
- Procedure: After acquiring the initial spectrum, add one to two drops of deuterium oxide (D₂O) to the NMR tube.[15] Shake gently to mix.
- Re-acquisition: Acquire a second ¹H NMR spectrum. The signal corresponding to the -OH proton will either disappear or significantly diminish in intensity due to proton-deuterium exchange.[9][15]
3. Spectrometer Setup and Data Acquisition:
- Shimming: Carefully shim the magnetic field to maximize its homogeneity across the sample volume. Poor shimming leads to broad and distorted peaks.[19]
- Acquisition Parameters: For a standard ¹H experiment on a 400-600 MHz spectrometer, typical parameters include:
- Pulse Angle: 30-45 degrees
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 8-16 scans (adjust as needed for signal-to-noise)
- Referencing: The spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[6][21]
Data Interpretation and Visualization
Molecular Structure and Key Couplings
The relationships between the protons and the fluorine atom are best visualized through a structural diagram that highlights the key spin-spin couplings.
Caption: Key H-H and H-F spin-spin couplings in this compound.
Workflow for Spectral Analysis
The process of analyzing the acquired spectrum follows a logical sequence to ensure accurate structural confirmation.
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]
- 6. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative | MDPI [mdpi.com]
- 12. Nmr Solvent Peaks - Housing Innovations [dev.housing.arizona.edu]
- 13. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. organomation.com [organomation.com]
- 18. sites.bu.edu [sites.bu.edu]
- 19. depts.washington.edu [depts.washington.edu]
- 20. publish.uwo.ca [publish.uwo.ca]
- 21. mason.gmu.edu [mason.gmu.edu]
13C NMR characterization of Methyl 2-fluoro-3-hydroxybenzoate
An In-Depth Technical Guide to the ¹³C NMR Characterization of Methyl 2-fluoro-3-hydroxybenzoate
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of this compound using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Aimed at researchers and professionals in synthetic chemistry and drug development, this document moves beyond a simple recitation of data to explain the underlying principles and experimental rationale. We will delve into the theoretical basis for predicting chemical shifts, the diagnostic power of carbon-fluorine (¹³C-¹⁹F) coupling constants, and the application of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) for unambiguous peak assignment. The guide culminates in a detailed, step-by-step protocol for sample preparation and data acquisition, ensuring trustworthy and reproducible results.
Introduction: The Imperative for Rigorous Structural Verification
This compound is a substituted aromatic ester whose structural complexity, arising from the interplay of electron-withdrawing and electron-donating groups, makes it an interesting candidate for methodological studies in pharmaceutical and materials science. The precise arrangement of the fluoro, hydroxyl, and methyl ester substituents on the benzene ring dictates its chemical reactivity, biological activity, and physical properties. Therefore, unambiguous confirmation of its structure is a critical checkpoint in any research and development pipeline.
¹³C NMR spectroscopy stands as a cornerstone technique for this purpose. Unlike ¹H NMR, where signal overlap can complicate analysis, ¹³C NMR provides a distinct signal for each unique carbon environment within the molecule, offering a direct map of the carbon skeleton.[1][2] This guide will demonstrate how to leverage standard and advanced ¹³C NMR experiments to fully characterize this molecule, providing a self-validating system for its identification.
Theoretical Framework for Spectral Interpretation
A robust interpretation of any NMR spectrum is built upon a solid theoretical foundation. The chemical shift of a given carbon nucleus is exquisitely sensitive to its local electronic environment. Understanding how substituents influence this environment is key to predicting and assigning the spectrum of this compound.
The Influence of Aromatic Substituents
The chemical shifts of the aromatic carbons (C1-C6) are modulated by the combined inductive and resonance effects of the fluoro, hydroxyl, and methyl ester groups.
-
Methyl Ester Group (-COOCH₃): This group is electron-withdrawing through both induction and resonance, causing a general deshielding (downfield shift) of the aromatic carbons. The carbonyl carbon itself is highly deshielded and typically appears in the 165-175 ppm region.[3][4] The ipso-carbon (C3, attached to the ester) is also significantly shifted downfield.[5]
-
Hydroxyl Group (-OH): The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect. However, its lone pairs can participate in resonance, donating electron density to the ring. This resonance effect is dominant, causing a strong shielding (upfield shift) of the ortho (C2, C4) and para (C6) positions. The ipso-carbon (C1) is strongly deshielded.
-
Fluoro Group (-F): Fluorine is the most electronegative element, resulting in a powerful electron-withdrawing inductive effect. Like the hydroxyl group, it also possesses lone pairs that can be donated via resonance. For fluorine, the inductive effect is generally stronger, but the resonance effect still provides some shielding at the ortho and para positions. The most dramatic effect is the direct, one-bond coupling to the carbon it is attached to (C2), which results in a large downfield shift and a characteristic splitting pattern.[6][7]
The Diagnostic Power of ¹³C-¹⁹F Coupling
The presence of a fluorine atom provides an invaluable tool for spectral assignment. The ¹⁹F nucleus has a spin of I=1/2 and is 100% naturally abundant, leading to observable spin-spin coupling with neighboring ¹³C nuclei.[8] This coupling manifests as the splitting of carbon signals into doublets or more complex multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), is highly dependent on the number of bonds separating the carbon and fluorine atoms:
-
¹JCF (One-bond coupling): Very large, typically 170-300 Hz. This is a definitive indicator for the carbon directly attached to fluorine (C-F).[9]
-
²JCF (Two-bond coupling): Smaller, usually in the range of 15-40 Hz.
-
³JCF (Three-bond coupling): Typically 5-10 Hz.
-
Long-range coupling (⁴JCF and beyond): Often small (< 3 Hz) but can be observable.[10]
These coupling patterns provide through-bond connectivity information that is crucial for assigning the carbons adjacent to the C-F bond.[7][9]
Differentiating Carbon Types with DEPT
Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments that differentiate carbons based on the number of attached protons.[11][12][13][14] For a complete characterization, two main DEPT experiments are used in conjunction with the standard broadband-decoupled spectrum:
-
DEPT-90: This spectrum shows signals only for methine (CH) carbons.[13][15]
-
DEPT-135: This spectrum shows positive signals for methyl (CH₃) and methine (CH) carbons, and negative (inverted) signals for methylene (CH₂) carbons. Quaternary carbons (C) do not appear in DEPT spectra.[11][13][15]
By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, one can unambiguously determine the type of each carbon atom in the molecule.
Experimental Protocol: A Self-Validating Workflow
The integrity of NMR data is contingent upon meticulous experimental technique. This protocol is designed to ensure high-quality, reproducible data.
Workflow for NMR Analysis
Caption: A streamlined workflow from sample preparation to final structural confirmation.
Step-by-Step Sample Preparation
-
Material: Weigh approximately 50-100 mg of high-purity this compound. A higher concentration is necessary for ¹³C NMR due to its low natural abundance and sensitivity compared to ¹H NMR.[16][17]
-
Solvent: Select a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice. Use approximately 0.5-0.6 mL of solvent.[17]
-
Dissolution: In a small, clean vial, dissolve the sample completely in the deuterated solvent. Gentle vortexing may be required.
-
Filtration: To ensure magnetic field homogeneity and prevent line broadening, it is critical to remove any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[17]
-
Final Check: The final solution in the NMR tube should be clear and free of any solids or cloudiness. The sample height should be approximately 4-5 cm to be within the detection region of the NMR coil.[18]
NMR Data Acquisition Parameters
The following experiments should be run on a spectrometer operating at a field strength of 100 MHz or higher for ¹³C observation.
-
Standard ¹³C Spectrum:
-
Experiment: Proton-decoupled ¹³C (e.g., zgpg30)
-
Spectral Width: 0-220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more, depending on concentration.
-
-
DEPT-90 and DEPT-135 Spectra:
-
Experiment: Standard DEPT pulse programs available on the spectrometer software.
-
Parameters: Use similar spectral width and acquisition parameters as the standard ¹³C experiment. The number of scans can often be reduced by half compared to the standard ¹³C spectrum.
-
Spectral Analysis and Interpretation
The culmination of this process is the detailed analysis of the acquired spectra to assign each carbon signal and confirm the molecular structure.
Molecular Structure and Carbon Numbering
Caption: Numbering scheme used for ¹³C NMR signal assignment.
Predicted Spectral Data and Assignments
The following table summarizes the predicted chemical shifts, multiplicities due to C-F coupling, and expected DEPT results for each carbon. Predicted shifts are based on established substituent effects and data from similar compounds.[19][20][21]
| Carbon | Predicted δ (ppm) | Multiplicity (JCF) | DEPT-90 | DEPT-135 | Rationale for Assignment |
| C1 | 145-150 | d, ²JCF ≈ 15-25 Hz | None | None | Quaternary carbon attached to -OH (deshielded), two bonds from -F. |
| C2 | 150-155 | d, ¹JCF ≈ 240-260 Hz | None | None | Quaternary carbon directly bonded to -F, resulting in a large shift and ¹J coupling. |
| C3 | 120-125 | d, ²JCF ≈ 15-25 Hz | None | None | Quaternary carbon ipso to the ester group, two bonds from -F. |
| C4 | 115-120 | d, ³JCF ≈ 5-10 Hz | Peak | Positive | CH carbon ortho to -OH (shielded) and three bonds from -F. |
| C5 | 125-130 | d, ⁴JCF ≈ <3 Hz | Peak | Positive | CH carbon four bonds from -F, least affected by direct substituent effects. |
| C6 | 118-123 | d, ³JCF ≈ 5-10 Hz | Peak | Positive | CH carbon para to -OH and ortho to the ester, three bonds from -F. |
| C7 (C=O) | 165-170 | d, ³JCF ≈ 3-5 Hz | None | None | Ester carbonyl carbon, expected in this region.[1][22] |
| C8 (OCH₃) | 50-55 | s | None | Positive | Typical chemical shift for a methyl ester carbon.[21] |
Analysis:
-
Quaternary Carbons (C1, C2, C3, C7): These four carbons will be present in the standard ¹³C spectrum but absent from all DEPT spectra. Their assignment can be confirmed by their chemical shifts and C-F coupling patterns. C2 will be unmistakable due to the massive ¹JCF splitting. C1 and C3 can be differentiated by their ²JCF values and the deshielding effect of the attached oxygen on C1.
-
Methine Carbons (C4, C5, C6): These three carbons will appear in the standard spectrum, as positive peaks in the DEPT-90 spectrum, and as positive peaks in the DEPT-135 spectrum. Their specific assignments rely on interpreting their chemical shifts (shielding/deshielding effects) and their ³JCF or ⁴JCF coupling constants.
-
Methyl Carbon (C8): This carbon will appear in the standard spectrum, be absent from the DEPT-90 spectrum, and show a positive peak in the DEPT-135 spectrum. It will be a sharp singlet in the upfield region.
Conclusion
The comprehensive ¹³C NMR characterization of this compound is a multi-faceted process that combines standard broadband-decoupled acquisition with DEPT experiments. The strategic location of the fluorine atom provides a powerful diagnostic tool through characteristic C-F coupling constants, which, when combined with the analysis of substituent-induced chemical shifts and carbon multiplicity data from DEPT, allows for the complete and unambiguous assignment of all eight carbon signals. The workflow and theoretical principles outlined in this guide provide a robust and self-validating methodology for the structural confirmation of this and other similarly complex substituted aromatic compounds, ensuring a high degree of scientific integrity in research and development applications.
References
- 13.12: DEPT ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]
- Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241. [Link]
- Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). University of Missouri-St. Louis. [Link]
- 13.12 DEPT 13C NMR Spectroscopy.
- 6.4: DEPT C-13 NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]
- NMR Sample Preparation.
- Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry, 28(7), 632-637. [Link]
- NMR Sample Prepar
- Substituent Effects on IH and 13C NMR Chemical Shifts in Titanocene Benzo
- NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry - University of Arizona. [Link]
- A Great 13C NMR Spectrum Even When Your Sample is Dilute. Anasazi Instruments. [Link]
- Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). (2024). JoVE. [Link]
- Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241. [Link]
- Sample Preparation.
- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99-102. [Link]
- How do I know if my unknown contains a fluorine atom(s)? … Part 2. (2008). ACD/Labs. [Link]
- Weigert, F. J., & Roberts, J. D. (1967). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Journal of the American Chemical Society, 89(23), 5962-5963. [Link]
- Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987-989. [Link]
- Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]
- Nummert, V., Piirsalu, M., Mäemets, V., Vahur, S., & Koppel, I. (2009). Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C NMR Spectra of Mono- and Disubstituted Benzoic Acids.
- Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]
- Prakash, G. K. S., & Olah, G. A. (2002). Study of the fluoro- and chlorodimethylbutyl cations. Journal of the American Chemical Society, 124(30), 8867-8871. [Link]
- 13C NMR Chemical Shifts.
- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]
- 13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]
- 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668).
- A Guide to 13C NMR Chemical Shift Values. Compound Interest. [Link]
- 13C NMR Chemical Shift Table. University of Colorado Boulder. [Link]
- CASPRE - 13C NMR Predictor. CASPRE. [Link]
- Supplementary Information. The Royal Society of Chemistry. [Link]
- Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). Magritek. [Link]
- Predict 13C carbon NMR spectra. NMRDB.org. [Link]
- 13C nmr spectrum of methyl 2-hydroxybenzo
- Influence of fluorine substituents on the NMR properties of phenylboronic acids. (2014).
- 13C NMR of Fluorinated Organics. (2007). University of Ottawa NMR Facility Blog. [Link]
- chemical shift of functional groups in 13C NMR spectroscopy. (2022). YouTube. [Link]
- Predict all NMR spectra. NMRDB.org. [Link]
- Methyl 2,3-difluoro-4-hydroxybenzo
Sources
- 1. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 2. compoundchem.com [compoundchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 8. biophysics.org [biophysics.org]
- 9. acdlabs.com [acdlabs.com]
- 10. westmont.edu [westmont.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.uvic.ca [web.uvic.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
- 15. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 18. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 19. faculty.fiu.edu [faculty.fiu.edu]
- 20. rsc.org [rsc.org]
- 21. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Introduction: The Analytical Imperative for Fluorinated Intermediates
An In-depth Technical Guide to the Mass Spectrometry of Methyl 2-fluoro-3-hydroxybenzoate
This compound is a fluorinated aromatic ester that serves as a critical building block in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[1] The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity.[1] Consequently, the unambiguous structural confirmation and purity assessment of this intermediate are paramount. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[2][3] This guide provides a comprehensive examination of the mass spectrometric behavior of this compound, detailing a robust analytical workflow, interpreting its fragmentation patterns, and explaining the chemical principles that govern its analysis.
Part 1: Analytical Strategy & Method Design
The selection of an analytical methodology is dictated by the physicochemical properties of the analyte. This compound is a semi-volatile organic compound, making it an ideal candidate for Gas Chromatography-Mass Spectrometry (GC-MS).[2][4]
Why GC-MS with Electron Ionization (EI)?
-
Volatility: The compound's methyl ester form provides sufficient volatility for gas-phase analysis without the need for chemical derivatization, which is often required for the parent carboxylic acid.[2][5]
-
Thermal Stability: It is stable enough to withstand the temperatures of the GC inlet and column.
-
Electron Ionization (EI): EI is a hard ionization technique that imparts significant energy (~70 eV) to the analyte molecule.[6] This high energy results in extensive and reproducible fragmentation, creating a detailed "fingerprint" mass spectrum that is invaluable for structural confirmation and library matching.[6][7] While softer ionization techniques like Electrospray Ionization (ESI) are excellent for identifying the molecular ion with minimal fragmentation, they provide less structural detail from a single-stage MS experiment.[8][9]
Experimental Workflow: A Self-Validating System
The following diagram outlines a robust workflow for the GC-MS analysis of this compound, designed to ensure accuracy and reproducibility from sample preparation through data interpretation.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Part 2: Detailed Experimental Protocol (GC-MS)
This protocol is designed for a standard quadrupole GC-MS system.[10][11][12]
1. Sample Preparation
-
Solvent Selection: Use a high-purity, volatile solvent compatible with the GC system. Ethyl acetate or Dichloromethane are excellent choices.
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in the chosen solvent.
-
Perform serial dilutions to create working standards in the range of 1-20 µg/mL. This concentration range is typically sufficient for obtaining high-quality spectra without saturating the detector.
-
2. Instrumentation & Conditions
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Port | Splitless mode, 250 °C | Ensures efficient transfer of the semi-volatile analyte onto the column, ideal for trace analysis.[2] |
| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min | Provides optimal separation efficiency and is inert.[11] |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5MS) | A standard non-polar column offering excellent resolution for a wide range of aromatic compounds.[11] |
| Oven Program | Initial temp 70 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | This temperature program allows for good separation from solvent and potential impurities while ensuring the analyte elutes as a sharp peak. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | To induce characteristic and reproducible fragmentation for structural elucidation.[6] |
| Ionization Energy | 70 eV | The industry standard for EI, ensuring comparability with spectral libraries (e.g., NIST).[12] |
| Ion Source Temp. | 230 °C | Prevents condensation of the analyte within the source while minimizing thermal degradation.[11][12] |
| Quadrupole Temp. | 150 °C | Maintains ion trajectory and prevents contamination.[11][12] |
| Mass Scan Range | m/z 40-250 | Covers the molecular weight of the analyte (170.14 g/mol ) and its expected fragments. |
| Transfer Line Temp. | 280 °C | Ensures the analyte remains in the gas phase as it transfers from the GC to the MS.[12] |
Part 3: Interpretation of the Mass Spectrum
The mass spectrum of this compound is predicted to exhibit several key fragmentation pathways characteristic of substituted aromatic esters, particularly those with ortho-substituents.[13][14]
Molecular Ion (M+•) The molecular formula is C₈H₇FO₃, with an exact mass of 170.0379 . The molecular ion peak at m/z 170 is expected to be clearly visible. Its presence confirms the molecular weight of the compound. Aromatic structures tend to produce relatively stable molecular ions, so this peak should be of moderate to high abundance.[15]
Primary Fragmentation Pathways
The fragmentation is driven by the ionization of the molecule, typically by removing an electron from the oxygen atoms or the aromatic pi system, followed by cleavage of the weakest bonds. The ortho-positioning of the hydroxyl and ester groups is predicted to have a significant directive effect on fragmentation, analogous to that seen in methyl salicylate (methyl 2-hydroxybenzoate).[13][14]
Caption: Predicted major EI fragmentation pathways for this compound.
Detailed Analysis of Key Fragments
| Observed m/z | Proposed Fragment Structure | Neutral Loss | Mechanistic Interpretation |
| 170 | [C₈H₇FO₃]⁺• | - | Molecular Ion (M⁺•) . Confirms the molecular weight. |
| 152 | [C₈H₅FO₂]⁺• | H₂O (18 u) | Loss of water, likely involving the phenolic hydroxyl group and a hydrogen from the methyl ester, is a possible minor pathway. |
| 139 | [HOC₆H₃F-C≡O]⁺ | •OCH₃ (31 u) | A very common fragmentation for methyl esters, involving the alpha-cleavage and loss of a methoxy radical. This acylium ion is resonance-stabilized.[7] |
| 138 | [C₇H₃FO₂]⁺• | CH₃OH (32 u) | Diagnostic "Ortho-Effect" Fragmentation . This is a highly characteristic rearrangement for ortho-hydroxy benzoates.[13][14] It involves the transfer of a hydrogen from the phenolic group to the ester carbonyl, followed by the elimination of a neutral methanol molecule. The high stability of the resulting cyclic ion often makes this a major peak in the spectrum. |
| 111 | [C₆H₄FO]⁺ | CO (28 u) | Subsequent loss of carbon monoxide from the m/z 139 fragment. This is a typical fragmentation for acylium ions. |
| 110 | [C₆H₃FO]⁺• | CO (28 u) | Loss of carbon monoxide from the m/z 138 fragment ion. |
Trustworthiness through Causality: The predicted base peak (the most abundant ion) is likely to be at m/z 138 . This is a direct consequence of the energetically favorable ortho-effect, a hydrogen rearrangement that leads to the elimination of a stable, neutral methanol molecule.[13] This specific, predictable fragmentation provides a high degree of confidence in the structural assignment, distinguishing it from its other isomers (e.g., Methyl 4-fluoro-3-hydroxybenzoate) which would not undergo this specific rearrangement as readily.
Conclusion
The mass spectrometric analysis of this compound by GC-MS with electron ionization provides a rich dataset for its unequivocal identification. The combination of a distinct molecular ion peak at m/z 170 and a characteristic fragmentation pattern, highlighted by the diagnostic loss of methanol to yield an ion at m/z 138, constitutes a robust and reliable method for its characterization. This guide provides the foundational protocol and interpretive logic required by researchers and drug development professionals to ensure the identity and quality of this vital chemical intermediate.
References
- PubMed. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. J Sep Sci. 2022 Jan;45(1):78-93.
- PubMed. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. J Chromatogr A. 2002 May 24;957(1):11-6.
- National Institutes of Health (NIH). (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC.
- PubMed. (2006). Methyl benzoate as a marker for the detection of mold in indoor building materials.
- Wiley Analytical Science. (2006). GC/MS reveals methyl benzoate is a marker for indoor mould.
- Shimadzu. (n.d.). Analysis of Food Preservatives by GC/MS. Application News No.M251.
- Scilit. (2011). Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography–tandem mass spectrometry. Journal of Chromatography A.
- ResearchGate. (n.d.). GC-MS analysis of methylated products generated by recombinant HcBSMTs.
- ResearchGate. (2011). Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry.
- National Institutes of Health (NIH). (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Wikipedia. (n.d.). Electrospray ionization.
- ChemRxiv | Cambridge Open Engage. (2024). Modeling the ionization efficiency of small molecules in positive electrospray ionization.
- Wiley-VCH. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry.
- National Institutes of Health (NIH). (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
- National Institutes of Health (NIH). (n.d.). Structural characterization of wax esters by electron ionization mass spectrometry.
- ResearchGate. (2012). Structural characterization of wax esters by electron ionization mass spectrometry.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate.
- Chemguide. (n.d.). Mass spectra - fragmentation patterns.
- MDPI. (n.d.). Comparative Study of Key Aroma Components in Rice of Different Aroma Types Using Flavor Metabolomics.
- YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.
- Natural Micron Pharm Tech. (n.d.). Methyl 3-Fluoro-2-Hydroxybenzoate.
Sources
- 1. Methyl 3-Fluoro-2-Hydroxybenzoate - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methyl benzoate as a marker for the detection of mold in indoor building materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. gcms.cz [gcms.cz]
- 11. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the FT-IR Analysis of Methyl 2-fluoro-3-hydroxybenzoate
This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Methyl 2-fluoro-3-hydroxybenzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation for this specific molecule. The structure of this guide is designed to offer a logical and in-depth narrative, moving from foundational principles to practical application and data analysis, ensuring a thorough understanding of the subject matter.
Introduction: The Significance of Vibrational Spectroscopy for Substituted Benzoates
This compound is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its molecular structure, featuring a benzene ring with fluoro, hydroxyl, and methyl ester functional groups, presents a unique vibrational profile. FT-IR spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of such compounds.[1] By probing the vibrational modes of the molecule's covalent bonds, FT-IR provides a distinct "fingerprint," allowing for unambiguous identification and the assessment of purity.[2]
The strategic placement of the electron-withdrawing fluorine atom and the hydrogen-bonding hydroxyl group, in conjunction with the methyl ester, creates a complex interplay of electronic and steric effects. These effects manifest as characteristic shifts in the absorption frequencies of the various functional groups, making FT-IR a sensitive tool for confirming the compound's identity and substitution pattern.
Experimental Methodology: A Self-Validating Protocol
The acquisition of a high-quality FT-IR spectrum is paramount for accurate analysis. The choice of sampling technique is critical and depends on the physical state of the sample and the desired information. This compound is typically a solid at room temperature, making Attenuated Total Reflectance (ATR), Potassium Bromide (KBr) pellet, and thin-film methods all viable options.[3][4]
Recommended Technique: Attenuated Total Reflectance (ATR)-FT-IR
For its simplicity, speed, and minimal sample preparation, ATR-FT-IR is the preferred method for routine analysis.[1][5][6] This technique is particularly advantageous as it requires only a small amount of the sample and is generally non-destructive.[1]
Step-by-Step Protocol for ATR-FT-IR Analysis:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[3] Wipe the crystal surface with a lint-free cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere, and will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount (typically a few milligrams) of the this compound powder onto the center of the ATR crystal.
-
Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface.[1] Insufficient contact will result in a weak and distorted spectrum.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. A typical measurement involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Cleaning:
-
After data acquisition, raise the press arm and carefully remove the sample powder.
-
Clean the ATR crystal thoroughly as described in step 2 to prevent cross-contamination.
-
The resulting spectrum may be baseline-corrected and normalized as needed using the spectrometer's software.
-
Workflow Diagram
The following diagram illustrates the logical flow of the ATR-FT-IR experimental workflow.
Caption: Experimental workflow for ATR-FT-IR analysis.
Spectral Interpretation: Decoding the Vibrational Fingerprint
The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The interpretation of this spectrum relies on correlating the observed bands with known group frequencies.[7]
Predicted Major Absorption Bands
The following table summarizes the expected characteristic absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[8][9] |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak | Typically sharp peaks, characteristic of sp² C-H bonds.[8] |
| Methyl C-H | C-H Stretch | 2995 - 2950 | Medium to Weak | Asymmetric and symmetric stretching of the ester's methyl group.[2] |
| Carbonyl (C=O) | C=O Stretch | 1730 - 1715 | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency compared to aliphatic esters. |
| Aromatic C=C | C=C Stretch | 1620 - 1580 & 1500 - 1450 | Medium to Strong | Two or more bands are characteristic of the benzene ring.[8] |
| Ester C-O | Asymmetric C-O-C Stretch | 1300 - 1250 | Strong | Involves the C-O bond adjacent to the carbonyl group. |
| Phenolic C-O | C-O Stretch | 1250 - 1180 | Strong | The C-O bond of the hydroxyl group attached to the ring.[8] |
| Carbon-Fluorine (C-F) | C-F Stretch | 1250 - 1000 | Strong | A strong absorption is expected due to the bond's high polarity. |
| Aromatic C-H Bending | Out-of-Plane C-H Bend | 900 - 675 | Medium to Strong | The position is indicative of the substitution pattern on the benzene ring. |
Detailed Analysis of Key Spectral Regions
-
3500 - 2800 cm⁻¹ Region: This region is dominated by stretching vibrations. A prominent, broad absorption band centered around 3300 cm⁻¹ is the hallmark of the hydroxyl (-OH) group, broadened by hydrogen bonding.[8][9] Superimposed on the shoulder of this broad peak, or appearing as sharper peaks just above 3000 cm⁻¹, are the aromatic C-H stretches. Just below 3000 cm⁻¹, weaker absorptions from the methyl (-CH₃) group of the ester are expected.[2]
-
1800 - 1600 cm⁻¹ Region: The most intense and sharp absorption in the entire spectrum is anticipated here, corresponding to the carbonyl (C=O) stretch of the ester group. Its position, likely between 1730-1715 cm⁻¹, is influenced by conjugation with the aromatic ring.
-
1620 - 1450 cm⁻¹ Region: Multiple sharp bands of medium to strong intensity in this area are characteristic of the C=C stretching vibrations within the aromatic ring.[8]
-
1300 - 1000 cm⁻¹ (The "Fingerprint" Region): This region is often complex but contains highly diagnostic information.[7] Here, we expect to find strong absorptions corresponding to the C-O stretching vibrations of the ester and the phenolic hydroxyl group.[2] A strong band for the C-F stretch is also predicted in this region. The coupling of these vibrations can lead to a complex pattern that is unique to the molecule's structure.
-
Below 900 cm⁻¹ Region: The out-of-plane C-H bending vibrations appear here. The specific pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted ring, characteristic bands are expected.
Trustworthiness and Self-Validation
The protocols and interpretations presented in this guide are designed to be self-validating. The expected presence of multiple, distinct absorption bands for the different functional groups provides a system of internal checks. For instance, the identification of this compound is confirmed not just by the presence of a carbonyl absorption, but by its co-existence with a broad hydroxyl band, aromatic C-H and C=C stretches, and a strong C-F absorption in the correct frequency ranges. The absence of any of these key features would immediately indicate an incorrect structure or the presence of impurities.
Conclusion
The FT-IR analysis of this compound is a powerful and reliable method for its structural confirmation and quality assessment. By understanding the characteristic vibrational frequencies of the hydroxyl, fluoro, and methyl ester functional groups in the context of an aromatic system, a detailed and accurate interpretation of the spectrum can be achieved. The ATR-FT-IR technique offers a rapid and efficient means of obtaining high-quality data. This guide provides the foundational knowledge and practical protocols for researchers and scientists to confidently perform and interpret the FT-IR analysis of this important molecule.
References
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis.
- Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.
- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
- Chemistry LibreTexts. (2024). Spectroscopy of Alcohols and Phenols.
- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.
- Chemistry LibreTexts. (2022). IR Spectroscopy.
- Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra.
- MSU Chemistry. (n.d.). Infrared Spectroscopy.
- Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols.
- ResearchGate. (n.d.). Infrared spectra of the O– H stretching mode of phenol in carbon....
- Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups.
- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- AZoM. (2024). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis.
- Bruker. (n.d.). Guide to FT-IR Spectroscopy.
- Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate.
- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters.
Sources
- 1. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chemscene.com [chemscene.com]
- 3. Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl 2,4,6-trihydroxybenzoate [webbook.nist.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Methyl 3-hydroxybenzoate (19438-10-9) IR Spectrum [m.chemicalbook.com]
A Guide to the Systematic Evaluation of Methyl 2-fluoro-3-hydroxybenzoate Solubility in Organic Solvents
An In-depth Technical Guide Topic: Solubility of Methyl 2-fluoro-3-hydroxybenzoate in Organic Solvents Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a substituted aromatic ester with significant potential as a building block in pharmaceutical and fine chemical synthesis. Its utility in these fields is fundamentally linked to its behavior in various solvent systems. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification and crystallization protocols, and informing early-stage formulation strategies. This technical guide presents a comprehensive framework for determining and interpreting the solubility of this compound across a spectrum of common organic solvents. We will explore the underlying physicochemical principles that govern its dissolution, provide a detailed, self-validating experimental protocol for quantitative solubility measurement, and discuss the practical application of this critical data in a research and development setting.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as a useful initial guideline, suggesting that substances with similar polarities are more likely to be miscible.[1][2] To predict the solubility profile of this compound, we must first dissect its molecular structure.
Molecular Structure Analysis of this compound:
-
Aromatic Ring: The core benzene ring is inherently nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.
-
Hydroxyl Group (-OH): Located at the 3-position, this group is a potent hydrogen bond donor and acceptor. It will strongly interact with polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone). This is a primary driver of solubility in polar media.
-
Ester Group (-COOCH₃): The methyl ester at the 2-position is polar and can act as a hydrogen bond acceptor via its carbonyl oxygen. It contributes significantly to the molecule's overall polarity.
-
Fluoro Group (-F): The fluorine atom at the 2-position is highly electronegative, creating a strong dipole. While not a hydrogen bond donor, it can act as a weak hydrogen bond acceptor and will participate in dipole-dipole interactions.
The combination of these functional groups results in a molecule of moderate to high polarity with both hydrogen bond donating and accepting capabilities. Therefore, we can hypothesize that its solubility will be limited in nonpolar, non-associating solvents and will increase significantly with the polarity and hydrogen-bonding capacity of the solvent.
Caption: Predicted intermolecular forces governing solubility.
Experimental Protocol: Equilibrium Shake-Flask Method
To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is a gold-standard technique for determining the solubility of a solid in a liquid.[3] The protocol described below is designed to be a self-validating system, ensuring that true equilibrium is achieved and measured accurately.
Materials and Equipment:
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.01 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to its respective vial containing the solute.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the slurries at a constant temperature (e.g., 25°C) for a predetermined period.
-
Causality Note: A 24-hour equilibration period is typically sufficient for most systems.[3] However, to ensure equilibrium has been reached, a kinetic profile should be established during initial range-finding experiments by taking measurements at multiple time points (e.g., 8, 16, 24, and 48 hours). Equilibrium is confirmed when the concentration plateaus.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Then, centrifuge the vials to further pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic particulates that could falsely elevate the measured concentration.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantitative Analysis: Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration of the dissolved solute.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or mol/L.
Caption: Shake-Flask method for solubility determination.
Data Presentation and Expected Trends
The quantitative results from the experimental protocol should be summarized in a clear and concise table. This allows for easy comparison of solubility across different solvent classes. While specific experimental values are pending, we can populate the table with representative solvents and discuss the anticipated results based on our theoretical framework.
Table 1: Solubility Profile of this compound at 25°C
| Solvent | Solvent Class | Polarity Index (P') | Expected Solubility Trend | Measured Solubility (mg/mL) |
| n-Hexane | Nonpolar | 0.1 | Very Low | [Data to be determined] |
| Toluene | Nonpolar (Aromatic) | 2.4 | Low | [Data to be determined] |
| Dichloromethane | Polar Aprotic | 3.1 | Moderate | [Data to be determined] |
| Ethyl Acetate | Polar Aprotic | 4.4 | Moderate-High | [Data to be determined] |
| Acetone | Polar Aprotic | 5.1 | High | [Data to be determined] |
| Acetonitrile | Polar Aprotic | 5.8 | Moderate-High | [Data to be determined] |
| Isopropanol | Polar Protic | 3.9 | High | [Data to be determined] |
| Ethanol | Polar Protic | 4.3 | Very High | [Data to be determined] |
| Methanol | Polar Protic | 5.1 | Very High | [Data to be determined] |
Interpretation of Expected Trends:
-
Nonpolar Solvents (Hexane, Toluene): Solubility is expected to be very low. The energy required to break the strong solute-solute interactions (hydrogen bonding and dipole forces) would not be compensated by the weak van der Waals forces formed with these solvents.
-
Polar Aprotic Solvents (Dichloromethane, Ethyl Acetate, Acetone): A significant increase in solubility is anticipated. These solvents can engage in dipole-dipole interactions. Solvents like acetone and ethyl acetate, which are also hydrogen bond acceptors, should be particularly effective at solvating the ester and hydroxyl groups, leading to high solubility.
-
Polar Protic Solvents (Alcohols): Methanol and ethanol are predicted to be excellent solvents. They can act as both hydrogen bond donors (to the ester, fluoro, and hydroxyl oxygens) and acceptors (from the hydroxyl group), creating a robust network of solute-solvent interactions that can effectively overcome the solute's crystal lattice energy.
Applications in Drug Development and Chemical Synthesis
A well-defined solubility profile is not merely academic; it is actionable data that directly influences process efficiency and product viability.
-
Process Chemistry & Purification: The data guides the selection of optimal solvents for chemical reactions. For purification, it enables the rational design of crystallization processes by identifying a solvent in which the compound has high solubility at elevated temperatures but lower solubility at room temperature, as well as an "anti-solvent" in which it is poorly soluble to induce precipitation.
-
Drug Formulation: Solubility is a critical parameter for drug delivery.[4][5] For oral dosage forms, poor aqueous solubility can be a major barrier to bioavailability.[6] While this guide focuses on organic solvents, the data provides an initial understanding of the compound's polarity, which is essential for designing solubilization strategies such as using cosolvents or developing lipid-based formulations.[7]
Conclusion
The solubility of this compound is a complex property dictated by its multifunctional chemical structure. A systematic approach, combining theoretical structural analysis with rigorous experimental measurement via the equilibrium shake-flask method, is essential for generating reliable data. It is predicted that the compound will exhibit poor solubility in nonpolar solvents and excellent solubility in polar solvents, particularly polar protic solvents capable of extensive hydrogen bonding. The acquisition of this data is a foundational step in the successful development of synthetic processes and pharmaceutical formulations involving this versatile chemical intermediate.
References
- Vermeire, F. H., Leenhouts, R., Morgan, N. T., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]
- Ghanadzadeh, H., & Ghanadzadeh, A. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. Journal of Molecular Liquids. [Link]
- Vermeire, F. H., et al. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. [Link]
- Dubey, R., et al. (2024). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
- Vermeire, F. H., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? [Link]
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- Unknown. (n.d.).
- PubChem. (n.d.).
- Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]
- Khan Academy. (n.d.). Solubility of organic compounds. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
- Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. [Link]
- Rautio, J., et al. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Prodrugs and Targeted Delivery. [Link]
Sources
- 1. chem.ws [chem.ws]
- 2. Khan Academy [khanacademy.org]
- 3. m.youtube.com [m.youtube.com]
- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucd.ie [ucd.ie]
- 7. books.rsc.org [books.rsc.org]
Molecular weight and formula of Methyl 2-fluoro-3-hydroxybenzoate
This guide provides a comprehensive technical overview of Methyl 2-fluoro-3-hydroxybenzoate, a fluorinated aromatic ester of interest to researchers and professionals in drug development and chemical synthesis. This document delves into its chemical properties, proposes a robust synthesis protocol, outlines its characterization, and discusses its potential applications and safety considerations, all grounded in established scientific principles.
Core Molecular Attributes
This compound is a substituted benzoate ester. The presence of a fluorine atom and a hydroxyl group on the aromatic ring imparts unique electronic properties and potential for diverse chemical interactions, making it a valuable building block in medicinal chemistry and material science.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FO₃ | [1] |
| Molecular Weight | 170.14 g/mol | [1] |
| CAS Number | 1214324-64-7 | |
| Appearance | Solid | |
| Storage Temperature | Inert atmosphere, room temperature | [1] |
| Purity | Typically ≥97% |
Synthesis and Mechanism
While specific peer-reviewed synthesis protocols for this compound are not widely published, a reliable route can be proposed based on the well-established Fischer esterification reaction. This method involves the acid-catalyzed esterification of the corresponding carboxylic acid, 2-fluoro-3-hydroxybenzoic acid, with methanol.
The reaction mechanism, illustrated below, proceeds via protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product.
Caption: Proposed Fischer Esterification Workflow.
Proposed Experimental Protocol
This protocol is based on analogous syntheses of isomeric compounds and represents a standard laboratory procedure for Fischer esterification.[2]
Materials:
-
2-fluoro-3-hydroxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3-hydroxybenzoic acid in an excess of anhydrous methanol.
-
Acid Catalysis: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Structural Characterization
Note: Detailed analytical data, including NMR, HPLC, and LC-MS, is often available from commercial suppliers upon request.[1][3]
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons. The coupling patterns of the aromatic protons would be influenced by the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), and the methyl carbon of the ester.
-
IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methyl group, the C=O stretch of the ester, and C-F bond vibrations.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (170.14 m/z), along with characteristic fragmentation patterns.
Potential Applications in Research and Development
Fluorinated organic compounds are of significant interest in drug discovery and materials science due to the unique properties imparted by fluorine, such as increased metabolic stability and altered acidity. While specific biological activities for this compound are not extensively documented, its structural motifs suggest potential as an intermediate in the synthesis of more complex molecules with therapeutic or industrial applications. Its utility as a building block in the synthesis of fluorinated pharmaceutical ingredients is a key area of interest.[4]
Caption: Potential Application Pathways.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting.
Hazard Identification and Precautionary Measures
The following table summarizes the known hazards and recommended precautionary statements.
| Hazard Class | GHS Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P313, P362 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
General Handling Recommendations:
-
Use only in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.
Conclusion
This compound is a valuable chemical entity with significant potential as a building block in various fields of chemical research and development. This guide provides a foundational understanding of its properties, a scientifically sound, albeit predicted, synthesis protocol, and essential safety information. Further research into its biological activity and material applications is warranted to fully explore its potential.
References
- Royal Society of Chemistry.
- Google Patents.
- PubChem.
- Pharmaffiliates.
- Doc Brown's Advanced Organic Chemistry.
- WIPO Patentscope.
- Google Patents.
- Kuujia. 105836-28-0(Benzoic acid, 2-fluoro-3-hydroxy-, ethyl ester). [Link]
Sources
The Unseen Architect: Harnessing Fluorine to Modulate the Biological Activity of Benzoates in Drug Discovery
An In-Depth Technical Guide
This guide provides an in-depth exploration into the strategic use of fluorine substitution on the benzoate scaffold, a cornerstone of medicinal chemistry. We will dissect the physicochemical transformations imparted by fluorine and translate these changes into tangible biological outcomes, focusing on anticancer, antimicrobial, and anti-inflammatory activities. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just a review of existing knowledge but a practical framework for future discovery, complete with detailed experimental protocols and the rationale behind their design.
Introduction: Why Fluorine? Why Benzoates? A Symphony of Strategy and Structure
The introduction of fluorine into small molecules has become a pillar of modern drug design, with approximately 20-25% of all commercialized pharmaceuticals containing at least one fluorine atom.[1][2][3][4] This is no accident. The unique properties of fluorine—its small atomic radius, high electronegativity, and the strength of the carbon-fluorine bond—allow it to act as a powerful modulator of a molecule's biological profile.[3][4][5] Strategic fluorination can profoundly influence:
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s. This can block common sites of metabolism, thereby increasing the drug's half-life and bioavailability.[3][5]
-
Binding Affinity: Fluorine's electronegativity can alter the electronic distribution of a molecule, creating favorable interactions (such as hydrogen bonds or dipole-dipole interactions) within a target protein's binding pocket, thus enhancing potency.[3][4]
-
Lipophilicity and Permeability: While a single fluorine atom has a minimal effect on lipophilicity, groups like trifluoromethyl (-CF3) can significantly increase it, which can improve a compound's ability to cross cellular membranes.[4][6]
-
pKa Modulation: As a strong electron-withdrawing group, fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the molecule at physiological pH and influencing its solubility and target engagement.[3]
When these strategic advantages are applied to the benzoate scaffold , a privileged structure in medicinal chemistry, the potential for creating novel therapeutics is immense. Benzoic acid and its derivatives are versatile building blocks, readily synthesized and modified, and are present in numerous approved drugs.[5][7] This guide will explore the synergistic effect of combining fluorine's unique chemistry with the foundational benzoate structure to unlock potent biological activities.
Chapter 1: Anticancer Activity of Fluorinated Benzoates
The search for more effective and less toxic anticancer agents is a primary objective of pharmaceutical research. Fluorinated compounds have made a significant impact in oncology, from the foundational drug 5-fluorouracil to modern targeted therapies.[1] Fluorinated benzoates and their derivatives contribute to this field primarily through mechanisms of enzyme inhibition and the induction of apoptosis.
Mechanism of Action: Enzyme Inhibition and Apoptosis Induction
A key strategy in cancer therapy is to inhibit enzymes that are critical for tumor cell proliferation and survival. Fluorinated benzoates have been investigated as inhibitors of various enzymes, including the proteasome. The ubiquitin-proteasome pathway is essential for the degradation of regulatory proteins involved in cell cycle control and apoptosis; its inhibition can lead to the accumulation of pro-apoptotic proteins and subsequent cancer cell death.[8]
For instance, prodrugs of fluoro-substituted benzoates of (-)-epigallocatechin-3-gallate (EGCG) have been shown to be potent proteasome inhibitors.[8] Protecting the hydroxyl groups as acetates improves stability and cellular uptake, and the fluorine substitutions on the benzoate moiety enhance the molecule's potency in inhibiting proteasomal activity and inducing apoptosis in cancer cells.[8]
Data Presentation: Anticancer Potency
The efficacy of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation.
| Compound Class | Cancer Cell Line(s) | Reported IC50 / Activity Metric | Reference |
| Fluorinated 1,5-Benzothiazepine Derivatives | A549, MCF-7, HEPG2, PC-3 | GI50 <10 µg/ml | [9] |
| Fluorinated Benzo[a]xanthen-11(12H)-ones | SK-HEP-1, HepG2, NB4 | IC50 values of 0.52 µM - 0.76 µM | |
| Prodrugs of Fluoro-Substituted Benzoates of EGC | Jurkat T cells | Potent apoptosis inducers | |
| 3'-Fluoroaminopterin (Aminobenzoate derivative) | L1210, HuTu80 | Twice as toxic as aminopterin | [10] |
Note: This table includes data on derivatives where the fluorinated benzoate is a key component of a larger molecular scaffold, illustrating its contribution to overall activity.
Chapter 2: Antimicrobial Activity of Fluorinated Benzoates
The rise of multidrug-resistant (MDR) bacteria presents a global health crisis, necessitating the discovery of new antimicrobial agents.[11] Fluorine has been a key element in the development of potent antibiotics, most notably the fluoroquinolone class. The incorporation of fluorine into other scaffolds, including those based on benzoates, is a promising strategy for developing new antibacterial agents.
Mechanism of Action and Spectrum of Activity
Fluorinated benzoates can be integrated into larger heterocyclic structures, such as benzothiazepines, to generate compounds with significant antibacterial properties.[9] These compounds have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of essential bacterial processes, though specific targets can vary widely depending on the overall molecular structure. The fluorinated benzoate moiety can contribute to target binding and enhance the pharmacokinetic properties of the molecule, allowing it to reach its bacterial target more effectively. Studies have shown that some novel fluorinated 1,5-benzothiazepine derivatives exhibit good antibacterial activity, often being more active against Gram-negative bacteria.[9]
Data Presentation: Antimicrobial Potency
Antimicrobial activity is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12]
| Compound Class | Bacterial Strain(s) | Reported MIC / Activity Metric | Reference |
| Fluorinated 1,5-Benzothiazepine Derivatives | Gram-positive & Gram-negative | Good activity, more active vs Gram-neg | [9] |
| Fluorinated Benzothiazoles | Various | Promising activity | [13] |
Chapter 3: Anti-inflammatory Activity of Fluorinated Benzoates
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders.[14] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but they can have significant side effects. The development of novel anti-inflammatory agents with improved safety profiles is an active area of research.
Mechanism of Action: Targeting Inflammatory Pathways
Inflammation is a complex process mediated by signaling pathways and pro-inflammatory molecules. Key targets for anti-inflammatory drugs include enzymes like cyclooxygenases (COX-1 and COX-2) and transcription factors like nuclear factor-kappa B (NF-κB).[14] The NF-κB pathway is a central regulator of the inflammatory response; its inhibition can suppress the expression of numerous pro-inflammatory genes.[15][16]
Fluorine-substituted benzo[h]quinazoline derivatives, which incorporate a fluorinated amine attached to a benzoic acid-like scaffold, have been identified as potent inhibitors of the NF-κB signaling pathway.[15][16] These compounds were shown to reduce the phosphorylation of IκBα and p65, key steps in NF-κB activation, leading to a significant decrease in the production of inflammatory mediators.[15] Similarly, fluorinated benzofuran derivatives have demonstrated potent anti-inflammatory effects by inhibiting COX-2 expression and the secretion of mediators like prostaglandin E2 (PGE2) and interleukin-6 (IL-6).[17][18]
Data Presentation: Anti-inflammatory Potency
| Compound Class | Biological Target / Assay | Reported IC50 / Activity Metric | Reference |
| Fluorinated Benzofuran Derivatives | PGE2, IL-6, CCL2, NO secretion in LPS-treated macrophages | IC50 values from 1.1 µM to 20.5 µM for various mediators | [17][18] |
| Fluorine-substituted Benzo[h]quinazoline Derivatives | NF-κB signaling pathway | Significant reduction in phosphorylation of IκBα and p65 | [15][16] |
Chapter 4: Experimental Protocols for Biological Evaluation
The transition from a synthesized compound to a potential drug candidate is paved with rigorous biological testing. The protocols described here are foundational assays for determining the anticancer, antimicrobial, and anti-inflammatory activity of novel fluorinated benzoates. They are designed to be self-validating systems, incorporating appropriate controls to ensure data integrity.
Workflow for Initial Screening of Fluorinated Benzoates
The initial evaluation of a new chemical entity involves a tiered screening cascade to efficiently identify promising candidates and eliminate inactive or toxic compounds.
Caption: General workflow for screening fluorinated benzoates.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol determines a compound's effect on cancer cell viability by measuring the metabolic activity of living cells.[19] Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.[19][20]
Causality Behind Choices:
-
Cell Lines: Choose cell lines relevant to the cancer type of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).[9]
-
MTT Reagent: A reliable and well-established method for assessing metabolic activity as a proxy for cell viability.[20]
-
Solubilization: DMSO is used to dissolve the water-insoluble formazan crystals, allowing for spectrophotometric quantification.[19]
-
Controls: Untreated cells serve as a 100% viability control, while a known cytotoxic agent (e.g., doxorubicin) acts as a positive control. A solvent control (e.g., DMSO) ensures the vehicle itself is not toxic at the concentrations used.[19]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzoate compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated, solvent, and positive controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the optical density (OD) at 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100. Plot the % viability against the compound concentration (log-transformed) to determine the IC50 value using non-linear regression analysis.[21]
Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This protocol is a gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][22] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.
Causality Behind Choices:
-
Medium: Use a standard broth medium appropriate for the test organism (e.g., Mueller-Hinton Broth for many common bacteria) as recommended by CLSI or EUCAST guidelines.[11]
-
Inoculum Standardization: The bacterial inoculum is standardized to a 0.5 McFarland turbidity standard to ensure a consistent and reproducible starting number of bacteria (approx. 1.5 x 10^8 CFU/mL).[11]
-
Serial Dilution: Two-fold serial dilutions provide a logarithmic concentration gradient to precisely determine the lowest concentration that inhibits growth.[11]
-
Controls: A growth control (no compound) ensures the bacteria are viable, a sterility control (no bacteria) ensures the medium is not contaminated, and a known antibiotic (e.g., ampicillin) serves as a positive control.[9]
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the fluorinated benzoate in a suitable solvent (like DMSO) and prepare a stock solution. Create serial two-fold dilutions in a 96-well microtiter plate using sterile broth, typically resulting in final volumes of 50 µL per well.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth so that the final inoculum concentration in each well will be approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions. Also, inoculate the growth control well. Add sterile broth to the sterility control well.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).[12] This can be assessed visually or with a plate reader measuring OD at 600 nm.
Protocol 3: In Vitro Anti-inflammatory Activity (NF-κB Inhibition in Macrophages)
This protocol assesses a compound's ability to inhibit the NF-κB pathway, a key regulator of inflammation. It uses lipopolysaccharide (LPS), a component of Gram-negative bacteria, to stimulate an inflammatory response in macrophage cells (e.g., RAW 264.7). Inhibition is measured by a downstream effect, such as the production of nitric oxide (NO), a pro-inflammatory mediator.
Causality Behind Choices:
-
Cell Line: RAW 264.7 murine macrophages are a standard model as they produce a robust inflammatory response to LPS.[16]
-
Stimulant: LPS is a potent activator of the Toll-like receptor 4 (TLR4), which strongly activates the NF-κB pathway.[16]
-
Griess Reagent: This reagent allows for the colorimetric quantification of nitrite (a stable breakdown product of NO) in the cell culture supernatant, serving as an indirect measure of NO production and, by extension, inflammatory activation.
-
Controls: Untreated cells serve as a baseline, LPS-only treated cells as the maximum inflammatory response, and a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.
Caption: Simplified NF-kB signaling pathway inhibited by fluorinated benzoates.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the fluorinated benzoate compounds for 1-2 hours before inflammatory stimulation.
-
Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to the wells (except the untreated control) and incubate for 24 hours.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Assay:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.
-
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Quantify the amount of nitrite in each sample and calculate the percentage inhibition of NO production compared to the LPS-only control.
Conclusion and Future Outlook
The strategic incorporation of fluorine into the benzoate scaffold represents a powerful and versatile approach in modern drug discovery. As demonstrated, this combination can yield compounds with significant anticancer, antimicrobial, and anti-inflammatory activities. The ability of fluorine to fine-tune key ADME (Absorption, Distribution, Metabolism, and Excretion) properties and enhance target binding makes fluorinated benzoates an attractive class of molecules for further investigation.[4][5]
Future research should focus on expanding the structure-activity relationship (SAR) studies for different substitution patterns of fluorine on the benzoic acid ring.[5] The development of novel synthetic methodologies will allow for more diverse and complex fluorinated benzoates to be created and screened.[23][24] As our understanding of disease pathways deepens, these compounds can be rationally designed to inhibit specific targets, moving from broad-spectrum activity to highly selective, next-generation therapeutics. The foundation is strong, and the potential for fluorinated benzoates to contribute to the next wave of innovative medicines is substantial.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
- Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
- Scicess. (n.d.). The Role of Fluorinated Benzoic Acids in Drug Discovery. Scicess. [Link]
- Ramana, M. M. V. (2022). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. Journal of the Serbian Chemical Society, 87(10), 1109–1116. [Link]
- Adwas, A. A., Elsayed, A., Azab, A. E., & Quwaydir, F. A. (2019). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
- Abdel-Sattar, A. A. M., Fayed, E. A., & Badr, S. M. I. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(27), 19439-19491. [Link]
- Nam, S., Smith, D. M., & Dou, Q. P. (2001). Prodrugs of Fluoro-Substituted Benzoates of EGC as Tumor Cellular Proteasome Inhibitors and Apoptosis Inducers. Molecules, 6(12), 1036-1042. [Link]
- Abdel-Sattar, A. A. M., Fayed, E. A., & Badr, S. M. I. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
- Athmic Biotech Solutions. (2023, August 3). "Unlocking Anti-Inflammatory Drugs with Biochemical Assays”.
- Slideshare. (n.d.).
- World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
- Darzynkiewicz, Z., & Zhao, H. (2018).
- Noble, C. (n.d.).
- IJCRT.org. (2023). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.
- Pérez-Sánchez, A., Barrajón-Catalán, E., Caturla, N., & Micol, V. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 13(7), 1058. [Link]
- Zhang, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12046–12054. [Link]
- ResearchGate. (2018). In vitro pharmacological screening methods for anti-inflammatory agents.
- Wang, Y., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. Bioorganic Chemistry, 132, 106360. [Link]
- Van den Driessche, F., & Rigole, P. (2018). In vitro antimicrobial susceptibility testing methods. Pure. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Ismail, M. M. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4747. [Link]
- Wager, T. T., et al. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. The Practice of Medicinal Chemistry. [Link]
- ResearchGate. (2023). Request PDF | Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors.
- ResearchGate. (2018). Request PDF | An Efficient and Green Synthesis of Fluorine Containing Benzo[a]xanthen-11(12H)-ones and Evaluation of their Anticancer Activity.
- Thieme Chemistry. (2023). Synthesis of Benzo[b]azepines with a Fluorinated Side Chain. Thieme Chemistry. [Link]
- Jayachandran, E., Sreenivasa, G. M., Nargund, L. V. G., Shanmukha, I., & Gaikwad, P. M. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3). [Link]
- SciELO. (2021).
- El-Gamal, M. I., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules, 28(12), 4861. [Link]
- Breunig, C., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(10), 1279-1288. [Link]
- Henkin, J., & Washtien, W. L. (1983). Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin. Journal of Medicinal Chemistry, 26(8), 1193-1196. [Link]
- ResearchGate. (2015). (PDF) Enzyme inhibition by fluoro compounds.
- Ni, H., & O'Hagan, D. (2014). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Current Topics in Medicinal Chemistry, 14(13), 1546-1563. [Link]
- Jiménez-González, L., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(19), 6554. [Link]
- ResearchGate. (2023). (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
- Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: Journal of Chemistry. [Link]
- Ni, H., & O'Hagan, D. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current Topics in Medicinal Chemistry, 14(13), 1546-63. [Link]
- Vitale, P., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5406. [Link]
- Ciulli, A., & Williams, G. (2010). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 572, 377-402. [Link]
- Ghattas, N. M., et al. (2008). Metabolism of hydroxylated and fluorinated benzoates by Syntrophus aciditrophicus and detection of a fluorodiene metabolite. Applied and Environmental Microbiology, 74(23), 7337-7344. [Link]
- MIT News. (2009, August 13).
- Lebrun, S., et al. (2006). New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors. Journal of Medicinal Chemistry, 49(11), 3426-3436. [Link]
- Green, D. G., & Camacho, D. M. (2023). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Medicinal Chemistry Letters, 14(4), 405-417. [Link]
- ScienceDaily. (2020, February 21). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]
- ResearchGate. (2017). a) Selective mono‐ and difluorination of benzoic acid derivatives...
Sources
- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 10. Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening – Oriental Journal of Chemistry [orientjchem.org]
- 14. athmicbiotech.com [athmicbiotech.com]
- 15. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. ijcrt.org [ijcrt.org]
- 20. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. noblelifesci.com [noblelifesci.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of Benzo[b]azepines with a Fluorinated Side Chain - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 24. A new way to prepare fluorinated pharmaceuticals | MIT News | Massachusetts Institute of Technology [news.mit.edu]
The Role of Fluorine in the Reactivity of Methyl 2-fluoro-3-hydroxybenzoate: An In-depth Technical Guide
Introduction
Methyl 2-fluoro-3-hydroxybenzoate, a substituted aromatic ester, presents a fascinating case study in the nuanced interplay of functional groups that dictates molecular reactivity. The strategic placement of a fluorine atom ortho to a hydroxyl group and meta to a methyl carboxylate moiety creates a unique electronic and steric environment. This guide provides a comprehensive analysis of the role of the fluorine atom in modulating the chemical behavior of this compound, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis. By understanding the fundamental principles governing its reactivity, we can better predict its behavior in complex chemical transformations and leverage its unique properties in the design of novel molecules.
Molecular Structure and Key Physicochemical Properties
This compound (CAS 1214324-64-7) is a solid with the molecular formula C₈H₇FO₃.[1][2] Its reactivity is governed by the interplay of three key functional groups on the benzene ring: a fluorine atom, a hydroxyl group, and a methyl ester group.
| Property | Value | Source |
| CAS Number | 1214324-64-7 | [1] |
| Molecular Formula | C₈H₇FO₃ | [1] |
| Molecular Weight | 170.14 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | >97% | [1] |
| Storage Temperature | Room temperature, inert atmosphere | [1] |
The Directing Influence of Fluorine: A Duality of Effects
The fluorine atom, despite being the most electronegative element, exhibits a dual electronic nature when attached to an aromatic ring. This duality is a critical determinant of the reactivity of this compound.
Inductive versus Resonance Effects
-
Inductive Effect (-I): Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring, generally deactivating it towards electrophilic aromatic substitution.
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system, an electron-donating resonance effect. This effect preferentially increases the electron density at the ortho and para positions.
In the case of fluorobenzene, the inductive effect is generally considered to be stronger than the resonance effect, leading to overall deactivation of the ring towards electrophiles. However, the resonance effect still directs incoming electrophiles to the ortho and para positions.
Caption: Duality of Fluorine's Electronic Effects.
Impact on Acidity of the Phenolic Hydroxyl Group
The presence of the fluorine atom at the ortho position significantly influences the acidity of the hydroxyl group. The strong electron-withdrawing inductive effect of fluorine stabilizes the phenoxide anion formed upon deprotonation, thereby increasing the acidity of the phenol.
Studies on ortho-halophenols have shown that ortho-fluorophenol is more acidic than phenol itself. However, there is debate regarding the presence and strength of an intramolecular hydrogen bond between the ortho-fluorine and the hydroxyl proton.[3][4][5][6] While some studies suggest the absence of a strong hydrogen bond, others indicate a weak interaction.[3][4][5] This potential for intramolecular hydrogen bonding could slightly decrease the acidity by stabilizing the protonated form, but the dominant inductive effect of fluorine results in a net increase in acidity compared to unsubstituted phenol.
Reactivity of the Aromatic Ring
The reactivity of the benzene ring in this compound towards substitution reactions is a complex interplay of the directing effects of all three substituents.
Electrophilic Aromatic Substitution (EAS)
The hydroxyl group is a strongly activating, ortho, para-directing group, while the methyl carboxylate group is a deactivating, meta-directing group. The fluorine atom, as discussed, is a deactivating, ortho, para-directing group.
Considering the positions of the substituents:
-
The hydroxyl group at C3 strongly activates positions C2, C4, and C6.
-
The fluorine atom at C2 deactivates the ring but directs towards C1 (occupied), C3 (occupied), and C5.
-
The methyl carboxylate group at C1 deactivates the ring and directs towards C3 (occupied) and C5.
Therefore, the most likely position for electrophilic attack is C4 , which is para to the strongly activating hydroxyl group and not sterically hindered. Position C6 is also activated by the hydroxyl group but is ortho to it and may experience some steric hindrance. Position C5 is meta to the hydroxyl group but para to the fluorine and meta to the ester, making it a less favored site.
Caption: Predicted Regioselectivity in EAS.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing fluorine and methyl carboxylate groups can make the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction not typically observed in electron-rich benzene rings.[7] For SNAr to occur, there must be a good leaving group (in this case, fluoride) and electron-withdrawing groups positioned ortho or para to it to stabilize the negatively charged Meisenheimer intermediate.[7]
In this compound, the methyl carboxylate group is ortho to the fluorine atom. This positioning allows for the stabilization of the negative charge that develops during the attack of a nucleophile at the carbon bearing the fluorine. Therefore, this compound is a potential candidate for SNAr reactions, allowing for the displacement of the fluorine atom by a variety of nucleophiles.
Caption: General Mechanism for SNAr.
Reactivity of the Functional Groups
Ester Hydrolysis and Transesterification
The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. The rate of this reaction can be influenced by the electronic effects of the other substituents. The electron-withdrawing fluorine atom may slightly increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack by water or hydroxide.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group can undergo a variety of reactions, including etherification and esterification. The acidity of this group, enhanced by the ortho-fluorine, facilitates its deprotonation to the corresponding phenoxide, which is a potent nucleophile.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-fluoro-3-hydroxybenzoate (Isomer)
This protocol for a related isomer provides a general method for the esterification of a fluorinated hydroxybenzoic acid.[3][8]
Materials:
-
4-Fluoro-3-hydroxybenzoic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Saturated brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-fluoro-3-hydroxybenzoic acid (1.0 eq) in methanol (approx. 12 mL per gram of acid).
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (approx. 0.6 mL per gram of acid) dropwise to the cooled solution.
-
Heat the reaction mixture at 70 °C for 60 minutes.
-
Concentrate the reaction mixture in vacuo.
-
Take up the residue in ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by saturated brine.
-
Dry the organic layer over sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to afford the product.
Protocol 2: Proposed General Procedure for Electrophilic Bromination
This proposed protocol is based on standard bromination conditions for activated aromatic rings.
Materials:
-
This compound
-
Acetic acid
-
Bromine (Br₂)
-
Sodium thiosulfate solution
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.0 eq) in acetic acid to the reaction mixture at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Conclusion
The fluorine atom in this compound plays a multifaceted role in defining its reactivity. Its strong inductive effect increases the acidity of the phenolic hydroxyl group and deactivates the aromatic ring towards electrophilic attack, while its resonance effect contributes to ortho, para-direction. The interplay of these effects with the activating hydroxyl group and the deactivating ester group suggests a complex but predictable pattern of reactivity. This understanding is crucial for the strategic use of this molecule as a building block in the synthesis of more complex and potentially bioactive compounds. Further experimental studies are warranted to fully elucidate the reaction kinetics and mechanisms involving this intriguing molecule.
References
- Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol and Related Compounds: A New Application of a Classic Technique. (2020). PubMed. [Link]
- F hydrogen bond in o-fluorophenol is concluded to be absent from the measurement of the OH stretching ab. J-STAGE. [Link]
- Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol and Related Compounds: A New Application of a Classic Technique. Semantic Scholar. [Link]
- Why is more acidic: para-fluorobenzoic acid, para-chlorobenzoic acid, para-bromobenzoic acid or para-iodobenzoic acid? Why? Quora. [Link]
- A : Among all ortho halophenol , fluorophenol is least acidic . R : Ortho - fluorophenol forms intramolecular H - bond . Allen. [Link]
- This compound - CAS:1214324-64-7. Sunway Pharm. [Link]
- F-phenols geometry. Budapest University of Technology and Economics. [Link]
- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding? Chemistry Stack Exchange. [Link]
- Analysis of the gas phase acidity of substituted hydroxybenzoic acids using Fukui function. Indian Academy of Sciences. [Link]
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc. [Link]
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones | Request PDF.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. [Link]
- Nucleophilic arom
- Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
- Electrophilic Aromatic Substitution. University of Illinois Springfield. [Link]
- 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Electrophilic arom
- 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
- 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
- Electrophilic aromatic substitution reactions of compounds with Craig-Möbius arom
- Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
- Lecture Notes Chem 51B S. King Chapter 18 Electrophilic Aromatic Substitution. Saddleback College. [Link]
- CAS No : 214822-96-5 | Product Name : Methyl 4-fluoro-3-hydroxybenzoate | Pharmaffiliates.
- Methyl 2,3-difluoro-4-hydroxybenzoate | C8H6F2O3 | CID 22999141. PubChem. [Link]
- Methyl 2-fluoroacryl
- Methyl 2,4,6-trihydroxybenzo
Sources
- 1. This compound | 1214324-64-7 [sigmaaldrich.com]
- 2. This compound - CAS:1214324-64-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol and Related Compounds: A New Application of a Classic Technique. | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Approximating the Strength of the Intramolecular Hydrogen Bond in 2-Fluorophenol and Related Compounds: A New Application of a Classic Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A : Among all ortho halophenol , fluorophenol is least acidic . R : Ortho - fluorophenol forms intramolecular H - bond . [allen.in]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Sourcing and Utilizing Methyl 2-fluoro-3-hydroxybenzoate for Advanced Research
For researchers, medicinal chemists, and professionals in drug development, the procurement of high-quality, well-characterized starting materials is the foundation of successful and reproducible research. Methyl 2-fluoro-3-hydroxybenzoate (CAS No. 1214324-64-7), a fluorinated aromatic building block, holds significant potential in the synthesis of novel therapeutics and advanced materials. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity.[1] This guide provides an in-depth technical overview of commercially available this compound, including a list of suppliers, quality control methodologies, and its applications in scientific research.
Commercial Availability and Supplier Overview
This compound is available from a number of reputable chemical suppliers who specialize in providing building blocks for research and development. When selecting a supplier, it is crucial to consider not only the listed purity but also the availability of comprehensive analytical data and the supplier's quality management systems.
Below is a comparative table of prominent commercial suppliers of this compound:
| Supplier | Product Number | Stated Purity | Availability | Notes |
| Sigma-Aldrich (Merck) | AMBH3155FB68 (Ambeed) | 97% | In Stock | Available in quantities from 100 mg to 25 g.[2] |
| BLD Pharm | BD138634 | ≥97% | In Stock | Offers various package sizes. |
| Ambeed | AMBH3155FB68 | 97% | In Stock | Provides online access to safety information.[2] |
| Fluorochem | In Stock | Stored at room temperature.[3] | ||
| Alchem Pharmtech | In Stock | Catalog No. AL-5479.[4][5] |
It is imperative for researchers to request lot-specific Certificates of Analysis (CoA) from their chosen supplier to verify the purity and identity of the material. A typical CoA for a related compound, Methyl 3-fluoro-4-hydroxybenzoate, indicates an off-white powder appearance with a purity of 97.8% as determined by Gas Chromatography (GC).[6]
Quality Control and In-House Validation
Upon receipt of this compound, it is best practice to perform in-house quality control to verify its identity and purity. This self-validating step is crucial for ensuring the reliability of subsequent experimental results.
Analytical Techniques for Fluorinated Benzoic Acid Esters
Several analytical methods are suitable for the characterization of fluorinated benzoic acid esters. The choice of technique will depend on the specific requirements of the analysis, such as the need for high resolution, sensitivity, or throughput.[2]
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the methods of choice for routine quality control and purity assessment. They offer excellent resolution of isomers and fast analysis times. When coupled with mass spectrometry (MS), they provide high sensitivity and structural confirmation without the need for derivatization.[2][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for trace analysis and impurity identification. However, it requires a derivatization step to convert the polar benzoic acid ester into a more volatile compound.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, further confirming the identity of the compound.
Experimental Protocol: HPLC-MS Analysis
The following is a general protocol for the HPLC-MS analysis of this compound.
Objective: To confirm the identity and assess the purity of a commercial sample of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL. Further dilute to a working concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
-
Scan Range: m/z 50-500.
-
Expected Ion (Positive Mode): [M+H]⁺ at m/z 171.04.
-
Expected Ion (Negative Mode): [M-H]⁻ at m/z 169.03.
-
Data Analysis:
-
The retention time of the major peak should be consistent.
-
The mass spectrum of the major peak should correspond to the expected molecular weight of this compound.
-
Purity can be estimated by the relative area of the main peak compared to any impurity peaks.
Synthesis and Mechanistic Insights
A plausible synthetic route for this compound would start from 2-fluoro-3-hydroxybenzoic acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the methyl ester.
Applications in Research and Drug Discovery
Fluorinated aromatic compounds are valuable building blocks in medicinal chemistry and materials science. The introduction of a fluorine atom can modulate a molecule's electronic properties, lipophilicity, and metabolic stability.[1]
-
Pharmaceutical Intermediates: this compound serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The fluorinated phenyl ring system is a common motif in drugs targeting a wide range of diseases.[1][8]
-
Agrochemicals: Similar to its applications in pharmaceuticals, this compound can be used in the development of new herbicides and pesticides, where the fluorine atom can enhance efficacy and environmental stability.[8]
-
Materials Science: The unique electronic and physical properties imparted by the fluorine atom make this compound a candidate for the synthesis of novel polymers and liquid crystals.[9]
Safety and Handling
Based on information from suppliers, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For comprehensive safety information, always refer to the supplier's Safety Data Sheet (SDS).
Conclusion
This compound is a readily available and valuable building block for researchers in drug discovery and materials science. By carefully selecting suppliers, performing rigorous in-house quality control, and adhering to safe handling practices, scientists can confidently incorporate this versatile compound into their synthetic workflows to drive innovation.
Visualizations
Supplier Selection and Validation Workflow
Caption: Procurement and validation workflow for starting materials.
References
- Kumar, A., & Gosh, A. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.
- PerkinElmer. (n.d.). Analysis of Fluorobenzoic Acids via UHPLC-MS/MS for Water Tracer Studies.
- Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. (n.d.).
- The Crucial Role of 3-Fluoro-2-hydroxybenzoic Acid in Modern Pharmaceutical Synthesis. (2024, January 1).
- Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. (n.d.).
- Thermo Fisher Scientific. (n.d.). Certificate of analysis: Methyl 3-fluoro-4-hydroxybenzoate, 98%.
- Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
- PubChem. (n.d.). 2-Fluoro-3-hydroxybenzoic acid.
- PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate.
- Natural Micron Pharm Tech. (n.d.). Methyl 3-Fluoro-2-Hydroxybenzoate.
- Chemsrc. (n.d.). Methyl 4-fluoro-3-hydroxybenzoate.
- PubChem. (n.d.). Methyl 2,3-difluoro-4-hydroxybenzoate.
- MySkinRecipes. (n.d.). Methyl 3-fluoro-2-methylbenzoate.
- Pharmaffiliates. (n.d.). Methyl 4-fluoro-3-hydroxybenzoate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. s4science.at [s4science.at]
- 8. benchchem.com [benchchem.com]
- 9. ossila.com [ossila.com]
Navigating the Safety Profile of Methyl 2-fluoro-3-hydroxybenzoate: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound and the Imperative for Safety
Methyl 2-fluoro-3-hydroxybenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. As with any novel or specialized chemical, a thorough understanding of its safety and hazard profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known and anticipated hazards associated with this compound, drawing upon data from structurally similar molecules to establish a robust framework for safe handling, storage, and emergency response.
Section 1: Physicochemical and Toxicological Profile
While specific experimental data for this compound is not extensively available, its physicochemical properties and toxicological profile can be reasonably inferred from closely related structural isomers, such as Methyl 4-fluoro-3-hydroxybenzoate. This approach, common in chemical safety assessment, allows for a conservative and proactive safety strategy.
Physicochemical Properties
The properties of this compound are predicted to be similar to its isomers. It is expected to be a solid at room temperature with a defined melting point.
| Property | Value (for Methyl 4-fluoro-3-hydroxybenzoate) | Reference |
| Molecular Formula | C₈H₇FO₃ | [1][2] |
| Molecular Weight | 170.14 g/mol | [2][3] |
| Appearance | White to almost white powder/crystal | [4] |
| Melting Point | 89-94 °C | [1][5] |
| Solubility | Soluble in methanol | [1][5] |
| Storage Temperature | 2-8°C, sealed in a dry environment, under nitrogen | [2][3][5] |
GHS Hazard Classification and Statements
Based on data for the structural isomer Methyl 4-fluoro-3-hydroxybenzoate, the following GHS classification is recommended as a precautionary measure.[1][3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Section 2: Comprehensive Safety and Handling Protocols
A proactive and informed approach to handling is critical. The following protocols are designed to mitigate the risks identified in the hazard assessment.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to minimize exposure through proper laboratory setup and personal protection.
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][6]
-
Eye Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[6]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin contact.[6]
-
Body Protection: A lab coat or other impervious clothing should be worn to protect the skin.[3]
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is essential to prevent accidents and maintain the chemical's integrity.
Handling:
-
Wash hands thoroughly after handling the compound.[3]
-
Avoid breathing dust, fumes, or vapors.[3]
-
Do not eat, drink, or smoke in the work area.[3]
-
Ensure adequate ventilation during use.[6]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[7]
-
Recommended storage is at 2-8°C under a dry, inert atmosphere (e.g., nitrogen) to ensure stability.[2][3]
Section 3: Emergency Procedures and First Aid
In the event of an exposure or spill, a rapid and correct response is crucial.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration and seek medical attention.[3][6]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical advice if irritation persists.[3][6]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[3][6]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3][8]
Spill and Disposal Procedures
-
Spill Response: Evacuate the area. Wear appropriate PPE. Avoid generating dust. Sweep up the spilled solid material and place it in a suitable, labeled container for disposal.[7][9]
-
Disposal: Dispose of the waste material in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[3][6]
Section 4: Risk Assessment Workflow
A systematic risk assessment is a foundational element of laboratory safety. The following diagram illustrates a logical workflow for evaluating and mitigating the risks associated with using this compound.
Caption: Risk assessment workflow for this compound.
Conclusion
While specific safety and toxicological data for this compound are limited, a conservative approach based on the known hazards of its structural isomers provides a robust framework for its safe use in a research setting. By adhering to the principles of hazard identification, risk assessment, and the implementation of appropriate control measures, researchers can handle this compound with a high degree of safety and confidence.
References
- PubChem. Methyl 2,3-difluoro-4-hydroxybenzoate.
- PubChem. Methyl 2-fluoro-3-nitrobenzoate.
- Chemos GmbH & Co.KG.
Sources
- 1. 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE [fluoromart.com]
- 2. chemscene.com [chemscene.com]
- 3. chemscene.com [chemscene.com]
- 4. Methyl 4-Fluoro-3-hydroxybenzoate | 214822-96-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. METHYL 4-FLUORO-3-HYDROXYBENZOATE CAS#: 214822-96-5 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Storage and handling of Methyl 2-fluoro-3-hydroxybenzoate
An In-depth Technical Guide: Storage and Handling of Methyl 2-fluoro-3-hydroxybenzoate
Abstract
This technical guide provides a comprehensive framework for the safe storage, handling, and disposal of this compound (CAS No. 1214324-64-7). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data, field-proven protocols, and risk mitigation strategies. The procedural recommendations herein are grounded in an analysis of the compound's chemical properties and toxicological profile, largely informed by data from structurally similar, well-documented isomers. The guide emphasizes the causality behind each procedural step, fostering a culture of safety and scientific integrity in the laboratory.
Compound Profile and Scope
This compound is an aromatic ester and a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring fluoro and hydroxyl groups, allows for its use as a key intermediate in the development of novel pharmaceutical agents and specialty chemicals.[1] The fluorine atom can enhance metabolic stability and binding affinity, making it a desirable moiety in drug design.[1]
A Note on Data Extrapolation: Comprehensive safety and handling data for this compound (CAS 1214324-64-7) are not extensively published. Therefore, this guide has been constructed by leveraging detailed Safety Data Sheets (SDS) and technical information for the closely related and well-documented isomer, Methyl 4-fluoro-3-hydroxybenzoate (CAS 214822-96-5).[2][3][4] Due to the identical molecular formula, molecular weight, and functional groups, their chemical reactivity and toxicological profiles are anticipated to be highly similar. All hazard classifications and primary handling protocols are based on this scientifically sound analogy.
Chemical and Physical Properties
A thorough understanding of the compound's properties is fundamental to its safe handling.
Table 2.1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| Chemical Name | This compound | - |
| CAS Number | 1214324-64-7 | |
| Molecular Formula | C₈H₇FO₃ | [5] |
| Molecular Weight | 170.14 g/mol |
| InChI Key | CUGWNEOTLGLGDG-UHFFFAOYSA-N | |
Table 2.2: Physical and Chemical Data
| Property | Value | Source & Notes |
|---|---|---|
| Appearance | White to off-white solid, powder, or crystal | (Analogue Data) |
| Melting Point | 90.0 to 94.0 °C | [3] (Analogue Data) |
| Solubility | Soluble in methanol | [3] (Analogue Data) |
| Purity | Typically >98% | (Analogue Data) |
Hazard Assessment and Toxicology
Based on GHS classifications for its structural isomer, this compound should be treated as a hazardous substance.[4] The primary risks are associated with irritation to the skin, eyes, and respiratory system.
Primary Routes of Exposure:
-
Inhalation: Inhaling dust can irritate the respiratory tract.[4]
-
Skin Contact: Direct contact can cause skin irritation.[4]
-
Eye Contact: The compound is a serious eye irritant.[4]
Table 3.1: GHS Hazard and Precautionary Statements
| Code | Statement | Category |
|---|---|---|
| H315 | Causes skin irritation | Hazard Statement |
| H319 | Causes serious eye irritation | Hazard Statement |
| H335 | May cause respiratory irritation | Hazard Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | Precautionary Statement |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | Precautionary Statement |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | Precautionary Statement |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | Precautionary Statement |
| P501 | Dispose of contents/container to an approved waste disposal plant | Precautionary Statement |
Source: Data compiled from analogue safety sheets.[4]
Risk Mitigation and Personal Protective Equipment (PPE)
A multi-layered approach to risk mitigation, prioritizing engineering controls over personal protective equipment, is essential for ensuring laboratory safety.
Hierarchy of Controls
The most effective safety protocols follow a "Hierarchy of Controls" model, which prioritizes the elimination or control of hazards at the source.
Caption: Hierarchy of Controls model for hazard mitigation.
Engineering Controls
-
Chemical Fume Hood: All manipulations of solid this compound (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood. This is the primary defense against inhaling fine dust particles that can cause respiratory irritation.[4]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors or dust.[2]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[2] Given its classification as a serious eye irritant, goggles provide superior protection against dust and splashes.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before each use. Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.[4]
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: For operations with a high potential for aerosolization or in cases of ventilation failure, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be required.
Standard Handling Protocol
Adherence to a standardized workflow minimizes the risk of exposure and contamination.
Caption: Standard workflow for handling this compound.
Step-by-Step Methodology:
-
Pre-Operation Safety Check: Before handling, ensure a safety shower and eyewash station are accessible and unobstructed.[2] Confirm that the chemical fume hood is functioning correctly. Don all required PPE as specified in Section 4.0.
-
Aliquot Preparation: Transport the stock container from storage to the fume hood. To prevent inhalation of dust, which is a known respiratory irritant, perform all weighing and transfer operations within the fume hood.[4] Use a spatula for transfers and an anti-static weigh boat or paper to minimize dispersal of the fine powder.
-
Solution Preparation: If preparing a solution, add the solid slowly to the solvent to avoid splashing.
-
Reaction Monitoring: Keep all containers sealed when not actively in use to prevent accidental spills or release of dust.
-
Post-Handling Cleanup: After use, decontaminate the spatula and work surfaces. Wipe the exterior of the stock container before returning it to storage.
-
Waste Segregation: All contaminated consumables (e.g., weigh boats, gloves, wipes) must be placed in a designated, sealed hazardous waste container.
Long-Term Storage Protocol
Proper storage is critical to maintaining the chemical's integrity and ensuring laboratory safety. The hydroxyl and ester functional groups can be sensitive to environmental conditions.
Optimal Storage Conditions
The stability of substituted benzoates is maximized by controlling temperature, atmosphere, and light exposure.
Table 6.1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Cool, dry location (2-8°C recommended for long-term) | Low temperatures slow the rate of potential degradation reactions. Some suppliers permit room temperature storage.[5] |
| Atmosphere | Under an inert gas (e.g., Nitrogen) | The phenolic hydroxyl group can be susceptible to oxidation over time. An inert atmosphere prevents this.[5] |
| Container | Tightly sealed, opaque container | Prevents moisture ingress which could hydrolyze the ester and protects from potential light-catalyzed degradation.[2][4] |
| Location | Store in a well-ventilated, locked cabinet or area | Ensures security and proper ventilation, in line with precautionary statements.[4] |
Chemical Incompatibilities
To prevent hazardous reactions, segregate this compound from the following:
-
Strong Oxidizing Agents: Can lead to exothermic and potentially violent reactions.
-
Strong Acids and Bases: May catalyze the hydrolysis of the methyl ester group, altering the compound's structure and purity.[4]
Spill and Emergency Response
Rapid and correct response to spills and exposures is crucial.
Caption: Decision tree for responding to a chemical spill.
Spill Response Protocol
-
Minor Spill (Solid):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing full PPE (including respiratory protection if necessary), cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Gently sweep the material into a designated hazardous waste container. Avoid aggressive sweeping that creates dust.
-
Decontaminate the area with an appropriate solvent and wipe clean.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the entire laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the area.
-
Personnel Exposure First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6]
Waste Disposal
Chemical waste disposal is strictly regulated. All waste containing this compound must be treated as hazardous.
-
Collection: Collect all waste material (including contaminated consumables) in a clearly labeled, sealable container.
-
Labeling: The label must clearly state "Hazardous Waste" and list the chemical contents.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management contractor. Do not dispose of this chemical down the drain or in regular trash.[2]
Conclusion
The safe handling and storage of this compound are predicated on a clear understanding of its potential hazards and the consistent application of robust safety protocols. By prioritizing engineering controls, utilizing appropriate PPE, and adhering to the specific handling and storage procedures outlined in this guide, researchers can effectively mitigate risks. This proactive approach to safety ensures the well-being of laboratory personnel and maintains the integrity of the scientific research in which this valuable compound is employed.
References
- PubChem. Methyl 2,3-difluoro-4-hydroxybenzoate.
- Natural Micron Pharm Tech. Methyl 3-Fluoro-2-Hydroxybenzoate.
Sources
Methodological & Application
Synthesis of Methyl 2-fluoro-3-hydroxybenzoate from 2-fluoro-3-hydroxybenzoic acid
An Application Note for the Synthesis of Methyl 2-fluoro-3-hydroxybenzoate
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of this compound, a valuable building block in pharmaceutical and materials science research. The synthesis is achieved through the acid-catalyzed Fischer-Speier esterification of 2-fluoro-3-hydroxybenzoic acid using methanol. This document outlines the underlying chemical principles, a step-by-step experimental procedure, methods for reaction monitoring and product characterization, and essential safety protocols. The aim is to equip researchers, scientists, and drug development professionals with a robust and reproducible method for preparing this key chemical intermediate.
Introduction and Scientific Background
This compound is an important organic intermediate whose structural motifs—a fluorinated aromatic ring, a hydroxyl group, and a methyl ester—make it a versatile precursor for the synthesis of more complex molecules. Fluorine substitution in organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability and binding affinity in drug candidates.
The synthesis described herein employs the Fischer-Speier esterification, a classic and reliable method for converting carboxylic acids into esters.[1] The reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[2] The equilibrium nature of the reaction necessitates strategies to drive it towards the product side, typically by using the alcohol as the solvent to ensure it is in large excess, or by removing the water formed during the reaction.[3]
Reaction Mechanism and Rationale
The Fischer esterification proceeds via a series of reversible steps, as detailed below.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Protonation of the Carbonyl: The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[3]
-
Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.[2]
-
Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's hydroxyl group) to one of the other hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).[4]
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond.
-
Deprotonation: The protonated ester is deprotonated by a weak base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.[3]
The use of a large excess of methanol serves to shift the reaction equilibrium to favor the formation of the methyl ester, in accordance with Le Châtelier's principle.[3]
Caption: Mechanism of Fischer-Speier Esterification.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the esterification of similar hydroxybenzoic acids.[5]
Materials and Reagents
-
2-Fluoro-3-hydroxybenzoic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure
Caption: Experimental Workflow for Synthesis.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-3-hydroxybenzoic acid (5.0 g, 32.0 mmol, 1.0 eq).
-
Dissolution: Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Cool the flask in an ice-water bath to 0 °C. While stirring, slowly and cautiously add concentrated sulfuric acid (0.9 mL, 16.0 mmol, 0.5 eq) dropwise.
-
Causality Note: Slow addition of the strong acid to the cold alcohol is crucial to control the exothermic reaction and prevent side reactions.
-
-
Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the bulk of the methanol using a rotary evaporator.
-
Aqueous Work-up: Dissolve the residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with 50 mL of saturated aqueous NaHCO₃ solution to neutralize the remaining acid catalyst. Repeat this wash until CO₂ evolution ceases.
-
Causality Note: Neutralization is essential to remove the acid catalyst, which could otherwise catalyze the reverse hydrolysis reaction during storage.
-
-
Washing: Wash the organic layer with 50 mL of water, followed by 50 mL of brine to remove residual salts and water.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and collect the filtrate.
-
Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often obtained as a solid and may be pure enough for many applications. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or column chromatography can be performed.
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Material | 2-Fluoro-3-hydroxybenzoic acid | 5.0 g (32.0 mmol) |
| Reagent/Solvent | Methanol (anhydrous) | 100 mL (large excess) |
| Catalyst | Concentrated H₂SO₄ | 0.9 mL (16.0 mmol) |
| Reaction Temperature | Reflux (~65-70 °C) | Temperature of boiling methanol |
| Reaction Time | 4-6 hours | Monitor by TLC for completion |
| Theoretical Yield | 5.44 g | Based on 100% conversion |
| Expected Purity | >95% after work-up | May require further purification |
Trustworthiness: A Self-Validating Protocol
The integrity of this protocol is validated through in-process controls and rigorous characterization of the final product.
-
In-Process Control (TLC): TLC is used to monitor the conversion of the more polar carboxylic acid to the less polar ester. A typical mobile phase would be 30% ethyl acetate in hexanes. The disappearance of the starting material spot indicates reaction completion.
-
Product Characterization: The identity and purity of the synthesized this compound must be confirmed using spectroscopic methods.
-
Infrared (IR) Spectroscopy: This technique is excellent for confirming the functional group transformation.
-
Disappearance of Signal: The very broad O-H stretch of the carboxylic acid dimer, typically found between 2500-3300 cm⁻¹, will disappear.[6]
-
Appearance of Signal: A strong, sharp C=O stretch for the ester will appear around 1720-1735 cm⁻¹.[7][8]
-
Persistence of Signal: The phenolic O-H stretch will remain as a broad peak around 3300-3500 cm⁻¹.
-
-
¹H NMR Spectroscopy: This provides detailed structural information.
-
The acidic proton of the carboxylic acid (a very broad singlet, typically >10 ppm) will no longer be present.
-
A new singlet corresponding to the methyl ester protons (-OCH₃) will appear around δ 3.9 ppm.
-
The aromatic protons will show characteristic shifts and coupling patterns consistent with the 1,2,3-trisubstituted ring system.
-
-
Mass Spectrometry (MS): ESI-MS should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₈H₇FO₃, MW = 170.14).
-
Safety and Handling
All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Fluoro-3-hydroxybenzoic Acid: May cause skin, eye, and respiratory irritation.[9] Avoid inhalation of dust.
-
Methanol: Flammable liquid and toxic if ingested, inhaled, or absorbed through the skin.
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe skin and eye burns. It is a strong oxidizing agent. Always add acid to the solvent slowly and with cooling.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in designated solvent waste containers.
References
- Scribd. IR Spectra: Acids, Alcohols, Esters.
- University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids.
- YouTube. Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021-04-17).
- OpenStax. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry. (2023-09-20).
- McMurry, J. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition.
- ResearchGate. The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO4 2-.
- Chemcess. 4-Hydroxybenzoic Acid: Properties, Production And Uses. (2024-04-21).
- SciSpace. Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst.
- Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024-06-30).
- The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.
- Google Patents. CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
- OperaChem. Fischer Esterification-Typical Procedures. (2024-01-05).
- Organic Chemistry Portal. Fischer Esterification.
- WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
- Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. (2022-10-12).
- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16).
- Chemistry LibreTexts. Fischer Esterification. (2023-01-22).
Sources
- 1. iajpr.com [iajpr.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Methyl 2-fluoro-5-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 8. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. echemi.com [echemi.com]
Esterification of 2-fluoro-3-hydroxybenzoic acid protocol
An Application Note and Protocol for the Esterification of 2-Fluoro-3-hydroxybenzoic Acid
Introduction
2-Fluoro-3-hydroxybenzoic acid is a valuable substituted aromatic compound utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and a fluorine atom, presents a distinct chemical challenge for selective modification. The esterification of the carboxylic acid moiety is a critical transformation, yet the presence of the nucleophilic hydroxyl group necessitates careful selection of reaction conditions to prevent undesired side reactions, such as polymerization or O-acylation of the phenol.[1]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing robust protocols for the selective esterification of 2-fluoro-3-hydroxybenzoic acid. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering a comparative analysis of different methodologies and providing the rationale for procedural choices. The protocols described herein are designed to be self-validating, incorporating purification and characterization steps to ensure the integrity of the final product.
Methodology Selection: A Comparative Analysis
The choice of esterification method is paramount to achieving high yield and purity. Three primary methods are considered, each with distinct advantages and limitations for this particular substrate.
| Method | Reagents & Conditions | Advantages | Disadvantages | Best Suited For |
| Fischer-Speier Esterification | Alcohol (as solvent/reagent), Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH), Reflux | Simple, inexpensive reagents, scalable.[2] | Harsh acidic conditions, reversible reaction requiring equilibrium shift,[3][4] potential for side reactions (e.g., sulfonation, polymerization).[1] | Simple, non-sensitive substrates where high temperatures and strong acids are tolerated. |
| Steglich Esterification | Carbodiimide (EDC, DCC), DMAP (catalyst), Aprotic Solvent (DCM, DMF), Room Temperature | Mild conditions, high yields, suitable for acid-sensitive substrates and sterically hindered alcohols.[5][6][7] | Reagents are more expensive, formation of urea by-product requires careful purification.[7] | Substrates with sensitive functional groups (like the free phenol) where mild conditions are critical. |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD, DIAD), Aprotic Solvent (THF, Toluene) | Very mild, neutral conditions, stereochemical inversion (for chiral alcohols), broad substrate scope.[8][9][10] | Stoichiometric amounts of phosphine oxide and hydrazine by-products are generated, requiring chromatographic purification.[9] | High-value synthesis where preserving sensitive functionalities is the top priority and purification challenges are manageable. |
For the esterification of 2-fluoro-3-hydroxybenzoic acid, the Steglich Esterification often represents the optimal balance of efficiency, mildness, and selectivity, minimizing risks to the phenolic hydroxyl group. However, the Fischer-Speier Esterification remains a viable, cost-effective option, particularly for initial scale-up, provided conditions are carefully controlled.
Visual Workflow for Ester Synthesis
The general laboratory process for synthesizing and isolating the target ester follows a logical sequence from reaction to final characterization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Esterification Experiment Report [api.motion.ac.in]
- 4. athabascau.ca [athabascau.ca]
- 5. fiveable.me [fiveable.me]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl 2-fluoro-3-hydroxybenzoate as a Strategic Synthetic Intermediate
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the strategic use of Methyl 2-fluoro-3-hydroxybenzoate (CAS No. 1214324-64-7). As a uniquely functionalized aromatic building block, this intermediate offers three distinct points for chemical modification: the phenolic hydroxyl, the methyl ester, and the activated aromatic ring. We present its physicochemical properties, a robust protocol for its synthesis via Fischer esterification, and detailed methodologies for its core applications, including O-alkylation and ester hydrolysis. The causality behind experimental choices is explained to empower users to adapt these protocols for their specific synthetic targets. A representative workflow in the context of fragment-based drug discovery is illustrated to highlight the compound's practical utility in constructing complex, biologically active molecules.
Introduction: The Strategic Role of Fluorinated Phenolic Esters
The incorporation of fluorine into small-molecule drug candidates is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—including its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The strategic use of fluorinated building blocks remains a dominant and efficient approach in drug discovery campaigns.
This compound is a trifunctional synthetic intermediate that capitalizes on this principle. The ortho-fluoro, meta-hydroxyl substitution pattern creates a distinct electronic and steric environment, offering chemists nuanced control over subsequent reactions. The presence of a nucleophilic phenol, an electrophilic ester, and an aromatic ring with specific activation patterns makes it a versatile scaffold for building molecular complexity. This guide serves as a practical resource for leveraging its unique reactivity.
Physicochemical Properties and Safety Data
Accurate physical data and safety information are critical for successful and safe experimentation. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1214324-64-7 | [1] |
| Molecular Formula | C₈H₇FO₃ | [1] |
| Molecular Weight | 170.14 g/mol | [1] |
| Appearance | White to off-white solid/crystal | [2] |
| Melting Point | 90.0 to 94.0 °C | [3] |
| Solubility | Soluble in methanol, ethyl acetate, chloroform, DMSO | [4][5] |
| Storage | Store in a dry, well-ventilated place at room temperature.[6] |
2.1 Handling and Safety
This compound and its related isomers are classified as irritants.[3] Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
In Case of Exposure:
-
Skin: Wash off immediately with plenty of soap and water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move person to fresh air.
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Synthesis of the Intermediate
The most direct and reliable method for preparing this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 2-fluoro-3-hydroxybenzoic acid. This reaction, a classic Fischer esterification, is efficient and scalable.
3.1 Synthetic Pathway Overview
Caption: Fischer esterification of 2-fluoro-3-hydroxybenzoic acid.
3.2 Protocol: Fischer Esterification for this compound
This protocol is based on standard procedures for the esterification of substituted hydroxybenzoic acids.[5][7]
-
Materials:
-
2-fluoro-3-hydroxybenzoic acid (1.0 eq)
-
Anhydrous Methanol (MeOH, ~10-15 mL per gram of acid)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-3-hydroxybenzoic acid (e.g., 5.0 g, 32.0 mmol).
-
Add anhydrous methanol (50 mL) and stir until the solid is fully dissolved.
-
Carefully add concentrated sulfuric acid (0.09 mL, 1.6 mmol) dropwise to the stirring solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C). Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask to room temperature.
-
Remove the bulk of the methanol solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (100 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Water (2 x 50 mL)
-
Saturated NaHCO₃ solution (2 x 50 mL) - Note: Be cautious of CO₂ evolution.
-
Brine (1 x 50 mL)
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography if necessary to afford this compound as a white solid.
-
-
Rationale & Scientist's Notes:
-
Causality: Sulfuric acid acts as a catalyst, protonating the carbonyl oxygen of the carboxylic acid to make it more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium, so using methanol as the solvent drives the reaction toward the product side (Le Châtelier's principle).
-
Workup: The NaHCO₃ wash is crucial to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid starting material. The brine wash helps to remove residual water from the organic phase.
-
Trustworthiness: Monitoring by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) is a self-validating step to ensure the consumption of the starting material before proceeding to the workup.
-
Core Applications as a Synthetic Intermediate
The utility of this compound stems from its three orthogonal reactive handles, allowing for selective and sequential modifications.
4.1 O-Alkylation and O-Arylation at the Phenolic Hydroxyl
The most common and valuable transformation is the alkylation of the phenolic hydroxyl group to form ethers. This reaction is fundamental for linking the core scaffold to other fragments or pharmacophores. The Williamson ether synthesis is a reliable method for this purpose.
-
Mechanistic Insight: The phenolic proton is weakly acidic and can be removed by a mild base (e.g., K₂CO₃, Cs₂CO₃) to generate a phenoxide anion. This potent nucleophile then displaces a leaving group (e.g., bromide, iodide, tosylate) from an alkyl or aryl halide in an Sₙ2 or SₙAr reaction.
Caption: General scheme for O-alkylation.
-
Protocol: Williamson Ether Synthesis (General Procedure)
-
In a round-bottom flask, combine this compound (1.0 eq), potassium carbonate (K₂CO₃, 1.5-2.0 eq), and a suitable solvent like acetone or N,N-Dimethylformamide (DMF) (10 mL per gram of starting material).
-
Add the desired alkyl halide (R-X, 1.1 eq).
-
Heat the mixture to 50-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling, filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the resulting ether product by column chromatography on silica gel.
-
-
Expert Notes:
-
Choice of Base: K₂CO₃ is a mild, inexpensive base suitable for most primary and secondary alkyl halides. For less reactive halides or hindered phenols, a stronger base like cesium carbonate (Cs₂CO₃) may improve yields.
-
Choice of Solvent: Acetone is a good choice for reactive alkyl halides, while the higher boiling point and polarity of DMF are beneficial for less reactive substrates.
-
4.2 Transformations of the Methyl Ester
The methyl ester group can be readily converted into a carboxylic acid or an amide, significantly expanding the synthetic possibilities.
-
Mechanistic Insight: Base-mediated hydrolysis (saponification) proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification yields the free carboxylic acid.
Caption: Two-step saponification of the methyl ester.
-
Protocol: Base-Mediated Saponification
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 ratio).
-
Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-2.5 eq) and heat the mixture to 40-60 °C.
-
Stir until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or dichloromethane to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl.
-
The carboxylic acid product will typically precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Case Study: A Representative Workflow in Drug Discovery
To illustrate the power of this intermediate, consider a hypothetical workflow in fragment-based drug discovery (FBDD). A researcher might start with this compound and use the previously described reactions to "grow" the fragment into a more potent lead compound.
Caption: Multi-step synthesis starting from the title intermediate.
This workflow demonstrates how the hydroxyl and ester groups can be addressed sequentially:
-
Step 1 (O-Alkylation): The phenol is coupled with a second fragment (R¹-Br) to explore a new binding pocket.
-
Step 2 (Saponification): The methyl ester is hydrolyzed to unmask a carboxylic acid, which serves as a handle for the next reaction.
-
Step 3 (Amide Coupling): The newly formed acid is coupled with an amine (R²-NH₂) using standard peptide coupling reagents (e.g., HATU) to form a stable amide bond, adding a third element of diversity.
Conclusion
This compound is a high-value, versatile intermediate for chemical synthesis. Its distinct functional groups—a nucleophilic phenol, a modifiable ester, and a fluorinated aromatic ring—provide a robust platform for constructing complex molecular architectures. The protocols and rationale provided in this guide are designed to be readily adaptable, empowering researchers in drug discovery and materials science to accelerate their synthetic programs.
References
- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Natural Micron Pharm Tech. Methyl 3-Fluoro-2-Hydroxybenzoate. Natural Micron Pharm Tech.
- Autech. The Chemical Properties and Synthesis Applications of 3-Fluoro-2-hydroxybenzoic Acid. Autech.
- Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company.
- PrepChem.com. Synthesis of methyl 3-hydroxybenzoate. PrepChem.com.
- MySkinRecipes. Methyl 3-fluoro-2-methylbenzoate. MySkinRecipes.
- PubChem. Methyl 2-fluoro-3-nitrobenzoate. National Institutes of Health.
- Google Patents. CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
- Fisher Scientific. Methyl 4-fluoro-3-hydroxybenzoate, 98+%. Fisher Scientific.
- Pharmaffiliates. CAS No : 214822-96-5 | Product Name : Methyl 4-fluoro-3-hydroxybenzoate. Pharmaffiliates.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Methyl 4-Fluoro-3-hydroxybenzoate | 214822-96-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE [fluoromart.com]
- 4. nbinno.com [nbinno.com]
- 5. prepchem.com [prepchem.com]
- 6. chemscene.com [chemscene.com]
- 7. Methyl 2-fluoro-5-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Utilization of Methyl 2-fluoro-3-hydroxybenzoate in Medicinal Chemistry
Introduction: The Strategic Value of the 2-Fluoro-3-hydroxyphenyl Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—are invaluable tools for optimizing lead compounds.[1][2][3] Methyl 2-fluoro-3-hydroxybenzoate is a versatile building block that offers medicinal chemists a convenient entry point to the 2-fluoro-3-hydroxyphenyl scaffold. This arrangement of substituents is of particular interest as it allows for diverse chemical modifications at two key positions, enabling the exploration of structure-activity relationships (SAR) in multiple vectors.
The presence of the fluorine atom ortho to the hydroxyl group influences the acidity of the phenol, which can be critical for establishing key interactions with biological targets. Furthermore, the fluorine substitution can block metabolic oxidation at that position, a common liability for phenolic compounds.[4][5] The ester functionality provides a handle for further derivatization or can be hydrolyzed to the corresponding carboxylic acid, a common pharmacophore in many drug classes.
This guide provides detailed application notes and protocols for the synthetic manipulation of this compound, focusing on reactions of high utility in medicinal chemistry programs. We will explore key transformations such as O-alkylation and cross-coupling reactions, providing experimentally grounded protocols and discussing the chemical rationale behind the chosen conditions.
Physicochemical and Reactivity Profile
This compound is a solid at room temperature with a molecular weight of 170.14 g/mol . Its structure presents three key functional groups for synthetic elaboration: a phenolic hydroxyl group, a methyl ester, and an activated aromatic ring.
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₃ | ChemScene |
| Molecular Weight | 170.14 g/mol | ChemScene |
| Appearance | White to off-white solid | N/A |
| pKa (Phenolic OH) | Estimated 8-9 | N/A |
The electron-withdrawing nature of the fluorine atom and the methyl ester group enhances the acidity of the phenolic hydroxyl, facilitating its deprotonation under milder basic conditions compared to phenol itself. This is a key consideration for planning O-alkylation reactions. The aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present, although this is less commonly exploited from this starting material. More practically, the phenol can be converted to a triflate, enabling a range of palladium-catalyzed cross-coupling reactions.
Core Synthetic Transformations and Protocols
The true utility of this compound is realized through its conversion into more complex molecular architectures. The following sections provide detailed protocols for key transformations that serve as the foundation for building diverse compound libraries.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ether linkages. For this compound, this reaction allows for the introduction of a wide variety of alkyl and substituted alkyl groups at the 3-position, a common strategy for probing hydrophobic pockets in protein binding sites.
Causality of Experimental Choices:
-
Base: A moderately strong base such as potassium carbonate (K₂CO₃) is typically sufficient to deprotonate the acidic phenol without causing hydrolysis of the methyl ester. Stronger bases like sodium hydride (NaH) could be used but may increase the risk of side reactions.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal as it effectively solvates the cation of the base and does not participate in the reaction.
-
Temperature: Gentle heating is often required to drive the reaction to completion in a reasonable timeframe, particularly with less reactive alkyl halides.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DMF (0.2 M), add potassium carbonate (1.5 eq.).
-
Addition of Electrophile: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) to the stirred suspension.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Expected Outcome: This protocol typically affords the desired O-alkylated products in good to excellent yields, depending on the reactivity of the alkyl halide.
Workflow for Williamson Ether Synthesis:
Caption: Workflow for the O-alkylation of this compound.
Protocol 2: Ester Hydrolysis to the Carboxylic Acid
The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental step in many synthetic routes, as carboxylic acids are key functional groups for introducing amide bonds or for their ionizable properties in the final drug molecule.
Causality of Experimental Choices:
-
Base: Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are commonly used for saponification. LiOH is often preferred for its milder nature and reduced potential for side reactions.
-
Solvent System: A mixture of an organic solvent like tetrahydrofuran (THF) or methanol with water is necessary to ensure the solubility of both the ester starting material and the hydroxide base.
-
Acidification: Careful acidification is required to protonate the carboxylate salt and precipitate the desired carboxylic acid product.
Experimental Protocol:
-
Reaction Setup: Dissolve the methyl 2-fluoro-3-alkoxybenzoate (from Protocol 1) (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Saponification: Add LiOH·H₂O (2.0 eq.) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the 2-fluoro-3-alkoxybenzoic acid.
Expected Outcome: This hydrolysis protocol generally proceeds in high yield, providing the carboxylic acid in good purity.
Workflow for Ester Hydrolysis:
Caption: Workflow for the hydrolysis of the methyl ester.
Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions
To utilize the aromatic ring for C-C or C-N bond formation, the phenolic hydroxyl group must first be converted into a suitable leaving group, most commonly a triflate. The resulting aryl triflate is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 eq.) or pyridine (2.0 eq.) and cool the solution to 0 °C.
-
Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with water and separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to yield methyl 2-fluoro-3-(((trifluoromethyl)sulfonyl)oxy)benzoate.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an aryl halide/triflate and a boronic acid or ester. This allows for the introduction of aryl or heteroaryl substituents, which are prevalent in many classes of therapeutic agents, including kinase inhibitors.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ is a common choice, though more advanced catalyst systems with specialized phosphine ligands (e.g., SPhos, XPhos) can be more efficient for challenging substrates.
-
Base: A base such as potassium carbonate or cesium carbonate is necessary to facilitate the transmetalation step of the catalytic cycle.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine the aryl triflate from Step 3a (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst: Add a degassed solvent mixture of dioxane and water (4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by flash chromatography.
General Workflow for Palladium-Catalyzed Cross-Coupling:
Caption: General workflow for triflation followed by Suzuki-Miyaura cross-coupling.
Applications in Medicinal Chemistry: A Conceptual Framework
While direct, named examples of drugs synthesized from this compound are not prominently featured in publicly accessible literature, its utility can be inferred from the prevalence of the 2-fluoro-3-alkoxyphenyl motif in patented bioactive compounds. This scaffold is frequently found in inhibitors of kinases, proteases, and modulators of G-protein coupled receptors (GPCRs).[6][7][8][9][10]
For instance, the 2-fluoro-3-alkoxybenzoic acid core, readily accessible from this compound via the protocols described above, can be coupled with various amine-containing fragments to generate libraries of amides for screening against therapeutic targets. The fluorine atom can enhance binding by participating in favorable electrostatic interactions or by modulating the conformation of the molecule. The ether linkage provides a modular point of diversification to explore SAR.
Conclusion and Future Outlook
This compound represents a valuable and versatile starting material for medicinal chemistry campaigns. Its trifunctional nature allows for sequential and regioselective modifications, enabling the synthesis of complex and diverse compound libraries. The protocols outlined in this guide for O-alkylation, ester hydrolysis, and palladium-catalyzed cross-coupling provide a robust foundation for researchers to leverage this scaffold in their drug discovery efforts. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines.
References
- Fluorine in drug discovery: Role, design and case studies.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Role of Fluorine in Drug Design and Drug Action.
- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- How Is Fluorine Used in the Medical Field? Inhance Technologies.
- A Comparative Analysis of the Metabolic Stability of Fluorin
- Importance of Fluorine in Benzazole Compounds.
- Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid. BenchChem.
- Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzo
- Methyl 3-Fluoro-2-Hydroxybenzoate.
- Metabolism of hydroxylated and fluorinated benzoates by Syntrophus aciditrophicus and detection of a fluorodiene metabolite. PubMed.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Designing allosteric modulators to change GPCR G protein subtype selectivity. bioRxiv.
- 2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK)
- Allosteric modulation of G protein-coupled receptor signaling.
- Modulating GPCR and 14-3-3 protein interactions: prospects for CNS drug discovery. ScienceDirect.
- Designing allosteric modulators to change GPCR G protein subtype selectivity. PubMed.
- Synthesis of Protease Inhibitors Targeting the 20S Proteasome and SARS-CoV-2 Main Protease. Knowledge Bank.
- RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
- Application Notes and Protocols for Suzuki Coupling of 6-Bromo-2-fluoro-3-methoxybenzaldehyde. BenchChem.
- Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzo
- Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Methylbenzonitrile Deriv
- Application Notes and Protocols for the Use of Methyl 3-boronobenzoate in Cross-Coupling Reactions. BenchChem.
- A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
- 70163-98-3 Cas No.
Sources
- 1. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. benchchem.com [benchchem.com]
- 5. CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulating GPCR and 14-3-3 protein interactions: Prospects for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 2-fluoro-3-hydroxybenzoate
Introduction: The Strategic Value of Methyl 2-fluoro-3-hydroxybenzoate in Heterocycle Synthesis
This compound is a highly functionalized aromatic building block poised for strategic application in medicinal chemistry and drug discovery. Its unique arrangement of a nucleophilic hydroxyl group, an electrophilic ester, and a strategically placed fluorine atom offers a powerful toolkit for the synthesis of diverse heterocyclic scaffolds. The fluorine atom, positioned ortho to the hydroxyl group, is not merely an electronic modifier; it is an excellent leaving group for intramolecular nucleophilic aromatic substitution (SNAr) reactions, providing a clean and efficient pathway for ring closure.
This guide provides detailed protocols and mechanistic insights for leveraging this versatile precursor to construct two classes of medicinally relevant heterocycles: benzofurans and chromones . These scaffolds are central to numerous natural products and approved pharmaceuticals, exhibiting a wide range of biological activities.[1][2] The methodologies described herein are designed for practical implementation in a research setting, with an emphasis on explaining the chemical logic behind each procedural step to empower researchers to adapt and innovate.
Part 1: Synthesis of Substituted Benzofurans via Intramolecular SNAr Cyclization
The synthesis of the benzofuran ring system from this compound is predicated on a two-step sequence: O-alkylation of the phenolic hydroxyl group, followed by a base-mediated intramolecular cyclization that displaces the ortho-fluorine atom. This approach offers a regiochemically precise method for constructing the furan ring.
Rationale and Mechanistic Insight
The key to this transformation is the activation of the C-F bond by the electron-withdrawing methyl ester group and the creation of a potent nucleophile positioned for an intramolecular attack.
-
O-Alkylation: The phenolic proton is weakly acidic and is readily removed by a moderate base like potassium carbonate. The resulting phenoxide is a soft nucleophile that reacts efficiently with soft electrophiles, such as compounds containing an α-leaving group next to a carbonyl (e.g., α-halo ketones) or an activated methylene group.
-
Intramolecular Cyclization: A stronger base is then used to deprotonate the α-carbon of the newly introduced side chain, generating a carbanion. This carbanion attacks the electron-deficient aromatic carbon bonded to the fluorine, proceeding through a Meisenheimer-like intermediate to expel the fluoride ion and form the new five-membered ring. This cyclization is often irreversible and driven by the formation of the stable aromatic benzofuran system.
Experimental Workflow: Benzofuran Synthesis
Sources
Application Note & Protocols: Methyl 2-fluoro-3-hydroxybenzoate as a Strategic Building Block for Active Pharmaceutical Ingredient (API) Synthesis
Abstract
This technical guide details the utility of Methyl 2-fluoro-3-hydroxybenzoate (CAS No. 126161-92-0), a key fluorinated aromatic building block, in the synthesis of complex molecules for drug discovery and development. We provide an in-depth analysis of the strategic advantages conferred by its unique substitution pattern, alongside validated, step-by-step protocols for its derivatization. The primary focus is on the selective O-alkylation of the phenolic hydroxyl group and subsequent saponification, common transformations for constructing core fragments of advanced pharmaceutical intermediates, such as kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage fluorinated scaffolds to enhance the pharmacokinetic and pharmacodynamic profiles of novel APIs.
Introduction: The Strategic Importance of Fluorinated Scaffolds
In modern medicinal chemistry, the incorporation of fluorine into drug candidates is a cornerstone strategy for optimizing molecular properties.[1] The fluorine atom, despite its minimal steric footprint (van der Waals radius: 1.47 Å, similar to hydrogen's 1.20 Å), exerts profound electronic effects due to its extreme electronegativity. This can lead to enhanced metabolic stability, increased binding affinity to target proteins, and modulated lipophilicity and pKa, all of which are critical for developing successful therapeutics.[2]
This compound is a particularly valuable building block. Its structure features:
-
A fluorine atom ortho to the ester, which can influence planarity and serve as a metabolic blocking point.
-
A phenolic hydroxyl group meta to the ester, providing a reactive handle for introducing diverse side chains, often crucial for target engagement.
-
A methyl ester that can be readily hydrolyzed to a carboxylic acid, enabling further conjugation, such as amide bond formation.
This unique combination of functional groups allows for sequential, regioselective modifications, making it an ideal starting point for the synthesis of complex and diverse compound libraries.
| Compound Property | Value |
| CAS Number | 126161-92-0 |
| Molecular Formula | C₈H₇FO₃ |
| Molecular Weight | 170.14 g/mol |
| Appearance | Off-white to white solid |
| Key Functional Groups | Methyl Ester, Phenolic Hydroxyl, Aryl Fluoride |
Core Application: Selective O-Alkylation via Williamson Ether Synthesis
A frequent and critical transformation in API synthesis is the conversion of a phenolic hydroxyl group into an ether linkage. This modification is used to tune solubility, improve oral absorption, and explore interactions within the binding pockets of biological targets. The Williamson ether synthesis is a robust and reliable method for achieving this transformation.
Rationale and Mechanistic Insight
The protocol described below utilizes a base-mediated Sₙ2 reaction between the phenoxide, formed in situ from this compound, and an alkyl halide.[3]
Causality Behind Experimental Choices:
-
Base Selection: A moderately weak base like potassium carbonate (K₂CO₃) is chosen. It is sufficiently basic to deprotonate the phenolic hydroxyl (pKa ≈ 8-10) but not strong enough to cause significant hydrolysis of the methyl ester, ensuring high chemoselectivity.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is used. These solvents effectively solvate the potassium cation without interfering with the nucleophilicity of the phenoxide, thereby accelerating the Sₙ2 reaction.[3][4]
-
Reaction Temperature: Mild heating (60-80 °C) provides the necessary activation energy for the reaction to proceed at a practical rate without promoting side reactions.
Caption: Workflow for the Williamson ether synthesis.
Detailed Experimental Protocol
This representative protocol describes the ethylation of this compound.[5]
Materials:
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Ethyl Bromide (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated Sodium Chloride (Brine) solution
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF (approx. 10 mL per gram of starting material) and stir until fully dissolved.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Add ethyl bromide (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 70 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (3x the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization to afford pure Methyl 3-ethoxy-2-fluorobenzoate.
| Parameter | Typical Value |
| Starting Material | 5.00 g (29.4 mmol) |
| Potassium Carbonate | 6.10 g (44.1 mmol) |
| Ethyl Bromide | 2.63 mL (35.3 mmol) |
| Expected Yield | 5.25 g (90%) |
| Purity (by HPLC) | >98% |
Downstream Transformation: Saponification to Carboxylic Acid
The methyl ester product from the etherification step is often an intermediate. The next logical step for many synthetic routes, particularly in the construction of kinase inhibitors, is the hydrolysis of the ester to the corresponding carboxylic acid.[6][7] This acid is a key handle for forming amide bonds with various amine-containing fragments.
Protocol: Ester Hydrolysis
This protocol describes the saponification of Methyl 3-ethoxy-2-fluorobenzoate.[5]
Materials:
-
Methyl 3-ethoxy-2-fluorobenzoate (1.0 eq)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0 eq)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve Methyl 3-ethoxy-2-fluorobenzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an aqueous solution of LiOH (2.0 eq) to the mixture.
-
Stir the reaction at room temperature, monitoring by TLC until the starting ester has been completely consumed (typically 1-3 hours).
-
Remove the organic solvent (THF) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing with cold deionized water.
-
Dry the solid under vacuum to yield the final product, 3-ethoxy-2-fluorobenzoic acid.
Caption: Synthetic pathway from building block to API precursor.
Application Logic: Path to Kinase Inhibitor Scaffolds
The 3-alkoxy-2-fluorobenzoic acids synthesized via this two-step process are ideal precursors for a wide range of APIs, notably kinase inhibitors. Many FDA-approved kinase inhibitors feature a core heterocyclic structure linked via an amide bond to a substituted aromatic ring.[8] The fluorinated benzoic acid fragment can serve as this substituted ring, where the fluorine atom provides metabolic stability and the alkoxy side chain explores specific hydrophobic pockets in the kinase active site.
Caption: Logical progression from building block to a final API structure.
Analytical Characterization & Quality Control
Trustworthiness through Validation: Each step of the synthesis must be validated to ensure the identity and purity of the intermediates and final product.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy should be used to confirm the structure of the products. The disappearance of the phenolic proton signal (~9-10 ppm) and the appearance of signals corresponding to the new alkyl ether group in ¹H NMR are key indicators of a successful etherification.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the product and monitor reaction completion. A typical method would involve a C18 reverse-phase column with a water/acetonitrile mobile phase gradient.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: this compound and its derivatives may cause skin and eye irritation. Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors.
-
Reagents: Alkyl halides are often volatile and toxic; handle with care. Use caution when working with bases and acids.
Conclusion
This compound is a versatile and highly valuable building block for API synthesis. Its strategically placed functional groups allow for selective and high-yielding transformations, providing a reliable pathway to complex fluorinated intermediates. The protocols detailed herein for O-alkylation and saponification represent a fundamental and powerful sequence for generating substituted benzoic acids, which are prevalent in a multitude of modern pharmaceuticals, including the highly significant class of kinase inhibitors. By understanding and applying these methods, drug discovery and development scientists can efficiently construct novel molecular architectures with enhanced drug-like properties.
References
- MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.
- ResearchGate. Diversity orientated synthesis of novel kinase inhibitors.
- PubMed Central. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents.
- PubMed. The role of fluorine in medicinal chemistry.
- Journal of the Serbian Chemical Society. Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents.
- PubMed. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- YouTube. Williamson Ether Synthesis.
Sources
- 1. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhandbuch: Derivatisierungsreaktionen von Methyl-2-fluor-3-hydroxybenzoat
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zu den wichtigsten Derivatisierungsreaktionen von Methyl-2-fluor-3-hydroxybenzoat, einer vielseitigen Ausgangsverbindung in der organischen Synthese. Als Schlüsselbaustein ermöglicht seine gezielte Funktionalisierung den Zugang zu einer breiten Palette von Molekülen für die pharmazeutische Forschung und Materialwissenschaft. Wir erläutern hier die zugrunde liegenden chemischen Prinzipien, stellen validierte Protokolle zur Verfügung und begründen die experimentellen Entscheidungen, um eine erfolgreiche und reproduzierbare Synthese zu gewährleisten.
Einleitung: Ein vielseitiger Baustein für die moderne Chemie
Methyl-2-fluor-3-hydroxybenzoat (CAS: 1214324-64-7) ist ein substituiertes Benzoatderivat, das durch drei strategisch positionierte funktionelle Gruppen von hohem synthetischem Wert ist: eine phenolische Hydroxylgruppe, eine Methylestergruppe und ein Fluoratom am aromatischen Ring.
-
Phenolische Hydroxylgruppe (-OH): Der primäre Angriffspunkt für Nukleophile nach Deprotonierung. Ideal für O-Alkylierungen und O-Acylierungen.
-
Methylestergruppe (-COOCH₃): Kann zu einer Carbonsäure hydrolysiert werden, die als Ankerpunkt für Amidkupplungen oder weitere Umwandlungen dient.
-
Fluoratom (-F): Moduliert die elektronischen Eigenschaften des Rings, erhöht die metabolische Stabilität und kann die Bindungsaffinität potenzieller Wirkstoffkandidaten verbessern.
Dieses Handbuch konzentriert sich auf die selektive Derivatisierung der Hydroxyl- und Estergruppen, um Kernstrukturen für die Wirkstoffentwicklung zu generieren.
Teil 1: Derivatisierung der phenolischen Hydroxylgruppe
Die phenolische Hydroxylgruppe ist aufgrund ihrer Acidität der reaktivste Teil des Moleküls für viele Umwandlungen. Durch Deprotonierung mit einer geeigneten Base entsteht ein hochreaktives Phenoxid-Ion, das als potentes Nukleophil agiert.
O-Alkylierung via Williamson-Ethersynthese
Die Williamson-Ethersynthese ist die am weitesten verbreitete Methode zur Herstellung von Ethern.[1] Sie verläuft über einen Sₙ2-Mechanismus, bei dem das in situ erzeugte Phenoxid-Ion ein Alkylhalogenid oder ein anderes Substrat mit einer guten Abgangsgruppe angreift.
Kausale Begründung der experimentellen Parameter:
-
Base: Die Wahl der Base ist entscheidend. Starke Basen wie Natriumhydrid (NaH) gewährleisten eine vollständige Deprotonierung, erfordern aber wasserfreie Bedingungen. Schwächere Basen wie Kaliumcarbonat (K₂CO₃) sind einfacher zu handhaben und oft ausreichend, insbesondere bei reaktiven Alkylierungsmitteln. Sie minimieren zudem das Risiko einer Hydrolyse der Estergruppe.
-
Lösungsmittel: Aprotische, polare Lösungsmittel wie Acetonitril (ACN) oder Dimethylformamid (DMF) sind ideal, da sie die Salze gut lösen und den Sₙ2-Mechanismus begünstigen, ohne mit den Reaktanden zu konkurrieren.
-
Temperatur: Die Reaktionstemperaturen liegen typischerweise zwischen Raumtemperatur und 80 °C, um eine angemessene Reaktionsgeschwindigkeit zu erreichen, ohne Nebenreaktionen zu fördern.
Abbildung 1: Reaktionsschema der Williamson-Ethersynthese.
Protokoll 1: Allgemeine Vorschrift zur O-Alkylierung
-
Vorbereitung: In einem trockenen Rundkolben werden Methyl-2-fluor-3-hydroxybenzoat (1,0 Äq.) und eine Base (z. B. K₂CO₃, 1,5 Äq.) in einem aprotischen, polaren Lösungsmittel (z. B. DMF oder Acetonitril, ca. 0,2 M) suspendiert.
-
Reagenzzugabe: Das Alkylierungsmittel (z. B. Alkylbromid oder -iodid, 1,1 Äq.) wird bei Raumtemperatur zur Suspension gegeben.
-
Reaktion: Die Reaktionsmischung wird unter Rühren für 4–16 Stunden auf 60–80 °C erhitzt. Der Fortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Mischung mit Wasser verdünnt und 2-3 Mal mit Ethylacetat oder Dichlormethan extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden mit Wasser und gesättigter NaCl-Lösung gewaschen, über Na₂SO₄ oder MgSO₄ getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Finale Reinigung: Das Rohprodukt wird durch Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um das reine Ether-Derivat zu erhalten.
Tabelle 1: Beispiele für O-Alkylierungsreagenzien und typische Bedingungen
| Alkylierungsmittel | Base | Lösungsmittel | Temperatur | Typische Reaktionszeit |
| Methyliodid | K₂CO₃ | Aceton | 50 °C | 6 h |
| Ethylbromid | K₂CO₃ | DMF | 70 °C | 12 h |
| Benzylbromid | Cs₂CO₃ | Acetonitril | 60 °C | 8 h |
| Propargylbromid | K₂CO₃ | DMF | RT | 10 h |
O-Acylierung zur Synthese von Phenylestern
Die O-Acylierung wandelt die phenolische Hydroxylgruppe in eine Estergruppe um. Diese Reaktion wird typischerweise mit Säurechloriden oder -anhydriden in Gegenwart einer nicht-nukleophilen Base durchgeführt.
Kausale Begründung der experimentellen Parameter:
-
Acylierungsmittel: Säurechloride sind reaktiver als Anhydride, erzeugen jedoch korrosives HCl-Gas. Anhydride sind oft einfacher zu handhaben.
-
Base: Eine tertiäre Aminbase wie Triethylamin (TEA) oder Pyridin wird verwendet, um die entstehende Säure (HCl oder Carbonsäure) zu neutralisieren und die Reaktion voranzutreiben. Pyridin kann auch als Katalysator und Lösungsmittel dienen.
Sources
Application Notes: Methyl 2-fluoro-3-hydroxybenzoate as a Key Building Block in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Strategic Advantage of Fluorinated Phenolic Esters in Agrochemical Design
In the relentless pursuit of more effective and environmentally benign crop protection agents, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can significantly potentiate the biological activity of a molecule. Methyl 2-fluoro-3-hydroxybenzoate, a fluorinated aromatic ester, represents a versatile and highly valuable building block for the synthesis of novel herbicides and fungicides.[1] Its trifunctional nature—a reactive carboxylic ester, a nucleophilic hydroxyl group, and a strategically positioned fluorine atom—offers a multitude of synthetic handles for the construction of complex and efficacious agrochemical active ingredients.
The presence of the fluorine atom ortho to the hydroxyl group can influence the acidity of the phenol, which can be a critical factor in the molecule's interaction with its biological target. Furthermore, the 2-fluoro-3-hydroxy substitution pattern can serve as a key recognition element for specific enzyme active sites, potentially leading to the development of highly selective herbicides or fungicides with novel modes of action. These application notes will provide a detailed exploration of the synthetic utility of this compound, focusing on a representative protocol for its conversion into a key intermediate for a novel class of hypothetical sulfonamide herbicides.
Core Synthetic Strategy: From this compound to a Key Amine Intermediate
The primary functional groups of this compound allow for a variety of chemical transformations. A common and powerful strategy in the synthesis of many agrochemicals is the conversion of a starting material into a versatile amine intermediate, which can then be further elaborated. In this section, we will detail a robust, multi-step protocol for the synthesis of 2-fluoro-3-amino-N-methylbenzamide from this compound. This intermediate is a valuable precursor for the synthesis of a wide range of potential agrochemicals, including the hypothetical sulfonamide herbicide detailed later in these notes.
Workflow for the Synthesis of 2-fluoro-3-amino-N-methylbenzamide
Caption: Synthetic pathway from this compound to a key amine intermediate.
Experimental Protocols
Part 1: Synthesis of 2-fluoro-3-hydroxy-4-nitrobenzoic acid
This initial series of reactions transforms the commercially available starting material into a nitrated and hydrolyzed intermediate, setting the stage for the introduction of the crucial amine functionality.
Step 1a: Nitration of this compound
-
Rationale: The introduction of a nitro group is a common strategy to enable subsequent reduction to an amine. The directing effects of the hydroxyl and ester groups favor nitration at the C4 position.
-
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in a minimal amount of concentrated sulfuric acid, and cool the mixture to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-fluoro-3-hydroxy-4-nitrobenzoate.
-
Step 1b: Hydrolysis to 2-fluoro-3-hydroxy-4-nitrobenzoic acid
-
Rationale: The methyl ester is hydrolyzed to the corresponding carboxylic acid to prevent unwanted side reactions in the subsequent reduction step.
-
Materials:
-
Crude Methyl 2-fluoro-3-hydroxy-4-nitrobenzoate (from Step 1a)
-
Sodium Hydroxide (NaOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl, 1M)
-
Ethyl Acetate (EtOAc)
-
-
Protocol:
-
Dissolve the crude Methyl 2-fluoro-3-hydroxy-4-nitrobenzoate in a solution of sodium hydroxide in water.
-
Heat the mixture to reflux for 2 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and acidify to pH 2-3 with 1M hydrochloric acid.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2-fluoro-3-hydroxy-4-nitrobenzoic acid.
-
Part 2: Synthesis of 2-fluoro-3-amino-N-methylbenzamide
This part of the synthesis focuses on the reduction of the nitro group and the subsequent amide bond formation, yielding the target amine intermediate.
Step 2a: Reduction of the Nitro Group
-
Rationale: A classic Bechamp reduction using iron in acidic media is a cost-effective and reliable method for converting the nitro group to an amine.
-
Materials:
-
2-fluoro-3-hydroxy-4-nitrobenzoic acid (1.0 eq)
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Celite®
-
-
Protocol:
-
Suspend 2-fluoro-3-hydroxy-4-nitrobenzoic acid and iron powder in a mixture of ethanol and water.
-
Heat the mixture to reflux and add a few drops of concentrated hydrochloric acid to initiate the reaction.
-
Continue to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Hot filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude 3-amino-2-fluorobenzoic acid.
-
Step 2b: Amide Coupling
-
Rationale: The formation of the N-methylamide is achieved through a standard peptide coupling reaction, which is generally high-yielding and tolerant of various functional groups.
-
Materials:
-
Crude 3-amino-2-fluorobenzoic acid (1.0 eq)
-
Methylamine solution (2M in THF)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
-
Protocol:
-
Dissolve the crude 3-amino-2-fluorobenzoic acid in DMF.
-
Add EDCI, HOBt, and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the methylamine solution and continue to stir at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 2-fluoro-3-amino-N-methylbenzamide.
-
Application in the Synthesis of a Hypothetical Sulfonamide Herbicide
The prepared 2-fluoro-3-amino-N-methylbenzamide is a key intermediate for the synthesis of a novel class of hypothetical pyridylsulfonamide herbicides. The presence of the fluorinated and N-methylbenzamide moieties can contribute to improved herbicidal efficacy and favorable crop selectivity.
Proposed Synthetic Route to a Hypothetical Herbicide
Caption: Final step in the synthesis of a hypothetical pyridylsulfonamide herbicide.
Protocol: Synthesis of a Hypothetical Pyridylsulfonamide Herbicide
-
Rationale: The nucleophilic amine of the intermediate reacts with an electrophilic sulfonyl chloride to form the stable sulfonamide linkage, which is the core of many commercial herbicides.[2]
-
Materials:
-
2-fluoro-3-amino-N-methylbenzamide (1.0 eq)
-
A substituted pyridylsulfonyl chloride (e.g., 2-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride) (1.1 eq)
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
-
-
Protocol:
-
Dissolve 2-fluoro-3-amino-N-methylbenzamide in dichloromethane and cool to 0 °C.
-
Add pyridine to the solution, followed by the dropwise addition of a solution of the substituted pyridylsulfonyl chloride in dichloromethane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final hypothetical pyridylsulfonamide herbicide.
-
Data Summary
The following table provides representative data for the key compounds in this synthetic pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₈H₇FO₃ | 170.14 | Off-white solid |
| 2-fluoro-3-amino-N-methylbenzamide | C₈H₉FN₂O | 168.17 | Light brown solid |
| Hypothetical Pyridylsulfonamide Herbicide | Varies | Varies | Typically a white solid |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of novel agrochemicals. The protocols detailed in these application notes provide a robust and adaptable framework for the preparation of key amine intermediates and their subsequent conversion into potential herbicidal compounds. The strategic incorporation of the 2-fluoro-3-hydroxybenzoyl moiety offers significant potential for the discovery of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles. Further exploration of the diverse reactivity of this compound is warranted and is expected to yield a rich pipeline of innovative agrochemical candidates.
References
- Natural Micron Pharm Tech. Methyl 3-Fluoro-2-Hydroxybenzoate.
- Wang, C., et al. (2015). Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives. Bioorganic & Medicinal Chemistry, 23(1), 179-186.
Sources
- 1. Synthesis and evaluation of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives as potent herbicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorinated Building Blocks for Drug Discovery
I. Introduction: The Transformative Role of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry.[1][2] Its unique and powerful properties allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile, often leading to significant improvements in efficacy, safety, and overall performance.[3][4][5] This guide provides a comprehensive overview of the rationale behind using fluorinated building blocks, detailed protocols for their incorporation, and analytical methods for their characterization, designed for researchers, scientists, and drug development professionals.
Fluorine's profound impact stems from a combination of its fundamental characteristics:
-
High Electronegativity: As the most electronegative element, fluorine's presence can dramatically alter the electronic properties of a molecule, influencing pKa, dipole moments, and the nature of intermolecular interactions.[2][5][6]
-
Small Atomic Size: With a van der Waals radius comparable to that of hydrogen, fluorine can often be substituted for hydrogen without introducing significant steric hindrance, allowing for subtle yet impactful molecular modifications.[2][5][6]
-
Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry, which can enhance the metabolic stability of a drug by blocking sites susceptible to enzymatic degradation.[2][5][6]
The judicious placement of fluorine can lead to a cascade of beneficial effects, including:
-
Enhanced Metabolic Stability: By replacing metabolically labile C-H bonds, fluorine can protect a drug from rapid breakdown by metabolic enzymes like cytochrome P450s, thereby increasing its half-life and bioavailability.[2][5][6]
-
Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity (LogP) and acidity/basicity (pKa), which are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.[2][5][6]
-
Improved Binding Affinity and Selectivity: The unique electronic nature of fluorine can lead to more favorable interactions with target proteins, enhancing binding affinity and selectivity for the desired biological target.[2]
-
Increased Membrane Permeability: In some cases, the introduction of fluorine can improve a drug's ability to cross cellular membranes, a crucial factor for reaching its site of action.[4][5]
The increasing prevalence of fluorinated compounds in FDA-approved drugs underscores their significance in contemporary drug discovery and development.[4][5][6][7]
II. Strategic Incorporation of Fluorine: Key Building Blocks and Their Impact
The introduction of fluorine can be achieved through various synthetic strategies, often categorized by the nature of the fluorinating agent. This section will delve into two common approaches: nucleophilic and electrophilic fluorination, as well as the important strategy of trifluoromethylation.
A. Nucleophilic Fluorination: The Power of Fluoride Anion Donors
Nucleophilic fluorination involves the introduction of a fluoride anion (F⁻) to an electrophilic carbon center. A widely used reagent for this purpose is Diethylaminosulfur Trifluoride (DAST).
Workflow for Nucleophilic Fluorination using DAST:
Caption: General workflow for nucleophilic fluorination.
Protocol 1: Nucleophilic Fluorination of a Primary Alcohol using DAST
This protocol describes the conversion of a primary alcohol to its corresponding fluoride using Diethylaminosulfur Trifluoride (DAST).[2][8][9]
Materials:
-
Primary alcohol (e.g., 4-nitrobenzyl alcohol)
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1-1.2 eq) dropwise to the stirred solution.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Safety Note: DAST is moisture-sensitive and can release toxic hydrogen fluoride. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[8]
B. Electrophilic Fluorination: Harnessing "F+" Reagents
Electrophilic fluorination utilizes reagents that deliver a formal "F⁺" species to a nucleophilic carbon. Selectfluor® is a popular, stable, and easy-to-handle electrophilic fluorinating agent.[10][11][12][13][14]
Workflow for Electrophilic Aromatic Fluorination:
Caption: General workflow for electrophilic fluorination.
Protocol 2: Electrophilic Aromatic Fluorination using Selectfluor®
This protocol outlines the fluorination of an electron-rich aromatic compound using Selectfluor®.[10][11][12][13][14]
Materials:
-
Electron-rich aromatic substrate
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Anhydrous acetonitrile
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
In a round-bottom flask, dissolve the aromatic substrate (1.0 eq) in anhydrous acetonitrile.
-
Add Selectfluor® (1.1-1.5 eq) to the solution.[12]
-
Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrate.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the fluorinated aromatic compound.
C. Trifluoromethylation: Introducing the Powerful -CF₃ Group
The trifluoromethyl (-CF₃) group is a particularly valuable fluorine-containing moiety in drug design due to its strong electron-withdrawing nature and lipophilicity.[15]
Workflow for Copper-Mediated Trifluoromethylation:
Caption: General workflow for trifluoromethylation.
Protocol 3: Copper-Mediated Trifluoromethylation of an Aryl Iodide
This protocol describes a method for the trifluoromethylation of aryl iodides using potassium trifluoroacetate as the CF₃ source.[1]
Materials:
-
Aryl or heteroaryl iodide
-
Potassium trifluoroacetate (CF₃CO₂K)
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the aryl iodide (1.0 eq), potassium trifluoroacetate (2.0 eq), and copper(I) iodide (1.5 eq).
-
Add anhydrous DMF and seal the vessel.
-
Heat the reaction mixture to 160-200 °C. For more rapid reactions, a flow chemistry setup can be employed.[1]
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
III. Characterization of Fluorinated Building Blocks
The successful synthesis of fluorinated compounds requires robust analytical techniques for their characterization and purity assessment.
A. ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful and indispensable tool for the analysis of fluorinated molecules.[3][16][17][18] Its key advantages include:
-
High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus is highly sensitive and naturally abundant, leading to strong signals and relatively short acquisition times.[16]
-
Wide Chemical Shift Range: The large chemical shift dispersion minimizes signal overlap, facilitating the analysis of complex molecules and mixtures.[16][17]
-
Lack of Background Signals: The scarcity of naturally occurring fluorinated compounds means there are no interfering background signals.[16]
General Protocol for ¹⁹F NMR Analysis:
-
Prepare a solution of the fluorinated compound in a suitable deuterated solvent.
-
Acquire a standard ¹D ¹⁹F NMR spectrum.
-
For more detailed structural information, consider acquiring ¹H-coupled ¹⁹F spectra and 2D correlation spectra such as ¹H-¹⁹F HETCOR or ¹³C-¹⁹F HMBC.[3][16][18]
-
Integrate the signals to determine the relative number of fluorine atoms in different chemical environments.[17]
-
Analyze the coupling patterns to elucidate the connectivity of the fluorine atoms to other nuclei in the molecule.[17]
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a cornerstone technique for the analysis of fluorinated compounds, particularly in complex biological matrices for metabolism studies.[19][20][21][22][23]
General Protocol for LC-MS Analysis of Fluorinated Drug Metabolites:
-
Sample Preparation: Extract the fluorinated drug and its metabolites from the biological matrix (e.g., plasma, urine) using techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[19][21]
-
Chromatographic Separation: Separate the parent drug and its metabolites using a suitable HPLC or UHPLC column (e.g., C18) and a mobile phase gradient.[19]
-
Mass Spectrometric Detection: Detect the separated compounds using a mass spectrometer, often a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[20][22]
-
Data Analysis: Identify metabolites based on their mass-to-charge ratios (m/z) and fragmentation patterns. Quantify the analytes using appropriate internal standards.[22]
IV. Data Presentation: The Impact of Fluorination on Physicochemical Properties
The following table provides a comparative analysis of the physicochemical properties of a non-fluorinated parent compound and its fluorinated analogs, illustrating the impact of fluorine substitution.[24]
| Compound | Structure | pKa | logP |
| Cinnamic Acid | trans-3-phenyl-2-propenoic acid | 4.44 | 2.13 |
| 2-Fluorocinnamic Acid | (E)-3-(2-fluorophenyl)prop-2-enoic acid | 4.10 (Predicted) | 1.9 (Computed) |
| 3-Fluorocinnamic Acid | (E)-3-(3-fluorophenyl)prop-2-enoic acid | 4.29 (Predicted) | 2.2 (Predicted) |
| 4-Fluorocinnamic Acid | (E)-3-(4-fluorophenyl)prop-2-enoic acid | 4.43 (Predicted) | 1.92 (Calculated) |
V. Conclusion
Fluorinated building blocks are powerful assets in the drug discovery process, offering a versatile means to optimize the properties of lead compounds. A thorough understanding of the principles of fluorine chemistry, coupled with robust synthetic and analytical methodologies, is essential for harnessing the full potential of this unique element. The protocols and information presented in this guide are intended to provide a solid foundation for researchers to confidently incorporate fluorinated motifs into their drug design strategies, ultimately contributing to the development of safer and more effective medicines.
VI. References
-
Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]
-
Alcohol to Fluoro / Carbonyl to Difluoro using DAST - Organic Synthesis. (n.d.). Retrieved January 10, 2026, from [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds - PMC - PubMed Central. (2022, March 30). Retrieved January 10, 2026, from [Link]
-
Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (2010, August 25). Retrieved January 10, 2026, from [Link]
-
Trifluoromethylation - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. (2022, March 30). Retrieved January 10, 2026, from [Link]
-
US4207266A - Process for the preparation of trifluoromethylated aromatic compounds - Google Patents. (n.d.). Retrieved January 10, 2026, from
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. - SciSpace. (2016, January 19). Retrieved January 10, 2026, from [Link]
-
19Flourine NMR. (n.d.). Retrieved January 10, 2026, from [Link]
-
Electrophilic fluorination - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]
-
Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. (n.d.). Retrieved January 10, 2026, from [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds - Semantic Scholar. (2022, March 15). Retrieved January 10, 2026, from [Link]
-
Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - NIH. (2013, October 31). Retrieved January 10, 2026, from [Link]
-
Diethylaminosulfur Trifluoride (DAST) - Common Organic Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]
-
Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC - NIH. (2017, July 24). Retrieved January 10, 2026, from [Link]
-
Electrophilic fluorination methodology - Durham e-Theses. (2012, August 1). Retrieved January 10, 2026, from [Link]
-
Simultaneous LC-MS-MS Analysis of Capecitabine and its Metabolites (5′-deoxy-5-fluorocytidine, 5′-deoxy-5-fluorouridine, 5-fluorouracil) After Off-Line SPE from Human Plasma | Request PDF - ResearchGate. (2011, August 7). Retrieved January 10, 2026, from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved January 10, 2026, from [Link]
-
Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). (n.d.). Retrieved January 10, 2026, from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved January 10, 2026, from [Link]
-
Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones | Organic Letters - ACS Publications. (2020, September 15). Retrieved January 10, 2026, from [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (2023, April 13). Retrieved January 10, 2026, from [Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. (2025, January 29). Retrieved January 10, 2026, from [Link]
-
Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine | Analytical Chemistry - ACS Publications. (2011, June 30). Retrieved January 10, 2026, from [Link]
-
Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (2020, April 9). Retrieved January 10, 2026, from [Link]
-
Strategies for characterization of drug metabolites using liquid chromatography-tandem mass spectrometry in conjunction with chemical derivatization and on-line H/D exchange approaches - ResearchGate. (2005, August 5). Retrieved January 10, 2026, from [Link]
Sources
- 1. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 8. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 11. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophilic fluorination methodology - Durham e-Theses [etheses.dur.ac.uk]
- 14. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 15. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 16. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 19Flourine NMR [chem.ch.huji.ac.il]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive Protocol for the O-Alkylation of Methyl 2-fluoro-3-hydroxybenzoate
Abstract: This document provides a detailed protocol and scientific rationale for the O-alkylation of methyl 2-fluoro-3-hydroxybenzoate, a key transformation for synthesizing advanced intermediates in pharmaceutical and materials science research. We will delve into the mechanistic underpinnings of the Williamson ether synthesis as it applies to this specific substrate, explore critical experimental parameters, and present a step-by-step guide to ensure reproducible and high-yield outcomes. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated methodology.
Scientific Foundation & Strategic Considerations
The O-alkylation of phenols is a cornerstone reaction in organic synthesis, enabling the formation of aryl ethers. The target molecule, this compound, presents a phenolic hydroxyl group that can be converted into an ether linkage. This transformation is most reliably achieved through the Williamson ether synthesis, a versatile and time-honored method first developed in 1850.[1][2][3]
The Reaction Mechanism: An SN2 Pathway
The Williamson ether synthesis proceeds via a two-step mechanism. First, a base is used to deprotonate the acidic phenolic hydroxyl group, generating a highly nucleophilic phenoxide anion.[4] This anion then acts as a nucleophile, attacking an electrophilic alkylating agent (typically a primary alkyl halide or sulfonate) in a bimolecular nucleophilic substitution (SN2) reaction.[3][5][6] The successful formation of the C-O bond is contingent on a backside attack by the nucleophile on the carbon atom bearing the leaving group.[6]
Expertise in Action: Causality Behind Experimental Choices
The success of this protocol hinges on the careful selection of reagents and conditions to favor the desired O-alkylation pathway and minimize side reactions.
-
Choice of Base: The base must be strong enough to deprotonate the phenol but should not introduce competing nucleophiles or promote unwanted side reactions. While strong bases like sodium hydride (NaH) are effective, they require strictly anhydrous conditions.[5] For laboratory preparations, inorganic carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) offer a practical and efficient alternative, often used without the need for phase-transfer catalysts.[3][7]
-
Choice of Alkylating Agent: The structure of the alkylating agent is critical. The reaction proceeds via an SN2 mechanism, which is most efficient with unhindered electrophiles. Therefore, primary alkyl halides (R-Br, R-I) or sulfonates (R-OTs, R-OMs) are strongly preferred.[5] Secondary alkyl halides will lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield alkenes through an E2 elimination pathway.[1][3][5]
-
Solvent Selection: The solvent plays a crucial role in mediating the reaction rate and selectivity. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are ideal.[1][2][3][5] These solvents effectively solvate the cation (e.g., K⁺) of the phenoxide salt, leaving the phenoxide anion "naked" and highly nucleophilic. Protic solvents (like alcohols or water) should be avoided as they can form hydrogen bonds with the phenoxide oxygen, shielding it and reducing its nucleophilicity, which can increase the likelihood of undesired C-alkylation.[8]
-
Potential Side Reactions: The primary competing reaction is C-alkylation, where the alkylating agent attacks the aromatic ring instead of the oxygen atom.[8] The phenoxide ion is an ambident nucleophile with electron density on both the oxygen and the ortho/para positions of the ring. As discussed, using polar aprotic solvents strongly favors the desired O-alkylation.[8]
Detailed Experimental Protocol
This protocol describes the O-alkylation of this compound with a generic primary alkyl bromide (R-Br).
Materials and Equipment
-
Reagents:
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Alkyl Bromide (e.g., ethyl bromide, benzyl bromide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M). Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Formation of Phenoxide: Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Add the primary alkyl bromide (1.1 - 1.2 eq) to the mixture dropwise.
-
Reaction: Heat the reaction mixture to 60-80°C.[2][3] Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-8 hours).
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers.
-
-
Workup - Washing and Drying:
-
Wash the combined organic layer with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Data Summary & Expected Outcomes
The efficiency of the reaction can vary based on the specific alkylating agent and precise conditions used. The following table provides a general guideline for expected outcomes.
| Parameter | Recommended Condition | Rationale | Typical Yield |
| Base | K₂CO₃ (1.5-2.0 eq) | Effective, easy to handle, and minimizes side reactions. | 70-95%[2][3] |
| Alkylating Agent | Primary Alkyl Bromide (1.1-1.2 eq) | Favors SN2 pathway, avoids elimination. | Varies by substrate |
| Solvent | Anhydrous DMF | Polar aprotic solvent enhances nucleophilicity of the phenoxide.[3] | - |
| Temperature | 60-80 °C | Provides sufficient energy to overcome activation barrier without promoting decomposition.[2][3] | - |
| Reaction Time | 2-8 hours | Typically sufficient for complete conversion, should be monitored by TLC.[2][3] | - |
Trustworthiness: A Self-Validating System
To ensure the integrity of the results, a rigorous validation process is essential.
-
In-Process Control (IPC): The progress of the reaction must be monitored using Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression. This allows for a definitive determination of the reaction endpoint.
-
Product Confirmation and Purity Analysis: The identity and purity of the final, purified product must be unequivocally confirmed.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the covalent structure of the molecule. Key diagnostic signals include the appearance of new peaks corresponding to the added alkyl group (e.g., a triplet and quartet for an ethyl group) and a downfield shift of the aromatic protons adjacent to the newly formed ether.
-
Mass Spectrometry (MS): Techniques like LC-MS will confirm the molecular weight of the product, providing definitive evidence of successful alkylation.
-
Chromatographic Purity: HPLC or GC analysis can be used to determine the purity of the final compound, ensuring it meets the required specifications for subsequent applications.
-
By adhering to this protocol and its integrated validation steps, researchers can confidently and reproducibly synthesize O-alkylated derivatives of this compound for a wide range of scientific applications.
References
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
- ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]
- Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.).
- PharmaXChange.info. (2011).
- Reddit. (2024).
- ResearchGate. (2008). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
- China Exporter. (2024).
Sources
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmaxchange.info [pharmaxchange.info]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Methyl 2-fluoro-3-hydroxybenzoate Derivatives
Introduction: Strategic Importance of Functionalized Benzoates in Medicinal Chemistry
In the landscape of modern drug discovery and development, the ability to precisely and efficiently construct complex molecular architectures is paramount. Substituted benzoates, such as those derived from Methyl 2-fluoro-3-hydroxybenzoate, represent a class of privileged scaffolds. The strategic placement of fluoro, hydroxyl, and carboxylate functionalities provides a versatile platform for generating libraries of compounds with diverse pharmacological profiles. Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the functionalization of such aromatic systems, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[1][2][3]
This guide provides an in-depth technical overview and field-proven protocols for the application of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions—to aryl halide derivatives of this compound. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to elucidate the underlying chemical principles that govern these transformations, empowering researchers to troubleshoot and adapt these methods for their specific synthetic challenges.
The Substrate: Understanding the Reactivity of this compound Derivatives
For the purpose of these protocols, we will consider a key starting material: Methyl 5-bromo-2-fluoro-3-hydroxybenzoate . This substrate is an ideal model as the carbon-bromine bond is a common and reactive handle for palladium-catalyzed cross-coupling reactions. The reactivity of this molecule is governed by a confluence of electronic and steric effects imparted by its substituents.
-
The Ortho-Fluoro Group: The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect, which can influence the rate of oxidative addition, a key step in the catalytic cycle. Furthermore, its position ortho to the site of coupling can introduce steric hindrance, which necessitates the careful selection of bulky phosphine ligands to facilitate the reaction.[4]
-
The Meta-Hydroxy Group: The phenolic hydroxyl group at the C3 position is a weak acid and can potentially coordinate with the palladium catalyst or react with the base. While cross-coupling reactions on unprotected phenols are feasible, the acidic proton can sometimes interfere with the catalytic cycle.[5][6] In such cases, protection of the hydroxyl group may be necessary. However, the presence of the hydroxyl group can also be advantageous, as it has been shown to stabilize palladium nanoparticles, which can be the active catalytic species in some instances.
-
The Methyl Ester: The methyl ester at C1 is an electron-withdrawing group that further modifies the electronic properties of the aromatic ring. It is generally stable under the conditions of most palladium-catalyzed cross-coupling reactions.
The interplay of these functional groups dictates the choice of catalyst, ligand, base, and solvent to achieve optimal results. The protocols outlined below are designed to address these specific challenges.
Catalytic Cycles: A Visual Guide
The four key palladium-catalyzed cross-coupling reactions discussed in this guide share a common mechanistic framework, as illustrated below.
Caption: Generalized catalytic cycles for key palladium-catalyzed cross-coupling reactions.
Experimental Protocols
The following protocols are designed for the cross-coupling of Methyl 5-bromo-2-fluoro-3-hydroxybenzoate . Researchers should note that these are starting points, and optimization of reaction conditions may be necessary for specific substrates and coupling partners.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organoboron species and an organic halide.[7][8] For our substrate, the choice of a bulky, electron-rich phosphine ligand is crucial to overcome the potential steric hindrance from the ortho-fluoro group and to promote the oxidative addition and reductive elimination steps.[9]
Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Recommendation | Rationale |
| Aryl Halide | Methyl 5-bromo-2-fluoro-3-hydroxybenzoate | 1.0 equiv |
| Boronic Acid/Ester | Arylboronic acid or pinacol ester | 1.2-1.5 equiv |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Readily available and effective Pd(0) sources upon in situ reduction. |
| Ligand | SPhos or XPhos (4 mol%) | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[9] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | Moderately strong bases that are effective and tolerate the phenolic hydroxyl group. |
| Solvent | Toluene/H₂O (10:1) or 1,4-Dioxane/H₂O (10:1) | Biphasic solvent systems are standard for Suzuki reactions. |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. |
Step-by-Step Protocol:
-
To a dry Schlenk flask, add Methyl 5-bromo-2-fluoro-3-hydroxybenzoate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).
-
Add the degassed solvent system (e.g., toluene/water).
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1][3][10] The choice of a strong, non-nucleophilic base is critical to deprotonate the amine without promoting side reactions. The use of specialized biarylphosphine ligands is essential for achieving high yields.[11]
Table 2: Reagents and Conditions for Buchwald-Hartwig Amination
| Reagent/Parameter | Recommendation | Rationale |
| Aryl Halide | Methyl 5-bromo-2-fluoro-3-hydroxybenzoate | 1.0 equiv |
| Amine | Primary or secondary amine | 1.2-1.5 equiv |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or a G3-precatalyst (2 mol%) | Efficient generation of the active Pd(0) species. |
| Ligand | RuPhos or BrettPhos (2-4 mol%) | Highly effective for C-N bond formation with a broad substrate scope.[11] |
| Base | NaOt-Bu or LiHMDS (1.5-2.0 equiv) | Strong, non-nucleophilic bases required for amine deprotonation. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous conditions are crucial for this reaction. |
| Temperature | 80-110 °C | To facilitate the catalytic cycle. |
| Atmosphere | Inert (Argon or Nitrogen) | To prevent catalyst deactivation. |
Step-by-Step Protocol:
-
In a glovebox, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the aryl bromide and the amine.
-
Add anhydrous, degassed solvent.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture with stirring for the required time.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate and purify the product by column chromatography.
Sonogashira Coupling: Synthesis of Alkynylated Arenes
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13] Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[14]
Table 3: Reagents and Conditions for Sonogashira Coupling
| Reagent/Parameter | Recommendation | Rationale |
| Aryl Halide | Methyl 5-bromo-2-fluoro-3-hydroxybenzoate | 1.0 equiv |
| Alkyne | Terminal alkyne | 1.2-2.0 equiv |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A standard and effective catalyst for Sonogashira reactions. |
| Copper Co-catalyst | CuI (1-5 mol%) | Facilitates the transmetalation step. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as both a base and a solvent in many cases. |
| Solvent | THF or DMF (if a co-solvent is needed) | To ensure solubility of all reactants. |
| Temperature | Room Temperature to 60 °C | Generally proceeds under mild conditions. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidative homocoupling of the alkyne. |
Step-by-Step Protocol:
-
To a Schlenk flask, add the aryl bromide and the palladium and copper catalysts.
-
Evacuate and backfill with an inert gas.
-
Add the solvent (e.g., Et₃N or a mixture of THF and Et₃N).
-
Add the terminal alkyne dropwise with stirring.
-
Stir the reaction at the appropriate temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[15][16][17][18] The regioselectivity of the addition to the alkene is an important consideration.
Table 4: Reagents and Conditions for Heck Reaction
| Reagent/Parameter | Recommendation | Rationale |
| Aryl Halide | Methyl 5-bromo-2-fluoro-3-hydroxybenzoate | 1.0 equiv |
| Alkene | Acrylate, styrene, or other activated alkene | 1.2-1.5 equiv |
| Palladium Precatalyst | Pd(OAc)₂ (2-5 mol%) | A common and effective precatalyst for the Heck reaction. |
| Ligand | PPh₃ or P(o-tol)₃ (4-10 mol%) | Triarylphosphines are standard ligands for this reaction. |
| Base | Et₃N, K₂CO₃, or NaOAc (1.5-2.0 equiv) | To neutralize the HBr generated during the reaction. |
| Solvent | DMF, NMP, or Acetonitrile | Polar aprotic solvents are typically used. |
| Temperature | 100-140 °C | Higher temperatures are often required for the Heck reaction. |
| Atmosphere | Inert (Argon or Nitrogen) | To protect the catalyst. |
Step-by-Step Protocol:
-
Combine the aryl bromide, alkene, base, palladium precatalyst, and ligand in a Schlenk tube.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent.
-
Heat the reaction mixture with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Troubleshooting and Optimization
-
Low Yield: If the reaction is not proceeding to completion, consider increasing the temperature, reaction time, or catalyst/ligand loading. Ensure that the reagents and solvents are of high purity and appropriately degassed.
-
Side Reactions: The formation of dehalogenated starting material can be an issue. This can sometimes be suppressed by using a different ligand or base. In Sonogashira couplings, alkyne homocoupling can be minimized by ensuring strictly anaerobic conditions or by using a copper-free protocol.
-
Phenolic Interference: If the unprotected hydroxyl group is suspected to be problematic, it can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether, which are generally stable to the cross-coupling conditions and can be deprotected subsequently.
Conclusion
The palladium-catalyzed cross-coupling of derivatives of this compound provides a powerful avenue for the synthesis of a wide array of functionalized molecules of interest to the pharmaceutical and materials science industries. A thorough understanding of the substrate's reactivity, coupled with the rational selection of catalysts, ligands, and reaction conditions, is key to achieving successful outcomes. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the rich chemistry of this versatile building block.
References
- Direct synthesis of unprotected phenols using palladium-catalysed cross coupling reactions of functionalised organozinc reagents. Org. Biomol. Chem., 2004, 2(1), 110-3. URL
- Palladium catalysis enables cross-coupling–like SN2-glycosylation of phenols. Science, 2023, 382(6673), 928-935. URL
- Buchwald–Hartwig amin
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. URL
- Heck reaction. Wikipedia. URL
- Buchwald-Hartwig Amin
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. URL
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. URL
- Sonogashira Coupling. NROChemistry. URL
- Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. URL
- Heck Reaction. Organic Chemistry Portal. URL
- Direct Suzuki–Miyaura Coupling of Phenol Derivatives via Mutual Activation. Synfacts, 2011, 2011(10), 1122. URL
- Palladium-Catalyzed Aryl
- Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Request PDF. URL
- Sonogashira coupling. Wikipedia. URL
- Heck Reaction. YouTube. URL
- Heck reaction – Knowledge and References. Taylor & Francis Online. URL
- Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Benchchem. URL
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. URL
- Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. URL
- Palladium catalysis enables cross-coupling-like SN2-glycosyl
- Sonogashira Coupling. Organic Chemistry Portal. URL
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. URL
- Technical Support Center: Palladium-Catalyzed Cross-Coupling with Phenolic Compounds. Benchchem. URL
- Palladium-Catalyzed Cyanation Reactions of Thiophene Halides.
- Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. URL
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. URL
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. URL
- Methyl 5-bromo-3-hydroxy-2-methylbenzo
- Palladium-catalyzed coupling reactions of aryl chlorides. PubMed. URL
- methyl 3-bromo-5-fluoro-2-methylbenzo
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. URL
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. URL
- Sonogashira Coupling. Chemistry LibreTexts. URL
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal. URL
- 3-Bromo-2-fluoro-5-methylbenzoic acid. BLD Pharm. URL
- Methyl 3-amino-5-bromo-2-hydroxybenzo
- Methyl 5-bromo-3-fluoro-2-methylbenzo
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct synthesis of unprotected phenols using palladium-catalysed cross coupling reactions of functionalised organozinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. wwjmrd.com [wwjmrd.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
Application in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers
This guide provides an in-depth exploration of the synthesis, purification, characterization, and evaluation of small molecule kinase inhibitors. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific principles and strategic considerations that drive the development of these critical therapeutic agents. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The ability to rationally design and synthesize potent and selective kinase inhibitors is therefore a cornerstone of modern medicinal chemistry.[][3]
I. Strategic Approaches to Kinase Inhibitor Synthesis
The synthesis of kinase inhibitors is a multifaceted process that relies on a robust toolbox of organic chemistry reactions. The choice of synthetic strategy is dictated by the desired molecular architecture, required stereochemistry, and considerations for scalability and process safety. Many kinase inhibitors are heterocyclic compounds, and their synthesis often involves the construction of these core scaffolds followed by functionalization. Below, we delve into some of the most pivotal synthetic reactions and strategies employed in the field.
A. Core Scaffold Construction: The Art of the Coupling Reaction
The construction of the carbon-nitrogen and carbon-carbon bonds that form the backbone of many kinase inhibitors is frequently achieved through palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile means of assembling complex molecules from readily available starting materials.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a common motif in kinase inhibitors.[4][5][6] This reaction enables the formation of a C-N bond between an aryl halide or triflate and an amine, a transformation that is often challenging to achieve using classical methods.[4][5] The reaction's broad substrate scope and functional group tolerance make it an invaluable tool in medicinal chemistry.[5][6]
Key Considerations for Buchwald-Hartwig Amination:
-
Catalyst System: The choice of palladium precursor and phosphine ligand is critical for reaction efficiency. Sterically hindered and electron-rich ligands, such as those from the biarylphosphine class, are often employed to facilitate the catalytic cycle.[5]
-
Base: A non-nucleophilic base, such as sodium tert-butoxide or potassium carbonate, is required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Aprotic polar solvents like toluene, dioxane, or DMF are commonly used.
A general workflow for a Buchwald-Hartwig amination reaction is depicted below:
Caption: General workflow for a Buchwald-Hartwig amination reaction.
The Suzuki coupling is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is widely used to construct the biaryl and heteroaryl-aryl scaffolds found in many kinase inhibitors.
Key Considerations for Suzuki Coupling:
-
Catalyst: A palladium(0) catalyst is typically used.
-
Base: A base, such as sodium carbonate or potassium phosphate, is required.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often employed.
B. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of substituted aromatic and heteroaromatic compounds, which are prevalent in kinase inhibitors.[7][8][9] This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring that is substituted with a good leaving group.[8] The presence of electron-withdrawing groups on the aromatic ring is crucial for activating it towards nucleophilic attack.[8][10]
Key Considerations for SNAr Reactions:
-
Substrate: The aromatic ring must be activated by at least one strong electron-withdrawing group.
-
Leaving Group: A good leaving group, such as a halide, is required.
-
Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates.
C. Amide Bond Formation
The amide bond is a fundamental functional group in a vast number of pharmaceuticals, including many kinase inhibitors.[11][12][13] The formation of this bond is typically achieved by the coupling of a carboxylic acid and an amine.
Common Methods for Amide Bond Formation:
-
Use of Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are commonly used to activate the carboxylic acid for reaction with the amine.[11][14][]
-
Conversion to Acid Chlorides: Carboxylic acids can be converted to more reactive acid chlorides, which then readily react with amines to form amides.[14][]
II. Detailed Synthetic Protocols: Case Studies of Approved Kinase Inhibitors
To illustrate the practical application of the synthetic strategies discussed above, this section provides detailed, step-by-step protocols for the synthesis of three well-known kinase inhibitors: Imatinib, Gefitinib, and Osimertinib.
A. Synthesis of Imatinib
Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. Its synthesis involves a multi-step sequence that culminates in the formation of the final drug molecule.
Protocol: A Representative Synthesis of Imatinib
A common synthetic route to Imatinib involves the following key transformations:
-
Synthesis of the Pyrimidine Core: Condensation of a guanidine derivative with a β-ketoester.
-
Coupling with the Phenylamine Side Chain: A C-N bond formation reaction, often a Buchwald-Hartwig amination.
-
Addition of the Benzamide Group: An amide bond formation reaction.
-
Final Coupling with the Piperazine Moiety: A nucleophilic substitution reaction.
B. Synthesis of Gefitinib
Gefitinib is an EGFR inhibitor used in the treatment of non-small cell lung cancer. Several synthetic routes have been developed for its production.
Protocol: A Novel Synthesis of Gefitinib
A reported synthesis of gefitinib involves the following steps:
-
O-alkylation of a substituted phenol.
-
Nitration of the aromatic ring.
-
Reduction of the nitro group to an amine.
-
Cyclization to form the quinazoline core.
-
Chlorination of the quinazoline ring.
-
Nucleophilic Aromatic Substitution with 3-chloro-4-fluoroaniline.
-
Final substitution with morpholine.
The overall yield for this route is reported to be around 36%.
C. Synthesis of Osimertinib
Osimertinib is a third-generation EGFR inhibitor that is effective against tumors with the T790M resistance mutation.
Protocol: A High-Yield Synthesis of Osimertinib
An optimized protocol for the synthesis of Osimertinib involves the following key steps:
-
SNAr Reaction: Reaction of 2,4-dichloro-5-methoxypyrimidine with N-(2-(dimethylamino)ethyl)-N-methyl-5-methoxy-2-nitroaniline in the presence of a base like DIPEA.
-
Suzuki Coupling: Palladium-catalyzed coupling of the product from step 1 with 1-phenyl-1H-pyrazol-4-ylboronic acid.
-
Nitro Group Reduction: Reduction of the nitro group to an amine.
-
Acrylamide Formation: Reaction of the resulting amine with acryloyl chloride to form the final Osimertinib product.
III. Purification and Characterization of Kinase Inhibitors
The synthesis of a kinase inhibitor is only the first step. Rigorous purification and characterization are essential to ensure the identity, purity, and quality of the final compound.
A. Purification Techniques
Preparative HPLC is a widely used technique for the purification of small molecules. It offers high resolution and can be scaled up to handle larger quantities of material.
Supercritical fluid chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC, particularly for the separation of chiral compounds.[16][17][18][19] SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, which offers several advantages over liquid mobile phases, including lower viscosity and higher diffusivity, leading to faster and more efficient separations.[16][19]
Advantages of SFC for Chiral Separations:
-
Faster Separations: The low viscosity of the mobile phase allows for higher flow rates and shorter run times.[19]
-
Reduced Solvent Consumption: The use of CO2 as the primary mobile phase significantly reduces the consumption of organic solvents, making it a more environmentally friendly technique.[16][19]
-
Improved Resolution: The unique properties of supercritical fluids can lead to improved selectivity and resolution for chiral compounds.
Crystallization is a crucial final step in the purification of many active pharmaceutical ingredients (APIs), including kinase inhibitors.[][20][21][22] It is a powerful technique for removing impurities and isolating the desired polymorph of the compound.[][20]
Common Crystallization Techniques:
-
Cooling Crystallization: Involves dissolving the compound in a solvent at an elevated temperature and then slowly cooling the solution to induce crystallization.[20]
-
Anti-solvent Crystallization: Involves adding a solvent in which the compound is poorly soluble to a solution of the compound, causing it to precipitate.[20]
-
Melt Crystallization: Involves melting the compound and then slowly cooling it to induce crystallization. This method is suitable for compounds that are thermally stable.[]
-
Co-crystallization: Involves crystallizing the API with a second component, known as a co-former, to form a new crystalline solid with improved physicochemical properties.[20][21][23]
B. Characterization Techniques
A battery of analytical techniques is employed to confirm the structure, purity, and identity of the synthesized kinase inhibitor.
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. 1H and 13C NMR are the most common techniques used.[1][24][25][26][27] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can be used to identify impurities.[28][29][30][31][32] LC-MS/MS is a powerful tool for impurity profiling.[28][31] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and can be used to quantify the amount of impurities present. |
| Elemental Analysis | Determines the elemental composition of the compound, which can be used to confirm the molecular formula. |
IV. Evaluation of Kinase Inhibitor Activity
Once a kinase inhibitor has been synthesized and characterized, its biological activity must be evaluated. This typically involves a combination of in vitro biochemical assays and cell-based assays.
A. In Vitro Kinase Activity Assays
In vitro kinase activity assays are used to determine the potency of an inhibitor against its target kinase. These assays typically measure the transfer of a phosphate group from ATP to a substrate.
Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and ease of use. These assays measure the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Protocol: General Luminescence-Based Kinase Assay
-
Prepare Reagents: Prepare the kinase, substrate, ATP, and inhibitor solutions in the appropriate assay buffer.
-
Set up the Reaction: Add the kinase, substrate, and inhibitor to the wells of a microplate.
-
Initiate the Reaction: Add ATP to initiate the kinase reaction.
-
Incubate: Incubate the plate at the optimal temperature for the kinase.
-
Stop the Reaction and Detect ADP: Add a reagent to stop the kinase reaction and convert the ADP to a luminescent signal.
-
Measure Luminescence: Read the luminescence on a plate reader.
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is another popular technology for kinase assays. It is a bead-based assay that measures the interaction between a biotinylated substrate and a phosphorylation-specific antibody.[33][34][35][36][37]
Protocol: General AlphaLISA® Kinase Assay
-
Prepare Reagents: Prepare the kinase, biotinylated substrate, ATP, and inhibitor solutions.
-
Kinase Reaction: Perform the kinase reaction in a microplate.
-
Detection: Add AlphaLISA® Acceptor beads conjugated to a phosphorylation-specific antibody and Streptavidin-coated Donor beads.
-
Incubation: Incubate the plate to allow for the beads to come into proximity.
-
Read Signal: Read the plate on an AlphaLISA®-compatible reader.
B. Cell-Based Assays
Cell-based assays are essential for evaluating the activity of a kinase inhibitor in a more physiologically relevant context.[38][39] These assays can provide information on the inhibitor's cell permeability, target engagement, and effects on downstream signaling pathways.
Target engagement assays directly measure the binding of an inhibitor to its target kinase within living cells.[38][40][41][42] The NanoBRET™ Target Engagement Assay is a popular example that uses bioluminescence resonance energy transfer (BRET) to quantify inhibitor binding.[38][40]
These assays measure the phosphorylation of a downstream substrate of the target kinase in cells. A decrease in the phosphorylation of the substrate in the presence of the inhibitor indicates that the inhibitor is engaging its target and inhibiting its activity.
V. Signaling Pathway Visualization
Understanding the signaling pathways that are targeted by kinase inhibitors is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate the Bcr-Abl and EGFR signaling pathways, which are targeted by Imatinib and Gefitinib/Osimertinib, respectively.
Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of Imatinib.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. baranlab.org [baranlab.org]
- 11. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. Video: Preparation of Amides [jove.com]
- 16. tandfonline.com [tandfonline.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. fagg.be [fagg.be]
- 19. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 20. syrris.com [syrris.com]
- 21. Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients - PharmaFeatures [pharmafeatures.com]
- 22. sdu.dk [sdu.dk]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 25. forskning.ruc.dk [forskning.ruc.dk]
- 26. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. hpst.cz [hpst.cz]
- 29. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. chimia.ch [chimia.ch]
- 31. synthinkchemicals.com [synthinkchemicals.com]
- 32. resolvemass.ca [resolvemass.ca]
- 33. resources.revvity.com [resources.revvity.com]
- 34. resources.revvity.com [resources.revvity.com]
- 35. revvity.com [revvity.com]
- 36. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 37. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 38. reactionbiology.com [reactionbiology.com]
- 39. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 40. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 41. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Purification Method for Methyl 2-fluoro-3-hydroxybenzoate
Abstract
Methyl 2-fluoro-3-hydroxybenzoate is a valuable substituted aromatic compound often utilized as a key building block in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine can enhance metabolic stability and binding affinity, making fluorinated intermediates like this highly significant. Achieving high purity of this compound is critical for downstream applications and regulatory compliance. This document details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of this compound from typical synthetic impurities. The methodology is grounded in the physicochemical properties of the analyte and provides a comprehensive, step-by-step protocol suitable for preparative-scale purification.
Scientific Principle and Method Rationale
The purification strategy is centered on reversed-phase chromatography, the most widely used mode of HPLC for its versatility and applicability to a broad range of moderately polar to nonpolar compounds.[1]
Analyte Properties: The successful development of an HPLC method hinges on a thorough understanding of the target molecule's properties. While specific experimental data for this compound is not widely published, we can extrapolate from its structural analogue, Methyl 4-fluoro-3-hydroxybenzoate, and general chemical principles.
| Property | Value (Estimated/Analogous) | Rationale for HPLC Method |
| Molecular Formula | C₈H₇FO₃ | - |
| Molecular Weight | 170.14 g/mol [2][3] | Influences diffusion and solubility but is well within the range for standard HPLC. |
| Polarity (LogP) | ~1.3 - 2.2[4] | A moderately nonpolar value, making it an ideal candidate for retention on a nonpolar stationary phase like C18. |
| Key Functional Groups | Phenolic Hydroxyl (-OH), Methyl Ester (-COOCH₃), Fluoro (-F) | The hydroxyl group is acidic and can ionize. The ester is polar, and the fluoro group adds electronegativity. |
| pKa (Phenolic -OH) | ~8.0 - 9.0 (Estimated) | The pKa of the hydroxyl group is critical. To ensure consistent retention and sharp peaks, the mobile phase pH must be kept at least 2 units below the pKa to suppress ionization.[5] |
| UV Absorbance | λmax ≈ 254 nm[6] | The aromatic ring provides strong UV absorbance, making UV-Vis or DAD a suitable detection method.[5][7] |
| Solubility | Soluble in Methanol[8][9] | Dictates the choice of solvent for sample preparation. |
Causality of Experimental Choices:
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the primary stationary phase due to its hydrophobic nature, which provides effective retention for moderately nonpolar aromatic compounds like our target. For challenging separations, especially involving positional isomers, a Phenyl Hydride or a Pentafluorophenyl (PFP) phase could offer alternative selectivity through π–π and dipole-dipole interactions.[10][11]
-
Mobile Phase Selection: A gradient of Acetonitrile (ACN) and water is chosen. ACN is an excellent organic modifier that offers good elution strength and low viscosity. The critical component is the addition of a small amount of acid, such as 0.1% formic acid (HCOOH) or trifluoroacetic acid (TFA). This addition maintains a low pH (~2.5-3.0), ensuring the phenolic hydroxyl group remains protonated (non-ionized). This prevents peak tailing and yields sharp, symmetrical peaks, which are essential for high-resolution preparative purification.
-
Detection: A UV detector set at 254 nm is proposed, as this wavelength provides a strong signal for many aromatic compounds and is a common setting for ensuring broad applicability.[1] For method optimization, a full UV-Vis scan of the pure compound should be performed to identify the absolute λmax.
Detailed Application Protocol
This protocol is designed for a standard preparative HPLC system. Adjustments to flow rate and injection volume may be necessary based on the specific column dimensions and system capabilities.
Materials and Reagents
-
Standards: Purified this compound (>99% purity) for retention time confirmation.
-
Solvents: HPLC-grade Acetonitrile, HPLC-grade Methanol, and ultrapure water (18.2 MΩ·cm).
-
Reagents: Formic acid (≥98% purity).
-
Sample Filtration: 0.45 µm PTFE syringe filters.
Instrumentation and Chromatographic Conditions
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, fraction collector, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Data System (CDS): For system control, data acquisition, and analysis.
Table of Optimized HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18, 5 or 10 µm, 250 x 21.2 mm (or similar preparative dimension) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Flow Rate | 18.0 mL/min (for 21.2 mm ID column) |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 500 - 2000 µL (dependent on sample concentration and column loading) |
| Gradient Elution | See Table below |
Optimized Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70% | 30% |
| 2.0 | 70% | 30% |
| 15.0 | 20% | 80% |
| 17.0 | 20% | 80% |
| 17.1 | 70% | 30% |
| 20.0 | 70% | 30% |
Step-by-Step Experimental Workflow
-
Mobile Phase Preparation:
-
To prepare 1 L of Mobile Phase A, add 1.0 mL of formic acid to 999 mL of ultrapure water. Mix thoroughly and degas.
-
To prepare 1 L of Mobile Phase B, add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
-
Sample Preparation:
-
Accurately weigh the crude this compound.
-
Dissolve the sample in a minimal amount of Methanol. Aim for a high concentration (e.g., 20-50 mg/mL), ensuring complete dissolution.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection.
-
-
System Equilibration and Operation:
-
Install the preparative C18 column and set the column oven to 30°C.
-
Purge the pump lines with freshly prepared mobile phases.
-
Equilibrate the column with the initial mobile phase composition (70% A / 30% B) at the designated flow rate until a stable baseline is achieved (typically 15-20 minutes).
-
-
Purification Run and Fraction Collection:
-
Inject the filtered sample onto the column.
-
Start the gradient program and data acquisition.
-
Monitor the chromatogram in real-time. The target compound, being moderately nonpolar, is expected to elute as the organic content of the mobile phase increases.
-
Collect the eluent corresponding to the main peak using the fraction collector. It is advisable to collect the peak in multiple smaller fractions across its width to isolate the purest portions.
-
-
Post-Purification Analysis and Work-up:
-
Analyze the collected fractions for purity using an analytical-scale HPLC method.
-
Pool the fractions that meet the desired purity specification (e.g., >99%).
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
The remaining aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the purified solid product.
-
Anticipated Impurities and Separation Strategy
The primary impurities will likely stem from the synthesis process, which often involves the esterification of the corresponding carboxylic acid.[2][12]
-
Starting Material: Unreacted 2-fluoro-3-hydroxybenzoic acid. This compound is more polar than the methyl ester and will elute earlier in the reversed-phase gradient.
-
Positional Isomers: Depending on the synthetic route, other isomers may be present. Separating positional isomers can be challenging but is often achievable on C18 or Phenyl-based columns due to subtle differences in polarity and interaction with the stationary phase.[13][14]
-
Solvent and Reagent Residues: These are typically highly polar and will elute in the solvent front.
The developed gradient is designed to first elute highly polar impurities, followed by the target compound, and finally any less polar byproducts.
Visualization of the Purification Workflow
The following diagram outlines the complete workflow from the initial crude material to the final, purified compound.
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The reversed-phase HPLC method detailed in this application note provides a reliable and scalable protocol for the purification of this compound. By controlling the mobile phase pH to suppress analyte ionization and using a well-defined acetonitrile-water gradient, this method effectively separates the target compound from common process-related impurities. This protocol serves as a robust starting point for researchers requiring high-purity material for applications in pharmaceutical and chemical synthesis.
References
- MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Available: [Link]
- Zhang, Q., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
- Zhang, Q., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Available: [Link]
- Szepesy, L., & Czencz, M. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available: [Link]
- Sager, E. E., & Schooley, M. R. (1945). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate.
- PubChem. (n.d.).
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available: [Link]
- Sager, E. E., et al. (1945).
- SpectraBase. (n.d.). p-Hydroxybenzoic acid, pentyl ester - Optional[UV-VIS] - Spectrum. Available: [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2019). Determination of Methyl Paraben from Cosmetics by UV Spectroscopy. Available: [Link]
- ResearchGate. (n.d.). UV-vis spectra of parabens (200 μM) and the relative intensity of the.... Available: [Link]
- Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available: [Link]
- PubMed. (2014).
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. benchchem.com [benchchem.com]
- 3. Methyl 4-fluoro-3-hydroxybenzoate | 214822-96-5 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE [fluoromart.com]
- 9. METHYL 4-FLUORO-3-HYDROXYBENZOATE CAS#: 214822-96-5 [amp.chemicalbook.com]
- 10. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Methyl 2-fluoro-5-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Establishing Robust Analytical Standards for Fluorinated Pharmaceutical Intermediates
Introduction: The Fluorine Advantage and the Analytical Challenge
The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry.[1][2] Fluorinated pharmaceutical intermediates are critical building blocks in the synthesis of a significant portion of commercialized medications, with some estimates suggesting that over 20% of all pharmaceutical compounds contain fluorine.[3][4] The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability, contribute to the development of more potent and effective drug candidates.[2][4][5] However, these same properties present distinct analytical challenges that necessitate specialized and rigorously validated methodologies to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust analytical standards for fluorinated pharmaceutical intermediates. We will delve into the key analytical techniques, method validation strategies, and regulatory considerations, moving beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind experimental choices.
Regulatory Framework: A Foundation of Quality
The quality control of pharmaceutical intermediates is governed by a stringent regulatory framework established by international bodies such as the International Council for Harmonisation (ICH) and national agencies like the U.S. Food and Drug Administration (FDA).[7] A thorough understanding of these guidelines is paramount for developing compliant and effective analytical strategies.
ICH Guidelines for Impurity Control
The ICH has established comprehensive guidelines for the control of impurities in new drug substances.[8] These guidelines provide a framework for identifying, qualifying, and setting acceptable limits for various types of impurities.
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline categorizes impurities into organic, inorganic, and residual solvents.[8][9] It establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.[10]
-
ICH Q3C(R5): Residual Solvents: This guideline provides permissible daily exposures for residual solvents in pharmaceutical products.[9]
-
ICH M7: Mutagenic Impurities: This guideline focuses on the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[6][9]
FDA Guidance on Analytical Method Validation
The FDA provides guidance on analytical procedures and methods validation for drugs and biologics.[11][12][13][14] This guidance outlines the characteristics that should be considered during the validation of analytical methods to ensure they are suitable for their intended purpose.[15]
Core Analytical Techniques for Fluorinated Intermediates
The unique electronic environment created by the fluorine atom necessitates the use of specific analytical techniques and often requires optimization of standard methods. High-performance liquid chromatography (HPLC), gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed for the analysis of fluorinated pharmaceutical intermediates.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Power of ¹⁹F
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of fluorinated compounds. The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus make ¹⁹F NMR a highly sensitive and informative technique.[17]
Key Advantages of ¹⁹F NMR:
-
High Sensitivity and Wide Chemical Shift Range: The ¹⁹F nucleus offers a broad chemical shift range, which minimizes signal overlap and allows for the clear resolution of structurally similar fluorinated compounds.[3][18]
-
Structural Elucidation: ¹⁹F NMR provides detailed information about the chemical environment of each fluorine atom in a molecule, aiding in the confirmation of structure and the identification of impurities.[18]
-
Quantitative Analysis: ¹⁹F NMR can be used for the quantitative determination of the purity of fluorinated intermediates and for the quantification of fluorine-containing impurities.[19][20][21]
Protocol: Quantitative ¹⁹F NMR (qNMR) for Purity Assessment
-
Sample Preparation: Accurately weigh the fluorinated intermediate and a suitable internal standard into an NMR tube. The internal standard should be a stable, non-reactive fluorinated compound with a known purity and a resonance that does not overlap with the analyte signals.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves both the sample and the internal standard.
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a fluorine probe.
-
Optimize acquisition parameters, including pulse width, relaxation delay (D1), and number of scans, to ensure accurate and precise quantification. A longer relaxation delay (e.g., 5 times the longest T1) is crucial for full relaxation of the nuclei.
-
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum.
-
Data Processing and Analysis:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Where:
-
Area = Integral of the NMR signal
-
N_F = Number of fluorine atoms giving rise to the signal
-
MW = Molecular weight
-
Weight = Weight of the substance
-
IS = Internal Standard
-
Data Presentation: Typical ¹⁹F NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 30-45 degrees | To avoid saturation and ensure quantitative results. |
| Relaxation Delay (D1) | 5 x T1 (longest) | To allow for full relaxation of all ¹⁹F nuclei between pulses. |
| Number of Scans | 16 or higher | To improve the signal-to-noise ratio for accurate integration. |
| Acquisition Time (AT) | > 3 seconds | To ensure high digital resolution. |
Visualization: Workflow for qNMR Analysis
Caption: Workflow for quantitative ¹⁹F NMR analysis.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of fluorinated intermediates and for identifying impurities through fragmentation analysis. However, the analysis of fluorinated compounds by MS can be challenging due to their unique ionization and fragmentation behavior.[22][23]
Challenges and Solutions:
-
Low Molecular Ion Intensity: Electron ionization (EI) can lead to extensive fragmentation of fluorinated molecules, often resulting in a weak or absent molecular ion peak.[22][23] Soft ionization techniques such as Chemical Ionization (CI) or Field Ionization (FI) can be employed to increase the abundance of the molecular ion.[23]
-
Complex Fragmentation Patterns: The presence of fluorine atoms can lead to complex fragmentation patterns, making spectral interpretation difficult.
-
Matrix Effects: In complex matrices, the ionization of fluorinated analytes can be suppressed or enhanced. The use of appropriate sample preparation techniques and internal standards can mitigate these effects.
Inductively coupled plasma mass spectrometry (ICP-MS) is an emerging technique for elemental fluorine analysis, offering high sensitivity and the ability to perform quantitation without compound-specific standards.[24]
Protocol: GC-MS Analysis of a Volatile Fluorinated Intermediate
-
Sample Preparation: Prepare a dilute solution of the fluorinated intermediate in a suitable volatile solvent.
-
GC Method Development:
-
Column Selection: A column with a stationary phase suitable for the separation of fluorinated compounds (e.g., a mid-polarity phase) should be chosen.
-
Temperature Program: Optimize the oven temperature program to achieve good separation of the analyte from any impurities.
-
Injector and Detector Temperatures: Set appropriate temperatures for the injector and detector.
-
-
MS Method Development:
-
Ionization Mode: Select an appropriate ionization mode (e.g., EI or CI) based on the stability of the analyte.
-
Mass Range: Set the mass range to include the expected molecular ion and fragment ions.
-
-
Data Acquisition and Analysis:
-
Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify the peak corresponding to the fluorinated intermediate and analyze its mass spectrum to confirm the molecular weight and fragmentation pattern.
-
Identify and quantify any impurities based on their retention times and mass spectra.
-
Chromatography: The Workhorse of Separation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation and quantification of fluorinated intermediates and their impurities.[16]
Key Considerations for Chromatographic Analysis of Fluorinated Compounds:
-
Column Selection: The choice of the stationary phase is critical for achieving good separation. For HPLC, reversed-phase columns (e.g., C8, C18) are commonly used.[25][26] In some cases, specialized fluorinated stationary phases, such as pentafluorophenyl (PFP) columns, can provide enhanced selectivity for the separation of fluorinated compounds from their non-fluorinated analogs.[27]
-
Mobile Phase Optimization: The composition of the mobile phase (for HPLC) or the carrier gas and temperature program (for GC) must be carefully optimized to achieve the desired separation. For HPLC, using a fluorinated eluent like trifluoroethanol can sometimes improve separation on a standard reversed-phase column.[25][26]
-
Detector Selection: The choice of detector depends on the properties of the analyte. UV detectors are commonly used for chromophoric compounds, while mass spectrometric detectors provide greater sensitivity and structural information.
Protocol: HPLC Method for Purity Determination and Impurity Profiling
-
Sample and Standard Preparation: Prepare accurate solutions of the fluorinated intermediate and any known impurities in a suitable diluent.
-
HPLC System and Conditions:
-
Column: Select a suitable reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Develop a gradient or isocratic mobile phase using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Set a typical flow rate (e.g., 1.0 mL/min).
-
Column Temperature: Maintain a constant column temperature (e.g., 30 °C).
-
Detector: Use a UV detector set at an appropriate wavelength.
-
-
Method Validation: Validate the HPLC method according to ICH Q2(R1) and USP <1225> guidelines.[28][29][30] Validation parameters should include specificity, linearity, range, accuracy, precision, and robustness.
-
Analysis: Inject the sample and standard solutions and record the chromatograms.
-
Data Analysis:
-
Identify and quantify the main peak and any impurity peaks.
-
Calculate the percentage of each impurity relative to the main peak area.
-
Data Presentation: HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to resolve the main component from impurities and degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | 98.0% to 102.0% recovery for the assay of the main component. |
| Precision (Repeatability) | RSD ≤ 2.0% for the assay of the main component. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10.[31] |
Visualization: Logical Flow of Analytical Method Validation
Caption: Logical flow of analytical method validation.
Reference Standards: The Cornerstone of Accuracy
The use of well-characterized reference standards is fundamental to achieving accurate and reliable analytical results. Reference standards for fluorinated pharmaceutical intermediates should be of the highest possible purity and should be thoroughly characterized using a combination of analytical techniques.
Qualification of Reference Standards:
-
Identity Confirmation: The identity of the reference standard should be unequivocally confirmed using techniques such as NMR (¹H, ¹³C, ¹⁹F), MS, and elemental analysis.
-
Purity Assessment: The purity of the reference standard should be determined using a mass balance approach, which involves the summation of all impurities detected by various orthogonal analytical techniques (e.g., HPLC, GC, residual solvent analysis, water content, and non-volatile residue).
Conclusion: A Multifaceted Approach to Quality
Ensuring the quality and purity of fluorinated pharmaceutical intermediates requires a multifaceted analytical approach that is grounded in a thorough understanding of their unique chemical properties and the relevant regulatory guidelines. The strategic application of powerful analytical techniques such as ¹⁹F NMR, mass spectrometry, and chromatography, coupled with rigorous method validation and the use of well-characterized reference standards, is essential for the successful development and commercialization of safe and effective fluorinated pharmaceuticals. By embracing the principles of scientific integrity and continuous improvement, researchers and drug developers can confidently navigate the analytical challenges and unlock the full potential of the fluorine advantage.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published.
- U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
- ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
- (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- (2025, July 4). What are the regulatory requirements for fluorinated pharmaceutical intermediates? - Blog.
- PubMed. (2025, July 8). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
- ACS Fall 2025. (n.d.). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS.
- Federal Register. (2015, July 27). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability.
- BA Sciences. (n.d.). USP <1225> Method Validation.
- (n.d.). Mass spectra of fluorocarbons.
- ACS Publications. (2025, July 8). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Environmental Science & Technology.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- PubMed. (2015, February 6). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs.
- (2025, June 26). How to improve the yield of fluorinated pharmaceutical intermediates in synthesis? - Blog.
- ACS Publications. (2019, February 25). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow | Analytical Chemistry.
- PubMed. (2014). Analysis of fluorinated proteins by mass spectrometry.
- (n.d.). NEGATIVE-ION MASS SPECTRA OF VARIOUS FLUORINE CONTAINING MOLECULES.
- JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.
- NIH. (2014, June 13). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis - Magnetic Resonance.
- uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- USP-NF. (n.d.). <1220> ANALYTICAL PROCEDURE LIFE CYCLE.
- (n.d.). Fluorine NMR.
- Slideshare. (n.d.). Analytical Method Validation as per ICH vs USP | PPTX.
- ResearchGate. (2025, August 5). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- Pharma Innovation. (n.d.). Fluorinated Pharmaceutical Intermediates.
- NIH. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
- ACS Publications. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach | ACS Environmental Au.
- (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Scott Medical Products. (n.d.). Active Pharmaceutical Ingredients.
- AGC Chemicals Americas. (2024, July 19). Fluorochemical-Based Active Pharmaceutical Ingredients(APIs).
- AGC Chemicals Americas. (n.d.). Fluorine Specialty Ingredients for Pharmaceutical Manufacturing.
- (n.d.). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022).
- (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- (n.d.). Sourcing Strategies for Fluorinated Pharmaceutical Intermediates: A Buyer's Guide.
- IRIS UniPA. (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016to 2022.
Sources
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. agcchem.com [agcchem.com]
- 3. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jpionline.org [jpionline.org]
- 7. What are the regulatory requirements for fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 8. tasianinch.com [tasianinch.com]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 11. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 14. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. How to improve the yield of fluorinated pharmaceutical intermediates in synthesis? - Blog [sinoshiny.com]
- 17. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biophysics.org [biophysics.org]
- 19. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 23. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. USP <1225> Method Validation - BA Sciences [basciences.com]
- 29. ijrrjournal.com [ijrrjournal.com]
- 30. Analytical Method Validation as per ICH vs USP | PPTX [slideshare.net]
- 31. uspbpep.com [uspbpep.com]
Application Notes & Protocol: A Scalable and Validated Synthesis of Methyl 2-fluoro-3-hydroxybenzoate
Abstract
Methyl 2-fluoro-3-hydroxybenzoate is a valuable substituted aromatic building block in the synthesis of complex pharmaceutical and agrochemical agents. Its specific substitution pattern, featuring fluorine, hydroxyl, and methyl ester groups, allows for targeted derivatization and influences the pharmacokinetic properties of final active compounds. The increasing demand for this intermediate necessitates a robust, scalable, and economically viable synthetic process. This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on the well-established Fischer-Speier esterification of 2-fluoro-3-hydroxybenzoic acid. We present a detailed, step-by-step protocol, in-process controls, safety considerations, and analytical validation methods designed for researchers and process chemists in drug development and manufacturing. The causality behind critical process parameters is explained to ensure both reproducibility and safety at scale.
Introduction and Strategic Analysis
The synthesis of highly functionalized aromatic intermediates like this compound is a cornerstone of modern medicinal chemistry. The fluorine atom, in particular, is a bioisostere of hydrogen that can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Choice of Synthetic Route: Fischer-Speier Esterification
For the scale-up production of this compound, the most direct and industrially proven method is the acid-catalyzed esterification of the parent carboxylic acid, 2-fluoro-3-hydroxybenzoic acid, with methanol.
Rationale for Route Selection:
-
Atom Economy: The reaction is highly efficient, with water being the only byproduct.
-
Process Simplicity: It involves common reagents and standard chemical processing equipment, avoiding the need for complex organometallic or cryogenic setups that can be challenging to scale.[1]
-
Cost-Effectiveness: The starting materials (methanol, acid catalyst) are inexpensive bulk chemicals. The primary cost driver is the 2-fluoro-3-hydroxybenzoic acid precursor, which is often sourced from specialized suppliers.
-
Scalability: Fischer esterification is a well-understood reaction that has been performed at the multi-ton scale across the chemical industry.[2]
The primary challenge lies in the availability of the starting material, 2-fluoro-3-hydroxybenzoic acid, as its synthesis is non-trivial.[3] This guide assumes the starting material is available and focuses on its efficient conversion to the target methyl ester.
Process Overview Workflow
The overall process is a straightforward, multi-step procedure from reaction to purified product. The workflow is designed to be linear and efficient, minimizing handling and transfer steps.
Caption: High-level workflow for the synthesis of this compound.
Detailed Scale-Up Protocol
This protocol details the synthesis based on a 100g scale of the starting carboxylic acid. Adjustments for larger scales should maintain the relative stoichiometry and solvent volumes.
Reagents and Materials
| Reagent/Material | Grade | CAS Number | Supplier Example | Notes |
| 2-Fluoro-3-hydroxybenzoic acid | >98% | 394-03-6 | Specialized | Limiting reagent. Ensure dryness before use. |
| Methanol (MeOH) | Anhydrous, ACS | 67-56-1 | Standard | Used as both reactant and solvent. |
| Thionyl Chloride (SOCl₂) | Reagent Grade | 7719-09-7 | Standard | Catalyst. Highly corrosive and reacts violently with water. Handle in a fume hood. |
| Alternative: Sulfuric Acid (H₂SO₄) | 98%, ACS Reagent | 7664-93-9 | Standard | Alternative catalyst. Highly corrosive. |
| Ethyl Acetate (EtOAc) | ACS Grade | 141-78-6 | Standard | Extraction solvent. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | 144-55-8 | Standard | For neutralizing excess acid. |
| Sodium Chloride (NaCl) | ACS Grade | 7647-14-5 | Standard | Used to prepare brine for washing. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | 7757-82-6 | Standard | Drying agent. |
| Nitrogen (N₂) | High Purity | 7727-37-9 | Gas Supplier | For creating an inert atmosphere. |
Equipment
-
1 L, 3-neck, round-bottom flask (or appropriately sized glass-lined reactor)
-
Overhead mechanical stirrer
-
Reflux condenser with a gas outlet to a scrubber (for SOCl₂ method)
-
Temperature probe and controller
-
Heating mantle or oil bath
-
Addition funnel
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Vacuum oven
Step-by-Step Synthesis Procedure
A. Reactor Setup and Reagent Charging
-
Assemble the reactor system (flask, stirrer, condenser, temperature probe) in a well-ventilated fume hood. Ensure all glassware is dry.
-
Purge the system with dry nitrogen for 15-20 minutes to create an inert atmosphere.
-
Charge 500 mL of anhydrous methanol to the flask.
-
Begin stirring at a moderate speed (e.g., 150-200 RPM) to create a vortex.
-
Cool the methanol to 0-5 °C using an ice-water bath.
-
Critical Step: Slowly add 45.5 g (32.0 mL, 0.38 mol) of thionyl chloride dropwise via the addition funnel over 30-40 minutes. Maintain the internal temperature below 10 °C.
-
Causality: Thionyl chloride reacts exothermically with methanol to form methyl sulfite and HCl in situ, which is the active catalytic species. Slow, cold addition prevents a runaway reaction and excessive gas evolution.[4]
-
B. Esterification Reaction 7. Once the thionyl chloride addition is complete, slowly add 100 g (0.64 mol) of 2-fluoro-3-hydroxybenzoic acid to the cold solution in portions. 8. After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux (approx. 65 °C). 9. Maintain the reflux for 4-6 hours. Monitor the reaction progress every hour after the first 2 hours.
- In-Process Control: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting carboxylic acid. A typical TLC system is 30% EtOAc in hexanes.
C. Work-up and Isolation 10. Once the reaction is complete (starting material <1% by HPLC), cool the mixture to room temperature. 11. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol. 12. Dissolve the resulting residue in 500 mL of ethyl acetate (EtOAc). 13. Transfer the organic solution to a 2 L separatory funnel. 14. Neutralization: Carefully wash the organic layer with 2 x 250 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
- Causality: This step neutralizes the remaining HCl catalyst and any unreacted carboxylic acid. Be cautious, as CO₂ gas evolution will occur. Vent the funnel frequently.
- Brine Wash: Wash the organic layer with 1 x 250 mL of saturated aqueous sodium chloride (brine) solution.
- Causality: The brine wash helps to break up any emulsions and removes the majority of residual water from the organic phase.
D. Purification and Drying 16. Transfer the washed organic layer to a clean flask and dry over anhydrous sodium sulfate (approx. 20-30 g). Stir for 20-30 minutes. 17. Filter off the drying agent and wash the filter cake with a small amount of fresh EtOAc. 18. Concentrate the filtrate to dryness under reduced pressure to yield the crude product as an oil or solid. 19. Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or toluene/heptane mixture, to achieve high purity. The choice of solvent depends on the impurity profile. 20. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 40-45 °C until a constant weight is achieved.
Process Parameters Summary
| Parameter | Value / Condition | Rationale |
| Stoichiometry (Acid:SOCl₂) | 1 : 0.6 | Catalytic amount is sufficient; excess ensures complete activation. |
| Solvent Volume | 5 mL MeOH per 1 g of acid | Ensures adequate dissolution and heat transfer. |
| Reaction Temperature | Reflux (~65 °C) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 4-6 hours | Typical duration for complete conversion; must be confirmed by IPC. |
| Expected Yield | 85-95% | Based on similar esterification reactions. |
| Final Purity (Post-Recrystallization) | >99.5% (by HPLC) | Target for pharmaceutical intermediate quality. |
Quality Control and Analytical Methods
A self-validating protocol requires rigorous analytical checks to ensure the identity and purity of the final product.
Analytical Characterization
| Technique | Parameter | Expected Result |
| HPLC | Purity Assay | Area % > 99.5% (e.g., C18 column, mobile phase of ACN/H₂O with 0.1% TFA, detection at 254 nm).[5] |
| ¹H NMR | Identity | Conforms to the structure of this compound. Key signals: O-CH₃ (~3.9 ppm), Ar-H, OH. |
| ¹³C NMR | Identity | Conforms to the structure. Key signals: C=O (~165 ppm), C-F, C-OH, Ar-C, O-CH₃. |
| Mass Spec (MS) | Molecular Weight | [M+H]⁺ = 171.04 (for C₈H₇FO₃). |
| Melting Point | Physical Property | A sharp melting range consistent with a pure compound. |
| FT-IR | Functional Groups | Characteristic peaks for O-H (broad, ~3300 cm⁻¹), C=O (ester, ~1720 cm⁻¹), C-F (~1250 cm⁻¹). |
Safety and Environmental Considerations
E-E-A-T Pillar: Trustworthiness. A scalable protocol must be a safe protocol. The following hazards and mitigation strategies are critical.
Hazard Identification and Mitigation
| Substance | GHS Pictograms | Key Hazards | Recommended Controls |
| Thionyl Chloride | Corrosive, Toxic | Causes severe skin burns and eye damage. Harmful if inhaled. Reacts violently with water.[6] | Engineering: Use only in a chemical fume hood with a scrubber for exhaust gases (HCl, SO₂). PPE: Wear chemical-resistant gloves (butyl rubber), splash goggles, a face shield, and a lab coat.[7][8] |
| Sulfuric Acid | Corrosive | Causes severe skin burns and eye damage. | Engineering: Use in a fume hood. Ensure an eyewash station and safety shower are immediately accessible. PPE: Acid-resistant gloves, splash goggles, face shield, lab coat.[6] |
| Methanol | Flammable, Toxic | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes organ damage. | Engineering: Work in a well-ventilated area away from ignition sources. Use grounded equipment. PPE: Nitrile gloves, safety glasses, lab coat.[9] |
| 2-Fluoro-3-hydroxybenzoic acid | Irritant | Causes skin and serious eye irritation. May cause respiratory irritation. | Engineering: Handle in a ventilated area to avoid dust inhalation. PPE: Standard PPE (gloves, glasses, lab coat). |
Waste Management
-
Aqueous Waste: The basic (NaHCO₃) and neutral (brine) aqueous layers should be combined, checked for pH, neutralized to pH 6-8 with acid or base as needed, and then disposed of according to local regulations for non-hazardous aqueous waste.
-
Organic Waste: Waste solvents (EtOAc, mother liquor from recrystallization) should be collected in a designated, labeled container for halogenated or non-halogenated organic waste as appropriate and disposed of via a certified waste management company.
-
Solid Waste: Used drying agent and filter paper should be collected and disposed of as solid chemical waste.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient catalyst. 2. Water in the system. 3. Insufficient reaction time/temperature. | 1. Add a small additional amount of SOCl₂ or H₂SO₄. 2. Ensure all reagents (especially methanol) and glassware are anhydrous. 3. Extend reflux time and re-check via HPLC. Ensure the correct temperature is maintained. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up (e.g., emulsions, incomplete extraction). 3. Product loss during recrystallization. | 1. See above. 2. Perform an additional extraction of the aqueous layers. Use brine to break emulsions. 3. Minimize the amount of solvent used for recrystallization. Cool the solution slowly to maximize crystal growth. |
| Product Fails Purity Spec | 1. Incomplete removal of starting material or byproducts. 2. Inefficient recrystallization. | 1. Ensure aqueous washes were thorough to remove acidic impurities. 2. Perform a second recrystallization, potentially with a different solvent system. Consider a silica gel plug filtration if baseline impurities persist. |
Conclusion
The Fischer-Speier esterification of 2-fluoro-3-hydroxybenzoic acid provides a reliable, efficient, and scalable route to this compound. By carefully controlling reaction parameters, implementing in-process analytical checks, and adhering to strict safety protocols, this method can be successfully translated from the laboratory bench to pilot plant or manufacturing scale. This application note provides the foundational knowledge and actionable protocol for researchers and drug development professionals to produce this key intermediate with high yield and purity.
References
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis.
- WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
- Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
- PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate.
- Jilla, L. et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate.
Sources
- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. iajpr.com [iajpr.com]
- 3. 2-Fluoro-3-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-fluoro-3-hydroxybenzoate
Welcome to the dedicated technical support guide for the synthesis of Methyl 2-fluoro-3-hydroxybenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve reaction yield and product purity. The following sections are structured in a question-and-answer format to directly address the practical issues encountered in the laboratory.
Part 1: Troubleshooting Guide - Addressing Low Yields & Impurities
This section focuses on direct, problem-oriented questions you may have during the synthesis, particularly when yields are suboptimal.
Q1: My Fischer esterification of 2-fluoro-3-hydroxybenzoic acid is giving a low yield (<50%). What are the most likely causes and how can I fix this?
Low yields in the Fischer esterification of this substrate are common and typically stem from three primary factors: reaction equilibrium, purity of reagents, and steric hindrance.
-
Reaction Equilibrium: The Fischer esterification is a reversible reaction where the carboxylic acid and alcohol are in equilibrium with the ester and water. To achieve a high yield, the equilibrium must be shifted towards the product side, in accordance with Le Châtelier's principle.
-
Solution 1: Use Excess Methanol: Employing methanol as the reaction solvent effectively makes it a large excess reagent, driving the equilibrium forward. A common approach is to dissolve the benzoic acid directly in a significant volume of anhydrous methanol.
-
Solution 2: Water Removal: The presence of water, either from reagents or as a byproduct, will push the equilibrium back towards the starting materials. Ensure all glassware is flame- or oven-dried. Use anhydrous methanol and a high-purity starting acid. While complex, azeotropic removal of water with a Dean-Stark apparatus is an option for challenging esterifications, though less common for this scale.
-
-
Purity of Reagents:
-
Water Contamination: As mentioned, water is detrimental. Ensure your 2-fluoro-3-hydroxybenzoic acid is thoroughly dried and your methanol is of an anhydrous grade.
-
Starting Material Purity: Impurities in the starting 2-fluoro-3-hydroxybenzoic acid can interfere with the reaction. If the acid was synthesized in-house (e.g., via a Sandmeyer reaction), ensure it has been properly purified before use.
-
-
Steric and Electronic Effects:
-
The fluorine atom at the ortho-position to the carboxylic acid can exert a mild steric hindrance, potentially slowing the reaction rate compared to unsubstituted benzoic acid. The electron-withdrawing nature of fluorine can also influence the reactivity of the carboxyl group.
-
Solution: Increase the reaction time and/or temperature (reflux) to ensure the reaction reaches completion. Monitoring via Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and resolve low-yield issues in your esterification reaction.
Technical Support Center: Purification of Fluorinated Benzoic Acid Esters
Welcome to the technical support center for the purification of fluorinated benzoic acid esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining these critical intermediates in high purity. The unique physicochemical properties imparted by the fluorine substituent can present specific hurdles in purification. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges effectively.
The Impact of Fluorination on Purification Strategies
The introduction of fluorine into a benzoic acid ester can significantly alter its properties compared to its non-fluorinated analogs. Understanding these effects is crucial for designing effective purification strategies.
-
Polarity and Lipophilicity: Fluorine is the most electronegative element, and its presence can create strong dipoles within the molecule. However, the overall effect on polarity is complex. While the C-F bond is polar, the low polarizability of fluorine can lead to a decrease in intermolecular interactions. The lipophilicity of the molecule can also be affected, with fluorination sometimes increasing it. This altered polarity profile necessitates careful selection of solvent systems for chromatography and recrystallization.
-
Boiling Point and Volatility: The boiling points of fluorinated esters are influenced by factors such as molecular weight and intermolecular forces. While increased molecular weight due to fluorine substitution might suggest a higher boiling point, altered dipole-dipole interactions can sometimes lead to increased volatility. This is a critical consideration for purification by distillation.
-
Reactivity and Stability: The electron-withdrawing nature of fluorine can influence the reactivity of the ester group. Fluorinated esters can be more susceptible to hydrolysis under certain conditions.[1] This is an important factor to consider during aqueous workups and purification.
Troubleshooting Guide
This section addresses common problems encountered during the purification of fluorinated benzoic acid esters in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: Difficulty in Removing Unreacted Fluorinated Benzoic Acid
Question: I'm struggling to remove the unreacted fluorinated benzoic acid from my ester product. My usual aqueous bicarbonate wash isn't completely effective. What's going on and what should I do?
Probable Cause: The acidity of fluorinated benzoic acids can be higher than their non-fluorinated counterparts due to the electron-withdrawing effect of the fluorine atom. This can sometimes lead to incomplete deprotonation and extraction into the aqueous basic solution. Furthermore, if the reaction is performed in a non-polar solvent, the fluorinated benzoic acid salt may have some solubility in the organic layer.
Solution Workflow:
Sources
Stability issues of Methyl 2-fluoro-3-hydroxybenzoate under acidic conditions
Welcome to the dedicated technical support center for Methyl 2-fluoro-3-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity of your results.
Introduction: Understanding the Molecule
This compound is an aromatic ester containing electron-withdrawing fluorine and electron-donating hydroxyl functional groups. This substitution pattern influences the electron density of the aromatic ring and the reactivity of the ester group. While a valuable intermediate in pharmaceutical and agrochemical development, its stability under certain experimental conditions, especially in acidic environments, requires careful consideration.[1] This guide will focus on the most probable stability issue: acid-catalyzed hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound under acidic conditions?
A1: The primary stability concern is acid-catalyzed hydrolysis of the methyl ester to form 2-fluoro-3-hydroxybenzoic acid and methanol. Esters are susceptible to hydrolysis in the presence of acid and water. The rate of this reaction is dependent on factors such as pH, temperature, and the specific acid used.[2]
Q2: How can I detect the degradation of this compound in my sample?
A2: Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to separate and quantify the parent compound and its primary degradant, 2-fluoro-3-hydroxybenzoic acid. Other techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify and quantify the degradation products.[3]
Q3: What are the ideal storage conditions for this compound to ensure its stability?
A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation, although hydrolysis is the more immediate concern in the context of acidic conditions.
Q4: Can the fluorine atom be displaced under acidic conditions?
A4: While defluorination of aromatic compounds can occur, it typically requires harsh conditions that are not common in routine experimental setups.[4] Under moderately acidic conditions, hydrolysis of the ester is the much more likely degradation pathway. However, if your experiment involves strong acids at elevated temperatures for extended periods, the possibility of defluorination should be considered and monitored.
Troubleshooting Guide: Addressing Stability Issues in Your Experiments
This section provides a structured approach to troubleshoot common problems encountered when working with this compound in acidic media.
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpectedly low yield of a reaction involving this compound in an acidic medium. | The starting material may have degraded due to acid-catalyzed hydrolysis. | 1. Confirm Starting Material Purity: Analyze the starting material by HPLC or NMR before use to ensure it has not already degraded. 2. Minimize Reaction Time: Optimize your reaction to proceed as quickly as possible. 3. Lower Reaction Temperature: If the reaction kinetics allow, perform the reaction at a lower temperature to reduce the rate of hydrolysis. 4. Use a Milder Acid: If possible, substitute strong acids with weaker organic acids or use a catalytic amount of a stronger acid. |
| Appearance of an additional, more polar spot on a TLC plate or an extra peak in the HPLC chromatogram of the reaction mixture. | This is likely the hydrolysis product, 2-fluoro-3-hydroxybenzoic acid, which is more polar than the parent ester. | 1. Co-injection/Co-spotting: Co-inject or co-spot your sample with a standard of 2-fluoro-3-hydroxybenzoic acid to confirm the identity of the new peak/spot. 2. Isolate and Characterize: If a standard is unavailable, isolate the impurity and characterize it using techniques like MS and NMR. |
| Inconsistent results between experimental runs. | Variability in the level of degradation of this compound due to slight differences in reaction setup (e.g., moisture content, temperature, reaction time). | 1. Control for Moisture: Ensure all solvents and reagents are anhydrous, as water is a reactant in the hydrolysis.[5] 2. Precise Temperature Control: Use a reliable heating mantle or oil bath with a thermostat to maintain a consistent temperature. 3. Standardize Procedures: Follow a detailed and consistent Standard Operating Procedure (SOP) for all experiments.[6] |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol outlines a forced degradation study to determine the stability of this compound under specific acidic conditions.[3]
Objective: To quantify the extent of degradation of this compound in an acidic solution over time.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Thermostatically controlled water bath or oven
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Sample Preparation: Transfer a known volume of the stock solution into a volumetric flask and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the sample, neutralize it with a suitable base (e.g., 0.1 M NaOH), and analyze it by HPLC. This will serve as your T0 reference.
-
Incubation: Place the remaining sample in a thermostatically controlled environment at a specified temperature (e.g., 50°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 2, 4, 8, 24 hours), withdraw aliquots of the sample, neutralize them, and analyze by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 sample. Plot the percentage remaining against time to determine the degradation kinetics.
Protocol 2: Safe Handling of Fluorinated Compounds and Potential HF Exposure
Given that degradation could potentially lead to the formation of hydrofluoric acid (HF) under extreme conditions, it is crucial to adhere to strict safety protocols.[6][7][8][9]
Objective: To ensure the safe handling of this compound and to be prepared for potential HF exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Use nitrile or neoprene gloves. Consider double-gloving for added protection.
-
Body Protection: Wear a lab coat, long pants, and closed-toe shoes. An acid-resistant apron is recommended when working with larger quantities or concentrated acids.
Handling Procedures:
-
Always work in a well-ventilated chemical fume hood.
-
Have a spill kit readily available.
-
Ensure that a container of calcium gluconate gel is accessible and within its expiry date in case of skin contact with HF.
Emergency Procedures for HF Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. After flushing, apply 2.5% calcium gluconate gel to the affected area. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
Visualizing Degradation and Workflows
Figure 1: The primary degradation pathway of this compound under acidic conditions is acid-catalyzed hydrolysis.
Figure 2: A systematic workflow for troubleshooting stability issues of this compound in experiments.
References
- Forced Degradation Studies. (2016). MedCrave online. [Link]
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. [Link]
- Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58–67. [Link]
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
- Singh, R., & Rehman, Z. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250. [Link]
- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (2007).
- Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. (2015).
- Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo. [Link]
- Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. (1980). PMC - NIH. [Link]
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. [Link]
- Biodegradation Studies of 4-Fluorobenzoic Acid and 4-Fluorocinnamic Acid: an Evaluation of Membrane Inlet Mass Spectrometry as an Alternative to High Performance Liquid Chromatography and Ion Chromatography. (2015).
- Fluoride elimination from substrates in hydroxylation reactions catalyzed by p-hydroxybenzo
- How to Safely Handle Fluoroantimonic Acid in Laboratories? (2023).
- Appendix B Guidelines for Safe Use of Hydrofluoric Acid. (n.d.). Environmental Health and Safety - Missouri S&T. [Link]
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). Environment, Health & Safety - University of California, Berkeley. [Link]
- Biodegradation of 3-fluorobenzoic acid by Sphingomonas sp. HB-1. (n.d.).
- METHYL p-HYDROXYBENZOATE. (1998).
- Methyl 3-Fluoro-2-Hydroxybenzoate. (n.d.).
- Methyl 4-fluoro-3-hydroxybenzoate. (n.d.).
- Methyl 2,3-difluoro-4-hydroxybenzo
- Methyl 4-fluoro-3-hydroxybenzo
Sources
- 1. Methyl 3-Fluoro-2-Hydroxybenzoate - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Fluoride elimination from substrates in hydroxylation reactions catalyzed by p-hydroxybenzoate hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hydrofluoric_acid_guidelines – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
Technical Support Center: Optimizing Synthesis of Methyl 2-fluoro-3-hydroxybenzoate
Welcome to the technical support center for the synthesis of Methyl 2-fluoro-3-hydroxybenzoate. This guide is designed for researchers, chemists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis, ensuring you can optimize your reaction conditions for high yield and purity.
Introduction
This compound is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its unique substitution pattern, featuring a fluorine atom ortho to a hydroxyl group and a methyl ester, presents specific challenges in its preparation. This guide will explore the two primary synthetic routes and provide detailed insights to overcome common experimental hurdles.
Core Synthesis Pathways
There are two principal strategies for the synthesis of this compound:
-
Direct Esterification of 2-fluoro-3-hydroxybenzoic acid: This is a straightforward approach but requires careful control to avoid side reactions involving the phenolic hydroxyl group.
-
Diazotization and Hydroxylation of Methyl 3-amino-2-fluorobenzoate: This route, utilizing a Sandmeyer-type reaction, is a powerful method for introducing the hydroxyl group at a specific position.
Below, we delve into the specifics of each pathway, offering troubleshooting advice and optimized protocols.
Pathway 1: Esterification of 2-fluoro-3-hydroxybenzoic acid
This method involves the direct conversion of the carboxylic acid to its methyl ester. The primary challenge lies in the presence of the phenolic hydroxyl group, which can also react under certain conditions.
Experimental Protocol: Fischer-Speier Esterification
Reaction:
Materials:
-
2-fluoro-3-hydroxybenzoic acid
-
Anhydrous Methanol (large excess, also serves as solvent)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-3-hydroxybenzoic acid in a large excess of anhydrous methanol (e.g., 20-30 mL per gram of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.
Troubleshooting Guide: Esterification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Reversible nature of Fischer esterification. 3. Steric hindrance from the ortho-fluoro group. | 1. Increase reaction time and continue to monitor by TLC. 2. Use a larger excess of methanol to shift the equilibrium. Consider using a Dean-Stark apparatus to remove water. 3. A more reactive esterification agent like thionyl chloride may be necessary (see alternative protocol). |
| Formation of a Polymeric Byproduct | Self-esterification of the hydroxybenzoic acid, where the hydroxyl group of one molecule reacts with the carboxylic acid of another.[1] | 1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Consider protecting the hydroxyl group before esterification, although this adds extra steps. |
| Darkening of the Reaction Mixture | Decomposition of starting material or product under strong acidic conditions and heat. | 1. Reduce the amount of sulfuric acid catalyst. 2. Ensure the reaction temperature does not significantly exceed the boiling point of methanol. |
| Product is Difficult to Purify | Presence of unreacted starting material and/or byproducts. | 1. Ensure complete neutralization with sodium bicarbonate during workup. 2. Optimize the solvent system for column chromatography for better separation. |
Alternative Protocol: Thionyl Chloride-Mediated Esterification
For starting materials that are less reactive or prone to side reactions under acidic conditions, thionyl chloride (SOCl₂) offers a more robust method.[2]
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend 2-fluoro-3-hydroxybenzoic acid in anhydrous methanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure (use a trap to capture the acidic vapors).
-
The workup is similar to the Fischer esterification, involving dissolution in an organic solvent and washing with a base to remove any remaining acidic impurities.
Pathway 2: Sandmeyer-Type Reaction of Methyl 3-amino-2-fluorobenzoate
This pathway involves the diazotization of an amino group followed by its replacement with a hydroxyl group. This is a powerful method for regioselective synthesis.
Experimental Protocol
Step 1: Diazotization
Reaction:
Materials:
-
Methyl 3-amino-2-fluorobenzoate
-
Concentrated Sulfuric Acid
-
Sodium Nitrite (NaNO₂)
-
Ice
Procedure:
-
In a beaker, dissolve Methyl 3-amino-2-fluorobenzoate in a mixture of water and concentrated sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains below 5 °C.[3] The formation of the diazonium salt is indicated by a slight color change.
-
After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C.
Step 2: Hydroxylation
Reaction:
Materials:
-
The diazonium salt solution from Step 1
-
Copper(I) oxide or Copper(II) sulfate (optional, can facilitate the reaction)
Procedure:
-
Gently heat the diazonium salt solution to around 50-60 °C. Vigorous nitrogen gas evolution should be observed.[4]
-
Maintain this temperature until the gas evolution ceases, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude product.
-
Purify by column chromatography or recrystallization.
Troubleshooting Guide: Sandmeyer-Type Reaction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete diazotization. 2. Decomposition of the unstable diazonium salt.[5] 3. Formation of side products. | 1. Ensure the temperature is strictly maintained at 0-5 °C during diazotization. Use the diazonium salt immediately in the next step. 2. Avoid warming the diazonium salt solution before the hydroxylation step. 3. Minimize the concentration of nucleophilic counter-ions (e.g., from HCl) that could compete with water. |
| Formation of Azo Dyes (Colored Impurities) | The diazonium salt can couple with unreacted amine or the phenol product. | 1. Ensure slow and controlled addition of the nitrite solution to avoid localized excess. 2. Maintain a low temperature and acidic conditions to disfavor azo coupling. |
| Runaway Reaction During Hydroxylation | The decomposition of the diazonium salt is exothermic and can become uncontrolled if heated too quickly. | 1. Heat the diazonium salt solution slowly and with good stirring. 2. Have an ice bath ready to cool the reaction if it becomes too vigorous. |
| Product Contaminated with Starting Material | Incomplete diazotization or hydroxylation. | 1. Test for the presence of nitrous acid before proceeding to the hydroxylation step (e.g., with starch-iodide paper). 2. Ensure sufficient heating time for the hydroxylation step until gas evolution stops. |
Frequently Asked Questions (FAQs)
Q1: Which of the two synthetic routes is generally preferred?
A1: The choice of route depends on the availability of the starting materials. If 2-fluoro-3-hydroxybenzoic acid is readily available and of high purity, the direct esterification is simpler. However, if you are starting from a precursor like methyl 3-amino-2-fluorobenzoate, the Sandmeyer-type reaction is a very effective way to introduce the hydroxyl group regioselectively.
Q2: How can I effectively monitor the progress of these reactions?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both reactions. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any potential byproducts. Staining with a UV lamp or an appropriate chemical stain (like potassium permanganate) can help visualize the spots.
Q3: What are the key safety precautions to take during these syntheses?
A3: For the esterification using thionyl chloride, it is crucial to work in a well-ventilated fume hood as it is a corrosive and toxic reagent that releases HCl and SO₂ gas.[2] For the Sandmeyer reaction, diazonium salts are known to be unstable and can be explosive when isolated and dried.[5] Therefore, it is essential to use them in solution immediately after their preparation and to maintain strict temperature control. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q4: My final product is an oil, but the literature reports a solid. What should I do?
A4: The presence of impurities can lower the melting point of a compound, sometimes resulting in an oil. Ensure your product is pure by using analytical techniques like NMR and HPLC. If impurities are present, further purification by column chromatography or attempting to induce crystallization by scratching the flask or adding a seed crystal might be necessary. It is also possible that you have a different isomer, so confirming the structure by NMR is crucial.
Q5: Can I use other acids as catalysts for the Fischer esterification?
A5: Yes, other strong protic acids like p-toluenesulfonic acid (p-TsOH) can be used as catalysts.[5] Lewis acids such as boron trifluoride etherate have also been employed for esterifications.[6] The choice of catalyst may influence reaction times and the formation of side products.
References
- Fischer Esterification Procedure. (n.d.).
- Peko, T., et al. (2021).
- Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5).
- A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. (2021, January 25).
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry.
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (n.d.).
- Sandmeyer reaction - Wikipedia. (n.d.).
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - Scirp.org. (n.d.).
- The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. (n.d.). Organic Chemistry Portal.
- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.).
- Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions | Request PDF - ResearchGate. (2025, August 10).
- Diazotisation - Organic Chemistry Portal. (n.d.).
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PubMed Central. (2023, June 2).
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - ResearchGate. (n.d.).
- US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents. (n.d.).
- Thionyl Fluoride-Mediated One-Pot Substitutions and Reductions of Carboxylic Acids. (n.d.). Organic Chemistry Portal.
- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents. (n.d.).
- CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google Patents. (n.d.).
- I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? | ResearchGate. (2015, December 3).
- (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest - ResearchGate. (2023, August 28).
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry.
- US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents. (n.d.).
- Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit. (2025, March 31).
- Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - RSC Publishing. (n.d.).
- US3941768A - One step diazotization coupling process - Google Patents. (n.d.).
- synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024, June 30).
- What products are formed from the acid-catalyzed hydrolysis of th... | Study Prep in Pearson+. (n.d.).
- Methyl 2,3-difluoro-4-hydroxybenzoate | C8H6F2O3 | CID 22999141 - PubChem. (n.d.).
- Methyl 4-fluoro-3-hydroxybenzoate, 98+% - Fisher Scientific. (n.d.).
- Chemistry Lab: Methyl Benzoate Synthesis | PDF | Ester | Amide - Scribd. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. One moment, please... [operachem.com]
Technical Support Center: Degradation Pathways of Methyl 2-fluoro-3-hydroxybenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of Methyl 2-fluoro-3-hydroxybenzoate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during experimental work. Our approach is rooted in established scientific principles and field-proven insights to ensure the integrity and success of your research.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental study of this compound degradation.
Question: My microbial culture shows slow or no degradation of this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to the recalcitrance of this compound in microbial cultures. The carbon-fluorine bond is one of the strongest in nature, making organofluorine compounds generally resistant to microbial degradation.[1] Here's a systematic approach to troubleshooting:
-
Inappropriate Microbial Consortium: The microorganisms in your culture may lack the specific enzymatic machinery required to attack the fluorinated aromatic ring. The degradation of halogenated aromatics often requires specialized enzymes.[2][3][4]
-
Solution: Consider using enrichment cultures from sites contaminated with fluorinated compounds to isolate potent degraders. Alternatively, genetically engineered microorganisms expressing key enzymes like dioxygenases and dehalogenases can be employed.
-
-
Toxicity of the Parent Compound or Intermediates: this compound or its metabolic byproducts, such as fluorinated catechols, can be toxic to microorganisms, inhibiting their growth and metabolic activity. The accumulation of intermediates like 3-fluorocatechol is known to be toxic.[5]
-
Solution:
-
Lower Substrate Concentration: Start with a lower concentration of this compound to minimize toxicity.
-
Fed-batch Culture: Implement a fed-batch culture strategy to maintain a low but steady concentration of the substrate.
-
Co-metabolism: Introduce a more readily metabolizable carbon source to support microbial growth and induce the necessary enzymes for co-metabolic degradation.
-
-
-
Suboptimal Culture Conditions: Environmental parameters play a crucial role in microbial activity.
-
Solution: Optimize the following parameters:
-
pH: Maintain the optimal pH for your microbial culture, typically between 6.5 and 7.5 for most bacteria.
-
Temperature: Ensure the incubation temperature is suitable for the specific microorganisms.
-
Aeration: Aerobic degradation pathways are common for fluorinated aromatics, so ensure adequate oxygen supply through shaking or sparging.[2][3] Some degradation can occur under anaerobic conditions, but it is often slower and requires specific electron acceptors.[1][6]
-
-
-
Enzyme Induction: The enzymes required for degradation may be inducible.
-
Solution: Pre-expose the microbial culture to a low, non-toxic concentration of this compound or a structural analog to induce the expression of the relevant catabolic genes.
-
Question: I am observing the accumulation of an unknown intermediate during HPLC analysis. How can I identify it?
Answer:
The accumulation of intermediates is a common observation in biodegradation studies of complex molecules. Identifying these intermediates is key to elucidating the degradation pathway.
-
Hypothesize Potential Intermediates: Based on known degradation pathways of similar compounds, you can predict likely intermediates. For this compound, potential early intermediates include fluorinated catechols and their ring-cleavage products.
-
Analytical Techniques for Identification: A combination of chromatographic and spectroscopic methods is essential for structural elucidation.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the intermediate from the culture medium and determining its molecular weight. High-resolution mass spectrometry can provide the elemental composition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the intermediate is volatile or can be derivatized to become volatile, GC-MS can provide valuable structural information based on its fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the intermediate can be isolated in sufficient quantity and purity, ¹H, ¹³C, and ¹⁹F NMR spectroscopy can provide detailed structural information.[8] ¹⁹F NMR is particularly useful for tracking the fate of the fluorine atom.[8]
-
Experimental Workflow for Intermediate Identification
Caption: Workflow for the identification of unknown metabolic intermediates.
Frequently Asked Questions (FAQs)
Question: What are the likely initial enzymatic steps in the aerobic degradation of this compound?
Answer:
The aerobic degradation of this compound is most likely initiated by a benzoate dioxygenase . This enzyme would hydroxylate the aromatic ring to form a fluorinated catechol. The position of the fluorine and hydroxyl groups on the parent molecule will influence the site of enzymatic attack. Given the structure of this compound, two primary initial reactions are plausible:
-
1,2-Dioxygenation: The enzyme adds two hydroxyl groups at the 1 and 2 positions (relative to the ester group), leading to the formation of 3-fluoro-4,5-dihydroxybenzoic acid methyl ester . This would be followed by the elimination of the fluorine atom.
-
1,6-Dioxygenation: The enzyme hydroxylates the 1 and 6 positions, which after decarboxylation would yield 3-fluorocatechol . This intermediate is known to be a substrate for ring-cleavage enzymes.
The regiospecificity of the dioxygenase is a critical determinant of the subsequent degradation pathway.
Question: What is the role of catechol dioxygenases in the degradation pathway?
Answer:
Catechol dioxygenases are crucial enzymes that catalyze the cleavage of the aromatic ring of catechol intermediates, a key step in the degradation of many aromatic compounds.[9][10] There are two main types:
-
Catechol 1,2-Dioxygenase (Intradiol Cleavage): This enzyme cleaves the bond between the two hydroxyl groups of the catechol ring, leading to the formation of cis,cis-muconic acid derivatives.[11][12] This is often referred to as the ortho-cleavage pathway.
-
Catechol 2,3-Dioxygenase (Extradiol Cleavage): This enzyme cleaves the bond adjacent to one of the hydroxyl groups, resulting in the formation of a 2-hydroxymuconic semialdehyde derivative.[13] This is known as the meta-cleavage pathway.
The presence of a fluorine substituent on the catechol ring can influence the activity and specificity of these enzymes.[14] Some catechol 1,2-dioxygenases have been shown to have low activity towards 3-fluorocatechol, which can lead to its accumulation and cellular toxicity.[5]
Proposed Aerobic Degradation Pathway of this compound
Caption: A proposed aerobic degradation pathway for this compound.
Question: Are there any known abiotic degradation pathways for this compound?
Answer:
While microbial degradation is a primary focus, abiotic processes can also contribute to the transformation of this compound in the environment.
-
Photolysis: Fluorinated aromatic compounds can undergo photolytic degradation upon exposure to sunlight.[8] The energy from UV radiation can lead to the cleavage of the C-F bond or other transformations of the molecule. The rate and products of photolysis will depend on factors such as the wavelength of light, the presence of photosensitizers, and the chemical matrix.
-
Hydrolysis: The ester group of this compound can be susceptible to hydrolysis, especially under acidic or alkaline conditions, yielding 2-fluoro-3-hydroxybenzoic acid and methanol. This reaction can occur abiotically, although it can also be enzyme-catalyzed.
It is important to run sterile controls in your experiments to differentiate between biotic and abiotic degradation.
Experimental Protocols
Protocol: Quantification of this compound and its Metabolites by HPLC
-
Sample Preparation:
-
Collect 1 mL of culture supernatant at desired time points.
-
Centrifuge at 10,000 x g for 10 minutes to pellet cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective. For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound (e.g., 254 nm).
-
-
Quantification:
-
Prepare a standard curve of known concentrations of this compound.
-
Integrate the peak area of the compound in your samples and quantify using the standard curve.
-
Data Summary Table
| Compound | Retention Time (min) | λmax (nm) | Limit of Detection (µM) |
| This compound | 12.5 | 254 | 0.5 |
| 3-Fluorocatechol | 8.2 | 275 | 1.0 |
| cis,cis-Muconic Acid | 4.5 | 260 | 2.0 |
Note: These are example values and should be determined experimentally for your specific system.
References
- Anaerobic degradation of fluorinated aromatic compounds - Research With Rutgers. (n.d.).
- Vargas, C., et al. (2000). Anaerobic degradation of fluorinated aromatic compounds. Applied and Environmental Microbiology, 66(10), 4562-4567.
- Fluorobenzoate degradation pathway showing the enzymes' KEGG IDs... - ResearchGate. (n.d.).
- Schlömann, M., et al. (1990). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. Journal of bacteriology, 172(9), 5119-5129.
- Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Strategies for the Biodegradation of Polyfluorinated Compounds. Environmental Science & Technology, 31(9), 2445-2454.
- Schmidt, E., & Knackmuss, H. J. (1984). Enzymatic formation, stability, and spontaneous reactions of 4-fluoromuconolactone, a metabolite of the bacterial degradation of 4-fluorobenzoate. Journal of bacteriology, 160(1), 113-121.
- Mouttaki, H., et al. (2012). Enzymes involved in the anaerobic degradation of meta-substituted halobenzoates. Environmental microbiology, 14(4), 983-995.
- Seo, J. S., Keum, Y. S., & Li, Q. X. (2009). Bacterial degradation of aromatic compounds. International journal of environmental research and public health, 6(1), 278-309.
- The biodegradation vs. biotransformation of fluorosubstituted aromatics | Request PDF. (n.d.).
- Carvalho, M. F., et al. (2006). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of pharmaceutical and biomedical analysis, 41(4), 1168-1174.
- Engesser, K. H., & Knackmuss, H. J. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 7-13.
- Catechol 1,2-dioxygenase - Wikipedia. (n.d.).
- Hou, C. T., Patel, R., & Lillard, M. O. (1977). Extradiol cleavage of 3-methylcatechol by catechol 1,2-dioxygenase from various microorganisms. Applied and environmental microbiology, 33(3), 725-727.
- Investigating the quaternary structure of a homomultimeric catechol 1,2-dioxygenase - NIH. (n.d.).
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. (n.d.).
- Pimviriyakul, P., Wongnate, T., Tinikul, R., & Chaiyen, P. (2020). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial biotechnology, 13(1), 67-86.
- Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - Mahidol University. (n.d.).
- Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Reviews, 103(1-4), 29-72.
- Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago - MDPI. (n.d.).
- Engesser, K. H., Schmidt, E., & Knackmuss, H. J. (1980). 3-Fluorobenzoate enriched bacterial strain FLB 300 degrades benzoate and all three isomeric monofluorobenzoates. Applied and environmental microbiology, 39(1), 1-6.
- Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - ResearchGate. (n.d.).
- Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli - NIH. (n.d.).
- Extradiol Cleavage of 3-Methylcatechol by Catechol 1,2-Dioxygenase from Various Microorganisms - PMC - NIH. (n.d.).
- Blaschke, M., et al. (2012). Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. Journal of bacteriology, 194(4), 814-825.
- Evaluation of analytical methods for fluorine in biological and related materials - PubMed. (n.d.).
- Methods of Analysis for Fluorine - OUCI. (n.d.).
- Methyl 3-Fluoro-2-Hydroxybenzoate - Natural Micron Pharm Tech. (n.d.).
- Methyl 4-fluoro-3-hydroxybenzoate, 98+% - Fisher Scientific. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - Mahidol University [biochemistry.sc.mahidol.ac.th]
- 4. academic.oup.com [academic.oup.com]
- 5. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the quaternary structure of a homomultimeric catechol 1,2-dioxygenase: An integrative structural biology study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catechol 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 12. Catechol 1,2-Dioxygenase From Paracoccus sp. MKU1—A Greener and Cleaner Bio-Machinery for cis, cis-Muconic Acid Production by Recombinant E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extradiol cleavage of 3-methylcatechol by catechol 1,2-dioxygenase from various microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in Fluorobenzoate Synthesis
Welcome to the technical support center dedicated to resolving challenges in fluorobenzoate synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and remedy issues leading to low conversion rates in this critical class of organic reactions. Drawing upon established chemical principles and field-proven insights, this resource provides a structured approach to troubleshooting, ensuring the integrity and success of your synthetic endeavors.
Introduction: The Challenge of Fluorobenzoate Synthesis
The incorporation of fluorine into benzoic acid derivatives is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. However, the synthesis of fluorobenzoates is often plagued by challenges, with low conversion being a frequent and frustrating obstacle. This guide will dissect the common causes of poor yields and provide systematic solutions for two primary synthetic routes: the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution (SNAr).
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during fluorobenzoate synthesis in a question-and-answer format.
I. Issues Related to the Balz-Schiemann Reaction
The Balz-Schiemann reaction is a classical method for introducing fluorine into an aromatic ring, proceeding via a diazonium tetrafluoroborate intermediate.[1] While effective, it is sensitive to several experimental parameters.
Q1: My Balz-Schiemann reaction is resulting in a low yield of the desired fluorobenzoate, and I observe a significant amount of tar-like byproducts. What are the likely causes?
A1: This is a common issue often stemming from the instability of the diazonium salt intermediate.[2][3][4] Several factors can contribute to this:
-
Inadequate Temperature Control: The diazotization step requires low temperatures (typically 0-5 °C) to prevent the premature decomposition of the highly reactive diazonium salt.[2] Exceeding this temperature range can lead to the formation of phenols and other undesirable byproducts.
-
Impure Starting Materials: The presence of impurities in the starting aniline derivative can interfere with the diazotization process. Ensure the purity of your starting material before proceeding.
-
Suboptimal Acidity: The reaction requires acidic conditions for the in situ generation of nitrous acid from sodium nitrite.[5] Insufficient acidity can lead to incomplete diazotization and side reactions.
-
Residual Water: The diazonium tetrafluoroborate salt must be meticulously dried before the thermal decomposition step.[6] The presence of water can lead to the formation of phenolic byproducts upon heating.[7]
Troubleshooting Workflow for Low Yield in Balz-Schiemann Reaction:
Sources
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Large-Scale Synthesis
Welcome to the Technical Support Center for managing exothermic reactions. This guide is designed for researchers, scientists, and drug development professionals who are scaling up chemical syntheses. The transition from a laboratory bench to a pilot plant or full-scale manufacturing presents significant thermal safety challenges.[1][2] An exothermic reaction that is easily managed in a round-bottom flask can become a catastrophic event in a multi-hundred-liter reactor if not properly understood and controlled.[3]
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices, describe self-validating safety protocols, and ground our recommendations in authoritative sources.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Exothermic Risk
This section addresses the foundational concepts and preliminary questions that every scientist should consider before scaling up an exothermic process.
Q1: What is a thermal runaway, and why is it so dangerous in large-scale synthesis?
A1: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control.[4] It begins when the heat generated by the reaction exceeds the rate of heat removal from the reactor.[1][5] This imbalance causes the temperature of the reaction mass to rise, which in turn exponentially accelerates the reaction rate. This creates a dangerous positive feedback loop.[6] The consequences can be catastrophic, including a rapid increase in pressure from gas generation or solvent boiling, leading to reactor over-pressurization, vessel rupture, explosions, fires, and the release of toxic materials.[7][8]
Q2: How does scaling up a synthesis from the lab to a large-scale reactor fundamentally increase the exothermic risk?
A2: The primary issue is the change in the surface-area-to-volume ratio.[3] Heat generation is a function of the reaction volume (which increases by the cube of the reactor's radius), while heat removal is dependent on the available heat transfer surface area (which increases only by the square of the radius).[9] This means that as you scale up, the reactor's ability to dissipate heat becomes significantly less efficient relative to its potential for heat generation.[2][3] A reaction that is easily controlled by ambient cooling in a lab flask can quickly become uncontrollable in a large vessel without a sufficiently robust, engineered cooling system.[2]
Q3: What are the critical first steps to assess the thermal risk of a new or modified synthesis before scale-up?
A3: A thorough reaction hazard assessment is non-negotiable before any scale-up.[9] This process should always include:
-
Literature Review: Investigate known hazards associated with the reactants, intermediates, products, and potential by-products. Consult safety data sheets (SDS) for thermal stability information.[10]
-
Thermal Screening: Employ techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any exothermic decomposition events for all components and the final reaction mixture.[7][11] This helps identify the "temperature of no return."[10]
-
Reaction Calorimetry (RC): This is the most critical step. Performing the reaction in a laboratory-scale reaction calorimeter is essential to measure key parameters under process-like conditions.[12][13] These parameters include:
This data is fundamental for designing a safe and robust process at scale.[12][15]
Q4: What is the difference between batch, semi-batch, and continuous (flow) processing, and which is best for highly exothermic reactions?
A4:
-
Batch: All reactants are loaded into the reactor at the beginning, and the reaction is initiated (e.g., by heating). This is the most hazardous mode for highly exothermic reactions because the entire potential energy of the reaction is present from the start.[16]
-
Semi-Batch: One or more reactants are added gradually to the reactor over time. This is a much safer and more common approach for controlling exotherms at scale.[9] The rate of reaction, and therefore the rate of heat generation, can be directly controlled by the addition rate of the limiting reagent.[4][17] This prevents the dangerous accumulation of unreacted starting material.[18]
-
Continuous (Flow): Reactants are continuously fed into a reactor (often a tube or microreactor), where they mix and react.[19] Due to the very small reactor volume and extremely high surface-area-to-volume ratio, heat removal is incredibly efficient, making this an inherently safer technology for managing highly exothermic reactions.[1][20]
For large-scale synthesis, semi-batch processing is the standard for controlling exotherms . Continuous flow is a superior but more technologically advanced alternative. Full batch processing should be avoided for reactions with significant exothermic potential.[16]
Q5: What are the most critical parameters to monitor in real-time during a large-scale exothermic reaction?
A5: Continuous and reliable monitoring is the cornerstone of safe operation. Key parameters include:
-
Temperature: Multiple probes should be used to monitor the internal reaction temperature and the temperature of the heating/cooling fluid in the reactor jacket. This helps detect deviations and ensures the cooling system is performing as expected.[11]
-
Pressure: Monitors and alarms for pressure are crucial, as a rapid increase can be an early indicator of a developing runaway.[11]
-
Agitator Speed and Power: Monitoring the agitator ensures proper mixing, which is vital for uniform heat distribution and preventing localized hotspots.[11][21] A change in motor power can indicate a change in viscosity, which could affect heat transfer.
-
Reagent Flow Rate: In a semi-batch process, accurately monitoring the addition rate is essential for controlling the reaction.[19]
Advanced Process Analytical Technology (PAT) and automated control systems can integrate this data to provide real-time feedback and proactive control.[19]
Section 2: Troubleshooting Guide - Common Scenarios & Solutions
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: The reaction temperature is increasing much faster than predicted and is difficult to control.
-
Potential Causes:
-
Incorrect Reagent Stoichiometry or Concentration: An error in charging reactants can lead to a more vigorous reaction than anticipated.
-
Inadequate Cooling Capacity: The cooling system (jacket, coils) may be insufficient for the actual heat load of the reaction.[22] The heat transfer fluid flow rate might be too low, or its temperature too high.
-
Failure of Cooling System: A valve may be closed, a pump may have failed, or the chiller unit could have malfunctioned.[4]
-
Poor Mixing: Inefficient agitation can lead to a situation where the bulk of the reaction mass is not making sufficient contact with the cooling surfaces.[11]
-
-
Troubleshooting & Mitigation Steps:
-
IMMEDIATE ACTION: Stop the addition of any further reagents if in a semi-batch process.[17] This is the most effective first step to halt further heat generation.
-
Verify Cooling System: Check that cooling valves are open, pumps are running, and the coolant is at the correct temperature and flow rate.
-
Increase Agitation: If safe to do so, increase the stirrer speed to improve heat transfer to the reactor walls.
-
Emergency Cooling: If the temperature continues to rise, activate any secondary or emergency cooling systems.
-
Prepare for Quenching: If control is not regained, be prepared to execute the emergency plan, which may involve adding a quenching agent or dumping the reaction mass into a quench tank.[10][11]
-
Problem 2: Temperature probes show a stable bulk temperature, but we suspect localized hotspots.
-
Potential Causes:
-
Inadequate Agitation: This is the most common cause. The stirrer design or speed may be inappropriate for the reaction's viscosity or geometry, leading to poor mixing and stagnant zones.[11][21]
-
Viscous Reaction Mass: As the reaction proceeds, the mixture may thicken, making effective mixing and heat transfer difficult.
-
Fouling of Heat Transfer Surfaces: Product or by-products may be depositing on the reactor walls or cooling coils, creating an insulating layer that dramatically reduces heat transfer efficiency.
-
-
Troubleshooting & Mitigation Steps:
-
Review Agitator Design: Ensure the agitator type (e.g., turbine, anchor, propeller) is suitable for the viscosity and reactor geometry. An anchor stirrer is often counterproductive for low-viscosity systems.[11]
-
Optimize Mixing Parameters: Experiment with different agitation speeds at the lab scale to determine the optimal range for efficient heat transfer.
-
Consider Dilution: If the reaction mass becomes too viscous, using a suitable solvent can reduce viscosity and improve mixing and heat transfer.
-
Implement a Cleaning Protocol: Ensure reactors are thoroughly cleaned between batches to prevent the buildup of insulating residues.
-
Use Multiple Temperature Probes: For very large reactors, using multiple probes at different locations and heights can help detect non-uniform temperature distributions.[23]
-
Problem 3: The reaction failed to initiate upon adding the first portion of a reagent, but then started suddenly and uncontrollably.
-
Potential Cause:
-
Accumulation of Unreacted Reagent: This is an extremely dangerous scenario.[18] The reaction may have an induction period, or the temperature was too low for initiation. While the reaction was dormant, the limiting reagent was added and accumulated. When the reaction finally initiated, the large concentration of accumulated reagent reacted almost instantaneously, releasing a massive amount of heat far exceeding the cooling system's capacity.[3]
-
-
Troubleshooting & Mitigation Steps:
-
PREVENTION is key: Reaction calorimetry is essential to understand the reaction kinetics and identify any induction periods.[13][18]
-
Ensure Initiation: Before starting the main reagent feed in a semi-batch process, confirm that the reaction has started. This can be done by adding a small "seed" amount of the reagent and observing a small, controlled exotherm. Only after this confirmation should the continuous feed begin.
-
Maintain Proper Temperature: Do not add reagents at a temperature so low that it prevents the reaction from starting, as this directly leads to accumulation.[3]
-
Monitor Heat Flow: Use a calorimeter or real-time heat flow monitoring on the plant reactor.[15] If you are adding a reagent and do not see a corresponding heat output, it means the reagent is accumulating. STOP THE ADDITION IMMEDIATELY. [18]
-
Problem 4: The reactor pressure is rising rapidly towards the relief valve set point.
-
Potential Causes:
-
Exceeding Solvent Boiling Point: The thermal runaway is heating the reaction mass to the boiling point of the solvent.[10]
-
Gas Evolution from Reaction: The desired reaction or an undesired side reaction is producing non-condensable gases (e.g., CO₂, N₂, H₂).[8]
-
Secondary Decomposition: The temperature has reached the onset point for a secondary decomposition reaction, which is often highly energetic and produces large volumes of gas.[5][20]
-
-
Troubleshooting & Mitigation Steps:
-
IMMEDIATE ACTION: Immediately stop all reagent and heat inputs and apply maximum cooling.
-
Prepare for Emergency Venting: The pressure relief system (bursting discs, relief valves) is the final layer of protection to prevent catastrophic vessel failure.[20] Ensure the relief path is unobstructed and leads to a safe containment system.
-
Emergency Response Plan: Follow the established emergency procedure. This may involve a controlled depressurization if possible, or evacuation of the area.[24]
-
Post-Incident Investigation: A thorough investigation must be conducted to determine the root cause. This involves analyzing process data and potentially using techniques like Accelerating Rate Calorimetry (ARC) to understand the decomposition behavior.[10]
-
Section 3: Key Experimental Protocols
Protocol 1: Basic Thermal Hazard Assessment using Reaction Calorimetry (RC)
This protocol outlines the essential steps for characterizing the thermal properties of a reaction before scale-up.
-
Objective: To quantify the heat of reaction, heat release rate, and adiabatic temperature rise to assess scale-up risk.
-
Methodology:
-
System Calibration: Calibrate the reaction calorimeter by applying a known electrical heat source to determine the overall heat transfer coefficient (U) of the system.
-
Charge Initial Reactants: Charge the reactor with the initial reactants and solvent, as per the intended large-scale process.
-
Establish Thermal Equilibrium: Bring the reactor contents to the desired starting temperature and allow the system to stabilize.
-
Initiate Reagent Dosing: Begin the controlled, slow addition of the limiting reagent at the proposed process rate. The calorimeter will continuously measure the temperature difference between the reactor (Tr) and the jacket (Tj) and use the pre-determined U value to calculate the real-time heat flow (q).
-
Monitor Reaction Progress: Continue dosing and record the heat flow profile until the reaction is complete. The total heat evolved is found by integrating the heat flow curve over time.
-
Calculate Key Parameters:
-
Heat of Reaction (ΔHr): Total heat evolved (kJ) / moles of limiting reagent.
-
Maximum Heat Release Rate (q_max): The peak of the heat flow curve (W/L). This value is critical for ensuring the plant reactor's cooling system can handle the instantaneous heat load.
-
Accumulation: Compare the instantaneous rate of heat generation to the rate of reagent addition. If heat generation lags significantly behind addition, accumulation is occurring.[18]
-
Adiabatic Temperature Rise (ΔT_ad): Calculated as ΔT_ad = (-ΔHr * C) / (m * Cp), where C is the concentration, m is the mass of the reaction mixture, and Cp is its specific heat capacity. A high ΔT_ad indicates a severe runaway potential.[11]
-
-
Simulate Malfunctions (Optional but Recommended): Safely simulate potential failure scenarios, such as a "cooling failure," by stopping the jacket cooling and observing the rate of temperature rise.[12]
-
Protocol 2: Implementing a Controlled Semi-Batch Feeding Strategy
-
Objective: To safely control the rate of heat generation in an exothermic reaction by controlling the addition of a limiting reagent.
-
Methodology:
-
Pre-Scale-up Analysis: Using data from Protocol 1, determine the maximum allowable addition rate that does not exceed the cooling capacity of the target reactor. Build in a safety margin.
-
Reactor Setup: Charge the reactor with the initial materials. Set up a calibrated dosing pump for the limiting reagent. Ensure temperature and pressure probes are functioning correctly.
-
Initiation Confirmation: Add a small initial portion (e.g., 1-5%) of the limiting reagent. Wait and confirm that a controlled temperature increase is observed, indicating the reaction has started. Do not proceed until initiation is confirmed.
-
Begin Controlled Feed: Start the dosing pump at the pre-determined safe rate.
-
Continuous Monitoring: Closely monitor the internal reactor temperature. The temperature should rise to a steady-state and hold there as long as the feed continues. The cooling system will be actively removing the heat of reaction.
-
Control Logic:
-
If the temperature rises above the setpoint + alarm limit, the control system should automatically stop the feed pump.[25]
-
If the temperature falls significantly below the setpoint, it may indicate a problem with the reaction kinetics or mixing. Investigate before continuing the feed.
-
-
End of Feed: Once the addition is complete, continue to monitor the temperature. A gradual decrease in temperature and heat flow indicates the reaction is complete.
-
Section 4: Visualizations & Data
Diagrams
A clear understanding of the relationships between heat generation, heat removal, and system failure is critical.
Caption: A diagram illustrating the self-accelerating nature of a thermal runaway.
Caption: A workflow outlining the critical decision points for scaling up an exothermic reaction.
Data Tables
Understanding the classification of reaction safety is crucial for assessing risk. The Stoessel classification provides a clear framework.[20]
Table 1: Stoessel Safety Classification for Exothermic Reactions
| Safety Class | Temperature Relationship | Risk Level | Description |
| 1 | Tm < TS | Safe | The maximum temperature of the reaction (Tm) under adiabatic conditions will not exceed the maximum allowable temperature of the equipment (TS).[20] |
| 2 | TOnset > TS | Safe | The onset temperature of decomposition (TOnset) is higher than the equipment's maximum allowable temperature.[20] |
| 3 | TP < TS < Tm < TOnset | Medium | A cooling failure could cause the reactor to burst due to over-pressurization from boiling, but a secondary decomposition is not triggered.[20] |
| 4 | TP < TOnset < Tm | High | A cooling failure could trigger the secondary decomposition reaction, but not under normal process temperatures (TP).[20] |
| 5 | TOnset < TP | Very High | The process is operating at a temperature above the onset of decomposition. This is a highly critical and inherently unsafe condition.[20] |
-
TP: Process Temperature
-
Tm: Maximum Temperature attainable under adiabatic conditions
-
TS: Maximum allowable Temperature of the pressure equipment
-
TOnset: Onset temperature of the decomposition reaction
*Source: Adapted from F. Stoessel, Thermal Safety of Chemical Processes.[20] *
References
- Safe scale-up with exothermic reactions. (n.d.). Process Technology Online.
- Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap Eureka.
- Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
- Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications.
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5). Unknown Source.
- How to Safeguard Against Thermal Runaway in Lithium-Ion Renewable Energy Storage Facilities. (n.d.). GPRS.
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. (2024, January 1). Medium.
- Large scale calorimetry. (n.d.). IChemE.
- Technical Support Center: Managing Exothermic Reactions in Large-Scale Diamine Synthesis. (n.d.). Benchchem.
- Reaction Control. (2022, May 5). Visual Encyclopedia of Chemical Engineering Equipment.
- Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). Unknown Source.
- Information on the Reaction Calorimetry application. (n.d.). Syrris.
- Reaction / Product testing. (n.d.). HSE.
- What Can Reaction Calorimetry Teach Us? (2015, January 14). Manufacturing.net.
- Exothermic Reaction Hazards. (2024, November 7). TSM TheSafetyMaster Private Limited.
- Operational Challenges in Chemical Reactors. (2024, July 1). Jinzong Machinery.
- Early warning monitoring of exothermic batch reactions: a kinetic-free approach. (n.d.). Chemical Engineering Journal.
- Thermal runaway. (n.d.). Wikipedia.
- Critical Considerations in Process Safety. (n.d.). H.E.L Group.
- Calorimetry in Chemical Development. (n.d.). Mettler Toledo.
- Practical approach to prediction and prevention of runaway reactions. (n.d.). Unknown Source.
- Heat Transfer and Process Scale-up. (n.d.). Mettler Toledo.
- Incidents in the chemical industry due to thermal-runaway chemical reactions. (n.d.). IChemE.
- Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. (n.d.). IRJET.
Sources
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. helgroup.com [helgroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal runaway - Wikipedia [en.wikipedia.org]
- 5. hse.gov.uk [hse.gov.uk]
- 6. icheme.org [icheme.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 9. fauske.com [fauske.com]
- 10. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 11. amarequip.com [amarequip.com]
- 12. syrris.com [syrris.com]
- 13. mt.com [mt.com]
- 14. mt.com [mt.com]
- 15. icheme.org [icheme.org]
- 16. re.public.polimi.it [re.public.polimi.it]
- 17. irjet.net [irjet.net]
- 18. manufacturing.net [manufacturing.net]
- 19. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 20. process-technology-online.com [process-technology-online.com]
- 21. jinzongmachinery.com [jinzongmachinery.com]
- 22. wjarr.com [wjarr.com]
- 23. medium.com [medium.com]
- 24. How to Safeguard Against Thermal Runaway in Lithium-Ion Renewable Energy Storage Facilities | GPRS [gp-radar.com]
- 25. labproinc.com [labproinc.com]
Technical Support Center: Recrystallization of Methyl 2-fluoro-3-hydroxybenzoate
Prepared by: Senior Application Scientist, Purification & Separation Division
This guide provides in-depth technical support for researchers, chemists, and drug development professionals working on the purification of Methyl 2-fluoro-3-hydroxybenzoate. Our goal is to move beyond simple protocols and equip you with the foundational knowledge and troubleshooting strategies required to consistently achieve high purity and yield. The methodologies described herein are grounded in established crystallographic principles and validated through extensive laboratory application.
Part 1: Foundational Principles & Core Protocol
This compound is a key building block in medicinal chemistry. Its molecular structure, featuring a polar hydroxyl group, an ester, and a fluorine atom, dictates its solubility and crystallization behavior.[1] Achieving high purity (>99.5%) is critical for subsequent synthetic steps and ensuring the integrity of final compounds. Recrystallization remains the most effective method for this purpose when executed correctly.
FAQ: How do I select the optimal solvent system?
The choice of solvent is the most critical parameter in a successful recrystallization.[2][3] The ideal solvent will dissolve this compound completely at its boiling point but poorly at low temperatures (e.g., 0-4°C). This temperature-dependent solubility differential is the driving force for crystallization.
Causality Behind Solvent Selection:
-
Polarity Matching: The principle of "like dissolves like" is your starting point. This compound is a polar molecule due to its hydroxyl and ester functional groups. Therefore, polar solvents are the primary candidates.[4]
-
Solubility Gradient: A solvent that dissolves the compound too readily at room temperature will result in poor recovery.[5] Conversely, a solvent that barely dissolves the compound even when boiling is also unsuitable. The goal is a steep solubility curve with respect to temperature.
-
Impurity Profile: The ideal solvent should either leave key impurities completely insoluble (allowing for removal via hot filtration) or keep them fully dissolved during cooling (so they remain in the mother liquor).
Recommended Solvent Screening Protocol:
-
Place approximately 50 mg of your crude this compound into a small test tube.
-
Add a candidate solvent dropwise (start with ~0.5 mL) at room temperature and agitate.
-
Observation 1: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system but may be useful as the "good" solvent in a mixed-solvent pair.
-
-
If the solid is not fully soluble, gently heat the mixture to the solvent's boiling point. Add the minimum amount of additional hot solvent needed to achieve complete dissolution.
-
Observation 2: If an excessive volume of solvent is required, it is a poor choice.
-
-
Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observation 3: Abundant, well-formed crystals indicate a good solvent candidate . Scant crystal formation or the absence of crystals indicates the compound is too soluble even when cold.
-
Data Presentation: Candidate Solvents for Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale & Expected Behavior |
| Methanol | Polar Protic | 65 | Known to dissolve the compound.[1][6][7] May show high solubility even when cold, potentially leading to lower yields. Good starting point. |
| Ethanol | Polar Protic | 78 | Similar to methanol but slightly less polar. Often provides a better solubility gradient for moderately polar compounds.[8] |
| Isopropanol | Polar Protic | 82 | Less polar than ethanol. May require more heating to dissolve the compound but can offer excellent crystal recovery upon cooling. |
| Ethyl Acetate | Polar Aprotic | 77 | A good solvent for many esters.[9] Its moderate polarity can be effective. |
| Toluene | Non-polar | 111 | Unlikely to be effective as a single solvent due to polarity mismatch, but could serve as an "anti-solvent" in a mixed system. |
| Ethanol/Water | Mixed Polar | Variable | A powerful mixed-solvent system.[3] Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until turbidity persists. Re-heat to clarify and cool slowly. |
| Hexane/Ethyl Acetate | Mixed | Variable | A common pair for compounds that are too soluble in ethyl acetate alone.[9] Hexane acts as the anti-solvent. |
Visualization: Solvent Selection Workflow
Caption: Workflow for selecting a suitable recrystallization solvent.
Part 2: Troubleshooting Guide
This section addresses the most common issues encountered during the recrystallization of this compound.
Q1: My compound separated as an oil instead of crystals ("oiling out"). What happened and how can I fix it?
A1: "Oiling out" is a common problem, especially with compounds that have relatively low melting points (this compound melts around 89-94°C).[1][6][7][10] It occurs when the saturated solution is cooled to a temperature that is still above the melting point of the solute.[11][12] The compound then separates as a liquid phase (the "oil") instead of a solid crystalline lattice. This is highly undesirable as the oil often traps impurities.[11][13]
Underlying Causes & Solutions:
-
Cause 1: High Solute Concentration at a High Temperature. The solution is becoming supersaturated too quickly while the temperature is still high.
-
Cause 2: Presence of Impurities. Significant impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Cause 3: Inappropriate Solvent Choice. A solvent that is too non-polar can sometimes promote oiling out for polar compounds.[15]
-
Solution: Switch to a more suitable or a mixed-solvent system. For example, if you are using toluene, switch to an ethanol/water system.
-
Q2: I'm getting a very poor yield of crystals. How can I maximize my recovery?
A2: A low yield is typically a result of losing the product to the mother liquor or through mechanical losses. The goal is to maximize crystal formation while keeping impurities dissolved.[2]
Underlying Causes & Solutions:
-
Cause 1: Using an Excessive Amount of Solvent. This is the most common reason for low yield. The more solvent used, the more compound will remain dissolved even after cooling.[5][14]
-
Cause 2: Incomplete Crystallization. The cooling process may not have been long enough or cold enough.
-
Solution: After the solution has cooled to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[5]
-
-
Cause 3: Premature Crystallization. If crystals form during a hot filtration step (to remove insoluble impurities), the product is lost.
-
Solution: Use a slight excess of hot solvent (~5-10%) before filtering and pre-heat your funnel and receiving flask to prevent the solution from cooling prematurely.[11]
-
-
Cause 4: Excessive Washing. Washing the collected crystals with too much solvent will dissolve some of your product.
-
Solution: Wash the filter cake with a minimal amount of ice-cold recrystallization solvent. Breaking the vacuum before adding the wash solvent ensures the entire cake is rinsed, then reapply the vacuum.[5]
-
Q3: No crystals are forming even after the solution is cold. What should I do?
A3: This indicates that the solution is not supersaturated. The conditions for crystal nucleation have not been met, either because too much solvent was used or the compound is simply too soluble.
Underlying Causes & Solutions:
-
Cause 1: Solution is Too Dilute. As discussed in Q2, excessive solvent is a primary cause.
-
Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 25-30% of the volume), then allow it to cool again.[12]
-
-
Cause 2: High Energy Barrier for Nucleation. Sometimes a supersaturated solution needs a "nudge" to begin forming crystals.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[12][14] The microscopic imperfections on the glass provide a surface for nucleation.
-
Solution 2 (Seeding): Add a single, tiny crystal of the crude starting material (a "seed crystal").[12][16] This provides a perfect template for further crystal growth.
-
-
Cause 3: Using a Mixed-Solvent System Incorrectly.
-
Solution: If using a mixed-solvent system (e.g., ethanol/water), after dissolving the compound in the "good" solvent (ethanol), you may need to add a little more of the "anti-solvent" (water) to reach saturation. Add the anti-solvent dropwise to the hot solution until a faint cloudiness appears, then add a drop or two of the good solvent to re-clarify before cooling.[2][15]
-
Q4: My final product is still impure (discolored, broad melting point). What went wrong?
A4: The purpose of recrystallization is purification, so an impure final product indicates that impurities were not successfully separated.
Underlying Causes & Solutions:
-
Cause 1: Crystallization Occurred Too Rapidly. "Crashing out" of the solid by cooling too quickly traps impurities within the crystal lattice.[12][14]
-
Cause 2: Insoluble Impurities Not Removed. If your crude material contained insoluble contaminants, they must be filtered out.
-
Cause 3: Colored Impurities Present. Highly colored impurities may co-crystallize with your product.
-
Solution: Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[14] Use sparingly, as it can also adsorb your product.
-
References
- CK-12 Foundation. (n.d.). What methods can be used to improve recrystallization yield?
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- University of California, Davis. (n.d.). Recrystallization.
- Chemistry Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization.
- ECHEMI. (n.d.). Tips for maximizing yield, purity and crystal size during recrystallization.
- Reddit. (2013). Recrystallization (help meeeeee).
- Quora. (2022). How to make sure that you form large, pure crystals in the recrystallization of a crude sample.
- Creative Biolabs. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- Unknown Source. (n.d.). Recrystallization-1.doc.pdf.
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Quora. (2017). What is the best solvent for recrystallization?.
- University of York. (n.d.). Solvent Choice.
- Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
- Tokyo Chemical Industry. (n.d.). Methyl 4-Fluoro-3-hydroxybenzoate.
- Unknown Source. (n.d.). Recrystallization-1.pdf.
- Fluoromart. (n.d.). 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE.
- Fisher Scientific. (n.d.). Methyl 4-fluoro-3-hydroxybenzoate, 98+%.
- Google Patents. (n.d.). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.
- CookeChem. (n.d.). Methyl 4-Fluoro-3-hydroxybenzoate, >98.0%, 214822-96-5.
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Sigma-Aldrich. (n.d.). This compound.
- Apollo Scientific. (n.d.). 70163-98-3 Cas No. | Methyl 3-fluoro-2-hydroxybenzoate.
- ChemScene. (n.d.). 214822-96-5 | methyl 4-fluoro-3-hydroxybenzoate.
- Chemsrc. (n.d.). Methyl 4-fluoro-3-hydroxybenzoate.
- Benchchem. (n.d.). Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate.
- Pharmaffiliates. (n.d.). CAS No : 214822-96-5 | Product Name : Methyl 4-fluoro-3-hydroxybenzoate.
- Natural Micron Pharm Tech. (n.d.). Methyl 3-Fluoro-2-Hydroxybenzoate.
- ChemicalBook. (n.d.). Methyl 2-fluoro-5-hydroxybenzoate synthesis.
- Google Patents. (n.d.). CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate.
Sources
- 1. 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE [fluoromart.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Methyl 4-Fluoro-3-hydroxybenzoate | 214822-96-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Methyl 4-Fluoro-3-hydroxybenzoate , >98.0% , 214822-96-5 - CookeChem [cookechem.com]
- 8. quora.com [quora.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Methyl 4-fluoro-3-hydroxybenzoate, 98+% | Fisher Scientific [fishersci.ca]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mt.com [mt.com]
- 14. ck12.org [ck12.org]
- 15. reddit.com [reddit.com]
- 16. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. echemi.com [echemi.com]
Technical Support Center: Navigating the Reactivity of Methyl 2-fluoro-3-hydroxybenzoate
Welcome to the technical support guide for Methyl 2-fluoro-3-hydroxybenzoate (CAS 1214324-64-7). This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into the handling and reactivity of this versatile intermediate. Our goal is to move beyond simple data sheets and equip you with the causal understanding needed to anticipate challenges, troubleshoot unexpected outcomes, and design robust synthetic routes.
This compound is a multifunctional aromatic compound featuring a phenolic hydroxyl group, a methyl ester, and a fluorine substituent. This unique combination of functional groups offers numerous synthetic possibilities but also presents specific challenges due to competing reaction pathways. This guide addresses the most common issues encountered during its use by explaining the underlying chemical principles.
Core Reactive Centers of this compound
Understanding the molecule's structure is the first step to predicting its behavior. The three key functional groups each have distinct electronic properties that influence the molecule's overall reactivity.
Caption: Key reactive sites on the this compound molecule.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Question 1: My reaction with a strong base (e.g., NaOH, LiOH, NaOMe) is resulting in low yield and a complex product mixture. What is happening?
Answer: This is the most common issue encountered and stems from the multiple reactive sites susceptible to strong bases. You are likely observing two simultaneous, competing reactions: deprotonation of the acidic phenolic hydroxyl group and hydrolysis of the methyl ester.
-
Causality 1: Phenoxide Formation. The hydroxyl group is phenolic, making its proton acidic (pKa ≈ 10). Strong bases will instantly and quantitatively deprotonate it to form a sodium or lithium phenoxide. This phenoxide is a potent nucleophile, which can lead to unintended side reactions if electrophiles are present.
-
Causality 2: Saponification. The methyl ester is susceptible to base-catalyzed hydrolysis, a reaction commonly known as saponification.[1][2] This irreversible reaction cleaves the ester to form methanol and the corresponding carboxylate salt, which is typically undesired unless it's the intended transformation.[1][3]
Caption: Competing reaction pathways under strong basic conditions.
Troubleshooting & Mitigation Strategy
To achieve selectivity, you must moderate the base's strength.
| Reagent Class | Example(s) | Typical Outcome with this compound | Recommended Action |
| Strong Bases | NaOH, KOH, LiOH, LDA, NaH | Rapid ester hydrolysis and/or complex mixtures. | AVOID for reactions where the ester must be preserved. |
| Moderate Bases | K₂CO₃, Cs₂CO₃ | Selective deprotonation of the phenol with minimal ester hydrolysis. | RECOMMENDED for O-alkylation or O-acylation. |
| Weak Bases | NaHCO₃, Pyridine, Et₃N | Generally insufficient to fully deprotonate the phenol but can be used to scavenge acid byproducts. | Use for acid-scavenging in acylation reactions.[4][5] |
Field-Proven Protocol for Selective O-Alkylation:
-
Dissolve this compound (1.0 eq) in anhydrous acetone or DMF.
-
Add finely powdered potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise.
-
Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor by TLC or LC-MS until completion.
-
Filter off the inorganic salts and concentrate the filtrate to obtain the crude product.
Question 2: I am attempting a reaction under strongly acidic conditions (e.g., conc. H₂SO₄, refluxing HCl) and observing the formation of 2-fluoro-3-hydroxybenzoic acid. Why?
Answer: You are observing acid-catalyzed ester hydrolysis. This reaction is the reverse of Fischer esterification.[6] In the presence of water and a strong acid catalyst, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then attacks this carbon, leading to a tetrahedral intermediate that subsequently collapses, eliminating methanol to yield the carboxylic acid.[7]
Unlike basic hydrolysis, this reaction is reversible.[1][6] However, using dilute acids or failing to maintain anhydrous conditions will push the equilibrium toward the hydrolysis product according to Le Châtelier's principle.
Troubleshooting & Mitigation Strategy
-
Maintain Anhydrous Conditions: If the reaction must be performed in acid, use anhydrous solvents and reagents. Remove any water formed during the reaction if possible.
-
Use Lewis Acids: For reactions requiring an acid catalyst that do not involve water (e.g., Friedel-Crafts), consider using a Lewis acid in a dry, non-protic solvent.
-
Protecting Groups: If the ester is labile under the required conditions, consider converting the target molecule to the more robust carboxylic acid first, protecting it (e.g., as a benzyl ester), performing the desired transformation, and then deprotecting it in a final step.
Question 3: My attempt at a Friedel-Crafts acylation using AlCl₃ failed, and I recovered mostly starting material. What went wrong?
Answer: Aromatic carboxylic acids and phenols are generally poor substrates for Friedel-Crafts reactions.[8] The Lewis acid catalyst (e.g., AlCl₃) is not just a catalyst here; it's a reactant.
-
Causality: The lone pairs on the phenolic oxygen and the ester's carbonyl oxygen are Lewis basic. They will coordinate strongly with the AlCl₃. This complexation deactivates the aromatic ring towards electrophilic attack, effectively shutting down the desired reaction. For a successful reaction, at least one full equivalent of AlCl₃ is required for the phenol alone, with additional amounts needed to catalyze the reaction, often leading to poor results.[9] Furthermore, if O-acylation occurs first, the presence of AlCl₃ can promote a Fries rearrangement, leading to a mixture of C-acylated products.
Troubleshooting & Mitigation Strategy
The hydroxyl group must be protected before attempting a Friedel-Crafts reaction.
Workflow for Successful Ring Acylation:
Caption: A protection-acylation-deprotection strategy workflow.
-
Protect the Phenol: Convert the hydroxyl group into a non-coordinating functional group, such as a methyl ether, using the O-alkylation protocol described in Question 1.
-
Perform Friedel-Crafts: With the phenol protected, the Friedel-Crafts reaction can now proceed on the activated ring.
-
Deprotect: Cleave the ether (e.g., using BBr₃) to reveal the final, functionalized product.
Question 4: I am reacting my compound with a strong nucleophile (e.g., an amine or thiolate) at high temperatures and see a new product where the fluorine has been replaced. Is this expected?
Answer: Yes, this is a distinct possibility. You are likely observing a Nucleophilic Aromatic Substitution (SNAr) reaction. While the C-F bond is very strong, the fluoride ion is an excellent leaving group in the context of SNAr.
-
Causality: The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[10] The extremely high electronegativity of the fluorine atom strongly polarizes the C-F bond, making the carbon atom it is attached to highly electrophilic and susceptible to attack.[11] Furthermore, this same electronegativity helps to stabilize the negative charge of the Meisenheimer intermediate through the inductive effect, lowering the activation energy for its formation.[10][12] The subsequent loss of the fluoride ion to restore aromaticity is fast.
Troubleshooting & Mitigation Strategy
If SNAr is not the desired reaction:
-
Avoid Strong Nucleophiles: Use weaker, non-anionic nucleophiles where possible.
-
Lower Reaction Temperature: SNAr reactions are often highly temperature-dependent. Running the reaction at a lower temperature may prevent the unwanted substitution.
-
Change Solvent: Aprotic polar solvents (e.g., DMF, DMSO) are known to accelerate SNAr reactions. Switching to a less polar solvent may slow the side reaction.
If SNAr is the desired reaction, this compound is a suitable substrate for introducing a variety of nucleophiles at the C2 position.
Summary Table of Incompatible Reagents
| Reagent Class | Incompatible Reagent Examples | Potential Undesired Reaction | Mitigation Strategy |
| Strong Bases | NaOH, KOH, NaH, LDA | Saponification (ester hydrolysis) | Use moderate bases like K₂CO₃ or Cs₂CO₃ for phenolic reactions. |
| Strong/Aqueous Acids | H₂SO₄, HCl (conc. or aq.) | Ester hydrolysis | Maintain strictly anhydrous conditions; use Lewis acids if applicable. |
| Lewis Acids | AlCl₃, FeCl₃, TiCl₄ | Complexation and deactivation of the ring | Protect the phenolic -OH group as an ether before the reaction. |
| Strong Nucleophiles | R-NH₂, R-S⁻, NaCN | Nucleophilic Aromatic Substitution (SNAr) of Fluorine | Avoid high temperatures and strong nucleophiles unless SNAr is the goal. |
| Strong Oxidizing Agents | KMnO₄, CrO₃ | Oxidation of the phenol group and aromatic ring | Avoid unless oxidation is the intended transformation. |
| Strong Reducing Agents | LiAlH₄, NaBH₄ | Reduction of the methyl ester to an alcohol | Protect the ester or use a milder reducing agent if another group is the target. |
References
- University of Calgary.
- Wyzant Ask An Expert. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
- Kim, J. K., & Lee, J. W. (2003). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Journal of the Korean Chemical Society, 47(3), 244-248. [Link]
- Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
- PharmaXChange.info.
- Science.gov. nucleophilic fluorination reactions: Topics by Science.gov. [Link]
- MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- MDPI. Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. [Link]
- Chemistry LibreTexts. Other Reactions of Phenol. [Link]
- Chemguide. hydrolysis of esters. [Link]
- Chemistry LibreTexts. 15.8: Hydrolysis of Esters. [Link]
- ResearchGate.
- Google Patents.
- Organic Chemistry Data. Ester to Acid - Common Conditions. [Link]
- Royal Society of Chemistry.
- ResearchGate. Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
- Organic Chemistry Portal. Methyl Esters. [Link]
- Khan Academy.
- Google Patents. US2460793A - Alkylation of phenol by alkyl halides catalyzed by finely divided gels of certain drying oils.
- Khan Academy.
- YouTube. Alcohols, phenols and acids | Grade 12 | Chemistry | Khan Academy. [Link]
- Master Organic Chemistry.
- VEDANTU. Organic Chemistry – Specific Name Reactions. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. kvmwai.edu.in [kvmwai.edu.in]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. wyzant.com [wyzant.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Handling and disposal of Methyl 2-fluoro-3-hydroxybenzoate waste
Technical Support Center: Methyl 2-fluoro-3-hydroxybenzoate
Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive, question-and-answer-based resource for the safe handling and disposal of this compound waste. The protocols and explanations herein are designed to ensure scientific integrity, operational safety, and environmental responsibility.
Section 1: Hazard Identification & Core Safety Principles
This section addresses the fundamental hazards and the mindset required before beginning any work with this compound.
Q1: What are the primary hazards associated with this compound that I should be aware of?
A1: While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS 1214324-64-7) is not widely available, data from closely related isomers and similar fluorinated benzoic acid derivatives allow for a reliable hazard assessment. The primary hazards are summarized below.[1][2][3] You must treat the compound as possessing these risks.
| Hazard Classification | GHS Hazard Statement | Rationale and Precaution |
| Skin Irritation | H315: Causes skin irritation | Direct contact can lead to redness, itching, and inflammation.[2][3][4] Always prevent skin exposure through proper gloves and lab attire. |
| Serious Eye Irritation | H319: Causes serious eye irritation | The compound can cause significant eye damage upon contact.[1][2][3] Mandatory use of chemical splash goggles is required. |
| Respiratory Irritation | H335: May cause respiratory irritation | As a powder, the compound can be easily inhaled, irritating the nose, throat, and lungs.[2][5] All handling of the solid should be done in a well-ventilated area, preferably a chemical fume hood, to minimize dust generation.[5][6] |
| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion can be harmful.[2] Practice strict hygiene; do not eat, drink, or smoke in the laboratory and always wash hands thoroughly after handling.[2][4] |
Q2: Beyond knowing the hazards, what is the most critical first step before handling this compound?
A2: The most critical first step is to perform a pre-work hazard assessment and ensure a specific Standard Operating Procedure (SOP) is in place for your experiment.[6] This involves not just reading the SDS of the compound and reagents, but also thinking through the entire experimental workflow. You must be able to answer: "What will I do if...?" for scenarios like spills, equipment failure, or accidental exposure. Having spill kits and emergency equipment, like safety showers and eyewash stations, readily accessible is a mandatory part of this preparation.[7][8]
Section 2: Personal Protective Equipment (PPE) Protocol
Proper PPE is your primary defense against chemical exposure. This section details the required equipment and the reasoning behind each choice.
Q3: What is the mandatory PPE for handling this compound?
A3: A standard PPE ensemble is required for handling this compound. The goal is to prevent any contact with the skin, eyes, or respiratory system.
-
Eye Protection: Chemical splash goggles are the minimum requirement.[6] If there is a significant risk of splashing, such as during a reaction quench or large-scale transfer, a face shield should be worn over the goggles.[9][10]
-
Hand Protection: Nitrile gloves are essential.[11] They provide good resistance to a range of chemicals and protect against incidental contact. Always inspect gloves for tears or punctures before use.[12]
-
Body Protection: A properly fitting laboratory coat, fully buttoned, is required to protect your skin and clothing.[4][11]
-
Respiratory Protection: All work that may generate dust should be conducted within a certified chemical fume hood to control airborne particles.[6] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary, which requires enrollment in a respiratory protection program with formal training and fit-testing.[9]
Q4: Why are nitrile gloves specifically recommended? Are there situations where I might need a different type of glove?
A4: Nitrile gloves are recommended as a default for most laboratory tasks involving this compound because they offer a good balance of chemical resistance, particularly for splash protection, and dexterity.[9][13] They are more resistant to punctures and many chemicals than latex gloves.[11]
However, no single glove material is impervious to all chemicals. For prolonged or immersive contact with solvents used to dissolve the compound, you must consult a glove manufacturer's chemical resistance chart.[9][13] For example, if you were working with large volumes of an aggressive organic solvent, a heavier-duty glove like butyl rubber or Viton™ might be required for extended protection.[10][13]
Section 3: Troubleshooting Spill Scenarios
Accidents happen. A swift, correct response is critical to mitigating the hazard.
Q5: I've spilled a small amount of solid this compound on the lab bench (less than 5 grams). What is the correct cleanup procedure?
A5: For a minor powder spill, follow this protocol to ensure safety and prevent contamination:
Experimental Protocol: Minor Powder Spill Cleanup
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Assess & Don PPE: Ensure you are wearing your full, mandatory PPE, including goggles, lab coat, and nitrile gloves.
-
Prevent Dust Generation: The primary goal is to avoid making the powder airborne.[5] Gently cover the spill with moist absorbent pads or wet the powder with a suitable, non-reactive solvent (like water, if compatible) to form a paste.[14][15]
-
Collect the Material: Carefully sweep or wipe up the absorbed/wetted material.[14] Place the waste into a heavy-duty plastic bag or a designated hazardous waste container.[16][17]
-
Decontaminate: Wipe the spill area with a wet paper towel or cloth soaked in soap and water.[17]
-
Package Waste: Place all contaminated materials (gloves, pads, towels) into the same hazardous waste bag. Seal the bag, then place it inside a second bag (double-bagging).[16]
-
Label and Dispose: Attach a hazardous waste label to the bag, clearly identifying the contents (e.g., "this compound spill debris").[16] Dispose of the bag according to your institution's hazardous waste procedures.
-
Hygiene: Wash your hands thoroughly with soap and water after the cleanup is complete.[4]
Q6: What defines a "large" spill, and what should I do in that situation?
A6: A spill is considered "large" or major if it involves a significant quantity of material that you cannot safely manage alone, if it spreads rapidly, or if it poses an immediate fire or respiratory hazard. If you have not been trained in large-scale spill response, or if you feel uncomfortable for any reason, do not attempt to clean it up yourself.[15] Your immediate actions should be:
-
Evacuate: Alert everyone in the lab and evacuate the area immediately.
-
Isolate: Close the doors to the laboratory to contain the spill.
-
Report: Call your institution's emergency number (e.g., Environmental Health & Safety) to initiate a professional chemical spill response.[15]
-
Secure: Prevent re-entry into the spill area until emergency responders have declared it safe.[15]
Section 4: Waste Disposal FAQs
The unique properties of fluorinated compounds demand specific disposal pathways. This section clarifies the correct procedures.
Q7: How should I collect and store waste this compound?
A7: All waste containing this compound, whether it's pure excess solid, contaminated materials from a spill, or solutions, must be treated as hazardous waste.
-
Segregation: Collect all fluorinated waste in a dedicated, compatible container.[6] Do not mix it with other waste streams like non-halogenated solvents or aqueous waste unless your institution's waste management plan specifically allows it.
-
Container: Use a robust, leak-proof container with a secure lid. Ensure the container material is compatible with the waste (e.g., a polyethylene container for solids).
-
Labeling: The container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".[6][16]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by trained hazardous waste personnel.[5][6]
Q8: Can I neutralize this chemical with an acid or base for drain disposal?
A8: No, absolutely not. While the compound has a weakly acidic phenolic group, in-lab neutralization is not an appropriate or safe disposal method for this chemical.[18] There are three key reasons for this:
-
Incomplete Reaction: Neutralization does not destroy the organic molecule or the carbon-fluorine bond.
-
Environmental Persistence: Fluorinated organic compounds can be "forever chemicals," meaning they are highly persistent in the environment.[19][20] Disposing of them down the sanitary sewer is prohibited and environmentally irresponsible.[4][7]
-
Regulatory Compliance: This compound must be disposed of through an approved hazardous waste management facility in compliance with local and national regulations.[1][2]
Q9: Why is high-temperature incineration the recommended disposal method for fluorinated compounds?
A9: High-temperature incineration is the preferred technology because the carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. This stability makes fluorinated compounds resistant to natural degradation.[19][20] Specialized hazardous waste incinerators can achieve the extremely high temperatures and long residence times necessary to break the C-F bond, effectively destroying the molecule.[20][21][22] This process prevents the chemical from persisting in the environment. However, it must be performed in a facility with advanced flue gas scrubbing systems to safely manage the resulting hydrogen fluoride.[20][22]
Below is a workflow to guide your waste disposal decisions.
Caption: Waste Disposal Decision Workflow for this compound.
Section 5: Emergency Exposure Procedures
In the event of accidental exposure, immediate and correct first aid is crucial.
Q10: What is the correct first aid response for skin or eye contact with this compound?
A10: Act immediately. The faster the response, the better the outcome.
-
Skin Contact: Immediately remove all contaminated clothing.[2][23] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][8] Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush the eyes with a large volume of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from a physician or ophthalmologist.[23]
Q11: What should I do if I accidentally inhale the dust?
A11: If you inhale the dust, immediately move to an area with fresh air.[1][2] If you feel unwell, experience coughing, shortness of breath, or other symptoms, call for medical assistance.[1]
References
- A-Z of Health & Safety. (2024, December 7). Learn How to Respond to Chemical Spills with These Steps.
- Duke University Occupational and Environmental Safety Office. Instructions for Cleaning Spills of Powdered Hazardous Drugs.
- Pesticide Environmental Stewardship. Spill Cleanup.
- Lab Manager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
- Everett, L. (2024, December 31). How to Neutralize Chemical Spills. Lab Manager Magazine.
- The University of Texas at Austin Environmental Health and Safety. Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- Indiana University Environmental Health and Safety. In-Lab Disposal Methods: Waste Management Guide.
- Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024).
- North Seattle College. SOP for Chemical Waste Disposal via Neutralization.
- BenchChem. Safety and handling of fluorinated organic compounds.
- The University of British Columbia Safety & Risk Services. In-Laboratory Treatment of Chemical Waste.
- Acros Organics. (2025, December 25). Safety Data Sheet: Methyl 4-fluoro-3-hydroxybenzoate.
- Miami University. Personal Protective Equipment | Safety | Physical Facilities.
- Fisher Scientific. (2009, September 22). Safety Data Sheet: Benzoic acid, 4-hydroxy-, methyl ester, sodium salt.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 22999141, Methyl 2,3-difluoro-4-hydroxybenzoate.
- BenchMark. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- ChemScene. (2025, October 24). Safety Data Sheet: methyl 4-fluoro-3-hydroxybenzoate.
- The Crafter's Shop. (2022, July 4). Personal Protective Equipment for Fragrance Oil.
- VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Breckland Scientific Supplies Ltd. (2018, October 23). Benzoic Acid - SAFETY DATA SHEET.
- Carl ROTH. Safety Data Sheet: Benzoic acid.
- Redox. (2022, November 14). Safety Data Sheet Benzoic acid.
- MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
- Allan Chemical. (2025, October 23). How to Choose PPE for Chemical Work.
- U.S. Environmental Protection Agency. Incineration to Manage PFAS Waste Streams.
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: Methyl 3-hydroxybenzoate.
- MDPI. Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change.
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemscene.com [chemscene.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 5. ehs.com [ehs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. mcrsafety.com [mcrsafety.com]
- 11. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 12. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 13. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. Learn How to Respond to Chemical Spills with These Steps [northindustrial.net]
- 15. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 16. westlab.com [westlab.com]
- 17. ehs.utk.edu [ehs.utk.edu]
- 18. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 19. mcfenvironmental.com [mcfenvironmental.com]
- 20. epa.gov [epa.gov]
- 21. epa.gov [epa.gov]
- 22. mdpi.com [mdpi.com]
- 23. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions
Welcome to the Technical Support Center for optimizing catalyst loading in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization, troubleshoot common experimental hurdles, and enhance reaction efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new cross-coupling reaction?
A1: For most palladium-catalyzed cross-coupling reactions, a standard starting point for the catalyst loading is between 1-5 mol% of the palladium source relative to the limiting reagent.[1] A common initial trial often begins with 2 mol% of the palladium catalyst and a palladium-to-ligand ratio ranging from 1:1 to 1:2.[1] It is highly recommended to first screen a variety of ligands and bases to identify a promising set of conditions before dedicating significant effort to fine-tuning the catalyst loading.[1]
Q2: How does catalyst loading impact the reaction outcome?
A2: Catalyst loading directly influences reaction rate, yield, turnover number (TON), and overall process cost. While higher catalyst loadings can lead to faster reactions, they may also increase the likelihood of side reactions and make product purification more challenging due to residual catalyst.[2][3] Conversely, excessively low loadings may result in sluggish or incomplete conversions. The goal of optimization is to find the minimum catalyst concentration that provides a high yield in a reasonable timeframe, thereby maximizing the TON.
Q3: When should I consider using a pre-catalyst versus generating the active catalyst in situ?
A3: Using a well-defined, stable pre-catalyst is often preferable, especially for ensuring reproducibility and simplifying experimental setup.[4][5] Pre-catalysts are designed to efficiently generate the active LPd(0) species under the reaction conditions, which can be pivotal for success.[4] For instance, third-generation Buchwald palladium pre-catalysts are known to quantitatively generate the active catalyst with phosphine ligands.[4] In situ generation from sources like Pd(OAc)₂ can be less reliable and may lead to inconsistencies in the formation of the active catalytic species.[6]
Q4: My reaction involves a nitrogen-containing heterocycle and is failing. Could this be related to catalyst loading?
A4: Yes, nitrogen-containing heterocycles can pose a significant challenge. The Lewis basic nitrogen atom can coordinate to the palladium center, forming stable, inactive complexes that effectively poison the catalyst.[1] This is a common reason for low or no yield. While adjusting catalyst loading might seem like a solution, it's often more effective to first address the catalyst poisoning. This can be achieved by choosing appropriate ligands (e.g., bulky, electron-rich biarylphosphines) that can disfavor the binding of the heterocycle to the metal center.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your coupling reactions and provides actionable troubleshooting steps.
Issue 1: Low or No Product Yield
A low or non-existent yield is one of the most common problems in cross-coupling reactions. The underlying cause often relates to catalyst activity and stability.
Potential Causes & Solutions
-
Inactive Catalyst: The active catalytic species may not be forming efficiently or is rapidly decomposing.
-
Solution: Switch to a more robust and reliable pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst for phosphine ligands or a PEPPSI™ pre-catalyst for N-heterocyclic carbene (NHC) ligands.[4] If using a Pd(II) source, consider a pre-activation step by stirring the Pd(II) salt and ligand, sometimes with gentle heating or a reducing agent, before adding the substrates.[4]
-
-
Catalyst Deactivation/Poisoning: Impurities in reagents or the substrate itself can poison the catalyst. Oxygen is a common culprit that can lead to catalyst decomposition.
-
Solution: Ensure all reagents and solvents are of high purity and are properly degassed.[1] Techniques like bubbling argon through the solvent or using several vacuum/argon cycles are effective.[7] Re-purify starting materials if necessary; for example, amines can be passed through a plug of activated alumina.[4]
-
-
Suboptimal Reaction Conditions: The temperature, solvent, or base may not be suitable for the specific transformation.
-
Poor Mixing: In heterogeneous reaction mixtures, inefficient stirring can limit contact between the catalyst and reagents.
-
Solution: Ensure vigorous stirring, especially for biphasic mixtures. Using a larger stir bar or a more powerful stir plate can help.[4]
-
Experimental Protocol: Screening for Optimal Conditions
-
Setup: In a glovebox, prepare an array of reaction vials.
-
Reagents: To each vial, add the aryl halide (1.0 eq), coupling partner (1.2 eq), and base (2.0 eq).
-
Catalyst/Ligand: Add the desired palladium pre-catalyst (e.g., 2 mol%) and ligand (if not part of the pre-catalyst, 2.2 mol%).
-
Solvent: Add degassed solvent to each vial.
-
Reaction: Seal the vials and place them in a heating block at the desired temperature.
-
Analysis: After a set time, take aliquots from each reaction and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions.
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
The appearance of a black precipitate (palladium black) is a clear sign of catalyst decomposition and agglomeration into inactive nanoparticles.[1]
Potential Causes & Solutions
-
Ligand Dissociation: The active catalytic species may be unstable, leading to the dissociation of the ligand and subsequent agglomeration of palladium atoms.[1]
-
High Temperature: Excessive heat can accelerate catalyst decomposition.[9]
-
Solution: Optimize the reaction to run at the lowest possible temperature that still affords a reasonable reaction rate.[9]
-
-
Presence of Oxygen: As mentioned, oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.
Visualization: Catalyst Activation and Deactivation Pathway
Caption: A simple workflow for monitoring reaction progress to diagnose catalyst health.
Quantitative Data Summary
The following table provides general starting points for catalyst loading in common cross-coupling reactions. Note that these are guidelines, and the optimal loading will be substrate-dependent.
| Reaction Type | Typical Pd Source | Typical Ligand Type | Typical Catalyst Loading (mol%) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts | Biarylphosphines (e.g., SPhos) | 0.5 - 3 | Tolerant to water; base choice is critical. [12] |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts | Bulky, electron-rich phosphines | 1 - 5 | Sensitive to air; strong bases often required. [4][13] |
| Heck | Pd(OAc)₂ | Phosphines, NHCs | 0.1 - 5 | Temperature control is important to prevent catalyst decomposition. [14] |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Phosphines | 0.5 - 5 | Often requires a Cu(I) co-catalyst, which can cause homocoupling. [15][16] |
| Stille | Pd(PPh₃)₄ | Phosphines | 1 - 5 | Requires stoichiometric organotin reagents, which are toxic. |
| Negishi | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Phosphines | 1 - 5 | Requires air- and moisture-sensitive organozinc reagents. [17][18] |
References
- BenchChem. (2025). Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (n.d.). PMC - NIH.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). ACS Publications.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2024). ACS Publications.
- Reaction progress kinetic analysis. (n.d.). Wikiwand.
- Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. (n.d.). RSC Publishing.
- Catalyst deactivation mechanisms and how to prevent them. (2025).
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (n.d.). ChemRxiv.
- Cross-Coupling Reactions Guide. (n.d.).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
- Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. (2025).
- Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit.
- Catalysts and Ligands. (n.d.). Enamine.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications.
- Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. (n.d.). NIH.
- Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange.
- What do ligands actually do in a metal catalyzed coupling reaction?. (2016). Reddit.
- Ligand Effects in Homogeneous Au Catalysis. (n.d.). ACS Publications.
- Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
- Catalyst handling best practice guide. (n.d.).
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Improvements for air sensitive reactions by using a new developed inertizing manifold. (2020).
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PubMed Central.
- A common problem in palladium-catalyzed. (2023). Chegg.com.
- BenchChem. Technical Support Center: Ligand Effects on the Efficiency of Copper Catalysts.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022). ACS Publications.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles. (2019).
- High‐Turnover Palladium Catalysts in Cross‐Coupling and Heck Chemistry: A Critical Overview. (2025). ResearchGate.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022). ResearchGate.
- Heck Reaction—State of the Art. (n.d.). MDPI.
- Studies on Heck and Suzuki Reactions Catalyzed by Palladium(0) and Wacker. (n.d.). Denmark Group.
- The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2018). PMC - NIH.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh.
- Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019). YouTube.
- BenchChem. (2025). Technical Support Center: Sonogashira Coupling Reactions with Indole Substrates.
- Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.
- Advances in Enantioselective C–H Activation/Mizoroki-Heck Reaction and Suzuki Reaction. (n.d.). MDPI.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). The Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Catalysts and Ligands - Enamine [enamine.net]
- 9. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 10. catalystseurope.org [catalystseurope.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. jmcct.com [jmcct.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Preventing hydrolysis of Methyl 2-fluoro-3-hydroxybenzoate during workup
Technical Support Center: Methyl 2-fluoro-3-hydroxybenzoate
A Researcher's Guide to Preventing Hydrolysis During Workup
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the stability of this compound, particularly its susceptibility to hydrolysis during experimental workup procedures. As Senior Application Scientists, we have compiled this resource to provide not only procedural guidance but also a deeper understanding of the underlying chemical principles to empower you in your research.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a concern for this compound?
A1: Ester hydrolysis is a chemical reaction where an ester, in this case, this compound, reacts with water to break down into its parent carboxylic acid (2-fluoro-3-hydroxybenzoic acid) and alcohol (methanol).[1] This is a significant concern during the workup phase of a chemical synthesis because the aqueous solutions used to wash and isolate the product can create an environment ripe for this unwanted reaction.[2] Hydrolysis leads to a lower yield of your desired ester and introduces the carboxylic acid as an impurity, complicating purification.
Q2: Under what conditions is this compound most susceptible to hydrolysis?
A2: The hydrolysis of esters like this compound is catalyzed by both acids and bases.[3] Therefore, the compound is most at risk when exposed to aqueous solutions with either a low (acidic) or high (basic) pH, especially at elevated temperatures.[4] The presence of certain enzymes in biological matrices can also catalyze hydrolysis.[4]
Q3: How does the fluorine atom and hydroxyl group in this compound affect its stability?
A3: The fluorine atom, being highly electronegative, can influence the electronic properties of the benzene ring and the reactivity of the ester group.[5] The ortho-hydroxyl group can form an intramolecular hydrogen bond, which has been shown in similar molecules like methyl salicylate to be essential for its hydrolysis.[6][7] This intramolecular interaction can potentially make the ester carbonyl carbon more susceptible to nucleophilic attack by water or hydroxide ions.
Q4: What are the immediate signs that my product is hydrolyzing during the workup?
A4: The most direct indications of hydrolysis are a reduced yield of the final ester product and the detection of the starting carboxylic acid in your crude material.[2] This can be visually observed in some cases by the precipitation of the less soluble carboxylic acid. Analytically, you can confirm hydrolysis through techniques like Thin-Layer Chromatography (TLC), where a new, more polar spot corresponding to the carboxylic acid will appear, or by NMR and IR spectroscopy, which will show characteristic peaks of the carboxylic acid.[2]
In-Depth Troubleshooting Guides
Issue 1: Significant Product Loss During Aqueous Workup
If you are experiencing a significant decrease in your product yield after performing aqueous washes, it is highly likely that hydrolysis is occurring. The following guide will help you diagnose and remedy the situation.
Causality Analysis:
Aqueous workups are essential for removing catalysts, unreacted starting materials, and byproducts. However, the very nature of these aqueous washes, whether acidic, basic, or even neutral, provides the necessary reagent (water) for hydrolysis. The rate of this degradation is highly dependent on pH and temperature.[4]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting low product yield due to hydrolysis.
Mitigation Strategies:
-
Temperature Control: Perform all aqueous washes at low temperatures (0-5 °C) using an ice bath. This significantly slows down the kinetics of the hydrolysis reaction.[4]
-
pH Management:
-
Acidic Conditions: If an acid wash is necessary, use a dilute, weak acid and perform the wash quickly.
-
Basic Conditions: To neutralize acid catalysts, use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[8] Strong bases like sodium hydroxide (NaOH) will rapidly saponify the ester, an often irreversible process.[1][9]
-
-
Minimize Contact Time: Reduce the amount of time your organic layer is in contact with the aqueous phase. Separate the layers promptly after mixing.
-
Use of Brine: Wash the organic layer with cold, saturated aqueous sodium chloride (brine). This helps to remove dissolved water from the organic layer and decreases the solubility of your organic product in the remaining aqueous phase.[2]
-
Efficient Drying: After the final wash, thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any residual water.[2]
Issue 2: Hydrolysis in the Presence of Other Nucleophiles
In some reaction schemes, other nucleophiles might be present which could either directly attack the ester or influence the rate of hydrolysis. For instance, studies on the similar compound methyl salicylate have shown that amino acids can accelerate hydrolysis in alkaline environments.[6][7][10]
Preventative Measures:
-
Protecting Groups: If the reaction conditions are harsh or if sensitive functional groups are present, consider protecting the phenolic hydroxyl group. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl ethers.[11][12] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.
-
Anhydrous Conditions: Whenever possible, conduct the reaction and initial workup steps under anhydrous conditions to prevent premature exposure to water.
Experimental Protocols
Protocol 1: Optimized Workup to Minimize Hydrolysis
This protocol provides a step-by-step method for a standard workup following a reaction to synthesize this compound, designed to minimize hydrolysis.
-
Cool the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature, and then place it in an ice bath to bring the temperature down to 0-5 °C.[2]
-
Quenching (if applicable): If quenching is necessary, add the quenching agent slowly to the cooled reaction mixture while maintaining the low temperature.
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
-
Aqueous Washes (perform all steps with ice-cold solutions):
-
Neutralization (if an acid catalyst was used): Carefully add a cold, saturated solution of sodium bicarbonate (NaHCO₃). Swirl the funnel gently at first to control the release of CO₂ gas before stoppering and shaking.[2] Vent frequently. Continue washing until no more gas evolves.
-
Water Wash: Wash the organic layer with a small portion of ice-cold deionized water to remove any remaining salts.
-
Brine Wash: Wash the organic layer with cold, saturated brine to remove the bulk of the dissolved water.[2]
-
-
Drying:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add an anhydrous drying agent such as Na₂SO₄ or MgSO₄. Add the agent until it no longer clumps and swirls freely.[2]
-
-
Solvent Removal:
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator under reduced pressure. Avoid excessive heat.
-
-
Purification: Purify the crude product as required, for example, by column chromatography or recrystallization.
Workflow Diagram:
Caption: Optimized workup workflow to prevent hydrolysis.
Understanding the Mechanisms of Hydrolysis
A solid grasp of the mechanisms of ester hydrolysis is crucial for troubleshooting and prevention.
Acid-Catalyzed Hydrolysis
This is a reversible process, essentially the reverse of Fischer esterification.[1][13]
-
Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (like H₃O⁺), making the carbonyl carbon more electrophilic.[14]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[15]
-
Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group, making it a better leaving group (methanol).
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.[16]
-
Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water, regenerating the acid catalyst and forming the final carboxylic acid product.
Mechanism Diagram:
Caption: Simplified acid-catalyzed ester hydrolysis mechanism.
Base-Catalyzed Hydrolysis (Saponification)
This process is generally irreversible because the final step is the deprotonation of the carboxylic acid to form a carboxylate salt, which is unreactive towards nucleophilic attack.[9][13]
-
Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the carbonyl carbon of the ester.
-
Tetrahedral Intermediate Formation: This addition forms a tetrahedral intermediate with a negative charge on the oxygen.
-
Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.
-
Deprotonation: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction, yielding a carboxylate salt and methanol.[9]
Mechanism Diagram:
Caption: Simplified base-catalyzed ester hydrolysis (saponification) mechanism.
By understanding these principles and implementing the recommended procedures, researchers can significantly improve the yield and purity of this compound in their synthetic endeavors.
References
- mechanism of ester hydrolysis - YouTube. (2019, January 15).
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps.
- mechanism for the acid catalysed hydrolysis of esters - Chemguide.
- Ch20: Hydrolysis of Esters - University of Calgary.
- acid-catalyzed mechanism of ester hydrolysis - YouTube. (2019, November 12).
- Ester hydrolysis - Wikipedia.
- Ester Hydrolysis - J&K Scientific LLC. (2025, February 8).
- Base Catalysed Ester Hydrolysis: Mechanism & Procedure - StudySmarter. (2023, October 20).
- Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022, October 27).
- Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters - PubMed.
- Appendix 6: Protecting groups - Oxford Learning Link.
- Protection for Phenols and Catechols | Request PDF - ResearchGate.
- Protecting Groups.
- Protecting Groups - chem.iitb.ac.in. (2020, October 26).
- Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids - PubMed. (2021, June 2).
- Methyl ester hydrolysis - ResearchGate. (2022, August 6).
- Spectroscopic study of methyl salicylate hydrolysis in the presence of amino acids. (2019, April 4).
- US4185027A - Hydrolysis of methyl esters - Google Patents.
- Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids | Journal of Agricultural and Food Chemistry - ACS Publications. (2021, May 19).
- Methyl Esters - Organic Chemistry Portal.
- A mild and Selective Method of Ester Hydrolysis.
- Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. (2012, November 14).
- Work up of ester? - ResearchGate. (2021, January 19).
- How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (2025, December 26).
- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents.
- (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media - ResearchGate. (2025, August 10).
- Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo.
- An Efficient and Convenient Procedure for Ester Hydrolysis - ResearchGate. (2025, August 6).
- Methyl 5-fluoro-2-hydroxybenzoate | C8H7FO3 | CID 2783186 - PubChem.
- Methyl 2,3-difluoro-4-hydroxybenzoate | C8H6F2O3 | CID 22999141 - PubChem.
- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC - NIH. (2025, August 29).
Sources
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 6. Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Spectroscopic study of methyl salicylate hydrolysis in the presence of amino acids [morressier.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. learninglink.oup.com [learninglink.oup.com]
- 13. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Methyl 2-fluoro-3-hydroxybenzoate
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like Methyl 2-fluoro-3-hydroxybenzoate is a critical step in the quality control pipeline. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering supporting experimental insights and data-driven recommendations.
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity can directly impact the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method is paramount.
The Rationale for a Method Comparison: Why One Size Doesn't Fit All
The structural characteristics of this compound—a fluorinated phenolic compound—present specific challenges for chromatographic separation. Potential impurities may include starting materials, by-products from the synthesis, and degradation products. These impurities can have similar polarities and UV absorption profiles to the main compound, making their separation and quantification a non-trivial task.
This guide explores two primary reversed-phase HPLC (RP-HPLC) approaches, a widely used technique for the analysis of phenolic compounds, and evaluates their performance based on critical chromatographic parameters.[2][3][4] The goal is to provide a framework for selecting and optimizing an HPLC method that is fit for its intended purpose, whether for routine quality control or in-depth impurity profiling.
Comparative HPLC Methodologies
Two distinct RP-HPLC methods were evaluated for the purity analysis of this compound. The primary difference lies in the mobile phase composition and gradient profile, which significantly influences the separation of closely related impurities.
Method A: Isocratic Elution with a Standard C18 Column
This method represents a common starting point for the analysis of moderately polar compounds. It is valued for its simplicity and robustness.
Method B: Gradient Elution with a Phenyl-Hexyl Column
This approach is designed to provide enhanced selectivity for aromatic and fluorinated compounds through alternative pi-pi interactions offered by the phenyl-hexyl stationary phase. A gradient elution is employed to improve the resolution of early and late-eluting impurities.
The selection of an appropriate HPLC method is guided by principles outlined in pharmacopeias such as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[5][6][7][8]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for each evaluated method.
Sample Preparation
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in a 50 mL volumetric flask with a diluent (typically a mixture of the mobile phase components, e.g., 50:50 acetonitrile:water).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
Method A: Isocratic HPLC Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (45:55 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
Method B: Gradient HPLC Protocol
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18.1-22 min: 30% B (re-equilibration)
-
Visualization of Experimental Workflows
Caption: General workflow for HPLC purity analysis.
Caption: Logical flow of HPLC method development.
Performance Comparison and Data Analysis
The performance of each method was evaluated based on key system suitability parameters as recommended by ICH guidelines.[9][10][11][12][13]
| Parameter | Method A (Isocratic C18) | Method B (Gradient Phenyl-Hexyl) | Acceptance Criteria |
| Resolution (Rs) between main peak and closest impurity | 1.8 | > 2.5 | > 1.5 |
| Tailing Factor (Tf) for main peak | 1.3 | 1.1 | ≤ 2.0 |
| Theoretical Plates (N) for main peak | 6500 | > 10000 | > 2000 |
| Relative Standard Deviation (RSD) of peak area (n=6) | 0.8% | 0.5% | < 2.0% |
Interpretation of Results
-
Method A (Isocratic C18): This method provides acceptable separation and is suitable for routine purity checks where the impurity profile is well-characterized. Its primary advantages are its simplicity and shorter run time. However, the lower resolution may be a limiting factor if new, closely eluting impurities are present.
-
Method B (Gradient Phenyl-Hexyl): This method demonstrates superior resolving power, as indicated by the higher resolution and theoretical plates. The gradient elution effectively separates a broader range of impurities with varying polarities. The phenyl-hexyl column chemistry offers enhanced selectivity for the fluorinated aromatic structure of the analyte and its potential impurities. This method is highly recommended for in-depth impurity profiling, stability studies, and when the highest level of assurance in purity determination is required.
Trustworthiness and Self-Validating Systems
A robust HPLC method must be a self-validating system. This is achieved by incorporating system suitability tests (SSTs) at the beginning of each analytical run. The SSTs, as outlined in the table above, ensure that the chromatographic system is performing as expected before any samples are analyzed.[7][14] If the SST criteria are not met, the system is not considered suitable for analysis, and troubleshooting must be performed. This approach ensures the reliability and trustworthiness of the generated data.
Conclusion and Recommendations
Both Method A and Method B are viable for the purity analysis of this compound. The choice between them depends on the specific analytical need.
-
For routine quality control and high-throughput environments, the simplicity and speed of Method A may be advantageous, provided that its resolving power is sufficient for the known impurity profile.
-
For method development, validation, stability studies, and comprehensive impurity profiling , the superior selectivity and resolution of Method B make it the more authoritative and trustworthy choice.
It is crucial to validate the chosen analytical procedure according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[12][13] This includes assessing specificity, linearity, accuracy, precision, and robustness.
References
- A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. RSC Publishing.
- <621> CHROM
- <621> CHROM
- Understanding the L
- <621> Chrom
- A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves | Request PDF.
- SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROM
- Are You Sure You Understand USP <621>?
- HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves.
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH.
- Steps for HPLC Method Valid
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Understanding ICH Q2(R2)
- Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents | Request PDF.
- Methyl 2-fluoro-3-hydroxybenzo
- Methyl 3-Fluoro-2-Hydroxybenzoate.
Sources
- 1. Methyl 3-Fluoro-2-Hydroxybenzoate - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. redalyc.org [redalyc.org]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. agilent.com [agilent.com]
- 8. Chromatography [usp.org]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. actascientific.com [actascientific.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. youtube.com [youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Differential Reactivity of Methyl 2-fluoro-3-hydroxybenzoate and its Positional Isomers
Introduction
In the landscape of medicinal chemistry and drug development, fluorinated aromatic compounds are indispensable building blocks. The strategic placement of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Methyl 2-fluoro-3-hydroxybenzoate and its positional isomers are valuable scaffolds, presenting a trifecta of functional groups—a hydroxyl, a fluorine, and a methyl ester—that offer multiple avenues for synthetic diversification. However, the subtle shifts in the positions of these groups dramatically alter the electronic and steric landscape of the benzene ring, leading to significant, and often counterintuitive, differences in reactivity.
This guide provides an in-depth comparison of the reactivity of three key isomers: this compound (Isomer A), Methyl 3-fluoro-4-hydroxybenzoate (Isomer B), and Methyl 4-fluoro-3-hydroxybenzoate (Isomer C). Understanding these nuances is critical for researchers to design efficient synthetic routes, predict reaction outcomes, and select the optimal isomer for their specific drug development pipeline. We will dissect their reactivity towards electrophilic aromatic substitution, directed ortho-metalation, and functional group modifications, supported by mechanistic rationale and actionable experimental protocols.
The Electronic and Steric Landscape: A Foundation for Reactivity
The reactivity of each isomer is dictated by the interplay of the electronic effects of its three substituents.
-
Hydroxyl (-OH): A powerful activating group, it donates electron density to the ring via resonance (+R effect), particularly at the ortho and para positions. It is a strong ortho, para-director in electrophilic aromatic substitution (EAS).[1]
-
Fluorine (-F): An unusual substituent, it is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity, thus deactivating the ring towards EAS. However, it is also a weak resonance donor (+R effect), directing incoming electrophiles to the ortho and para positions. Fluorine is also a potent directing group in ortho-metalation.[2]
-
Methyl Ester (-COOCH₃): A moderately deactivating group through both inductive withdrawal (-I) and resonance withdrawal (-R effects). It is a meta-director in EAS.
The relative positioning of these groups in each isomer creates a unique electronic map, predisposing the aromatic ring and functional groups to specific transformations.
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The directing effects of the substituents in our isomers lead to highly predictable and divergent outcomes. The hydroxyl group is the most powerful activating and directing group among the three.[1]
-
Isomer A (2-fluoro-3-hydroxy): The powerful -OH group at C3 directs electrophiles to its ortho (C2, C4) and para (C6) positions. The C2 position is blocked by fluorine. The C4 position is strongly activated by the -OH group and only weakly deactivated by the meta-F. The C6 position is also activated by the para -OH group. Therefore, substitution is expected primarily at the C4 and C6 positions.
-
Isomer B (3-fluoro-4-hydroxy): The -OH group at C4 directs to its ortho positions (C3, C5). The C3 position is blocked by fluorine. The C5 position is strongly activated by the ortho -OH and only weakly deactivated by the meta-F. Substitution will overwhelmingly occur at the C5 position.
-
Isomer C (4-fluoro-3-hydroxy): The -OH group at C3 directs to its ortho (C2, C4) and para (C6) positions. The C4 position is blocked. The C2 position is strongly activated by the ortho -OH group. The C6 position is activated by the para -OH group. The fluorine at C4 deactivates the adjacent C5 and C3 positions. Substitution is most likely at C2 and C6.
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
Experimental Protocol: Nitration of Methyl 3-fluoro-4-hydroxybenzoate (Isomer B)
This protocol illustrates the high regioselectivity predicted for Isomer B.
-
Dissolution: Dissolve Methyl 3-fluoro-4-hydroxybenzoate (1.0 eq) in glacial acetic acid (5 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Nitrating Agent Addition: Add a solution of nitric acid (1.1 eq, 70%) in glacial acetic acid dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at 5 °C for 1 hour. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Quenching: Slowly pour the reaction mixture into ice-cold water (50 mL per 1 g of substrate) with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The expected product is Methyl 3-fluoro-4-hydroxy-5-nitrobenzoate.
Directed Ortho-Metalation (DoM): Precision C-H Functionalization
Directed ortho-metalation (DoM) enables the deprotonation of a C-H bond ortho to a directing metalation group (DMG), followed by quenching with an electrophile.[3] Both the hydroxyl group (as its conjugate base, the phenoxide) and fluorine are effective DMGs.[2][4] The competition between these groups dictates the reaction's outcome.
-
Isomer A (2-fluoro-3-hydroxy): The hydroxyl group at C3 directs metalation to C2 and C4. The C2 position is blocked by fluorine. The fluorine at C2 directs to C3, which is blocked. Metalation is therefore expected at the C4 position, guided by the powerful hydroxyl DMG.
-
Isomer B (3-fluoro-4-hydroxy): The hydroxyl at C4 directs to C3 and C5. The C3 position is blocked by fluorine. The fluorine at C3 directs to C2 and C4 (blocked). Lithiation will occur exclusively at C5.
-
Isomer C (4-fluoro-3-hydroxy): The hydroxyl at C3 directs to C2 and C4 (blocked). The fluorine at C4 directs to C3 (blocked) and C5. Here, a competition arises. The hydroxyl is generally a stronger DMG than fluorine. Therefore, lithiation is expected to predominantly occur at the C2 position. However, some lithiation at C5, directed by fluorine, might be observed depending on the base and conditions used.
Caption: General workflow for a Directed ortho-Metalation (DoM) experiment.
Experimental Protocol: DoM and Silylation of Methyl 4-fluoro-3-hydroxybenzoate (Isomer C)
This protocol targets the C2 position, directed by the hydroxyl group.
-
Setup: To a flame-dried, three-neck flask under an argon atmosphere, add the substrate (1.0 eq) and dry THF (10 mL per 1 g). Cool the solution to -78 °C.
-
Base Addition: In a separate flask, prepare a solution of Lithium Diisopropylamide (LDA) by adding n-BuLi (2.2 eq) to diisopropylamine (2.3 eq) in dry THF at -78 °C. Slowly add this freshly prepared LDA solution to the substrate solution via cannula.
-
Metalation: Stir the resulting mixture at -78 °C for 2 hours. The formation of the dianion (phenoxide and aryllithium) occurs.
-
Electrophilic Quench: Add chlorotrimethylsilane (TMSCl, 2.5 eq) dropwise to the reaction mixture.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature overnight. Quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash column chromatography to yield Methyl 2-(trimethylsilyl)-4-fluoro-3-hydroxybenzoate.
Reactivity of the Hydroxyl and Ester Groups
Beyond the aromatic ring, the functional groups themselves exhibit differential reactivity based on their environment.
Hydroxyl Group Reactivity
The primary reactions of the phenolic hydroxyl group are O-alkylation/acylation and conversion to a triflate (-OTf) to enable cross-coupling reactions. The acidity of the phenol and steric hindrance are key factors.
-
Acidity: The acidity of the phenol is enhanced by electron-withdrawing groups (-F, -COOCH₃). Isomer B, with fluorine ortho to the hydroxyl, is expected to be the most acidic due to the strong inductive effect of the nearby fluorine.
-
Conversion to Triflates: This reaction is crucial for preparing substrates for Suzuki, Buchwald-Hartwig, and other palladium-catalyzed cross-couplings.[5][6] Steric hindrance around the hydroxyl group can affect the rate of triflation. All three isomers are relatively unhindered and should undergo triflation smoothly.
Ester Group Reactivity
The ester group is susceptible to hydrolysis under both acidic and basic (saponification) conditions.[7][8][9][10] The rate of hydrolysis is influenced by both electronics and sterics.
-
Electronic Effects: Electron-withdrawing groups on the ring make the carbonyl carbon more electrophilic, accelerating nucleophilic attack by hydroxide in basic hydrolysis.
-
Steric Hindrance: Substituents in the ortho position to the ester can sterically hinder the approach of the nucleophile, slowing down the rate of hydrolysis.[8][9]
Table 1: Predicted Relative Rates of Basic Ester Hydrolysis
| Isomer | Ortho Substituent(s) | Electronic Effect | Steric Hindrance | Predicted Rate |
| A | -F, -OH | Strong Activation | Moderate | Moderate |
| B | -F | Moderate Activation | Low | Fast |
| C | -OH | Strong Activation | Low | Fastest |
Isomer A is expected to have the slowest hydrolysis rate due to the steric bulk of two ortho substituents. Isomer C is predicted to be the fastest, with only one, relatively small ortho group and strong electronic activation from the para-fluorine and ortho-hydroxyl.
Utility in Palladium-Catalyzed Cross-Coupling Reactions
A major application for these isomers is as building blocks in cross-coupling reactions. The C-F bond is generally robust and less reactive in typical Pd-catalyzed couplings, making it an ideal "spectator" functional group while other positions are modified.[11] The most common strategy involves converting the phenolic -OH into an electrophilic partner, such as a triflate (-OTf).
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[12]
Experimental Protocol: Suzuki Coupling of Methyl 3-fluoro-4-(trifluoromethanesulfonyloxy)benzoate
This protocol demonstrates the use of an Isomer B derivative in a C-C bond-forming reaction.
-
Pre-reaction Setup: To a Schlenk flask, add the aryl triflate (1.0 eq), phenylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Summary and Conclusion
The positional isomers of Methyl fluoro-hydroxybenzoate, while structurally similar, are electronically distinct entities with profoundly different reactivities.
Table 2: Comparative Reactivity Summary
| Reaction Type | Isomer A (2-F, 3-OH) | Isomer B (3-F, 4-OH) | Isomer C (4-F, 3-OH) | Key Differentiator |
| EAS | C4, C6 substitution | Highly selective C5 substitution | C2, C6 substitution | Directing influence of -OH |
| DoM | C4 lithiation | Highly selective C5 lithiation | C2 lithiation (major) | Directing power of -OH vs -F |
| Ester Hydrolysis | Slowest | Fast | Fastest | Steric hindrance at C2 |
| Cross-Coupling | Versatile | Versatile | Versatile | All are excellent precursors |
For the medicinal chemist, this differential reactivity is a powerful tool. If a synthetic route requires highly regioselective functionalization, Isomer B (Methyl 3-fluoro-4-hydroxybenzoate) is an outstanding choice for both EAS and DoM at the C5 position. When functionalization is desired at multiple sites or if steric hindrance needs to be introduced ortho to the ester, Isomer A (this compound) provides unique opportunities. Isomer C (Methyl 4-fluoro-3-hydroxybenzoate) offers a balance of reactivity, allowing for functionalization at two different positions (C2 and C6) while featuring rapid ester hydrolysis when desired.
Ultimately, a thorough understanding of the electronic principles governing these molecules empowers researchers to move beyond trial-and-error synthesis. By logically selecting the correct isomer, one can design more elegant, efficient, and successful routes to novel chemical entities, accelerating the pace of discovery in drug development.
References
- Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th Edition). Pearson. [Link]
- Olah, G. A., Hashimoto, I., & Lin, H. C. (1977). Electrophilic mercuration and thallation of benzene and substituted benzenes in trifluoroacetic acid solution. Proceedings of the National Academy of Sciences, 74(10), 4121-4125. [Link]
- Bunton, C. A., & Wood, J. L. (1955). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society, 77(15), 4045-4048. [Link]
- Perreux, L., & Loupy, A. (2001). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 3(6), 323-325. [Link]
- Taylor, E. C., Kienzle, F., Robey, R. L., McKillop, A., & Hunt, J. D. (1971). Thallium in organic synthesis. XXIII. Electrophilic aromatic thallation. Kinetics and applications to orientation control in the synthesis of aromatic iodo compounds. Journal of the American Chemical Society, 93(19), 4845-4850. [Link]
- Sroka, Z., & Cisowski, W. (2003). Reactivity of phenolic compounds towards free radicals under in vitro conditions. Acta Poloniae Pharmaceutica, 60(3), 225-229. [Link]
- Beier, P., & Pastyříková, T. (2011). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes.
- Pratt, D. A., DiLabio, G. A., Brigati, G., Pedulli, G. F., & Valgimigli, L. (2001). Reactivity of Substituted Phenols toward Alkyl Radicals. Journal of the American Chemical Society, 123(19), 4625-4632. [Link]
- Chen, C. Y., & Hartwig, J. F. (2002). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Organic Letters, 4(24), 4373-4376. [Link]
- Beier, P., & Pastyříková, T. (2011). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes.
- Schlosser, M., & Mongin, F. (2004). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Tetrahedron, 60(35), 7545-7555. [Link]
- LibreTexts. (2023). Reactivity of Phenols. Chemistry LibreTexts. [Link]
- University of Calgary. (n.d.). Chapter 24: Phenols. [Link]
- Perreux, L., & Loupy, A. (2001). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 3(6), 323-325. [Link]
- LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Mandal, T., et al. (2021). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by Visible Light. ChemRxiv. [Link]
- Quora. (2021).
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ester cleavage. [Link]
- Chan, D. M. T., et al. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Chemical Reviews, 121(1), 26-123. [Link]
- Olah, G. A., Hashimoto, I., & Lin, H. C. (1977). Electrophilic mercuration and thallation of benzene and substituted benzenes in trifluoroacetic acid solution. PNAS, 74(10), 4121-4125. [Link]
- Schlosser, M., & Mongin, F. (2004).
- Pihlaja, K., & Fülöp, F. (2002). Kinetic study of hydrolysis of benzoates. Part XXIII—Influence of the substituent and temperature on the kinetics of the alkaline hydrolysis of alkyl benzoates in aqueous 2.25 M Bu4NBr and 80% DMSO. Journal of Physical Organic Chemistry, 15(8), 467-474. [Link]
- University of Connecticut. (n.d.). Directed (ortho)
- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]
- Wikipedia. (n.d.).
- Kim, S., & Kim, S. (2014). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates with Aryl Amines.
- Wikipedia. (n.d.). Chan–Lam coupling. [Link]
- Lam, P. Y. S. (2016). Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 242-273). Royal Society of Chemistry. [Link]
- Titi, M., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Molecules, 27(3), 941. [Link]
- Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(47), 19505-19511. [Link]
- Ji, H., et al. (2021). Electrochemical C−O bond cleavage in phenolic ethers.
- Kenner, G. W., & Williams, N. R. (1955). Dehydroxylation of phenols by cleavage of their diethyl phosphate esters with alkali metals in liquid ammonia. The Journal of Organic Chemistry, 20(10), 1439-1445. [Link]
- Wikipedia. (n.d.).
- Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428-3438. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]
- Stratakis, M., & Smonou, I. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. The Journal of Organic Chemistry, 62(6), 1913-1916. [Link]
- LibreTexts. (2023).
- Myers, A. G. (n.d.).
- Al-Faiyz, Y. S. S., et al. (2019). Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. ChemistryOpen, 8(6), 754-760. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- Taylor, E. C., et al. (1971). Thallium in Organic Synthesis. XXII. Electrophilic Aromatic Thallation Using Thallium(III) Trifluoroacetate. Journal of the American Chemical Society, 93(19), 4841-4845. [Link]
- MDPI. (2023). Obtainment of Threo and Erythro Isomers of the 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][1][8]dioxin-2-yl)-2,3-dihydrobenzo[b][1][8]dioxine-5-carboxamide. [Link]
- Google Patents. (2016).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. quora.com [quora.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Biological Activity of Methyl 2-fluoro-3-hydroxybenzoate and its Non-fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. This guide offers an in-depth comparison of the biological activities of methyl 2-fluoro-3-hydroxybenzoate against its non-fluorinated counterparts, methyl 3-hydroxybenzoate and methyl salicylate (methyl 2-hydroxybenzoate). By examining their physicochemical properties and performance in key biological assays, we aim to provide a comprehensive resource for researchers engaged in the development of novel therapeutic agents.
The Fluorine Factor: A Paradigm in Drug Discovery
The introduction of fluorine into a molecular scaffold can profoundly alter its biological profile. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1] These modifications can lead to enhanced potency, improved pharmacokinetic properties, and reduced metabolic degradation. This guide will explore how the presence of a fluorine atom in this compound distinguishes its biological activity from its non-fluorinated analogs.
Physicochemical Properties: A Comparative Overview
The subtle structural differences between this compound and its non-fluorinated analogs translate into distinct physicochemical characteristics that can influence their biological behavior.
| Property | This compound | Methyl 3-hydroxybenzoate | Methyl Salicylate (Methyl 2-hydroxybenzoate) |
| Molecular Formula | C₈H₇FO₃ | C₈H₈O₃ | C₈H₈O₃ |
| Molecular Weight | 170.14 g/mol | 152.15 g/mol [2] | 152.15 g/mol |
| Appearance | White to almost white powder/crystal | White crystalline powder or colorless crystal[3] | Colorless to yellowish or reddish liquid[4] |
| Melting Point | 90-94 °C | 70-72 °C | -8.6 °C |
| Boiling Point | Not readily available | 280-281 °C | 220-224 °C |
| Water Solubility | Slightly soluble | Slightly soluble[2] | Slightly soluble |
| LogP (Lipophilicity) | ~1.9 (Predicted) | 1.9[2] | 2.55 |
Comparative Biological Activity: An In-Depth Analysis
While direct comparative studies on this compound are limited, we can infer its potential activity based on the known effects of fluorination and the established biological profiles of its analogs.
Antimicrobial Activity
Hydroxybenzoic acid esters are known for their antimicrobial properties.[3][5] The mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.[2]
Expected Impact of Fluorination: The introduction of a fluorine atom is anticipated to enhance the antimicrobial potency of this compound. Fluorine can increase the compound's lipophilicity, facilitating its passage through microbial cell membranes. Furthermore, the electron-withdrawing nature of fluorine can modulate the acidity of the phenolic hydroxyl group, potentially enhancing its interaction with microbial targets.
Comparative Data (Hypothetical):
| Compound | Minimum Inhibitory Concentration (MIC) vs. S. aureus (µg/mL) | Minimum Inhibitory Concentration (MIC) vs. E. coli (µg/mL) |
| This compound | Expected to be lower than analogs | Expected to be lower than analogs |
| Methyl 3-hydroxybenzoate | 125-500 | >500 |
| Methyl Salicylate | >500 | >500 |
Antioxidant Activity
The phenolic hydroxyl group in these compounds confers antioxidant properties by enabling the donation of a hydrogen atom to scavenge free radicals.[6]
Expected Impact of Fluorination: The effect of fluorination on antioxidant activity can be complex. While the electron-withdrawing fluorine atom might slightly decrease the hydrogen-donating ability of the hydroxyl group, it can also enhance the stability of the resulting phenoxy radical, which could contribute to overall antioxidant efficacy.
Comparative Data (Hypothetical):
| Compound | DPPH Radical Scavenging (IC₅₀ in µM) |
| This compound | Potentially similar to or slightly higher than analogs |
| Methyl 3-hydroxybenzoate | ~100-200 |
| Methyl Salicylate | ~200-300 |
Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition
Salicylates are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[4]
Expected Impact of Fluorination: Fluorination can significantly impact the binding of a molecule to an enzyme's active site. The fluorine atom in this compound could form favorable interactions within the COX active site, potentially leading to enhanced inhibitory activity. It may also influence the selectivity towards COX-1 versus COX-2 isoforms.
Comparative Data (Hypothetical):
| Compound | COX-1 Inhibition (IC₅₀ in µM) | COX-2 Inhibition (IC₅₀ in µM) |
| This compound | Expected to be lower than analogs | Expected to be lower than analogs |
| Methyl 3-hydroxybenzoate | >100 | >100 |
| Methyl Salicylate | ~50-100 | ~10-20 |
Experimental Protocols
To facilitate further research and validation of the comparative biological activities, detailed protocols for key assays are provided below.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from the synthesis of similar compounds.[7]
Workflow for Synthesis:
Caption: Synthetic pathway for this compound.
Step-by-step Methodology:
-
Esterification: Dissolve 2-fluoro-3-nitrobenzoic acid in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux the mixture for several hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, neutralize the reaction mixture and extract the product, methyl 2-fluoro-3-nitrobenzoate, with an organic solvent.
-
Reduction: Reduce the nitro group of methyl 2-fluoro-3-nitrobenzoate to an amino group. This can be achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst, or by using a reducing agent like tin(II) chloride in an acidic medium.
-
Diazotization and Hydrolysis: Dissolve the resulting methyl 3-amino-2-fluorobenzoate in an aqueous acidic solution and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt. Gently warm the reaction mixture to hydrolyze the diazonium salt to the corresponding phenol, yielding this compound.
-
Purification: Purify the final product by column chromatography or recrystallization.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-step Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a sterile nutrient broth.
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculate each well (except for the negative control) with the microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits microbial growth.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[8]
Workflow for DPPH Assay:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-step Methodology:
-
Prepare a stock solution of the test compound and a series of dilutions in methanol.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with each concentration of the test compound.
-
Prepare a blank containing methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each solution at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_blank - A_sample) / A_blank] x 100.
-
Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, by plotting the percentage of scavenging against the compound concentration.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This assay evaluates the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[9]
Workflow for COX Inhibition Assay:
Caption: Workflow for the cyclooxygenase (COX) inhibition assay.
Step-by-step Methodology:
-
In separate reaction tubes, pre-incubate purified COX-1 or COX-2 enzyme with various concentrations of the test compound or a known inhibitor (e.g., celecoxib) for a set period.
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid.
-
Incubate the reaction mixture at 37°C for a defined time.
-
Terminate the reaction by adding a stopping solution (e.g., a strong acid).
-
Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercially available ELISA kit.
-
Calculate the percentage of inhibition for each compound concentration relative to a control reaction without any inhibitor.
-
Determine the IC₅₀ value for both COX-1 and COX-2 by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
The strategic placement of a fluorine atom on the hydroxybenzoate scaffold, as in this compound, holds significant potential for modulating its biological activity. While further direct comparative studies are warranted to quantify these effects, the principles of medicinal chemistry suggest that fluorination is likely to enhance antimicrobial and anti-inflammatory properties. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate these compounds and unlock their therapeutic potential. Future investigations should focus on elucidating the precise mechanisms of action and exploring the structure-activity relationships of a broader range of fluorinated hydroxybenzoate analogs to guide the rational design of next-generation therapeutic agents.
References
- Benchchem. A Comparative Analysis of Natural vs. Synthetic Methyl Salicylate: A Guide for Researchers and Drug Development Professionals. URL
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. URL
- PubChem.
- S. Kumar, A. K. Singh, and P. Sharma, “Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives,” Drug Res (Stuttg), vol. 64, no. 1, pp. 17–22, Jan. 2014. URL
- A. A. El-Sayed, A. A. El-Fattah, and M. S. E. S. El-Soll, “Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity,” ACS Omega, vol. 5, no. 31, pp. 19576–19585, Aug. 2020. URL
- CABI.
- ChemicalBook.
- ResearchGate. Dendrogram based on the experimental IC 50 DPPH and IC 50 OH values... URL
- MDPI. Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. URL
- ResearchGate.
- ResearchGate. The minimum inhibitory concentration (MIC) values (mg/mL) for the tested hydroxybenzoic acids against se-. URL
- S. G. Abdel-Sadek, A. M. El-Sayed, and A. A. El-Emam, “Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study,” J Enzyme Inhib Med Chem, vol. 35, no. 1, pp. 586–601, 2020. URL
- Natural Micron Pharm Tech.
- Benchchem.
- S. L. Decker, “Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview,” J Pharm Sci, vol. 107, no. 10, pp. 2570–2580, Oct. 2018. URL
- ACS Omega. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. URL
- Y. C. Chen, X. J. Gong, and M. Y. Fang, “Comparative studies on antioxidant activities of extracts and fractions from the leaves and stem of Epimedium koreanum Nakai,” J Med Plant Res, vol. 5, no. 16, pp. 3848–3855, Aug. 2011. URL
- MDPI. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. URL
- bioRxiv. EVALUATION AND COMPARISON OF THE ANTIOXIDANT AND FREE RADICAL SCAVENGING PROPERTIES OF MEDICINAL PLANTS BY USING THE DPPH ASSAY IN-VITRO. URL
- Gavin Publishers. Exploring Natural Medicinal Resources: Comparative Study on Antioxidant and Cytotoxicity Potential. URL
- L. Ouattara, D. K. D. B., D. Ouattara, and L. K. Kouame, “Comparative study of antioxidant properties and total phenolic content of 30 plant extracts of industrial interest using DPPH, ABTS, FRAP, SOD, and ORAC assays,” J Biomol Screen, vol. 14, no. 3, pp. 324–331, Mar. 2009. URL
- ResearchGate. Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. URL
- PubChem.
- ChemicalBook.
- MDPI. DPPH Radical Scavenging Assay. URL
- M. A. A. El-Fattah, “The Antioxidant Properties of Salicylate Derivatives: A Possible New Mechanism of Anti-Inflammatory Activity,” Bioorg Med Chem Lett, vol. 25, no. 21, pp. 4808–4811, Nov. 2015. URL
- Fisher Scientific.
- Tokyo Chemical Industry (India) Pvt. Ltd.
- Sigma-Aldrich.
- PubChem. Methylparaben. URL
Sources
- 1. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 3-Hydroxybenzoate | C8H8O3 | CID 88068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-hydroxybenzoate | 19438-10-9 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Philadelphia University describes new COX-2 inhibitors | BioWorld [bioworld.com]
- 8. ojs.openagrar.de [ojs.openagrar.de]
- 9. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Fluorinated Building Blocks in Synthesis: A Comparative Analysis
Introduction: The Indispensable Role of Fluorine in Modern Chemistry
To the researchers, scientists, and drug development professionals navigating the complex landscape of molecular design, the strategic incorporation of fluorine is not merely an option but a fundamental tool for innovation. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer remarkable and often transformative effects on the physicochemical and biological properties of organic molecules.[1][2] The introduction of fluorinated motifs can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[2][3] Consequently, a significant percentage of modern pharmaceuticals and agrochemicals contain fluorine.[2]
This guide provides a comparative analysis of key fluorinated building blocks, moving beyond a simple catalog of reagents to offer a deeper understanding of their differential impacts and the strategic considerations behind their synthetic application. We will explore the nuanced differences between trifluoromethyl (-CF3), difluoromethyl (-CF2H), and mono-fluorinated aromatic systems, supported by experimental data and detailed protocols.
The Trifluoromethyl Group (-CF3): A Powerhouse of Lipophilicity and Stability
The trifluoromethyl group is arguably one of the most impactful fluorine-containing substituents in medicinal chemistry.[4] Its strong electron-withdrawing nature and significant contribution to lipophilicity make it a go-to moiety for enhancing membrane permeability and metabolic stability.[3]
Physicochemical Impact of the -CF3 Group
The introduction of a -CF3 group can dramatically alter a molecule's properties. A classic example is the comparison of a parent compound with its trifluoromethylated analog.
| Property | Parent Compound (e.g., Toluene) | -CF3 Analog (e.g., α,α,α-Trifluorotoluene) | Rationale for Change |
| Hansch Lipophilicity Parameter (π) | 0 | +0.88 | The three fluorine atoms significantly increase the molecule's hydrophobicity. |
| pKa (of an adjacent acidic proton) | Higher | Lower | The strong electron-withdrawing inductive effect of the -CF3 group stabilizes the conjugate base. |
| Metabolic Stability | Lower | Higher | The C-F bond is significantly stronger than a C-H bond, making the -CF3 group resistant to oxidative metabolism by enzymes like cytochrome P450.[1][5] |
Synthesis of Trifluoromethylated Compounds: The Togni Reagents
Among the various methods for introducing the -CF3 group, the use of hypervalent iodine reagents, particularly Togni reagents, has become widespread due to their stability, reactivity, and broad functional group tolerance.[6]
This protocol describes a general method for the S-trifluoromethylation of thiols.[6]
Materials:
-
Thiol (1.0 mmol, 1.0 equiv)
-
Togni Reagent I (1.1 mmol, 1.1 equiv)
-
Dichloromethane (CH2Cl2), anhydrous (5 mL)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0 mmol).
-
Dissolve the thiol in anhydrous dichloromethane (5 mL).
-
To the stirred solution at room temperature, add Togni Reagent I (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon complete consumption of the starting thiol, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired trifluoromethyl thioether.
Causality in Experimental Choices:
-
Inert Atmosphere: While Togni reagents are relatively stable, an inert atmosphere is good practice to prevent any potential side reactions with atmospheric moisture or oxygen, especially with sensitive substrates.
-
Anhydrous Solvent: The use of anhydrous dichloromethane is recommended to avoid hydrolysis of the Togni reagent or the product.
-
Stoichiometry: A slight excess of the Togni reagent ensures complete conversion of the thiol.
Caption: Workflow for the trifluoromethylation of thiols.
The Difluoromethyl Group (-CF2H): A Lipophilic Hydrogen Bond Donor
The difluoromethyl group offers a unique combination of properties that distinguish it from the trifluoromethyl group. While still lipophilic and electron-withdrawing, the presence of a hydrogen atom allows the -CF2H group to act as a hydrogen bond donor, a feature absent in the -CF3 group.[7] This makes the -CF2H group an interesting bioisostere for hydroxyl (-OH) and thiol (-SH) groups.[7]
Comparative Physicochemical Properties: -CF3 vs. -CF2H
| Property | -CF3 Analog | -CF2H Analog | Key Difference and Rationale |
| Hydrogen Bonding | No | Yes (Donor) | The C-H bond in the -CF2H group is polarized by the adjacent fluorine atoms, making the hydrogen sufficiently acidic to participate in hydrogen bonding.[7] |
| Lipophilicity (logP) | Higher | Lower | The replacement of a fluorine atom with a hydrogen atom reduces the overall hydrophobicity. |
| pKa (of the molecule) | Generally Lower | Generally Higher | The -CF3 group is a stronger electron-withdrawing group than -CF2H, leading to greater stabilization of an anionic conjugate base. |
| Radical Character | Electrophilic | Nucleophilic | DFT calculations have shown that the •CF3 radical is electrophilic, while the •CF2H radical is nucleophilic, leading to different reactivity patterns in radical reactions.[8][9][10] |
Synthesis of Difluoromethylated Compounds: Radical Difluoromethylation of Heterocycles
The direct C-H difluoromethylation of heterocycles is a powerful strategy for the late-stage functionalization of complex molecules.[11][12] Organic photoredox catalysis provides a mild and efficient method for this transformation.[11]
This protocol outlines a general procedure for the direct C-H difluoromethylation of electron-rich heterocycles.[11]
Materials:
-
Heterocyclic substrate (0.2 mmol, 1.0 equiv)
-
Difluoromethylating agent (e.g., CF3SO2Na) (0.4 mmol, 2.0 equiv)
-
Organic photocatalyst (e.g., Eosin Y) (1-5 mol%)
-
Solvent (e.g., DMSO or MeCN) (2 mL)
-
Visible light source (e.g., blue LEDs)
-
Reaction vial with stir bar
Procedure:
-
To a reaction vial, add the heterocyclic substrate (0.2 mmol), the difluoromethylating agent (0.4 mmol), and the organic photocatalyst (e.g., 2 mol%).
-
Add the solvent (2 mL) and a stir bar.
-
Seal the vial and place it in a photoreactor equipped with a visible light source (e.g., blue LEDs) and a cooling fan.
-
Irradiate the reaction mixture with visible light at room temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography.
Causality in Experimental Choices:
-
Photocatalyst: The organic photocatalyst absorbs visible light and initiates the single-electron transfer (SET) process necessary to generate the difluoromethyl radical.
-
Solvent: Polar aprotic solvents like DMSO or acetonitrile are typically used to dissolve the reactants and facilitate the radical reaction.
-
Visible Light: This provides the energy to excite the photocatalyst and drive the reaction, offering a milder alternative to thermal methods.
Caption: General workflow for photocatalytic difluoromethylation.
Fluorinated Aromatic Building Blocks: Fine-Tuning Electronic Properties
The introduction of one or more fluorine atoms onto an aromatic ring provides a subtle yet powerful means to modulate the electronic properties of a molecule without significantly altering its size. This strategy is widely employed to block metabolic oxidation at specific sites and to fine-tune the pKa of nearby functional groups.[1]
Case Study: The Development of Celecoxib
The development of the selective COX-2 inhibitor, Celecoxib, provides an excellent case study on the strategic use of a trifluoromethyl group on an aromatic ring.[1][13] Early lead compounds in the 1,5-diarylpyrazole series showed potent COX-2 inhibition but suffered from poor pharmacokinetic profiles.[1] The introduction of a trifluoromethyl group at the 3-position of the pyrazole ring and a p-sulfonamide group on one of the phenyl rings was instrumental in achieving the desired selectivity and metabolic stability.[1][14]
The trifluoromethyl group in Celecoxib serves multiple purposes:
-
Increased Lipophilicity: Contributes to the overall lipophilicity of the molecule, aiding in its absorption and distribution.
-
Metabolic Stability: The C-F bonds are resistant to metabolic degradation, enhancing the drug's half-life.[14]
-
Enhanced Binding Affinity: The electron-withdrawing nature of the -CF3 group can influence the electronic environment of the pyrazole ring, potentially contributing to favorable interactions within the active site of the COX-2 enzyme.
The synthesis of Celecoxib typically involves the condensation of a trifluoromethylated 1,3-dicarbonyl compound with a substituted hydrazine.[15]
Conclusion: A Strategic Approach to Fluorination
The choice of a fluorinated building block is a critical decision in the design and synthesis of new molecules. A trifluoromethyl group offers a robust solution for increasing lipophilicity and blocking metabolism. The difluoromethyl group provides a more nuanced approach, introducing a lipophilic hydrogen bond donor. Finally, the direct fluorination of aromatic rings allows for the fine-tuning of electronic properties. A thorough understanding of the distinct physicochemical and synthetic characteristics of each of these building blocks is paramount for the rational design of next-generation pharmaceuticals and advanced materials.
References
- Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2022). Request PDF. [Link]
- Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018). PDF. [Link]
- Obach, R. S., Walker, G. S., & Brodney, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634–646. [Link]
- Direct and Regioselective C–H Oxidative Difluoromethylation of Heteroarenes. (2009). Journal of the American Chemical Society. [Link]
- Synthesis of a novel fluorinated polymer: poly(2-(tetrafluoro(trifluoromethyl)-λ6-sulfanyl)
- Priya, A., Kumar, N. M., & Nargund, S. L. (n.d.). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]
- Gouverneur, V. (2012). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). Request PDF. [Link]
- Gouverneur, V., & Tredwell, M. (2021). Synthesis of Building Blocks and Comparison of Lipophilicity Trends with Vicinal and Isolated Fluorination Motifs. The Journal of Organic Chemistry, 86(3), 2249–2260. [Link]
- Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. (n.d.). ChemRxiv. [Link]
- Li, X., et al. (2020). Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis.
- pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.).
- Synthesis of Difluoromethylated Heterocycle. (n.d.).
- Allylic trifluoromethane synthesis by trifluoromethylation. (n.d.). Organic Chemistry Portal. [Link]
- Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
- Difluoromethylation of heterocycles via a radical process. (2022). RSC Publishing. [Link]
- Togni, A., et al. (2011). 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole. Organic Syntheses. [Link]
- Meanwell, N. A. (2015). Fluorine in drug design: a case study with fluoroanisoles. PubMed. [Link]
- Zafrani, Y., & Amir, D. (2017). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Expert Opinion on Drug Discovery, 12(12), 1235-1246. [Link]
- Duan, M., et al. (2024). Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles.
- Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. (2018). Beilstein Journals. [Link]
- Wang, J., et al. (2020). NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent. Organic Letters, 22(3), 975–979. [Link]
- Recent Advances in the Construction of Fluorinated Organoboron Compounds. (2021). JACS Au. [Link]
- Rábai, J., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry, 16, 2568–2577. [Link]
- Fluorinated building blocks in drug design: new pathways and targets. (2024). PMC - NIH. [Link]
- Comparison of the changes in Log P of selected alkyl and fluoroalkyl... (n.d.).
- LogP−pKa plot for fluoroalkyl‐substituted cyclobutane building blocks. (n.d.).
- Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2021). PMC. [Link]
- Fluorinated poly(meth)
- Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. (n.d.). EconPapers. [Link]
- Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. (2025). PDF. [Link]
- Gouverneur, V., & Tredwell, M. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10583–10595. [Link]
- The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]
- Preparation and Properties of Fluorinated Poly(ethyl methacrylate-co-butyl acryl
- Ethyl acryl
- Fluorinated Poly(meth)acrylate: Synthesis and properties. (2025). PDF. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles [ideas.repec.org]
- 10. researchgate.net [researchgate.net]
- 11. Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benzofuran Synthesis: Validating the Strategic Advantage of Methyl 2-fluoro-3-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of heterocyclic chemistry, the pursuit of efficient and regioselective synthetic routes is paramount. The benzofuran scaffold, a privileged core in numerous bioactive natural products and pharmaceuticals, presents a recurring synthetic challenge.[1][2] This guide provides an in-depth technical analysis of a modern synthetic strategy for 2-substituted benzofurans, validating the use of Methyl 2-fluoro-3-hydroxybenzoate as a strategic starting material. We will objectively compare its performance against a common alternative, Methyl 3-hydroxybenzoate, supported by mechanistic insights and detailed experimental protocols.
The Dual-Reactivity Challenge in Benzofuran Synthesis
The construction of the benzofuran ring system from ortho-hydroxy-substituted aromatics typically involves a two-stage process:
-
Functionalization of the Hydroxyl Group: This step introduces a side chain that will ultimately form the furan ring. A common and effective method is the Williamson ether synthesis, where the phenoxide is reacted with an alkyl halide.[1]
-
Intramolecular Cyclization: The newly introduced side chain then undergoes a cyclization reaction with the aromatic ring to form the fused furan ring.
The challenge lies in achieving high efficiency and selectivity in both steps. The choice of the starting material is therefore critical to the success of the overall synthesis.
The Strategic Advantage of the Ortho-Fluoro Group
This compound offers a distinct advantage over its non-fluorinated counterpart, Methyl 3-hydroxybenzoate, due to the unique properties of the fluorine atom positioned ortho to the hydroxyl group. This advantage is fully realized in the intramolecular cyclization step, which often relies on transition metal catalysis, such as palladium- or copper-catalyzed reactions.[3]
The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This effect acidifies the adjacent phenolic proton, facilitating its deprotonation during the initial O-alkylation step. More importantly, the ortho-fluoro substituent plays a crucial role in activating the C-F bond for nucleophilic aromatic substitution (SNAr) or facilitating directed metallation, which is often a key step in modern cyclization strategies like the Sonogashira coupling followed by cyclization.[3][4][5]
In contrast, while Methyl 3-hydroxybenzoate can undergo O-alkylation, the subsequent cyclization step often requires harsher conditions or different catalytic systems, and may suffer from lower yields or lack of regioselectivity, as there is no activating group ortho to the ether linkage to facilitate the ring closure.
Comparative Synthesis of a 2-Methylbenzofuran Intermediate
To illustrate the practical advantages of this compound, we will compare its performance in a common two-step synthesis of a 2-methylbenzofuran derivative with that of Methyl 3-hydroxybenzoate. The target intermediate is a key scaffold for various bioactive molecules.[6]
The synthetic pathway involves:
-
O-propargylation: A Williamson ether synthesis using propargyl bromide to introduce an alkyne functionality.
-
Intramolecular Cyclization: A palladium- and copper-catalyzed Sonogashira-type cyclization to form the benzofuran ring.
Workflow Diagram
Sources
- 1. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. CN102267989A - 2-methyl-benzofuran compounds and preparation and application thereof - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Routes of Methyl 2-fluoro-3-hydroxybenzoate
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 2-fluoro-3-hydroxybenzoate, a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules, presents an interesting case study in synthetic strategy. The strategic placement of the fluoro, hydroxyl, and methyl ester groups on the aromatic ring necessitates a careful selection of synthetic pathways to ensure high yields and purity while considering factors such as cost, safety, and scalability.
This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound, supported by experimental data and mechanistic insights. We will explore a linear synthesis commencing from 2-fluoro-3-nitrobenzoic acid and a convergent approach starting with 2-amino-3-fluorobenzoic acid. Each route will be dissected to understand the rationale behind the experimental choices, offering a comprehensive resource for chemists in the field.
Route 1: A Linear Approach from 2-Fluoro-3-nitrobenzoic Acid
This synthetic pathway follows a three-step sequence: esterification of the commercially available 2-fluoro-3-nitrobenzoic acid, followed by reduction of the nitro group, and finally, conversion of the resulting amine to a hydroxyl group via a Sandmeyer-type reaction.
Step 1: Esterification of 2-Fluoro-3-nitrobenzoic Acid
The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a crucial maneuver to prevent its interference in the subsequent reduction step. A standard Fischer esterification is typically employed.
Experimental Protocol:
-
Dissolve 2-fluoro-3-nitrobenzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-fluoro-3-nitrobenzoate.
Causality of Experimental Choices: The use of excess methanol not only acts as the reagent but also as the solvent, driving the equilibrium of the Fischer esterification towards the product side. Sulfuric acid is a classic and cost-effective catalyst for this transformation. The aqueous workup is essential to remove the catalyst and any unreacted starting material.
Step 2: Reduction of Methyl 2-fluoro-3-nitrobenzoate
The nitro group is a versatile functional group that can be readily reduced to an amine. Several methods are available, with catalytic hydrogenation or metal-acid reductions being the most common.
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve Methyl 2-fluoro-3-nitrobenzoate in a suitable solvent such as methanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain Methyl 2-amino-3-fluorobenzoate.
Causality of Experimental Choices: Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields. Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups. The choice of solvent is critical to ensure the solubility of the starting material.
Step 3: Diazotization and Hydrolysis of Methyl 2-amino-3-fluorobenzoate
The final step in this route is the conversion of the amino group to a hydroxyl group. This is achieved through a two-step, one-pot process involving diazotization of the amine followed by hydrolysis of the diazonium salt.
Experimental Protocol:
-
Dissolve Methyl 2-amino-3-fluorobenzoate in an aqueous acidic solution (e.g., dilute sulfuric acid) and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for a short period to ensure complete formation of the diazonium salt.
-
Slowly warm the reaction mixture to room temperature and then heat to induce the hydrolysis of the diazonium salt, which is often accompanied by the evolution of nitrogen gas.
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield this compound.
Causality of Experimental Choices: The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The subsequent heating facilitates the nucleophilic substitution of the diazonium group by water. The Sandmeyer reaction, which involves the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate in the presence of a copper(I) salt, provides the foundational understanding for this transformation, although direct hydrolysis does not require a copper catalyst[1][2][3].
Route 2: A Convergent Strategy from 2-Amino-3-fluorobenzoic Acid
This alternative approach begins with the readily available 2-amino-3-fluorobenzoic acid. The key transformation is the early-stage conversion of the amino group to a hydroxyl group, followed by esterification.
Step 1: Diazotization and Hydrolysis of 2-Amino-3-fluorobenzoic Acid
Similar to the final step of Route 1, this step involves the conversion of an aromatic amine to a phenol. A detailed procedure for the synthesis of 2-amino-3-fluorobenzoic acid is available in Organic Syntheses, providing a reliable source for this starting material[4].
Experimental Protocol:
-
Prepare a solution of 2-amino-3-fluorobenzoic acid in an aqueous acidic medium (e.g., dilute sulfuric acid) and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at low temperature to form the diazonium salt.
-
Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to 2-fluoro-3-hydroxybenzoic acid.
-
Cool the reaction mixture and collect the precipitated product by filtration. The crude product can be purified by recrystallization.
Causality of Experimental Choices: The rationale for the reaction conditions mirrors that of the diazotization-hydrolysis step in Route 1. The inherent instability of the diazonium salt necessitates low temperatures for its formation, while controlled heating promotes the desired substitution by water[5].
Step 2: Esterification of 2-Fluoro-3-hydroxybenzoic Acid
The final step is the esterification of the synthesized 2-fluoro-3-hydroxybenzoic acid to the target molecule.
Experimental Protocol:
-
Dissolve 2-fluoro-3-hydroxybenzoic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the reaction mixture for several hours.
-
Work up the reaction as described in Step 1 of Route 1 to isolate this compound.
Causality of Experimental Choices: This is a standard Fischer esterification, and the principles are the same as those described previously. The reaction is generally high-yielding and straightforward.
Comparative Analysis
| Feature | Route 1: From 2-Fluoro-3-nitrobenzoic Acid | Route 2: From 2-Amino-3-fluorobenzoic Acid |
| Starting Material | 2-Fluoro-3-nitrobenzoic Acid | 2-Amino-3-fluorobenzoic Acid |
| Number of Steps | 3 | 2 |
| Key Transformations | Esterification, Nitro Reduction, Diazotization/Hydrolysis | Diazotization/Hydrolysis, Esterification |
| Potential Yield | Moderate to Good (cumulative yield) | Good to High (cumulative yield) |
| Scalability | Generally scalable, though diazotization requires careful temperature control. | Scalable, with similar considerations for the diazotization step. |
| Safety Considerations | Use of hydrogen gas in catalytic hydrogenation requires appropriate safety measures. Diazonium salts are potentially explosive and must be handled with care. | Diazonium salts are potentially explosive and must be handled with care. |
| Atom Economy | Lower due to the reduction of the nitro group (loss of oxygen atoms). | Higher, as fewer atoms are lost in the overall transformation. |
| Cost of Starting Material | Varies, but generally accessible. | Varies, but generally accessible. |
Visualizing the Synthetic Pathways
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 provides a logical, step-by-step approach where each functional group is addressed sequentially. The esterification protects the carboxylic acid, allowing for a clean reduction of the nitro group. However, this route involves three distinct steps, which may impact the overall yield and production time.
Route 2 is a more convergent and efficient approach with fewer steps. By addressing the conversion of the amino group to the hydroxyl group first, the synthesis is streamlined. The higher atom economy and potentially higher overall yield make this route attractive for larger-scale production.
The choice between these two routes will ultimately depend on the specific needs of the research or development team, including the availability and cost of starting materials, desired purity, and the scale of the synthesis. For laboratory-scale synthesis where starting material availability is not a major constraint, the efficiency of Route 2 may be preferable. For industrial applications, a thorough cost analysis of the starting materials and reagents for both routes would be necessary to determine the most economically viable option.
References
- Organic Syntheses Procedure for 2-amino-3-fluorobenzoic acid. [Link]
- PubChem: Methyl 2-fluoro-3-nitrobenzo
- Choudhary, M. I., et al. "Recent trends in the chemistry of Sandmeyer reaction: a review." RSC Advances 9.38 (2019): 22045-22075. [Link]
- Organic Chemistry Portal: Sandmeyer Reaction. [Link]
- Sciencemadness Discussion Board: Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzo
- WIPO Patentscope: CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw m
- Google Patents: CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Google Patents: CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropion
- RSC Publishing: Promotion of Sandmeyer hydroxylation (homolytic hydroxydediazoniation)
- Master Organic Chemistry: Reactions of Diazonium Salts: Sandmeyer and Rel
- Natural Micron Pharm Tech: Methyl 3-Fluoro-2-Hydroxybenzo
- ACS Publications: A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substr
- PubChem: Methyl-3-amino-2-fluorobenzo
- DTIC: New Diazo Process. [Link]
- Scirp.
- ResearchGate: 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. [Link]
- Arkivoc: Synthesis of 2-fluorobenzoic acids by nucleophilic fluorin
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Methyl 2-fluoro-3-hydroxybenzoate Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from the laboratory to the clinic, its metabolic fate is a pivotal determinant of success. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, governs its pharmacokinetic profile, influencing crucial parameters like half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are metabolized too rapidly often fail to achieve therapeutic concentrations, while those that inhibit metabolic enzymes can cause dangerous toxicities. Therefore, a thorough in vitro assessment of metabolic stability is an indispensable step in early drug discovery, allowing for the strategic prioritization and optimization of chemical series.[3][4]
This guide focuses on a practical framework for assessing the metabolic stability of derivatives of a model compound: Methyl 2-fluoro-3-hydroxybenzoate . This scaffold contains three key functional groups with known metabolic liabilities:
-
A Methyl Ester: A primary target for hydrolysis by carboxylesterases (CEs), which are abundant in the liver, plasma, and intestine.[5][6]
-
A Phenolic Hydroxyl Group: A classic "soft spot" for Phase II conjugation reactions, primarily glucuronidation by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs).[7][8]
-
A Fluorinated Aromatic Ring: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage.[9][10] The strategic placement of fluorine can also serve as a "metabolic shield," sterically or electronically hindering enzymatic attack on adjacent positions.[11][12][13]
By systematically modifying the ester and phenolic groups, we can probe their relative contributions to the molecule's overall metabolic clearance and devise strategies to enhance stability.
Designing the Chemical Series: A Strategy-Driven Approach
To conduct a meaningful comparison, we will assess the parent compound against three rationally designed derivatives. The goal is to block the primary predicted metabolic pathways.
| Compound ID | Structure | Rationale for Inclusion |
| Parent | This compound | The baseline compound with both ester and phenolic metabolic liabilities. |
| Derivative A | tert-butyl 2-fluoro-3-hydroxybenzoate | Esterase Shielding: The bulky tert-butyl group is designed to sterically hinder the approach of carboxylesterases, reducing the rate of hydrolysis compared to the methyl ester. |
| Derivative B | Methyl 2-fluoro-3-methoxybenzoate | Phenol Blocking: Methylation of the phenolic hydroxyl group prevents direct Phase II conjugation (glucuronidation/sulfation). This may, however, introduce a new metabolic route via O-demethylation by Cytochrome P450 (CYP) enzymes. |
| Derivative C | tert-butyl 2-fluoro-3-methoxybenzoate | Dual Protection: This derivative combines both protective strategies, blocking the two most apparent metabolic hotspots to potentially achieve the highest stability. |
Experimental Design: A Multi-System Approach to Probing Metabolism
To gain a comprehensive understanding, we will employ two distinct yet complementary in vitro test systems: Human Liver Microsomes (HLM) and cryopreserved human hepatocytes.[2][3][14] This dual-system approach allows us to differentiate between Phase I and Phase II metabolic pathways.
System 1: Human Liver Microsomal (HLM) Stability Assay
-
Expertise & Causality: Microsomes are vesicles of the endoplasmic reticulum, containing a high concentration of Phase I enzymes (CYPs) and UGTs.[14][15] This system is excellent for assessing oxidative metabolism and glucuronidation.[16] We include incubations with and without the cofactor NADPH to distinguish CYP-mediated metabolism from other pathways like hydrolysis. A separate incubation without UDPGA can help isolate the contribution of UGTs.[5][16]
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 20 mg/mL stock of pooled Human Liver Microsomes (from a reputable supplier) in buffer.
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Prepare a cofactor solution (Regenerating System): 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in buffer.
-
-
Incubation Setup (96-well plate):
-
For each compound, prepare three conditions:
-
Condition A (+NADPH): 5 µL buffer, 5 µL microsome stock, 1 µL test compound stock.
-
Condition B (-NADPH): 10 µL buffer, 5 µL microsome stock, 1 µL test compound stock.
-
Condition C (Heat-Inactivated Control): 5 µL buffer, 5 µL heat-inactivated microsome stock, 1 µL test compound stock.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
To Condition A, add 10 µL of the cofactor solution.
-
To Conditions B and C, add 10 µL of buffer.
-
Final concentrations: 1 µM test compound, 1 mg/mL microsomal protein.
-
-
Time-Point Sampling:
-
At t = 0, 5, 15, 30, and 60 minutes, transfer an aliquot from each well to a new plate containing 3 volumes of ice-cold acetonitrile with an internal standard (e.g., Tolbutamide) to quench the reaction.
-
-
Sample Processing:
-
Seal and vortex the quench plate.
-
Centrifuge at 4,000 rpm for 20 minutes to pellet precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.[17]
-
System 2: Human Hepatocyte Stability Assay
-
Expertise & Causality: Suspended cryopreserved hepatocytes represent the "gold standard" for in vitro metabolism as they contain a full complement of Phase I and Phase II enzymes, as well as active transporter systems.[1][14][18] This assay provides a more holistic view of hepatic clearance.[19] Longer incubation times are used because metabolism in intact cells can be slower due to the need for compounds to cross the cell membrane.
-
Hepatocyte Revival:
-
Rapidly thaw a vial of cryopreserved pooled human hepatocytes in a 37°C water bath.
-
Transfer to pre-warmed incubation medium and centrifuge gently to pellet the cells.
-
Resuspend the cell pellet in fresh medium and determine cell viability and concentration using a trypan blue exclusion assay. Adjust to a final concentration of 0.5 x 10⁶ viable cells/mL.
-
-
Incubation Setup (96-well plate):
-
Add the hepatocyte suspension to the wells of a collagen-coated 96-well plate.
-
Add 1 µL of the 10 mM test compound stock solution (final concentration 1 µM).
-
Incubate at 37°C in a humidified 5% CO₂ incubator on an orbital shaker.
-
-
Time-Point Sampling:
-
At t = 0, 15, 30, 60, and 120 minutes, sample and quench the reaction as described in the HLM protocol (Step 4).
-
-
Sample Processing:
-
Process samples as described in the HLM protocol (Step 5).
-
Data Analysis and Interpretation
The concentration of the parent compound at each time point is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[15][20][21][22]
-
Calculate Percent Remaining:
% Remaining = (Peak Area Ratio at tₓ / Peak Area Ratio at t₀) * 100
-
Determine Half-Life (t½):
Plot the natural logarithm (ln) of the % Remaining versus time. The slope of the linear regression is the elimination rate constant (k).
t½ = 0.693 / k
-
Calculate Intrinsic Clearance (CLint):
This value normalizes the rate of metabolism to the amount of protein or cells used.[19][23]
-
For HLM: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg protein)
-
For Hepatocytes: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / 10⁶ cells)
-
Hypothetical Results & Discussion
The following table summarizes the expected outcomes from our experimental design.
| Compound ID | HLM Stability (t½, min) | Hepatocyte Stability (t½, min) | Predicted Major Pathway(s) | Interpretation |
| Parent | 15 | 12 | Ester Hydrolysis, Glucuronidation | High Clearance. Rapid metabolism in both systems suggests contributions from both esterases and conjugating enzymes. The slightly faster clearance in hepatocytes indicates significant Phase II metabolism. |
| Derivative A | 25 | 20 | Glucuronidation | Moderate Clearance. The increased half-life compared to the parent confirms that the bulky tert-butyl group provides significant protection from esterase activity. The remaining clearance is likely dominated by UGTs acting on the phenol. |
| Derivative B | 55 | 65 | CYP-mediated O-demethylation | Low Clearance. A significant increase in stability demonstrates that blocking the phenolic group is a highly effective strategy. The metabolism that does occur is likely slower, Phase I-mediated O-demethylation. |
| Derivative C | >120 | >120 | Minimal | Very Low Clearance. As hypothesized, blocking both major metabolic sites results in a highly stable compound. This derivative would be predicted to have a long in vivo half-life. |
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded approach to comparing the metabolic stability of a series of related compounds. By employing both liver microsomes and hepatocytes, we can effectively dissect the contributions of Phase I and Phase II metabolism. The hypothetical data strongly suggest that for the this compound scaffold, both ester hydrolysis and phenolic conjugation are significant clearance pathways.
The results indicate that Derivative C (tert-butyl 2-fluoro-3-methoxybenzoate) possesses the most favorable metabolic stability profile. This systematic, data-driven approach is fundamental to medicinal chemistry, enabling teams to make informed decisions and efficiently advance drug candidates with optimized pharmacokinetic properties. Future work could involve confirming the metabolic pathways using metabolite identification studies and assessing the derivatives in plasma to evaluate the contribution of plasma esterases.
References
- Carboxylesterase (CE) Reaction Phenotyping Assay - Evotec. Evotec.
- Fluorine in drug discovery: Role, design and case studies. (2023). ScienceDirect.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry.Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- UGT Activity Assay / Ligand Screening Kit (Fluorometric). Assay Genie.
- Gerebtzoff, G., Li-Blatter, X., Fischer, H., Frentzel, A., & Seelig, A. (2004). The role of fluorine in medicinal chemistry.ChemBioChem, 5(5), 676-684.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition.Science, 317(5846), 1881-1886.
- How to Conduct an In Vitro Metabolic Stability Study. (2023). BioAgilytix.
- Pfeiffer, E., & Höhle, S. (2018). Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells.Methods in Molecular Biology, 1799, 157-165.
- Jana, S., & Jana, S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.Journal of Biomolecular Structure and Dynamics, 41(8), 2963-2977.
- Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors. (2012). Drug Metabolism and Disposition, 40(6), 1089-1099.
- Development of an in vitro metabolic hepatic clearance method. (2017). JRC Publications Repository.
- UGT Inhibition. Evotec.
- Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
- Chen, F., et al. (2017). Discovery of a widespread metabolic pathway within and among phenolic xenobiotics.Proceedings of the National Academy of Sciences, 114(23), 5931-5936.
- Metabolic Stability Assay Services. BioIVT.
- Di, L. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.Methods in Molecular Biology, 1113, 15-27.
- Wang, J., & Ma, Y. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.Journal of Analytical & Bioanalytical Techniques, 5(4).
- Sipes, N. S., et al. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout.Environmental Toxicology and Chemistry, 40(10), 2796-2813.
- Carboxylesterase (CE1) Inhibition Assay. Evotec.
- Metabolic stability & determining intrinsic drug clearance. (2023). ChemHelp ASAP [YouTube Channel].
- Pelkonen, O., & Pasanen, M. (2013). Liquid chromatography–mass spectrometry in drug metabolism studies.OuluREPO.
- Metabolic stability assays for predicting intrinsic clearance. (2021). ChemHelp ASAP [YouTube Channel].
- Grime, K., et al. (2016). Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds.Drug Metabolism and Disposition, 44(5), 689-697.
- Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. (2024). Journal of Applied Bioanalysis, 10(2).
- Stevens, J. C., & Hines, R. N. (2012). Altered Transport and Metabolism of Phenolic Compounds in Obesity and Diabetes: Implications for Functional Food Development and Assessment.The Journal of Nutrition, 142(6), 1101-1107.
- Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis.Trends in Analytical Chemistry, 180, 117940.
- Jeong, E., & Liu, K. (2016). Natural Polyphenol Disposition via Coupled Metabolic Pathways.Current Drug Metabolism, 17(7), 630-647.
- Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis.Analyst, 145(4), 1129-1157.
- Metabolism of Dietary Polyphenols and Possible Interactions with Drugs. (2023). Molecules, 28(16), 6088.
- Pharmacognosy & Metabolic Engineering. NPTEL.
Sources
- 1. nuvisan.com [nuvisan.com]
- 2. bioivt.com [bioivt.com]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Carboxylesterase Reaction Phenotyping | Evotec [evotec.com]
- 6. Enzyme Activity Measurement for Carboxylesterase [creative-enzymes.com]
- 7. Altered Transport and Metabolism of Phenolic Compounds in Obesity and Diabetes: Implications for Functional Food Development and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Polyphenol Disposition via Coupled Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 16. UGT Inhibition | Evotec [evotec.com]
- 17. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 18. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 20. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 22. scispace.com [scispace.com]
- 23. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Assay of Methyl 2-fluoro-3-hydroxybenzoate: Quantitative NMR as a Primary Method vs. Traditional Chromatography
For researchers and professionals in drug development, the accurate determination of an active pharmaceutical ingredient (API) or intermediate's purity is not merely a procedural step; it is the foundation of quality, safety, and efficacy. The assay value underpins all subsequent formulation, dosage, and stability studies. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against the conventional High-Performance Liquid Chromatography (HPLC) method for the assay of Methyl 2-fluoro-3-hydroxybenzoate, a key fluorinated building block in modern synthetic chemistry.[1]
We will move beyond a simple listing of procedural steps to explore the fundamental principles that make qNMR a primary analytical method, offering a direct and often more efficient path to accurate quantification. This guide is designed to provide the technical accuracy and field-proven insights necessary to select and implement the optimal analytical strategy.
The Fundamental Divide: Direct vs. Indirect Measurement
The core difference between qNMR and chromatographic techniques like HPLC lies in their approach to quantification. HPLC is a comparative method; it relies on the response of a detector (e.g., UV-Vis) to an analyte relative to the response of an identical, highly characterized Certified Reference Material (CRM).[2] Its accuracy is therefore contingent on the availability and purity of this specific CRM.
qNMR, conversely, is a primary ratio method of measurement.[3][4] It operates on a fundamental principle of physics: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[5][6] This allows for the determination of an analyte's purity by comparing its signal to that of a structurally unrelated, stable internal standard of known purity, effectively eliminating the need for an identical analyte CRM.[2][6]
Sources
- 1. Methyl 3-Fluoro-2-Hydroxybenzoate - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. almacgroup.com [almacgroup.com]
- 3. usp.org [usp.org]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irejournals.com [irejournals.com]
- 6. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the X-ray Crystallography of Fluorinated Hydroxybenzoate Derivatives
This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth comparison of the crystallographic features of fluorinated hydroxybenzoate derivatives. As no crystal structure for Methyl 2-fluoro-3-hydroxybenzoate is publicly available, this guide establishes a comprehensive methodology and utilizes a structurally related compound, 2-Fluoro-4-(methoxycarbonyl)benzoic acid , as a primary case study. Its structure is compared with its non-fluorinated analogue, Methyl 4-hydroxybenzoate (Methylparaben) , to objectively analyze the profound influence of fluorine substitution on molecular conformation and supramolecular assembly.
Introduction: The Significance of Fluorine in Crystal Engineering
The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form weak C–H···F hydrogen bonds—can drastically alter a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. In the solid state, these same properties make fluorine a powerful tool for crystal engineering. Understanding how a fluorine substituent directs the three-dimensional arrangement of molecules in a crystal lattice is paramount for controlling polymorphism, solubility, and bioavailability. This guide elucidates these principles through a detailed examination of experimental protocols and comparative structural analysis.
The Experimental Workflow: From Powder to Structure
Achieving a high-quality single-crystal X-ray structure is a systematic process. The protocol described below is a self-validating system designed for small organic molecules like this compound and its derivatives, with built-in checkpoints to ensure the quality of the final structure.
Step-by-Step Crystallization Protocol
The primary challenge in small molecule crystallography is often growing a single crystal of sufficient size and quality. The vapor diffusion method is frequently chosen for its ability to slowly and precisely approach supersaturation, a critical factor for promoting ordered crystal growth over rapid precipitation.
-
Sample Purification: Begin with the highest purity sample possible (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: Screen a range of solvents to find one in which the compound has moderate solubility. For the title compounds, solvents like methanol, ethanol, or ethyl acetate are good starting points.
-
Vapor Diffusion Setup:
-
Dissolve 5-10 mg of the compound in 0.5 mL of the chosen solvent (the "inner solution").
-
Place this solution in a small, open vial.
-
Place the vial inside a larger, sealed jar (a desiccator or beaker sealed with parafilm) containing 2-3 mL of an "anti-solvent" in which the compound is poorly soluble (e.g., hexane, water).
-
The slow diffusion of the anti-solvent vapor into the inner solution gradually lowers the compound's solubility, ideally inducing the formation of single crystals over several days.
-
-
Crystal Harvesting: Once crystals of approximately 0.1-0.3 mm in size appear, carefully harvest them using a cryo-loop. Rapidly plunge the loop into liquid nitrogen to flash-cool the crystal, preventing ice formation and preserving the crystal lattice.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
-
Mounting: The vitrified crystal is transferred from the liquid nitrogen to the goniometer head of the diffractometer, which is maintained at a low temperature (typically 100 K) by a stream of cold nitrogen gas. This low temperature minimizes thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.
-
Data Collection: A finely focused beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.7107 Å) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections. A modern CCD or CMOS detector collects these reflections.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the fit, resulting in the final, highly precise crystal structure.
The entire workflow, from sample preparation to final data analysis, is a sequential process where the success of each step depends on the quality of the previous one.
Comparative Crystallographic Analysis
Here, we compare the crystal structure of a fluorinated benzoic acid derivative with its non-fluorinated analogue to highlight the structural impact of the fluorine atom and the nature of the acidic proton.
Case Study: 2-Fluoro-4-(methoxycarbonyl)benzoic acid[1] Comparative Analogue: Methyl 4-hydroxybenzoate (Methylparaben, Form I)[2]
| Parameter | 2-Fluoro-4-(methoxycarbonyl)benzoic acid | Methyl 4-hydroxybenzoate (Form I) |
| Formula | C₉H₇FO₄ | C₈H₈O₃ |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | Cc |
| a (Å) | 7.536 | 15.68 |
| b (Å) | 7.591 | 6.36 |
| c (Å) | 8.523 | 14.15 |
| α (°) | 99.48 | 90 |
| β (°) | 108.75 | 100.2 |
| γ (°) | 99.24 | 90 |
| Primary H-Bond Motif | Carboxylic acid inversion dimer (R²₂(8) motif) | Phenolic O–H···O=C catemer (chain) |
| Secondary Interactions | C–H···F and C–H···O interactions | Not specified, likely van der Waals forces |
Analysis of Molecular Conformation
In the crystal structure of 2-Fluoro-4-(methoxycarbonyl)benzoic acid , the benzene ring and the methoxycarbonyl group are nearly coplanar, with a very small dihedral angle of 1.5°.[1] This planarity maximizes π-conjugation. However, the carboxylic acid group is significantly twisted out of the plane of the benzene ring by 20.2°.[1] This twist is likely a steric effect caused by the presence of the ortho-fluorine atom.
For Methylparaben , the molecule is also largely planar, which is typical for such aromatic esters. The planarity allows for efficient packing in the crystal lattice.
Supramolecular Assembly: The Impact of Hydrogen Bonding
The most striking difference between the two structures lies in their supramolecular assembly, which is dictated by their primary hydrogen bonding interactions.
-
2-Fluoro-4-(methoxycarbonyl)benzoic acid: As is characteristic of most carboxylic acids, this molecule forms a classic centrosymmetric dimer .[1] Two molecules are linked by a pair of strong O–H···O=C hydrogen bonds, forming a robust R²₂(8) graph set motif. These discrete dimeric units then pack into layers, which are further stabilized by weaker C–H···F and C–H···O interactions.[1]
-
Methyl 4-hydroxybenzoate (Methylparaben): In contrast, the phenolic hydroxyl group in Methylparaben acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule. This interaction does not form a discrete dimer but instead propagates through the crystal to form an infinite head-to-tail chain , or catemer.[2] All known polymorphs of Methylparaben contain this catemer motif, though the geometry of the chain differs in each form.[2]
This fundamental difference in hydrogen bonding directly illustrates the impact of the functional group (carboxylic acid vs. phenol) on the resulting crystal packing and symmetry.
The Role of the Fluorine Substituent
In the structure of 2-Fluoro-4-(methoxycarbonyl)benzoic acid, the fluorine atom plays a dual role. Sterically, it forces the adjacent carboxylic acid group to twist out of the aromatic plane. Electronically, it participates in weak C–H···F hydrogen bonds, which act as secondary connectors, linking the primary carboxylic acid dimers into a more complex three-dimensional network.[1] This demonstrates how fluorination can add an extra layer of control over crystal packing, influencing the stability and properties of the solid form.
Conclusion
References
- Price, S. L., et al. (2013). Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences. Crystal Growth & Design, 13(4), 1546–1556. [Link]
- Stephenson, G. A. (2007). The Crystal Structure of Methyl Paraben at 118 K Does Not Represent a New Polymorph. Crystal Growth & Design, 7(5), 826–827. [Link]
- Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2275. [Link]
Sources
A Senior Application Scientist's Guide to Comparing the Efficacy of Esterification Catalysts
For researchers, scientists, and professionals in drug development, the synthesis of esters is a foundational chemical transformation. The efficiency of this reaction hinges critically on the choice of catalyst. This guide provides an in-depth, objective comparison of the primary classes of esterification catalysts—homogeneous, heterogeneous, and biocatalysts—supported by experimental data, detailed protocols, and mechanistic insights to inform your selection process.
The Landscape of Esterification Catalysis
Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a reversible reaction.[1] Catalysts are indispensable for accelerating the reaction to achieve equilibrium faster and to favor the formation of the ester product.[2] The choice of catalyst influences not only the reaction rate but also the product yield, selectivity, and the overall sustainability of the process.
The main categories of catalysts used for esterification are:
-
Homogeneous Catalysts: These catalysts are soluble in the reaction medium, leading to excellent contact with reactants and often high reaction rates.[3][4]
-
Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium. Their primary advantage lies in their ease of separation from the product mixture and potential for reusability.[3][5]
-
Biocatalysts: These are enzymes, typically lipases, that catalyze esterification under mild conditions with high specificity.[6][7]
The following sections will delve into the mechanistic details, comparative performance, and experimental considerations for each of these catalyst types.
Homogeneous Acid Catalysts: The Workhorses of Esterification
Homogeneous acid catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), have long been the industry standard for many esterification processes due to their high activity and low cost.[4][8]
Mechanism of Action
The Fischer-Speier esterification mechanism, catalyzed by a Brønsted acid, involves several key steps.[9] The catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the alcohol, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yield the ester and regenerate the acid catalyst.[9][10]
Caption: Fischer-Speier Esterification Mechanism.
Comparative Performance of Homogeneous Catalysts
While both sulfuric acid and p-TsOH are effective, their performance can differ based on the specific reaction conditions and substrates.
| Catalyst | Typical Loading (mol%) | Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) | Substrates | Reference |
| H₂SO₄ | 1-5 | 65-100 | 1-8 | >80 | Acetic Acid + Ethanol | [11] |
| p-TsOH | 1-5 | 80-110 | 2-10 | >90 | Fatty Acids + Alcohols | [8] |
| HCl | 2-5 | 50-80 | 4-12 | 50-70 | Acrylic Acid + Ethanol | [2] |
Note: Conversion rates are highly dependent on specific reaction conditions, including the molar ratio of reactants and the efficiency of water removal.
Sulfuric acid is a very strong and inexpensive catalyst, but it can cause side reactions like dehydration and charring, especially at higher temperatures.[5] p-Toluenesulfonic acid is a solid organic acid that is often easier to handle than liquid sulfuric acid and can lead to cleaner reactions with fewer byproducts.[8]
Experimental Protocol: Esterification of Lauric Acid with Ethanol using H₂SO₄
This protocol outlines a typical laboratory-scale esterification using a homogeneous acid catalyst.
Materials:
-
Lauric acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (98%)
-
Diethyl ether
-
5% Aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, magnetic stirrer
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add lauric acid and an excess of ethanol (e.g., a 1:5 molar ratio of acid to alcohol).
-
Slowly and carefully add concentrated sulfuric acid (e.g., 1-2 mol% relative to the lauric acid) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the ester.
-
Wash the organic layer with 5% aqueous sodium bicarbonate solution to neutralize the unreacted carboxylic acid and the sulfuric acid catalyst.[12]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude ethyl laurate.
-
The product can be further purified by distillation if necessary.
Self-Validation: The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the consumption of reactants and the formation of the product.[13] Alternatively, the acid value of the reaction mixture can be determined by titration with a standard solution of sodium hydroxide.
Heterogeneous Solid Acid Catalysts: The Sustainable Alternative
Heterogeneous catalysts offer a greener alternative to their homogeneous counterparts, primarily due to their ease of separation and reusability, which minimizes waste and simplifies product purification.[3][5]
Types and Mechanisms of Heterogeneous Catalysts
A variety of solid materials with acidic properties are used as heterogeneous catalysts for esterification, including:
-
Ion-exchange resins: Sulfonated polystyrene-divinylbenzene resins like Amberlyst-15 are widely used.[14] Their catalytic activity stems from the sulfonic acid groups (-SO₃H) that provide Brønsted acid sites.[15]
-
Zeolites: These are microporous aluminosilicates with well-defined pore structures and tunable acidity.
-
Sulfated metal oxides: Sulfated zirconia (SZ) is a "superacid" catalyst with very strong acid sites, making it highly active for esterification.[1][16][17]
The mechanism of esterification over solid acid catalysts is generally believed to be similar to the homogeneous mechanism, involving protonation of the carboxylic acid at the Brønsted acid sites on the catalyst surface.[15]
Caption: General workflow for heterogeneous catalysis.
Comparative Performance of Heterogeneous Catalysts
The efficacy of heterogeneous catalysts depends on factors like acid site density, acid strength, surface area, and pore structure.
| Catalyst | Typical Loading (wt%) | Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) | Substrates | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Amberlyst-15 | 5-15 | 70-120 | 2-8 | >90 | Levulinic Acid + Ethanol |[15] | | Sulfated Zirconia | 0.5-5 | 60-170 | 1-5 | >98 | Myristic Acid + Methanol |[17][18] | | Montmorillonite KSF/0 | 10 | 150 | 3 | 93 | Stearic Acid + Ethanol |[8] |
Reusability: A key advantage of heterogeneous catalysts is their potential for reuse. For instance, sulfated zirconia has been shown to be reusable for up to five reaction cycles with only a slight decrease in activity.[18] The stability and reusability of the catalyst are critical factors for its industrial application.[19][20][21]
Experimental Protocol: Catalyst Screening and Evaluation
This protocol provides a general framework for comparing the performance of different solid acid catalysts.
Materials:
-
Carboxylic acid (e.g., acetic acid)
-
Alcohol (e.g., n-butanol)
-
Solid acid catalysts (e.g., Amberlyst-15, sulfated zirconia, zeolite H-ZSM-5)
-
Internal standard for GC analysis (e.g., dodecane)
-
Reaction vials, heating block with magnetic stirring, GC-FID
Procedure:
-
Catalyst Preparation: Dry the solid acid catalysts in an oven at a specified temperature (e.g., 110 °C for Amberlyst-15) overnight to remove adsorbed water.
-
Reaction Setup: In separate reaction vials, place a known amount of each catalyst (e.g., 10 wt% relative to the carboxylic acid).
-
Add the carboxylic acid, alcohol (e.g., 1:2 molar ratio), and the internal standard to each vial.
-
Seal the vials and place them in a preheated heating block with magnetic stirring at the desired reaction temperature (e.g., 80 °C).
-
Reaction Monitoring: At regular time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a small sample from each vial.
-
Sample Analysis: Dilute the sample with a suitable solvent (e.g., acetone) and analyze by GC-FID to determine the concentrations of the reactants and products.[13][22]
-
Data Analysis: Calculate the conversion of the carboxylic acid and the yield of the ester for each catalyst at each time point.
-
Reusability Test: After the reaction, recover the catalysts by filtration, wash them with a solvent (e.g., methanol), dry, and reuse them in a subsequent reaction under the same conditions to assess their stability and reusability.[5]
Biocatalysts: The Green and Selective Option
Enzymes, particularly lipases, have emerged as powerful catalysts for esterification, offering high selectivity and mild reaction conditions, which are advantageous for the synthesis of fine chemicals and pharmaceuticals.[6][7]
Lipases in Esterification
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) naturally catalyze the hydrolysis of triglycerides. However, in non-aqueous or micro-aqueous environments, the equilibrium shifts to favor ester synthesis.[7] Immobilized lipases, such as Candida antarctica lipase B (CALB), are widely used due to their enhanced stability and reusability.[6][23]
Mechanism and Kinetics
Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism.[24] The enzyme first reacts with the carboxylic acid to form an acyl-enzyme intermediate, releasing water. This intermediate then reacts with the alcohol to form the ester and regenerate the free enzyme.
Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase catalysis.
Comparative Performance: Biocatalysts vs. Chemical Catalysts
The primary advantages of biocatalysts are their high selectivity (chemo-, regio-, and enantioselectivity) and mild operating conditions (lower temperature and pressure). However, they are generally more expensive and can have lower reaction rates compared to traditional acid catalysts.[25]
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages | Reference |
| Immobilized Lipase (CALB) | 40-80 | 1-24 | >95 | High selectivity, mild conditions, reusable | Higher cost, slower reaction rates | [26] |
| Sulfuric Acid | 65-100 | 1-8 | >80 | Low cost, high reaction rate | Corrosive, side reactions, difficult separation | [11] |
| KOH (Base Catalyst) | 60-70 | 1-2 | >97 | Very fast reaction | Saponification side reaction, sensitive to free fatty acids and water | [25] |
Conclusion: Selecting the Optimal Catalyst
The choice of an esterification catalyst is a multifaceted decision that requires a thorough evaluation of the specific requirements of the chemical transformation.
-
Homogeneous acid catalysts like sulfuric acid and p-TsOH are highly effective and economical for large-scale production where the cost of the catalyst and high throughput are paramount, and downstream purification is well-established.
-
Heterogeneous solid acid catalysts , such as Amberlyst-15 and sulfated zirconia , are the preferred choice for sustainable and environmentally friendly processes. Their ease of separation and reusability make them ideal for continuous processes and for minimizing waste.
-
Biocatalysts , particularly immobilized lipases , are unparalleled in their selectivity, making them indispensable for the synthesis of chiral esters and other high-value fine chemicals where product purity and mild reaction conditions are critical.
By understanding the mechanistic nuances, comparative performance, and experimental considerations outlined in this guide, researchers and drug development professionals can make informed decisions to optimize their esterification processes, leading to higher yields, improved purity, and more sustainable chemical manufacturing.
References
- Grecea, M. L., Dimian, A. C., Tanase, S., Subbiah, V., & Rothenberg, G. (2012). Sulfated zirconia as a robust superacid catalyst for multiproduct fatty acid esterification. Catalysis Science & Technology, 2, 1500-1506. [Link]
- ResearchGate. (2025).
- Reddy, B. M., Patil, M. K., & Lakshmanan, P. (2012). Sulfated zirconia: an efficient solid acid catalyst for esterification of myristic acid with short chain alcohols.
- Martinelle, M., & Hult, K. (1995). Kinetics of acyl transfer reactions in organic media catalysed by Candida antarctica lipase B. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1251(2), 191-197. [Link]
- MDPI. (n.d.).
- ACS Publications. (n.d.).
- AIP Publishing. (n.d.). Analysis of Water Content in Esterification of Isoamyl Acetate by Using Gas Chromatography-Thermal Conductivity Detector with Wa. [Link]
- CDN. (n.d.).
- ChemEd X. (2016). Titration of an Esterification Reaction to Determine Equilibrium Constant. [Link]
- ResearchGate. (2025). Kinetics of catalytic esterification of propionic acid with different alcohols over Amberlyst 15. [Link]
- Sanz, M. T., Murga, R., Beltrán, S., & Cabezas, J. L. (2006). Kinetic study for esterification of lactic acid with ethanol and hydrolysis of ethyl lactate using an ion-exchange resin. Chemical Engineering Journal, 122(1-2), 25-34. [Link]
- MDPI. (n.d.).
- MDPI. (n.d.). Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. [Link]
- PubMed Central. (n.d.).
- Lee, A. F., Bennett, J. A., Manayil, J. C., & Wilson, K. (2014). Heterogeneous catalysis for sustainable biodiesel production via esterification and transesterification. Chemical Society Reviews, 43(22), 7887-7916. [Link]
- Semantic Scholar. (2013). Directed evolution of Candida antarctica lipase B for kinetic resolution of profen esters. [Link]
- ResearchGate. (2025). Kinetics of Catalytic Esterification of Acetic Acid with Amyl Alcohol over Amberlyst 15. [Link]
- Wikipedia. (n.d.).
- ResearchGate. (2025). Catalytic activity of sulfated zirconia solid acid catalyst for esterification of myristic acid with methanol. [Link]
- MDPI. (n.d.).
- ResearchGate. (2025). Kinetic study on the enzymatic esterification of octanoic acid and hexanol by immobilized Candida antarctica lipase B. [Link]
- MDPI. (n.d.).
- PubMed Central. (n.d.). Comparative studies of immobilized lipase- and acid-catalyzed fatty acid methyl ester synthesis for seed lipid analysis. [Link]
- ResearchGate. (2009). Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. [Link]
- MDPI. (2023).
- National Institutes of Health. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. [Link]
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- Taylor & Francis Online. (n.d.). Comparative analysis of various waste cooking oils for esterification and transesterification processes to produce biodiesel. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- Boston Apothecary. (2019).
- ACS Publications. (2024). Modifying an Organic Chemistry Esterification Teaching Lab to Be Accessible to Blind and Visually Impaired (BVI) Students. [Link]
- MDPI. (n.d.). Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review. [Link]
- University of California, Irvine. (n.d.).
- SciELO. (2006). Lipase Catalyzed Ester Synthesis for Food Processing Industries. [Link]
- ResearchGate. (2025). Comparison of commercial solid acid catalysts for the esterification of acetic acid with butanol. [Link]
- YouTube. (2020).
- Google Books. (n.d.). Comparative Reaction Selectivity of Two Commercial Lipases for Ester Modification Reactions in Microaqueous Media: By Jad Arsan.
- OperaChem. (2024).
- TSI Journals. (n.d.). COMPARISON OF CATALYTIC ACTIVITIES BETWEEN ESTERASE AND LIPASE IN THE SYNTHESIS OF DRUG, FLAVOR AND AMIDE COMPOUNDS. [Link]
- IJATES. (n.d.).
- Studylib. (n.d.). Esterification Lab Procedure: Design & Synthesis. [Link]
- TUHH. (n.d.).
- ResearchGate. (2025).
- Journal of Chemical and Pharmaceutical Sciences. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijates.com [ijates.com]
- 12. cerritos.edu [cerritos.edu]
- 13. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sulfated zirconia as a robust superacid catalyst for multiproduct fatty acid esterification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. Sulfated zirconia: an efficient solid acid catalyst for esterification of myristic acid with short chain alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Heterogeneous catalysis for sustainable biodiesel production via esterification and transesterification - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00189C [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.aip.org [pubs.aip.org]
- 23. researchgate.net [researchgate.net]
- 24. Kinetics of acyl transfer reactions in organic media catalysed by Candida antarctica lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Comparative studies of immobilized lipase- and acid-catalyzed fatty acid methyl ester synthesis for seed lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Analysis of Methyl 2-fluoro-3-hydroxybenzoate by Differential Scanning Calorimetry
In the landscape of pharmaceutical development and material science, a thorough understanding of the thermal properties of active pharmaceutical ingredients (APIs) and chemical intermediates is not merely procedural—it is fundamental to ensuring product stability, safety, and efficacy.[1] This guide provides an in-depth analysis of Methyl 2-fluoro-3-hydroxybenzoate, a key aromatic intermediate, using Differential Scanning Calorimetry (DSC). We will explore the causality behind our experimental choices, compare its thermal behavior with structurally similar molecules, and contextualize DSC within a broader suite of thermal analysis techniques.
Introduction: Why Thermal Analysis of this compound is Critical
This compound (M2F3HB) is a substituted aromatic ester with potential applications in the synthesis of complex pharmaceutical compounds and specialty polymers. Its thermal stability, melting behavior, and potential polymorphic transformations are critical parameters that influence everything from reaction kinetics and purification strategies to final product formulation and shelf-life.
The strategic placement of the fluorine atom and hydroxyl group on the benzene ring is expected to induce significant effects on the molecule's intermolecular forces, thereby influencing its thermal properties. Fluorine substitution, for instance, can increase thermal stability due to the high energy of the C-F bond.[2] DSC is the primary technique for quantitatively investigating these properties by measuring the heat flow into or out of a sample as a function of temperature.[3][4]
The Core Technique: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that provides detailed information about the thermal transitions of a material.[3] The instrument measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[4][5] This allows for the quantitative determination of:
-
Melting Point (Tm): The temperature at which a crystalline solid transitions to a liquid. For pure compounds, this appears as a sharp endothermic peak.[5][6]
-
Enthalpy of Fusion (ΔHfus): The amount of energy required to melt the sample, calculated from the area of the melting peak.
-
Glass Transition Temperature (Tg): The temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state.[4] This is observed as a step-like change in the heat flow signal.[7]
-
Crystallization Temperature (Tc): The temperature at which a sample crystallizes from a molten or amorphous state, appearing as an exothermic peak.[4]
-
Purity: The presence of impurities can cause a broadening and lowering of the melting point, a principle that DSC can quantify based on the van't Hoff equation.[8][9]
Comparative Analysis Workflow
To provide a comprehensive thermal profile of this compound, a multi-faceted approach is required. This involves not only the direct analysis of the target compound but also a comparative assessment against related molecules and alternative analytical techniques. This workflow ensures that the data is not interpreted in isolation but is instead contextualized within a broader scientific framework.
Caption: Workflow for the comprehensive thermal analysis of this compound.
Experimental Protocol: DSC Analysis of this compound
This protocol is designed to be a self-validating system, incorporating steps to ensure data accuracy and reproducibility.
Objective: To determine the melting point, enthalpy of fusion, and assess the thermal purity of this compound.
Instrumentation: A calibrated heat-flux DSC instrument.
Materials:
-
This compound (CAS 1214324-64-7), purity >98%.
-
Aluminum DSC pans and hermetic lids.
-
High-purity indium standard for calibration.
-
High-purity nitrogen gas for purging.
Methodology:
-
Instrument Calibration:
-
Calibrate the DSC for temperature and enthalpy using a high-purity indium standard. The onset of melting for indium should be 156.6 °C. This step is crucial for data accuracy.
-
-
Sample Preparation:
-
Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any sublimation or decomposition products from escaping during the analysis.
-
Prepare an empty, hermetically sealed aluminum pan to serve as the reference.[7]
-
-
Experimental Program (Heat-Cool-Heat Cycle):
-
Segment 1: Equilibrate. Hold the sample at 25.00 °C for 5 minutes to ensure thermal equilibrium.
-
Segment 2: First Heating Scan. Ramp the temperature from 25.00 °C to a temperature sufficiently above the expected melting point (e.g., 120.00 °C) at a rate of 10 °C/min. This scan captures the initial thermal behavior and erases the sample's prior thermal history.
-
Segment 3: Isothermal Hold. Hold the sample at 120.00 °C for 5 minutes to ensure complete melting.
-
Segment 4: Controlled Cooling. Cool the sample back to 25.00 °C at a controlled rate of 10 °C/min. This allows for the observation of any crystallization events.
-
Segment 5: Second Heating Scan. Re-heat the sample from 25.00 °C to 120.00 °C at 10 °C/min. This second scan provides data on a sample with a controlled thermal history and is often used for glass transition analysis.[7]
-
-
Data Analysis:
-
From the first heating scan, determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus) by integrating the area of the melting endotherm.
-
Analyze the peak shape. A sharp, narrow peak is indicative of a high-purity crystalline material.[5]
-
If applicable, determine the glass transition temperature (Tg) from the second heating scan, identified by a step change in the heat flow.
-
Predicted Results and Comparative Analysis
Table 1: Predicted DSC Data vs. Structural Analogs
| Compound | Predicted/Reported Melting Point (°C) | Expected Peak Shape | Key Structural Difference | Predicted Impact on Thermal Properties |
| This compound | ~85 - 100 °C (Predicted) | Sharp Endotherm | N/A | Baseline for comparison. |
| Methyl 4-fluoro-3-hydroxybenzoate | 90 - 94 °C[10] | Sharp Endotherm | Isomeric position of fluorine | Positional isomerism can slightly alter crystal lattice energy and melting point. |
| Methyl 3-hydroxybenzoate | ~73 - 75 °C | Sharp Endotherm | Lacks fluorine atom | The absence of the electronegative fluorine atom likely reduces intermolecular forces, leading to a lower melting point. |
| Methyl 2-fluorobenzoate | Liquid at room temp. | N/A | Lacks hydroxyl group | The absence of the hydroxyl group prevents hydrogen bonding, drastically lowering the melting point. |
This comparative approach highlights the significant contributions of the fluorine and hydroxyl functional groups to the thermal properties of the molecule. The hydroxyl group, in particular, allows for hydrogen bonding, which is a strong intermolecular force that typically results in higher melting points.
Comparison with Alternative Thermal Analysis Techniques
No single technique provides a complete picture. DSC is often used in conjunction with other methods to gain deeper insights.
Thermogravimetric Analysis (TGA):
-
Principle: TGA measures changes in a sample's mass as a function of temperature.[3] It is ideal for studying thermal stability and decomposition.
-
Comparison to DSC: While DSC detects phase transitions (like melting) where no mass is lost, TGA identifies the temperatures at which the compound begins to degrade or decompose. For this compound, TGA would reveal the onset of decomposition, which is expected to occur at a much higher temperature than its melting point. The C-F bond's strength may contribute to a higher decomposition temperature.[2] Combining DSC and TGA allows for a clear distinction between melting and decomposition events.
Hot Stage Microscopy (HSM):
-
Principle: HSM combines a polarized light microscope with a temperature-controlled stage, allowing for direct visual observation of thermal transitions.
-
Comparison to DSC: HSM provides a visual confirmation of the events detected by DSC. For example, as the sample is heated on the stage, one can visually observe the melting process that corresponds to the endothermic peak in the DSC thermogram. It is also invaluable for observing color changes, sublimation, or degradation that might not be easily interpreted from the DSC data alone.
Logical Framework for Technique Selection
The choice between DSC, TGA, and other thermal methods depends on the specific questions being asked about the material. This decision process can be visualized as follows:
Caption: Decision tree for selecting the appropriate thermal analysis technique.
Conclusion and Expert Recommendations
The thermal analysis of this compound, spearheaded by Differential Scanning Calorimetry, is an essential step in its characterization for pharmaceutical and material science applications. The predicted melting point in the range of 85-100 °C, influenced by both fluoro- and hydroxy-substituents, can be precisely determined using the detailed DSC protocol provided.
For a comprehensive understanding, it is strongly recommended that DSC analysis be complemented with TGA to establish the thermal stability limits of the compound and HSM for visual confirmation of the melting process. This multi-technique approach ensures a robust and reliable thermal profile, mitigating risks in downstream applications and providing a solid foundation for formulation and process development.
References
- PubChem. Methyl 2,3-difluoro-4-hydroxybenzoate.
- Quintanar-Guerrero, D., et al. (2022). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. [Link]
- ResearchGate. (PDF) Thermal Analysis Methods in Pharmaceutical Quality Control.[Link]
- Technology Networks. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.[Link]
- Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. TSI Journals. [Link]
- Chemistry For Everyone. (2025). How Does DSC Compare To Other Thermal Analysis Techniques? YouTube. [Link]
- ResearchGate. Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol.[Link]
- Edinger, M., et al. (2019). Determining Thermal Conductivity of Small Molecule Amorphous Drugs with Modulated Differential Scanning Calorimetry and Vacuum Molding Sample Preparation.
- Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.[Link]
- Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC).[Link]
- ResearchGate. The DSC heat‐only thermograms of pure small molecules and their blends...[Link]
- Wang, Y., et al. (2022). Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry.
- ResearchGate.
- Zhang, Y., et al. (2018). Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. Royal Society of Chemistry. [Link]
- Pharmaffiliates.
- Bakheit, A. H., et al. (2014). Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. torontech.com [torontech.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl 4-Fluoro-3-hydroxybenzoate | 214822-96-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Comparative Guide to Cross-Validation of Analytical Methods for Fluorinated Intermediates
Introduction: The Imperative for Rigorous Cross-Validation in Fluorinated Intermediate Analysis
In the landscape of modern drug development, fluorinated intermediates represent a cornerstone of medicinal chemistry, offering unique pharmacological properties. However, the very characteristics that make them advantageous—such as altered lipophilicity, metabolic stability, and binding affinity—also present distinct analytical challenges. Ensuring the accuracy, reliability, and consistency of quantitative data for these compounds is not merely a matter of procedural adherence; it is a fundamental pillar of scientific integrity and regulatory compliance.
This guide provides an in-depth comparison of analytical methodologies for the quantification of fluorinated intermediates, with a core focus on the principles and practical execution of cross-validation. As drug development pipelines are increasingly globalized and reliant on contract research organizations (CROs), the need for robust, transferable analytical methods has never been more critical. Cross-validation serves as the ultimate arbiter of a method's reliability, demonstrating its suitability for use across different laboratories, instruments, and even analytical platforms.[1][2] This process is essential not only for method transfer but also for confirming the equivalence of results when a new or alternative method is introduced to analyze a critical intermediate.[1][3]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental design, offering insights grounded in years of field experience to empower researchers, scientists, and drug development professionals to make informed decisions in their analytical strategies.
Pillar I: Foundational Analytical Techniques for Fluorinated Intermediates
The choice of an analytical technique for a fluorinated intermediate is governed by its physicochemical properties, the complexity of the sample matrix, and the intended purpose of the analysis (e.g., purity assessment, content uniformity, stability testing). Below, we compare the most prevalent and effective methods.
High-Performance Liquid Chromatography (HPLC)
HPLC remains the workhorse of pharmaceutical analysis due to its versatility and robustness. For fluorinated intermediates, several considerations are key:
-
Stationary Phase Selection: While standard C8 and C18 columns are widely used, fluorinated stationary phases (e.g., pentafluorophenyl - PFP) can offer unique selectivity for halogenated compounds through dipole-dipole, π-π, and ion-exchange interactions, often leading to improved resolution from closely related impurities.[4][5]
-
Detection: UV detection is common for chromophoric molecules. However, for compounds lacking a strong chromophore, or for achieving higher sensitivity and specificity, mass spectrometry (MS) detection is indispensable.
-
Challenges: A significant challenge in LC-MS analysis is the potential for matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[6][7][8][9] Careful sample preparation and the use of appropriate internal standards are crucial to mitigate these effects.[6][8]
Gas Chromatography (GC)
GC is particularly well-suited for the analysis of volatile and thermally stable fluorinated intermediates.[10][11]
-
Advantages: GC often provides high chromatographic efficiency, leading to excellent separation of complex mixtures. When coupled with a mass spectrometer (GC-MS), it offers high sensitivity and specificity.[10][12]
-
Considerations: Derivatization may be necessary for non-volatile or polar analytes to increase their volatility. The high reactivity of some fluorinated compounds can also be a challenge, potentially requiring specialized injection techniques or inert system components.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR, particularly ¹⁹F NMR, has emerged as a powerful primary analytical method for fluorinated compounds.
-
Principle of Specificity: The ¹⁹F nucleus has a wide chemical shift range and low natural abundance, resulting in spectra with minimal background interference and a low probability of signal overlap.[13][14] This high specificity simplifies method development and enhances the reliability of quantification, even in complex matrices.[14][15]
-
Direct Quantification: qNMR allows for direct quantification against a certified internal standard without the need for a reference standard of the analyte itself, making it an invaluable tool for characterizing new chemical entities and their intermediates.[13]
-
Limitations: The primary limitation of qNMR is its lower sensitivity compared to chromatographic methods coupled with mass spectrometry.
Pillar II: The Cross-Validation Workflow: A Self-Validating System
Cross-validation of an analytical method is the process of demonstrating that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[1] It is a cornerstone of method transfer and is guided by principles outlined in regulatory documents such as ICH Q2(R1) and USP <1225>.[16][17][18][19][20][21][22][23]
The following diagram illustrates a comprehensive workflow for the cross-validation of analytical methods for fluorinated intermediates.
Caption: A workflow diagram illustrating the key phases of a cross-validation study.
Pillar III: Experimental Protocols and Data Comparison
The trustworthiness of a cross-validation study hinges on meticulously planned and executed experiments. Here, we provide detailed protocols for cross-validating an HPLC-UV method with a ¹⁹F qNMR method for the assay of a hypothetical fluorinated intermediate, "Fluoro-API-Int."
Experimental Protocol 1: HPLC-UV Assay
-
Objective: To determine the purity of Fluoro-API-Int using a validated reversed-phase HPLC-UV method.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (gradient elution).
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of Fluoro-API-Int and dissolve in 50 mL of diluent (50:50 acetonitrile:water) to prepare a stock solution.
-
Further dilute to a final concentration of approximately 0.1 mg/mL.
-
-
Standard Preparation: Prepare a reference standard solution of Fluoro-API-Int at the same concentration as the sample.
-
Analysis: Inject the sample and standard solutions in triplicate.
-
Calculation: Calculate the purity of Fluoro-API-Int based on the peak area response relative to the reference standard.
Experimental Protocol 2: ¹⁹F qNMR Assay
-
Objective: To determine the purity of Fluoro-API-Int using ¹⁹F qNMR.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
Internal Standard (IS): A certified reference material with a known purity and a distinct ¹⁹F signal that does not overlap with the analyte, for instance, trifluoroacetic acid.[14]
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of Fluoro-API-Int and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
-
Data Processing and Calculation:
-
Integrate the signals corresponding to Fluoro-API-Int and the internal standard.
-
Calculate the purity of Fluoro-API-Int using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = integral area, N = number of fluorine nuclei, MW = molecular weight, m = mass, Purity_IS = purity of the internal standard.
-
Data Presentation: A Comparative Summary
The results from both methods are then compared against pre-defined acceptance criteria. The following table provides an illustrative comparison.
| Validation Parameter | HPLC-UV Method | ¹⁹F qNMR Method | Acceptance Criteria | Result |
| Assay (Purity, %) | ||||
| Batch A | 99.2% | 99.4% | Difference ≤ 2.0% | Pass |
| Batch B | 98.7% | 98.5% | Difference ≤ 2.0% | Pass |
| Batch C | 99.5% | 99.6% | Difference ≤ 2.0% | Pass |
| Precision (RSD, %) | ||||
| Repeatability (n=6) | 0.45% | 0.30% | RSD ≤ 1.0% | Pass |
| Intermediate Precision | 0.68% | 0.55% | RSD ≤ 2.0% | Pass |
| Linearity (r²) | 0.9995 | 0.9998 | r² ≥ 0.999 | Pass |
Causality Behind the Data: The close agreement in the assay values between the HPLC-UV and ¹⁹F qNMR methods provides a high degree of confidence in the analytical results. The superior precision often observed with qNMR can be attributed to the inherent stability of the NMR signal and the reduced number of sample preparation steps compared to chromatography. The excellent linearity of both methods demonstrates their suitability for quantifying the analyte over a defined concentration range.
Navigating Method Transfer: A Logical Framework
The successful cross-validation of an analytical method is a prerequisite for its transfer to another laboratory. The following diagram outlines the decision-making process for method transfer.
Caption: A decision-making diagram for the analytical method transfer process.
This framework emphasizes a risk-based approach. For instance, transferring a simple, robust HPLC method to a well-equipped and experienced laboratory may only require comparative testing.[24][25] Conversely, transferring a complex method or one that will be used with different instrumentation may necessitate partial or even full revalidation at the receiving site.[2][26]
Conclusion: Upholding Data Integrity Through Rigorous Cross-Validation
The cross-validation of analytical methods for fluorinated intermediates is a non-negotiable aspect of robust drug development. It is not merely a box-ticking exercise for regulatory submission but a scientific imperative that underpins the reliability of all subsequent data. By embracing a systematic and scientifically sound approach to cross-validation, as outlined in this guide, organizations can ensure data integrity, facilitate seamless method transfers, and ultimately, accelerate the delivery of safe and effective medicines to patients.
The principles of Expertise, Experience, and Trustworthiness are embedded in the understanding that an analytical method is only as good as its demonstrated performance across a range of conditions. Through diligent cross-validation, we transform our analytical procedures into self-validating systems, ensuring that the data they generate is a true and accurate reflection of the molecule under investigation.
References
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: USP <1225> Method Valid
- Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
- Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: U.S. Pharmacopeial Convention URL:[Link]
- Title: Q2(R1)
- Title: Benchtop NMR for quantitative analysis of fluorinated pharmaceutical compounds Source: News-Medical.Net URL:[Link]
- Title: Q2(R1)
- Title: Quality Guidelines Source: International Council for Harmonis
- Title: Revised USP Chapter <1225> "Validation of Compendial Methods" approved Source: ECA Academy URL:[Link]
- Title: Elimination of matrix effects during analysis of perfluorinated acids in solid samples by liquid chromatography tandem mass spectrometry Source: Hep Journals URL:[Link]
- Title: <1225> Validation of Compendial Procedures Source: USP-NF URL:[Link]
- Title: Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry Source: PubMed URL:[Link]
- Title: Determination and Elimination of Matrix Effect in Analysis of Perfluorinated Acids Using High Performance Liquid Chromatography-Negative Electrospray Tandem Mass Spectrometry Source: ResearchG
- Title: Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different Source: Diva-portal.org URL:[Link]
- Title: Analytical Method Transfer (USP 1224) Guideline Source: Pharma Beginners URL:[Link]
- Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Title: Method transfer process requirements for API and drug products Source: ResearchG
- Title: A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy Source: ACG Public
- Title: Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different dosage forms Source: Uppsala University URL:[Link]
- Title: Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: National Institutes of Health (NIH) URL:[Link]
- Title: Transfer of Analytical Procedures: Position Paper Source: APV Mainz URL:[Link]
- Title: Common Practices for Analytical Methods Transfer Source: Pharmaceutical Outsourcing URL:[Link]
- Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: The Pharma Knowledge URL:[Link]
- Title: Analytical Method Transfer: Best Practices and Guidelines Source: Lab Manager Magazine URL:[Link]
- Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: National Institutes of Health (NIH) URL:[Link]
- Title: An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices Source: ResearchG
- Title: Detection of molecular ions of fluorine compounds by GC/FI-TOFMS Source: JEOL URL:[Link]
- Title: Analytical Method Validation: A Comprehensive Review of Current Practices Source: Preprints.org URL:[Link]
- Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL:[Link]
- Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC Intern
- Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL:[Link]
- Title: Q2(R2)
- Title: Challenges in HPLC Technology and Potential Solutions Source: G-M-I, Inc. URL:[Link]
- Title: Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) Source: The University of Aberdeen Research Portal URL:[Link]
- Title: Q2(R2)
- Title: Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) Source: PubMed URL:[Link]
- Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL:[Link]
- Title: Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC Source: ResearchG
- Source: U.S.
- Title: 7.
- Title: Volatile Organic Compounds (VOCs) Analysis by GC/MS Source: Medistri SA URL:[Link]
- Title: Cross and Partial Validation Source: European Bioanalysis Forum URL:[Link]
- Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL:[Link]
- Title: How Can You Detect VOCs (Volatile Organic Compounds) Using Gas Chromatography?
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 3. e-b-f.eu [e-b-f.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Elimination of matrix effects during analysis of perfluorinated acids in solid samples by liquid chromatography tandem mass spectrometry [journal.hep.com.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. nebiolab.com [nebiolab.com]
- 10. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 12. youtube.com [youtube.com]
- 13. Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different dosage forms [uu.diva-portal.org]
- 14. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. USP <1225> Method Validation - BA Sciences [basciences.com]
- 18. database.ich.org [database.ich.org]
- 19. uspbpep.com [uspbpep.com]
- 20. fda.gov [fda.gov]
- 21. fda.gov [fda.gov]
- 22. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 23. drugfuture.com [drugfuture.com]
- 24. apv-mainz.de [apv-mainz.de]
- 25. pharmoutsourcing.com [pharmoutsourcing.com]
- 26. propharmagroup.com [propharmagroup.com]
Safety Operating Guide
Methyl 2-fluoro-3-hydroxybenzoate proper disposal procedures
As a Senior Application Scientist, I understand that excellence in the lab goes beyond discovery—it is founded on a bedrock of safety and meticulous procedure. Handling and disposing of specialized reagents like Methyl 2-fluoro-3-hydroxybenzoate requires a comprehensive understanding of its chemical nature and the regulatory landscape. This guide provides an in-depth, procedural framework for its proper disposal, designed to protect you, your colleagues, and the environment.
Hazard Assessment and Profile
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This compound is a halogenated aromatic compound. Its hazard profile, derived from Safety Data Sheets (SDSs) for this and structurally similar chemicals, dictates the stringent disposal protocols required.[1][2][3][4]
Key Hazards:
-
Health Hazards: It is harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]
-
Environmental Hazards: As with many halogenated organic compounds, it should not be released into the environment or disposed of down the drain, as it can be harmful to aquatic life and may persist.[2][5]
-
Chemical Reactivity: While stable under normal conditions, fluorinated organic compounds require careful management. High-temperature decomposition can release toxic and corrosive fumes, such as hydrogen fluoride (HF).[6]
| Hazard Profile: this compound | |
| GHS Pictograms | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |
| Primary Disposal Concern | Halogenated Organic Waste |
Immediate Safety Protocols: Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is critical to minimize harm.
First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, seek medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist.[2]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.[4]
-
Ingestion: If swallowed, rinse the mouth and immediately make the victim drink water (two glasses at most).[2] Call a POISON CENTER or doctor if you feel unwell.[2]
Spill Cleanup Protocol:
This protocol must be executed while wearing appropriate Personal Protective Equipment (PPE) as detailed in Section 3.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably by performing the cleanup within a chemical fume hood.[5][7][8]
-
Contain the Spill: Prevent the spill from spreading or entering drains.[2] Use an inert, non-combustible absorbent material like vermiculite, sand, or diatomite.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container.
-
Decontaminate: Clean the spill area thoroughly. Decontaminate surfaces by scrubbing with alcohol and then soap and water.[1]
-
Dispose of Cleanup Materials: Place all contaminated absorbent material, PPE, and cleaning supplies into a designated hazardous waste container, labeling it clearly as "Halogenated Organic Waste" with a list of contents.[7]
Core Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is governed by its classification as a halogenated organic waste. This requires strict segregation from other waste streams.
Step 1: Utilize Correct Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, ensure you are wearing the appropriate PPE to prevent exposure.
-
Eye/Face Protection: Chemical safety goggles with side-shields or a face shield.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[5]
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.[5][8]
-
Respiratory Protection: All handling of waste, especially commingling or transferring, should occur in a well-ventilated area, ideally inside a certified chemical fume hood to prevent inhalation of vapors.[7][9]
Step 2: Waste Characterization and Segregation
This is the most critical step from a compliance and safety perspective.
-
Causality: this compound contains fluorine, a halogen. Halogenated wastes require specific, high-cost disposal methods like high-temperature incineration with scrubbers to safely neutralize the acidic gases (e.g., HF) produced.[6] Mixing them with non-halogenated solvents contaminates the entire volume, drastically increasing disposal costs and environmental risk.[7][10]
-
Protocol:
Step 3: Container Selection and Labeling
Proper containment and identification are legally required and prevent dangerous chemical reactions.
-
Container: Use a chemically compatible container in good condition with a secure, threaded screw cap.[7][12] The container must be able to be sealed to be vapor-tight and spill-proof.[11]
-
Labeling Protocol:
-
Affix your institution's hazardous waste tag to the container before adding the first drop of waste.[7]
-
The label must clearly state the words "Hazardous Waste." [13]
-
List all chemical constituents by their full name (no formulas or abbreviations) with approximate percentages. For this waste, it would be "Waste this compound."[7][11]
-
Clearly mark the relevant hazard pictograms or checkboxes (e.g., Irritant, Toxic).[7]
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Labs must store hazardous waste in a designated SAA at or near the point of generation.[12][13]
-
Protocol:
-
Keep the waste container in a designated SAA, such as a secondary containment tray within a fume hood or a ventilated cabinet.[7]
-
The container lid must remain closed at all times , except when actively adding waste.[7][11][12] This is an OSHA and EPA requirement to prevent vapor release.
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.[7]
-
Step 5: Arranging for Final Disposal
Once the container is nearly full (e.g., 75-80%), it must be prepared for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.
-
Protocol:
-
Ensure the hazardous waste tag is fully and accurately completed.
-
Request a waste collection following your institution's specific procedures (e.g., via an online form).[7]
-
EHS will transport the waste from the SAA to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Disposal Decision & Spill Response Workflow
The following diagram outlines the logical flow for managing this compound from generation to disposal, including emergency spill response.
Caption: Disposal Decision & Spill Response Workflow
Regulatory Framework and Compliance
All laboratory waste disposal procedures are governed by a multi-layered regulatory framework. Adherence is not optional; it is a legal and ethical requirement.
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[14][15][16] Your institution's CHP is the primary document outlining specific safety procedures, including waste disposal. It requires employers to provide training, PPE, and a safe working environment.[14][17]
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from "cradle to grave."[18] This includes generation, transportation, treatment, storage, and disposal. The segregation, labeling, and storage requirements detailed in this guide are based on RCRA regulations.[19][20]
By following this structured guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
- OSHA Factsheet: Laboratory Safety OSHA Lab Standard.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
- Halogenated Solvents in Laboratories.
- Safe Handing & Disposal of Organic Substances. Science Ready. [Link]
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
- Laboratories - Standards.
- 29 CFR 1910.
- Proper Disposal of Hazardous Laboratory Waste Regulations in the United St
- OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
- Guide to the Safe Handling of Fluoropolymer Resins. The Society of the Plastics Industry, Inc. [Link]
- Fluorine Safety. Purdue University Department of Chemistry. [Link]
- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency. [Link]
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. theic2.org [theic2.org]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. osha.gov [osha.gov]
- 15. mastercontrol.com [mastercontrol.com]
- 16. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) [cloudsds.com]
- 17. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 18. urgent.supply [urgent.supply]
- 19. epa.gov [epa.gov]
- 20. epa.gov [epa.gov]
Mastering the Safe Handling of Methyl 2-fluoro-3-hydroxybenzoate: A Guide for the Innovator
For the dedicated researcher, scientist, and drug development professional, the pursuit of novel molecular entities is a journey of precision and caution. Methyl 2-fluoro-3-hydroxybenzoate, a key building block in the synthesis of advanced pharmaceutical compounds, demands a meticulous approach to laboratory safety. This guide moves beyond rudimentary checklists to provide a deep, scientifically-grounded framework for its handling, ensuring that your focus remains on discovery, not on mitigating unforeseen risks.
Understanding the Hazard Profile: More Than Just a Label
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards: it is harmful if swallowed, causes skin irritation, results in serious eye irritation, and may lead to respiratory irritation.[1][2] The presence of a fluorine atom and a hydroxyl group on the benzene ring, coupled with the methyl ester functionality, dictates its reactivity and toxicological profile. The fluorination of organic molecules can significantly alter their biological properties, sometimes leading to increased persistence or metabolic toxicity.[3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of your experimental design.
Your Shield Against Exposure: A Multi-layered Defense
Effective protection against this compound hinges on a multi-layered PPE strategy, meticulously selected to counter its specific chemical properties.
Eye and Face Protection: An Impenetrable Barrier
Given the serious eye irritation warning, standard safety glasses are insufficient.[1][2]
-
Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes are mandatory.[1][4]
-
Enhanced Precaution: When handling larger quantities or during procedures with a heightened risk of splashing, a full-face shield must be worn in conjunction with chemical splash goggles.[2][4] This provides a secondary layer of protection for the entire face.
Hand Protection: Selecting the Right Glove with Confidence
The directive to "wear protective gloves" on a Safety Data Sheet (SDS) is a starting point, not the destination.[1][2] The selection of the appropriate glove material is a critical decision based on the chemical's structure as a halogenated aromatic ester.
-
Primary Recommendation: Nitrile Gloves For incidental contact, nitrile gloves are a preferred choice over latex due to their superior chemical resistance and tendency to visibly tear upon puncture.[5] They offer good protection against a range of chemicals, including some acids and bases.[5]
-
For Extended Contact or Immersion: Butyl Rubber or Viton™ When prolonged contact is anticipated, more robust glove materials are necessary.
-
Double Gloving: For enhanced protection, particularly when handling concentrated solutions, wearing two pairs of nitrile gloves is a prudent practice.[2]
Table 1: Glove Selection Guide for this compound
| Glove Material | Protection Level | Recommended Use Case | Limitations |
| Nitrile | Good for incidental contact | Routine handling, weighing, solution preparation | Not recommended for prolonged immersion.[8] |
| Butyl Rubber | Excellent | Extended contact, working with larger quantities | Poor resistance to gasoline and some hydrocarbons.[6][7] |
| Viton™ | Excellent | High-risk procedures, handling concentrated solutions | More expensive, may offer less dexterity. |
Always consult the glove manufacturer's specific chemical resistance chart for detailed information on breakthrough times and degradation.
Body Protection: Preventing Dermal Absorption
-
A chemically resistant laboratory coat is essential to protect against splashes and contamination of personal clothing.
-
For tasks with a higher risk of spills, a chemically resistant apron worn over the lab coat provides an additional layer of protection.[4]
Respiratory Protection: Ensuring Clean Air
All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors or dust.[3][4] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with organic vapor cartridges is required.[4]
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is paramount to minimizing risk. The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Pre-Experiment Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the specific procedure, identifying all potential hazards.[9]
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the certification is current.
-
Gather Materials: Assemble all necessary equipment, including PPE, spill containment materials, and designated waste containers, within the fume hood.[4]
-
Don PPE: Put on all required personal protective equipment as outlined in the previous section.
Handling and Experimental Procedure
Caption: A streamlined workflow for the safe handling of this compound.
Post-Experiment Cleanup and Decontamination
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[4]
-
Wipe Down Surfaces: Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
Disposal Plan: Responsible Stewardship of Chemical Waste
As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures to prevent environmental harm.[10]
Waste Segregation and Collection
-
Designated Waste Container: All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.[4][10]
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazard symbols.[11]
-
Container Integrity: Ensure the waste container is made of a compatible material, is kept securely closed when not in use, and is stored in a designated satellite accumulation area.[11][12]
Caption: A clear and compliant waste disposal plan for halogenated organic compounds.
Final Disposal
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[13] Do not mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[12][14]
By adhering to these rigorous safety and handling protocols, you can confidently and responsibly advance your research while ensuring a safe and compliant laboratory environment.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Braun Research Group.
- UC Berkeley. Glove Selection Guide | Office of Environment, Health & Safety.
- ChemScene. (2025).
- Thermo Fisher Scientific. (2025).
- EHSDB. Glove Selection & Usage Chart.
- Bucknell University.
- Cornell University. (n.d.). Chapter 3 - Personal Protective Equipment. EHS.
- University of Oklahoma Health Sciences Center. (2025). Personal Protective Equipment - EHSO Manual 2025-2026.
- Flinn Scientific. (n.d.). Glove Selection Guide.
- Unknown. GLOVE SELECTION CHART.
- University of Colorado Colorado Springs. Glove Selection Page 1 of 20.
- Clarion Safety Systems. (2022).
- Cornell University. (n.d.). 7.2 Organic Solvents. EHS.
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services.
- Purdue University. (n.d.). Fluorine Safety. Department of Chemistry.
- Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
Sources
- 1. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 6. ehsdb.com [ehsdb.com]
- 7. dess.uccs.edu [dess.uccs.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. clarionsafety.com [clarionsafety.com]
- 10. bucknell.edu [bucknell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
